Technical Documentation Center

Azetidine-2-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Azetidine-2-carboxylic acid hydrochloride
  • CAS: 69539-48-6

Core Science & Biosynthesis

Foundational

Azetidine-2-carboxylic Acid Hydrochloride: A Strategic Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Azetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid, serves as a powerful proline analogue in chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid, serves as a powerful proline analogue in chemical biology and medicinal chemistry. Its unique four-membered ring structure imparts significant conformational rigidity, a property that is highly sought after in the design of peptides, peptidomimetics, and other complex molecular architectures. The hydrochloride salt form enhances stability, handling, and solubility, making it a more versatile reagent for a wide range of synthetic applications. This guide provides a comprehensive overview of the chemical properties, reactivity, and biological significance of Azetidine-2-carboxylic acid hydrochloride, grounded in established scientific principles and experimental insights.

Part 1: Core Chemical and Physical Characteristics

A fundamental understanding of the physicochemical properties of a reagent is the bedrock of its effective and safe utilization in research and development.

Physicochemical Data

The essential properties of Azetidine-2-carboxylic acid hydrochloride are summarized below. It is important to note that while the hydrochloride salt is commonly used for its improved handling, much of the publicly available physical data, such as melting point, corresponds to the free acid. The hydrochloride form is noted to improve stability and solubility characteristics.[1]

PropertyValueSource(s)
Chemical Formula C₄H₈ClNO₂N/A
Molecular Weight 137.56 g/mol N/A
Appearance White to beige or pale yellow crystalline powder.[1][][1][]
Melting Point ~206-217 °C (decomposes) (for free acid)[][3][4][5]
Solubility Soluble in water (approx. 5 g/100 mL).[3][6][3][6]
Storage Store at 2-8°C, protected from moisture. The compound can be hygroscopic.[1][3][1][3]

Expertise & Experience: The hygroscopic nature of the hydrochloride salt cannot be overstated. When preparing solutions for quantitative analysis or synthesis, it is crucial to use freshly opened material or compound that has been properly stored in a desiccator. Failure to do so can lead to inaccurate concentration calculations and irreproducible results. The decomposition observed at the melting point indicates that high-temperature reactions or purification methods like distillation should be avoided.

Spectroscopic Profile

While specific spectra are dependent on the solvent and instrumentation, the expected spectroscopic characteristics provide a reliable fingerprint for identity and purity confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic multiplets for the diastereotopic protons of the strained four-membered ring. The α-proton (adjacent to the carboxyl group) will typically appear as a triplet or doublet of doublets. The N-H proton of the hydrochloride salt will be observable, and its chemical shift may be concentration-dependent.

  • ¹³C NMR: The carbon spectrum will display four signals: one for the carbonyl carbon (~170-180 ppm), one for the α-carbon, and two for the other ring carbons. The strained nature of the azetidine ring influences these chemical shifts compared to less strained systems.

  • Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid, a strong C=O stretch (~1700-1750 cm⁻¹), and N-H stretching bands from the secondary ammonium salt.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI), the primary ion observed will correspond to the protonated free acid [M+H]⁺ at m/z 102.1.

Part 2: Chemical Reactivity and Synthetic Strategy

The utility of Azetidine-2-carboxylic acid hydrochloride as a building block stems from the orthogonal reactivity of its secondary amine and carboxylic acid functional groups.

Reactions Involving the Carboxylic Acid

The carboxylic acid is a versatile handle for elongation and conjugation, most commonly through amide bond formation.

  • Amide Coupling: This is the most prevalent reaction, enabling the incorporation of the azetidine motif into peptide sequences. Standard coupling reagents such as HATU, HBTU, or EDC, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective. The base is critical not only to facilitate the reaction but also to neutralize the hydrochloride salt, unmasking the free amine for subsequent reactions if desired.

Experimental Workflow: Peptide Coupling

Caption: Generalized workflow for amide bond formation.

  • Esterification: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) under acidic conditions (e.g., SOCl₂ in methanol) or using alkyl halides with a base. This is often done to protect the carboxyl group while performing reactions on the nitrogen.

Reactions Involving the Secondary Amine

Once the hydrochloride is neutralized, the secondary amine is available for a host of classic transformations.

  • N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding N-substituted amides or sulfonamides.

  • N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination with aldehydes or ketones or through direct alkylation with alkyl halides.

  • Boc Protection: The nitrogen is commonly protected with a tert-butyloxycarbonyl (Boc) group using Boc-anhydride (Boc₂O) to allow for selective reaction at the carboxylic acid.

Part 3: Biological Role and Applications in Drug Discovery

The structural analogy to L-proline is the foundation of Azetidine-2-carboxylic acid's biological activity and its utility in drug design.[][7]

Mechanism of Action: A Proline Mimic

As a proline analogue, Azetidine-2-carboxylic acid can be recognized by the cellular machinery responsible for protein synthesis.[4][7]

  • Protein Misincorporation: It can be erroneously charged onto the proline-specific tRNA and incorporated into nascent polypeptide chains in place of proline.[8][9][10]

  • Disruption of Protein Structure: The smaller, more strained four-membered ring imposes a different conformational constraint on the peptide backbone than proline's five-membered ring. This can lead to improper protein folding, aggregation, and loss of biological function.[9][10]

  • Toxicity: This misincorporation is the basis for its observed toxicity and teratogenicity in various species, as it leads to the production of abnormal proteins.[4][7][8][9][11] It is known to be an inhibitor of collagen synthesis and angiogenesis.

Logical Relationship: Proline vs. Azetidine-2-carboxylic Acid

G cluster_bio Biological Machinery cluster_out Protein Outcome Pro L-Proline Synth Protein Synthesis (Ribosome, tRNA) Pro->Synth Correct Substrate Aze Azetidine-2-COOH Aze->Synth Analogue Substrate Correct Functional Protein Synth->Correct Normal Incorporation Incorrect Misfolded / Non-functional Protein Synth->Incorrect Misincorporation

Caption: The competitive pathways of proline and its analogue in protein synthesis.

Applications in Research and Development
  • Chemical Biology Tool: It is used in laboratory settings to induce protein misfolding and study cellular stress responses, such as the unfolded protein response (UPR).[10]

  • Conformational Constraint in Peptidomimetics: In drug design, incorporating the azetidine ring can lock a peptide or small molecule into a specific, biologically active conformation, potentially increasing potency and selectivity while improving metabolic stability.

  • Scaffold for Novel Inhibitors: The rigid azetidine core serves as a valuable scaffold for building libraries of compounds to screen for novel enzyme inhibitors or receptor antagonists.

Part 4: Key Experimental Protocols

The following protocols provide a self-validating framework for common laboratory procedures.

Protocol: Preparation of a 100 mM Aqueous Stock Solution

Objective: To create a standardized, accurate stock solution for use in biological assays or as a starting material for synthesis.

Materials:

  • Azetidine-2-carboxylic acid hydrochloride (MW: 137.56 g/mol )

  • High-purity deionized water

  • Calibrated analytical balance

  • 10.00 mL Class A volumetric flask

  • Weighing paper/boat

Methodology:

  • Calculation: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.100 mol/L × 0.010 L × 137.56 g/mol = 0.1376 g (137.6 mg)

  • Weighing: Accurately weigh 137.6 mg of Azetidine-2-carboxylic acid hydrochloride and record the exact mass.

  • Dissolution: Carefully transfer the weighed solid into the 10.00 mL volumetric flask. Add approximately 7 mL of deionized water.

  • Mixing: Cap the flask and swirl gently. If necessary, sonicate for 1-2 minutes to ensure all solid has completely dissolved.

  • Final Volume: Allow the solution to return to room temperature. Carefully add deionized water dropwise until the bottom of the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogeneous solution.

  • Storage: Transfer the solution to a labeled, sealed container and store at 2-8°C. For long-term storage, filter-sterilize and store in aliquots at -20°C.

Trustworthiness: This protocol relies on calibrated equipment (balance, volumetric flask) and a precise methodology to ensure the final concentration is accurate and reproducible, which is critical for downstream applications.

Protocol: Boc-Protection of the Azetidine Nitrogen

Objective: To selectively protect the secondary amine, allowing for subsequent manipulation of the carboxylic acid group.

Materials:

  • Azetidine-2-carboxylic acid hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dioxane and Water (e.g., 1:1 mixture)

  • Round-bottom flask with stir bar

  • Standard workup glassware (separatory funnel, etc.)

  • Ethyl acetate, 1M HCl solution

Methodology:

  • Setup: In a round-bottom flask, dissolve Azetidine-2-carboxylic acid hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water. Stir until all solids dissolve.

    • Causality: NaHCO₃ acts as a base to both neutralize the hydrochloride salt and create the slightly alkaline conditions required for the protection reaction. The dioxane/water mixture ensures all reactants are soluble.

  • Reagent Addition: Add a solution of Boc₂O (1.1 eq) in a small amount of dioxane dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.

  • Workup - Quench & Acidify: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate of the Boc-protected product should form.

    • Causality: Acidification protonates the carboxylate, rendering the product neutral and causing it to precipitate from the aqueous solution.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-Azetidine-2-carboxylic acid, which can be purified further if necessary (e.g., by crystallization or chromatography).

References

Sources

Exploratory

(S)-Azetidine-2-carboxylic acid hydrochloride structure

An In-Depth Technical Guide to (S)-Azetidine-2-carboxylic acid Hydrochloride: Structure, Properties, and Applications Authored by a Senior Application Scientist Foreword: (S)-Azetidine-2-carboxylic acid, a constrained, n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Azetidine-2-carboxylic acid Hydrochloride: Structure, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: (S)-Azetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid, represents more than a mere structural curiosity. As a four-membered ring analogue of L-proline, it serves as a powerful molecular probe and a versatile synthetic building block.[1][2] Its hydrochloride salt form enhances stability and handling, making it a common reagent in research and development settings.[][4] This guide provides an in-depth exploration of the structure, properties, synthesis, and application of (S)-Azetidine-2-carboxylic acid hydrochloride, designed for researchers, chemists, and drug development professionals who seek to leverage its unique characteristics.

Molecular Architecture and Physicochemical Profile

The defining feature of (S)-Azetidine-2-carboxylic acid is its strained four-membered heterocyclic ring, which imparts significant conformational constraints compared to its five-membered counterpart, proline.[1] The hydrochloride salt exists as an azetidinium chloride, where the secondary amine of the ring is protonated.

  • IUPAC Name: (2S)-azetidine-2-carboxylic acid;hydrochloride[]

  • CAS Number: 2133-35-9[4][5]

  • Molecular Formula: C₄H₈ClNO₂[]

  • Molecular Weight: 137.56 g/mol []

The (S)-stereochemistry at the alpha-carbon is crucial for its biological activity as a proline mimic. In the solid state, the parent molecule (the free acid) exists as a zwitterion, with extensive hydrogen bonding between the ammonium and carboxylate groups of adjacent molecules.[6] The hydrochloride salt form disrupts this zwitterionic crystal lattice, forming an ionic structure with the chloride anion.

Diagram: Chemical Structure of (S)-Azetidine-2-carboxylic acid Hydrochloride

Caption: 2D structure showing the protonated azetidinium ring and chloride counter-ion.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Physical Form White to light yellow crystalline powder[2]
Melting Point ~215 °C (decomposes)[2][7]
Optical Rotation [α]D -125° (c=1, H₂O, 25°C)[7]
Water Solubility 5 g / 100 mL[2][7]
pKa 2.35 ± 0.20 (Predicted)[2][7]

Spectroscopic and Analytical Characterization

Unambiguous identification of (S)-Azetidine-2-carboxylic acid hydrochloride is achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy (D₂O): The proton NMR spectrum is characteristic. The α-proton (Hα) typically appears as a multiplet around 4.4-4.5 ppm.[8][9] The diastereotopic protons on the β-carbon (Hβ) present as distinct multiplets between 2.3 and 2.9 ppm, while the γ-protons (Hγ) are observed as a multiplet between 3.5 and 3.8 ppm.[8][9] The use of D₂O as a solvent allows for the exchange of the acidic N-H and O-H protons, simplifying the spectrum.

  • ¹³C NMR Spectroscopy (D₂O): The carbon spectrum shows four distinct signals. The carboxyl carbon (C=O) resonates furthest downfield (~172 ppm).[8][9] The three carbons of the azetidine ring appear at approximately 58.4 ppm (Cα), 42.1 ppm (Cγ), and 23.1 ppm (Cβ).[8][9]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will show a prominent peak for the protonated parent molecule [M+H]⁺ at m/z 102.1.

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure (S)-Azetidine-2-carboxylic acid is a non-trivial task due to the strained four-membered ring. Several effective routes have been developed.

Overview of Synthetic Strategies
  • From α,γ-Diaminobutyric Acid: A classical approach involves the treatment of L-α,γ-diaminobutyric acid dihydrochloride with nitrous and hydrochloric acids to form a γ-amino-α-chlorobutyric acid intermediate. Subsequent ring closure via elimination of HCl, typically mediated by a base like barium hydroxide, yields the azetidine ring.[1]

  • Via Malonic Esters: A more recent and efficient method uses malonic ester intermediates. The key step is an intramolecular cyclization achieved by treating a protected aminomalonate with a 1,2-dielectrophile like 1,2-dibromoethane in the presence of a strong base such as cesium carbonate.[10]

  • From 4-Oxo-azetidine Derivatives: Patented industrial processes often involve the reduction of a 4-oxo-2-azetidinecarboxylic acid derivative, followed by protection of the nitrogen, oxidation of the resulting alcohol to the carboxylic acid, and final deprotection.[11]

Diagram: Generalized Synthetic Workflow

G Figure 2: Conceptual Synthetic Workflow A Protected Amino Acid Precursor (e.g., L-Aspartic Acid) B Intermediate with Leaving Groups (e.g., γ-iodo derivative) A->B Functional Group Interconversion C Intramolecular Cyclization B->C Base-mediated Ring Closure D N-Protected (S)-Azetidine Ester C->D E Deprotection Steps (Hydrolysis & N-deprotection) D->E F (S)-Azetidine-2-carboxylic acid E->F G Acidification (HCl) F->G H (S)-Azetidine-2-carboxylic acid HCl G->H G Figure 3: Mechanism of Aze-Induced Proteotoxicity cluster_pro Normal Pathway cluster_aze Aze Interference Aze (S)-Azetidine-2-carboxylic acid (Aze) Synthetase Prolyl-tRNA Synthetase Aze->Synthetase Competitively Binds Pro L-Proline Pro->Synthetase Binds Ribosome Ribosome Synthetase->Ribosome Charges tRNA Protein Nascent Polypeptide Chain Ribosome->Protein Incorporates Amino Acid Misfolded Misfolded Protein Protein->Misfolded Aze causes misfolding UPR Unfolded Protein Response (UPR) ER Stress Misfolded->UPR Accumulation triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Sources

Foundational

Azetidine-2-carboxylic acid hydrochloride molecular weight

An In-depth Technical Guide to Azetidine-2-carboxylic acid Hydrochloride: From Molecular Weight to Experimental Application Abstract Azetidine-2-carboxylic acid hydrochloride is a pivotal molecule in contemporary biochem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Azetidine-2-carboxylic acid Hydrochloride: From Molecular Weight to Experimental Application

Abstract

Azetidine-2-carboxylic acid hydrochloride is a pivotal molecule in contemporary biochemical and pharmaceutical research. As a proline analog, its incorporation into polypeptides provides a powerful tool for investigating protein structure, folding, and function.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the foundational importance of its molecular weight. We will dissect the calculation of this fundamental property, explore its critical role in experimental design and execution, and provide validated protocols for its handling, analysis, and application. This document is structured to serve as a practical resource, bridging theoretical chemistry with tangible laboratory practice.

Introduction: The Scientific Utility of a Strained Ring

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a four-membered heterocyclic ring.[3] This strained ring structure makes it a compelling mimic of proline, a five-membered ring amino acid ubiquitous in protein structures.[2] When introduced into biological systems, it can be mistakenly incorporated into nascent polypeptide chains in place of proline by prolyl-tRNA synthetase.[2] This misincorporation leads to the formation of abnormal proteins with altered conformations and impaired biological activity, making it a valuable tool for studying protein folding, collagen synthesis, and the cellular stress response.[1][4][5]

The hydrochloride salt of Azetidine-2-carboxylic acid enhances its stability and solubility, particularly in aqueous solutions, rendering it more amenable to laboratory use.[6] Its applications span from fundamental biochemical research to the early stages of drug discovery, where it is used to probe protein function and as a building block in synthetic chemistry.[6][7][8]

Physicochemical Properties and Molecular Weight Determination

A thorough understanding of a compound's physicochemical properties is paramount for its effective use. For Azetidine-2-carboxylic acid hydrochloride, the most fundamental of these is its molecular weight.

Core Properties
PropertyValueSource
Molecular Formula C₄H₈ClNO₂[9]
Molecular Weight 137.56 g/mol [9]
Appearance Pale yellow to brown hygroscopic solid[6]
Storage Store at 0-8°C in a dry, well-ventilated place[6][10]
Calculating the Molecular Weight: A First Principles Approach

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecular formula (C₄H₈ClNO₂). This value is not merely a number; it is the cornerstone of quantitative chemical work, linking the macroscopic mass of a substance to the microscopic molecular count.

The calculation is broken down as follows:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC412.01148.044
HydrogenH81.0088.064
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 137.566

The calculated molecular weight is approximately 137.57 g/mol , which aligns with the value of 137.56 g/mol provided by chemical suppliers.[9]

G cluster_input Inputs cluster_process Calculation Process cluster_output Output formula Molecular Formula C₄H₈ClNO₂ count_atoms Step 1: Count Atoms C=4, H=8, Cl=1, N=1, O=2 formula->count_atoms atomic_weights Standard Atomic Weights (C, H, Cl, N, O) multiply Step 2: Multiply by Atomic Weight (e.g., 4 * 12.011) atomic_weights->multiply count_atoms->multiply sum Step 3: Sum All Products multiply->sum mw Molecular Weight 137.56 g/mol sum->mw

Caption: Workflow for calculating molecular weight from the molecular formula.

The Central Role of Molecular Weight in Research

The precision of the molecular weight value is critical for ensuring experimental accuracy, reproducibility, and the validity of derived data. Its significance is most apparent in the following areas:

  • Preparation of Molar Solutions: Virtually all biochemical and cell-based assays require reagents at specific molar concentrations (moles per liter). The molecular weight is the direct conversion factor between the mass of the compound (weighed on a balance) and the number of moles. An inaccurate MW leads to incorrect solution concentrations, invalidating experimental results.

  • Stoichiometric Calculations: In synthetic chemistry, where Azetidine-2-carboxylic acid hydrochloride may be used as a reactant, reaction stoichiometry dictates the precise ratios of molecules required. Molar calculations based on an accurate MW are essential for maximizing product yield and minimizing unreacted starting materials.

  • Analytical Chemistry: Techniques like Mass Spectrometry (MS) determine the mass-to-charge ratio of ions. The experimentally determined molecular mass is compared against the theoretical molecular weight (calculated from the formula) to confirm the identity and purity of the compound.

  • Pharmacological Dosing: In preclinical studies, dosing is often calculated based on molar equivalents to compare the activity of different compounds. The MW is indispensable for these calculations.

G cluster_applications Experimental Applications MW Molecular Weight (g/mol) The Bridge Between Mass and Moles Molarity Molar Solution Prep (Mass → Moles → Conc.) MW->Molarity Enables Stoichiometry Reaction Stoichiometry (Molar Ratios) MW->Stoichiometry Dictates Analysis Analytical Confirmation (e.g., Mass Spec) MW->Analysis Validates Dosing In Vivo Dosing (mg/kg → Molar Dose) MW->Dosing Calculates

Caption: Relationship between molecular weight and key experimental parameters.

Experimental Protocols: From Benchtop to Analysis

The following protocols represent self-validating systems for the accurate and safe use of Azetidine-2-carboxylic acid hydrochloride in a research setting.

Protocol for Preparation of a 100 mM Aqueous Stock Solution

Rationale: This protocol ensures the preparation of a highly accurate stock solution, which is critical for downstream quantitative experiments. Using an analytical balance and proper volumetric glassware minimizes measurement errors.

Materials:

  • Azetidine-2-carboxylic acid hydrochloride (MW: 137.56 g/mol )

  • High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)

  • Analytical balance (readable to 0.1 mg)

  • Calibrated volumetric flask (e.g., 10.00 mL, Class A)

  • Spatula and weigh boat

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Calculate Required Mass:

    • Target Concentration (C) = 100 mM = 0.1 mol/L

    • Target Volume (V) = 10 mL = 0.01 L

    • Molecular Weight (MW) = 137.56 g/mol

    • Mass (m) = C x V x MW

    • Mass = 0.1 mol/L * 0.01 L * 137.56 g/mol = 0.13756 g = 137.6 mg

  • Weighing the Compound: Tare the analytical balance with a clean weigh boat. Carefully weigh out approximately 137.6 mg of the compound. Record the exact mass to four decimal places (e.g., 0.1378 g).

  • Dissolution: Quantitatively transfer the weighed powder into the 10.00 mL volumetric flask. Use a small amount of high-purity water to rinse the weigh boat and spatula to ensure all powder is transferred.

  • Bringing to Volume: Add high-purity water to the flask until it is about two-thirds full. Swirl gently (or use a magnetic stirrer at low speed) until the solid is completely dissolved.

  • Final Volume Adjustment: Once dissolved, carefully add water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Recalculate Final Concentration: For maximum accuracy, use the actual mass weighed to calculate the precise final concentration.

    • Example: If actual mass was 0.1378 g:

    • Moles = 0.1378 g / 137.56 g/mol = 0.0010017 mol

    • Actual Concentration = 0.0010017 mol / 0.01 L = 0.10017 M = 100.17 mM

  • Storage: Transfer the solution to a labeled, sealed container and store at 2-8°C.

Workflow for Compound Identity Verification by LC-MS

Rationale: This workflow validates the identity and purity of the received compound before its use in critical experiments, ensuring that the material matches its specification.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation receive Receive Compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in H₂O) receive->prep_stock prep_sample Dilute for Analysis (e.g., 10 µg/mL) prep_stock->prep_sample inject Inject onto LC-MS prep_sample->inject lc Liquid Chromatography (Separation) inject->lc ms Mass Spectrometry (Detection & Mass Analysis) lc->ms extract_ion Extract Ion Chromatogram (m/z = 138.06 for [M+H]⁺) ms->extract_ion check_mass Compare Experimental Mass to Theoretical Mass extract_ion->check_mass assess_purity Assess Purity via Chromatogram Peak Area check_mass->assess_purity

Caption: Experimental workflow for identity and purity verification by LC-MS.

Safety, Handling, and Storage

As a bioactive chemical, proper handling of Azetidine-2-carboxylic acid hydrochloride is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Avoid contact with skin and eyes.[10] Avoid the formation of dust and aerosols by handling the solid powder in a well-ventilated area or a chemical fume hood.[10][11]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[10][11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10][11]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] The compound is hygroscopic; proper storage is critical to prevent water absorption, which would alter the effective molecular weight.

Conclusion

The molecular weight of Azetidine-2-carboxylic acid hydrochloride, 137.56 g/mol , is a fundamental constant that underpins its quantitative use in scientific research. From the synthesis of novel chemical entities to the perturbation of biological systems, this value is the critical link between the mass of the substance and its molecular action. By adhering to rigorous protocols for solution preparation, analytical validation, and safe handling, researchers can leverage the unique properties of this proline analog to gain deeper insights into protein science and drug development.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Capot Chemical. (n.d.). Specifications of (2S)-azEtidine-2-carboxylic acid hydrochloride.
  • Chem-Impex. (n.d.). Azetidine-2-carboxylic acid methyl ester hydrochloride.
  • UHPCHEM. (n.d.). Safety Data Sheet UHP231 D-Azetidine-2-carboxylic acid.
  • ChemicalBook. (n.d.). L-2-Azetidinecarboxylic acid(2133-34-8).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Selleck Chemicals. (n.d.). Azetidine-2-carboxylic acid | CAS 2517-04-6.
  • Sigma-Aldrich. (n.d.). L-Azetidine-2-carboxylic acid = 99 2133-34-8.
  • PubChem. (n.d.). Azetidinecarboxylic Acid | C4H7NO2 | CID 17288.
  • Taylor & Francis. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications.
  • Parchem. (n.d.). (R)-Azetidine-2-carboxylic acid hydrochloride Supplier & Distributor of CAS# 62007-65-4.

Sources

Foundational

An In-Depth Technical Guide to the Melting Point Determination of Azetidine-2-carboxylic Acid Hydrochloride

Foreword: The Criticality of a Seemingly Simple Parameter Azetidine-2-carboxylic Acid: A Profile Azetidine-2-carboxylic acid is a heterocyclic, four-membered ring compound that acts as a proline mimic, allowing it to be...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of a Seemingly Simple Parameter

Azetidine-2-carboxylic Acid: A Profile

Azetidine-2-carboxylic acid is a heterocyclic, four-membered ring compound that acts as a proline mimic, allowing it to be incorporated into proteins with potentially toxic or therapeutic consequences.[3][4][5] Its hydrochloride salt is of particular interest in pharmaceutical development, as salt formation is a common strategy to improve solubility, stability, and bioavailability.

Physicochemical Properties of the Parent Compound

Before addressing the hydrochloride salt, it is essential to establish a baseline with the parent zwitterionic form.

PropertyReported Value(s)Source(s)
Molecular Formula C₄H₇NO₂[2][6]
Molecular Weight 101.10 g/mol [2]
Appearance Crystalline solid / Beige crystals[2][6]
Melting Point 217 °C[2]
215 °C[4]
212 °C (with decomposition)[6]

The variation in reported melting points for the parent acid underscores a critical concept: the melting point is not an immutable number but a range influenced by purity and experimental conditions.[1][2] Impurities typically depress and broaden the melting range, making this a powerful, albeit simple, test for sample purity.[2]

The Hydrochloride Salt: Theoretical Considerations

The conversion of the zwitterionic azetidine-2-carboxylic acid to its hydrochloride salt involves the protonation of the secondary amine in the azetidine ring. This transforms the molecule into a cationic species with a chloride counter-ion. This fundamental change in the ionic character and intermolecular forces within the crystal lattice is expected to alter the melting point. Typically, the stronger ionic interactions in a salt lead to a higher melting point compared to the free acid or base, though this is not a universal rule and is highly dependent on the resulting crystal packing efficiency. The absence of a reported value necessitates a rigorous, validated experimental determination.

The Science of Melting Point Determination: A Self-Validating System

The determination of a melting point is a thermal analysis technique that identifies the temperature at which a substance transitions from a solid to a liquid phase.[1] For pharmaceutical compounds, this is a critical quality control parameter.[1][7] The two primary methods employed in modern laboratories are the capillary melting point method and Differential Scanning Calorimetry (DSC).

The Capillary Method: A Time-Honored, Validated Approach

The capillary method is the most established and widely used technique for melting point determination.[1] It involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[8]

  • Sample Preparation: The sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[7] This is crucial because moisture can act as an impurity, depressing the melting point.[8] A uniform, fine powder ensures efficient and even heat transfer.

  • Capillary Packing: The sample is packed into a capillary tube to a height of 2.5-3.5 mm.[7] Insufficient sample can make observation difficult, while too much sample can lead to a broad melting range due to thermal gradients within the sample.

  • Heating Rate: The heating rate is the most critical experimental parameter. A fast rate can cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range. Pharmacopeial methods mandate a slow, controlled heating rate, typically 1 °C/minute, especially near the expected melting point.[7]

Below is a logical workflow for determining the melting point of a novel substance like azetidine-2-carboxylic acid hydrochloride.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording & Interpretation cluster_validation System Validation P1 Dry Sample (Vacuum Desiccator) P2 Finely Powder Sample P1->P2 P3 Pack Capillary Tube (2.5-3.5 mm) P2->P3 A1 Place capillary in apparatus P3->A1 A2 Rapidly heat to ~15°C below expected MP A1->A2 A3 Reduce heating rate to 1°C/min A2->A3 A4 Observe and Record Melting Range A3->A4 D1 Record T_onset (first liquid droplet) A4->D1 D2 Record T_clear (fully liquid) D1->D2 D3 Report as a range (T_onset - T_clear) D2->D3 V1 Calibrate with Certified Reference Standards (CRSs) V1->A1 Ensures Instrument Accuracy

Caption: Workflow for Capillary Melting Point Determination.

  • Instrument Calibration: Prior to analysis, verify the calibration of the melting point apparatus using at least three certified reference standards (CRSs) that span the expected melting range.[7] The measured clear points of the CRSs must fall within their certified ranges.[7]

  • Sample Preparation:

    • Ensure the azetidine-2-carboxylic acid hydrochloride sample is completely dry. If necessary, dry under vacuum over a desiccant for 24 hours.[7]

    • Using a spatula, crush the sample into a fine powder on a clean, dry watch glass.

  • Capillary Loading:

    • Tap the open end of a capillary tube (e.g., 1.3-1.8 mm outer diameter, 0.1-0.2 mm wall thickness) into the powdered sample.[6]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.[9]

    • The final packed sample height should be between 2.5 and 3.5 mm.[7]

  • Measurement:

    • Insert the packed capillary into the heating block of the apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate. Allow the apparatus to cool.

    • For the accurate measurement, set the starting temperature to at least 15-20 °C below the estimated melting point.

    • Begin heating at a rapid rate until the temperature is about 10 °C below the expected melting point.

    • Reduce the heating rate to 1 °C/minute.[7]

  • Data Recording:

    • Record the temperature at the onset of melting (T_onset), defined as the point when the first droplet of liquid is visible.[9]

    • Record the temperature at the clear point (T_clear), when the entire sample has transformed into a transparent liquid.[6][7]

    • The melting point is reported as the range from T_onset to T_clear. A pure substance will typically have a sharp melting range of 1-2 °C.[2]

Differential Scanning Calorimetry (DSC): The Thermodynamic Approach

DSC is a more advanced thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides not only the melting point but also quantitative information about the heat of fusion.

  • Sample Pan: Samples are hermetically sealed in aluminum pans. This prevents any loss of sample due to sublimation or decomposition and is essential for hygroscopic or volatile compounds.

  • Inert Atmosphere: The analysis is conducted under a continuous purge of an inert gas (e.g., nitrogen). This prevents oxidative degradation of the sample at elevated temperatures.

  • Heating Rate: As with the capillary method, the heating rate is critical. Slower rates (e.g., 1-10 °C/min) provide better resolution of thermal events.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis cluster_validation System Validation P1 Accurately weigh 1-5 mg of sample P2 Place in aluminum DSC pan P1->P2 P3 Hermetically seal the pan P2->P3 A1 Place sample and reference pans in DSC cell P3->A1 A2 Equilibrate at starting temperature A1->A2 A3 Ramp temperature at a defined rate (e.g., 10°C/min) A2->A3 A4 Record heat flow vs. temperature A3->A4 D1 Identify endothermic melting peak A4->D1 D2 Determine Onset Temperature (T_onset) D1->D2 D3 Determine Peak Temperature (T_peak) D1->D3 D4 Calculate Heat of Fusion (ΔH_fus) D1->D4 V1 Calibrate with high-purity standards (e.g., Indium) V1->A1 Ensures Temp & Enthalpy Accuracy

Caption: Workflow for Melting Point Determination by DSC.

  • Instrument Calibration: Calibrate the DSC instrument for both temperature and enthalpy using a high-purity standard such as Indium.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried, powdered azetidine-2-carboxylic acid hydrochloride into a tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Measurement:

    • Place the sample and reference pans into their respective positions in the DSC cell.

    • Set the initial temperature to at least 25 °C below the expected melting point.

    • Equilibrate the system for 2-5 minutes.

    • Begin heating at a constant rate, typically 10 °C/minute, under a nitrogen purge (e.g., 50 mL/min).

    • Continue heating to a temperature at least 20 °C above the completion of the melting transition.

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature).

    • The melting point is typically reported as the extrapolated onset temperature of the peak. The peak maximum temperature is also often reported.

    • The area under the peak is integrated to calculate the heat of fusion (ΔH_fus) in J/g.

Interpreting the Results: Beyond the Numbers

A sharp melting range (≤ 2 °C) obtained by the capillary method or a single, sharp endotherm in a DSC scan is a strong indication of a pure crystalline substance.[2] A broad melting range suggests the presence of impurities or potentially multiple crystalline forms (polymorphs). If decomposition is observed (e.g., darkening of the sample, gas evolution), this should be noted, as the "melting point" is then more accurately a "decomposition temperature." The observation for L-Azetidine-2-carboxylic acid notes that it "DISCOLORS AT 200 °C & DARKENS UNTIL 310 °C".[6] A similar observation should be carefully watched for with its hydrochloride salt.

Conclusion: Establishing a Key Quality Attribute

The melting point of azetidine-2-carboxylic acid hydrochloride is a critical parameter for its characterization and use in research and drug development. In the absence of established literature values, a meticulous and systematic experimental determination is required. By employing the validated protocols outlined in this guide—grounded in the principles of pharmacopeial standards—researchers can confidently establish this key physical constant. This process is not merely procedural; it is a fundamental exercise in ensuring the identity, purity, and quality of a compound destined for further scientific investigation.

References

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved January 12, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved January 12, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 12, 2026, from [Link]

  • Grokipedia. (2026, January 8). Azetidine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Azetidinecarboxylic Acid. (CID 17288). Retrieved January 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 12, 2026, from [Link]

Sources

Exploratory

Azetidine-2-carboxylic Acid: A Molecular Mimic Disrupting Proteostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals A Senior Application Scientist's Guide to Mechanism, Application, and Experimental Protocol Abstract Azetidine-2-carboxylic acid (AZE) is a n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

A Senior Application Scientist's Guide to Mechanism, Application, and Experimental Protocol

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid and a structural analog of L-proline. Found in various plant species, its significance in biomedical research and drug development stems from its ability to act as a "Trojan horse" in protein synthesis. By evading the proofreading mechanisms of aminoacyl-tRNA synthetases, AZE is misincorporated into nascent polypeptide chains at proline-designated sites. This substitution, seemingly minor, induces significant perturbations in protein structure and function, leading to proteotoxic stress and the activation of cellular quality control pathways. This guide provides an in-depth exploration of AZE's molecular mechanism, its profound impact on cellular homeostasis, and its utility as a powerful tool for studying protein folding and stress responses. We present detailed, field-proven protocols for its application in both mammalian and plant systems and discuss its emerging role as a scaffold in medicinal chemistry.

Chapter 1: The Molecular Identity of Azetidine-2-carboxylic Acid

A Structural Homologue of L-Proline

Azetidine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid (NPAA) characterized by a four-membered azetidine ring.[1] Its structure is highly analogous to the proteinogenic amino acid L-proline, which contains a five-membered pyrrolidine ring. This structural mimicry is the foundation of its biological activity. The key distinction lies in the constrained geometry of the four-membered ring, which alters the bond angles and torsional freedom compared to proline, ultimately impacting the conformation of proteins into which it is incorporated.[2]

Caption: Mechanism of AZE toxicity, from misincorporation to UPR activation.

Chapter 3: AZE in the Laboratory: Methodologies and Protocols

AZE is a reliable and cost-effective tool for inducing ER stress and studying the UPR. The following protocols are designed to be self-validating by including essential controls.

Protocol 3.1: Induction and Analysis of the UPR in Mammalian Cells

This protocol describes how to treat a mammalian cell line (e.g., HeLa, BV2 microglia) with AZE and analyze key UPR markers by Western blotting. [3][4][5] A. Materials and Reagents

  • Cell Line: HeLa cells (or other relevant line)

  • Culture Medium: DMEM with 10% FBS

  • L-Azetidine-2-carboxylic acid (AZE) stock solution (e.g., 500 mM in sterile water)

  • L-Proline stock solution (e.g., 500 mM in sterile water)

  • BCA Protein Assay Kit

  • Primary Antibodies: anti-BiP (GRP78), anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF6, anti-β-actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG

  • ECL Western Blotting Substrate

B. Experimental Workflow

Caption: Experimental workflow for analyzing AZE-induced UPR in mammalian cells.

C. Step-by-Step Procedure

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in ~80% confluency on the day of treatment.

  • Treatment Setup (Causality): The next day, replace the medium with fresh medium containing the treatments. It is critical to include proper controls to validate that the observed effects are specific to AZE's action as a proline analog.

    • Control 1 (Vehicle): Cells treated with sterile water.

    • Control 2 (Proline Rescue): Cells treated with AZE + a molar excess of L-Proline (e.g., 5 mM AZE + 50 mM L-Proline). This control validates that AZE's effects are due to competition with proline. [3] * Test Condition: Cells treated with AZE (a typical starting concentration is 1-5 mM). [4]3. Incubation: Incubate cells for a predetermined time course. A 6 to 9-hour incubation is often sufficient to observe robust UPR activation. [4]4. Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for Western blotting.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against BiP, p-eIF2α, total eIF2α, and full-length ATF6. A decrease in the full-length ATF6 band indicates cleavage and activation. [5]Use β-actin as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities relative to the loading control. An increase in BiP and the p-eIF2α/total eIF2α ratio, along with a decrease in full-length ATF6, indicates UPR activation. The effect should be significantly diminished in the Proline Rescue control.

Protocol 3.2: Plant-Based Root Growth Inhibition Assay

This protocol assesses AZE toxicity in the model plant Arabidopsis thaliana and demonstrates competitive inhibition by L-proline. [6][7][8][9] A. Materials and Reagents

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, pH 5.7

  • AZE and L-Proline stock solutions (sterile filtered)

  • Square petri plates

B. Step-by-Step Procedure

  • Plate Preparation: Prepare MS agar plates containing the following conditions:

    • Control: MS medium only.

    • AZE Treatment: MS medium + 10 µM AZE.

    • Proline Control: MS medium + 100 µM L-Proline.

    • Rescue Condition: MS medium + 10 µM AZE + 100 µM L-Proline.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on the prepared plates.

  • Stratification and Growth: Cold-treat (stratify) the plates at 4°C for 2-3 days to synchronize germination, then transfer them to a growth chamber with a long-day photoperiod.

  • Data Collection: After 7-10 days of growth, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Data Analysis (Self-Validation): Root growth should be significantly inhibited in the AZE Treatment condition compared to the control. This inhibition should be largely reversed in the Rescue Condition, demonstrating that AZE's toxicity is mediated through its competition with proline. [6][7]The Proline Control plate ensures that proline itself is not toxic at the concentration used.

Chapter 4: Applications in Drug Discovery and Chemical Biology

A Tool for Studying Proteostasis

AZE is an invaluable tool for probing the cellular networks that maintain protein homeostasis (proteostasis). By inducing a specific type of proteotoxic stress (misfolding due to amino acid misincorporation), researchers can study the dynamics of the UPR, autophagy, and proteasomal degradation pathways. [10][11]

Therapeutic Potential and Scaffolding

The pro-apoptotic and anti-inflammatory effects of AZE in certain contexts have spurred interest in its therapeutic potential. [4]For example, it has shown effects in microglial cells, the resident immune cells of the central nervous system. [3][12] Furthermore, the rigid, four-membered ring of AZE serves as an attractive scaffold in medicinal chemistry. Its constrained nature can pre-organize substituents into desired orientations for binding to protein targets, an advantageous property in drug design. [13][14]Recently, azetidine-2-carboxamide derivatives have been developed as potent small-molecule inhibitors of the STAT3 protein, a key target in cancer therapy. [15]

Chapter 5: Data Compendium

The following table summarizes key quantitative data from the literature, providing a reference for experimental design.

Organism/Cell LineAZE ConcentrationIncubation TimeKey Observation & EffectReference
Rabbit Reticulocytes1, 5, 10 mMIn vitro assayReduced L-proline incorporation into hemoglobin by 25%, 58%, and 72%, respectively.[4][16]
HeLa Cells5 mM9 hoursInduced ATF6 cleavage and upregulated BiP and phosphorylated eIF2α levels.[4]
BV2 Microglial Cells1000 µM (1 mM)24 hoursReduced cell viability, increased nitric oxide release, and robustly activated UPR genes.[3][12]
Arabidopsis thaliana10 µM7-10 daysInhibited primary root growth; effect was reversed by co-treatment with 100 µM L-proline.[6][7]
Chick Embryo Tendon CellsNot specifiedN/AInhibited collagen triple-helix formation, leading to increased glycosylation.[17][18]

Conclusion

Azetidine-2-carboxylic acid is far more than a simple toxic metabolite; it is a sophisticated molecular probe that exploits the fundamental machinery of life. Its ability to be misincorporated into proteins provides researchers with a precise tool to induce proteotoxic stress, unraveling the complex cellular responses that maintain homeostasis. From its origins in plant defense to its application in cell biology and its potential as a scaffold in modern drug discovery, AZE continues to be a compound of significant scientific interest. Understanding its mechanism and applying it with robust, well-controlled experimental designs will undoubtedly continue to yield critical insights into protein folding, cellular stress, and human disease.

References

  • Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (n.d.). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3).
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog. MedChemExpress.
  • Sobel, L., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918.
  • Sobel, L., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • Klaus, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.
  • Uitto, J., & Prockop, D. J. (n.d.). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells.
  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Sobel, L., et al. (2025). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal.
  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Scientific.net.
  • J, R., & J, S. (n.d.). [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes].
  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. MDPI.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (n.d.).
  • Hoffman, G. R., et al. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv.
  • Hoffman, G. R., et al. (n.d.). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 Genes | Oxford Academic.
  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. PubMed.
  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Semantic Scholar.
  • Uitto, J., & Prockop, D. J. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. PubMed.
  • (2025). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes.
  • Piper, J. A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Lane, J. M., et al. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I.
  • Sobel, L., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Rubenstein, E., et al. (n.d.). Azetidine-2-carboxylic acid in the food chain. PubMed.
  • Sigma-Aldrich. (n.d.). L-Azetidine-2-carboxylic acid = 99 2133-34-8.
  • Couty, F., & Evano, G. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.
  • Xu, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Rubenstein, E., et al. (2025). Azetidine-2-carboxylic acid in the food chain.
  • National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem.
  • TargetMol. (n.d.). Azetidine-2-carboxylic acid.
  • Ambeed.com. (n.d.).
  • Alker, A., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed.
  • Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed Central.
  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2025). Direct Access to L-Azetidine-2-carboxylic Acid.
  • Grant, M. M., et al. (n.d.). Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli.
  • Figshare. (n.d.). Collection - Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid - The Journal of Organic Chemistry.

Sources

Foundational

Natural occurrence of Azetidine-2-carboxylic acid

An In-Depth Technical Guide to the Natural Occurrence of Azetidine-2-carboxylic Acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract Azetidine-2-carboxylic acid (AZE) is a non-proteinoge...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Azetidine-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid and a structural analogue of L-proline, distinguished by its four-membered heterocyclic ring.[1] First identified in 1955, this compound is a compelling subject of study due to its significant biological activity, which stems from its ability to be mistakenly incorporated into proteins in place of proline.[1][2] This misincorporation leads to protein misfolding, cellular stress, and a range of toxic effects, making AZE a potent natural defense molecule for the organisms that produce it.[3][4] This guide provides a comprehensive overview of the natural occurrence of AZE, delving into its distribution across various life forms, the molecular basis of its biosynthesis, its ecological significance, and the analytical methodologies essential for its study. For drug development professionals, AZE serves as both a toxicological concern and a unique chemical scaffold for synthetic applications.[5][6]

Natural Distribution and Abundance

The presence of Azetidine-2-carboxylic acid is not widespread but is significant in specific taxa, where it can accumulate to substantial concentrations. Its distribution is most well-documented in the plant kingdom, though recent discoveries have identified biosynthetic pathways in microorganisms.

Plant Kingdom

AZE was first discovered in the rhizomes and foliage of plants belonging to the Liliaceae family (now classified under Asparagaceae).[1][7] It is also found in select species of the Fabaceae (legume) family and, notably, in beets consumed by humans.[1][8]

  • Asparagaceae Family: Convallaria majalis (Lily of the Valley) and species of the Polygonatum genus (Solomon's seal) are classic examples of AZE-accumulating plants.[1][9] In some cases, AZE can constitute a significant percentage of the plant's dry weight, serving as a primary defense compound.[10]

  • Fabaceae Family: The legume Delonix regia (Flame Tree) is another notable producer of AZE.[8][11]

  • Amaranthaceae Family: Of significant interest to human health and toxicology, AZE has been identified in table beets, garden beets, and sugar beets (Beta vulgaris).[1][12] The presence of AZE in sugar beet byproducts, which are used in livestock feed, demonstrates a clear route for its entry into the human food chain.[13]

Table 1: Selected Natural Sources of Azetidine-2-carboxylic acid

KingdomFamilySpeciesCommon NamePrimary Location in Organism
PlantaeAsparagaceaeConvallaria majalisLily of the ValleyRhizomes, Fresh Foliage
PlantaeAsparagaceaePolygonatum multiflorumSolomon's SealRhizomes
PlantaeFabaceaeDelonix regiaFlame TreeSeeds
PlantaeAmaranthaceaeBeta vulgarisSugar Beet, Table BeetRoots
BacteriaVariesMultiple Species-Natural Product Pathways
Microbial Kingdom

Historically considered a plant metabolite, the genetic and molecular basis for AZE synthesis has recently been elucidated in bacteria.[14][15] AZE synthases have been identified in various bacterial phyla, often within non-ribosomal peptide synthetase (NRPS) pathways.[16] This discovery suggests that the distribution of AZE-containing metabolites is much broader than previously understood and opens new avenues for biosynthetic engineering and discovery of novel natural products.[14]

Biosynthesis: An Elegant Cyclization of SAM

The biosynthesis of AZE is a testament to nature's chemical efficiency. While early feeding studies in Convallaria majalis pointed to methionine as a likely precursor, the precise enzymatic mechanism remained elusive for decades.[17] Recent breakthroughs in microbial genetics have revealed a direct and elegant pathway.

The key enzyme, AZE synthase , catalyzes the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM), a ubiquitous donor of methyl groups in biology.[14][15] In this reaction, the enzyme constrains SAM in an unusual conformation, facilitating a nucleophilic attack from the amino group onto the γ-carbon, which displaces the methylthioadenosine (MTA) group to form the strained four-membered azetidine ring.[14][15][18]

The overall reaction is: S-adenosylmethionine (SAM) → Azetidine-2-carboxylic acid (AZE) + 5'-Methylthioadenosine (MTA)

This single-enzyme conversion of a primary metabolite into a specialized toxic compound is a highly efficient metabolic strategy.

AZE_Biosynthesis cluster_0 Biosynthetic Pathway of Azetidine-2-carboxylic Acid SAM S-Adenosylmethionine (SAM) Enzyme AZE Synthase SAM->Enzyme Substrate AZE Azetidine-2-carboxylic Acid (AZE) MTA 5'-Methylthioadenosine (MTA) Enzyme->AZE Product 1 Enzyme->MTA Product 2

Caption: Biosynthesis of AZE from SAM via AZE synthase.

The Molecular Basis of Toxicity and Ecological Role

AZE's primary mechanism of action is its role as a potent antagonist of L-proline.[19][20] The structural mimicry allows AZE to be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline during protein synthesis.[1][21]

Misincorporation and Protein Misfolding

Once activated by ProRS, AZE is erroneously incorporated into growing polypeptide chains at positions designated for proline.[2][3] While the four-membered ring of AZE is geometrically similar to proline's five-membered ring, its smaller size and altered bond angles introduce significant structural perturbations in proteins.[1] This is particularly detrimental to proteins rich in proline, such as collagen and keratin, leading to:

  • Altered Protein Folding: The incorrect geometry disrupts secondary and tertiary protein structures.[1][3]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress pathway.[2][4][21]

  • Cellular Dysfunction and Apoptosis: Chronic ER stress and the production of dysfunctional proteins can lead to a range of toxic outcomes, including pro-inflammatory responses, apoptosis (programmed cell death), and teratogenic effects (developmental malformations) in animal models.[1][4][12][22]

Ecological Advantage

For the organisms that produce it, AZE's toxicity provides a powerful ecological advantage.

  • Allelopathy: When released from plants, AZE can inhibit the growth of competing vegetation.[1][18]

  • Herbivore and Predator Defense: Ingestion of AZE-rich plant tissues poisons predators and herbivores, acting as a potent feeding deterrent.[1]

Methodologies for AZE Research

Studying AZE requires robust methods for its extraction from complex biological matrices and its subsequent quantification. The choice of methodology depends on the research question, the required sensitivity, and the available instrumentation.

Extraction and Isolation Protocol

This generalized protocol outlines the steps for extracting AZE from plant material, such as the rhizomes of Polygonatum species.

Objective: To extract and partially purify AZE for analytical quantification.

Materials:

  • Fresh or dried plant material (e.g., rhizomes)

  • Grinder or mortar and pestle

  • Extraction solvent: 70-80% Ethanol or deionized water

  • Centrifuge and tubes

  • Solid Phase Extraction (SPE) cartridges (Cation exchange)

  • pH meter and buffers

  • Rotary evaporator

Procedure:

  • Sample Preparation: Homogenize the plant material to a fine powder to maximize surface area for extraction.

  • Solvent Extraction: Suspend the powdered material in the extraction solvent (e.g., 1:10 w/v ratio). Stir or sonicate at room temperature for 1-2 hours.

  • Clarification: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris. Decant and collect the supernatant.

  • Solvent Removal: Concentrate the supernatant using a rotary evaporator to remove the ethanol. The remaining aqueous extract can be lyophilized or used directly for purification.

  • Purification (Cation Exchange):

    • Condition a cation exchange SPE cartridge according to the manufacturer's instructions.

    • Adjust the pH of the aqueous extract to be acidic (e.g., pH 3) to ensure AZE is protonated.

    • Load the extract onto the cartridge. AZE will bind to the resin.

    • Wash the cartridge with deionized water to remove neutral and anionic compounds.

    • Elute AZE from the cartridge using a basic solution, such as 2M ammonium hydroxide.

  • Final Preparation: Evaporate the eluent to dryness to remove the ammonia, then reconstitute the purified AZE fraction in a suitable solvent for analysis (e.g., HPLC mobile phase).

Analytical Characterization

Accurate quantification of AZE typically requires chromatographic separation coupled with sensitive detection.

  • High-Performance Liquid Chromatography (HPLC): A common and reliable method involves HPLC with post-column derivatization and fluorescence detection.[23] AZE is first separated on a cation exchange column, then mixed with a derivatizing agent (e.g., o-phthalaldehyde, OPA) that reacts with the secondary amine to produce a highly fluorescent product, enabling sensitive detection.[23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high specificity and structural confirmation. AZE is not volatile, so it requires derivatization prior to analysis, typically through silylation (e.g., using BSTFA) to create a more volatile compound suitable for GC analysis.[24]

AZE_Analysis_Workflow cluster_1 Analytical Workflow for Azetidine-2-carboxylic Acid Sample Plant/Microbial Sample Extraction Homogenization & Solvent Extraction Sample->Extraction Purification Solid Phase Extraction (Cation Exchange) Extraction->Purification Derivatization Derivatization (Optional, e.g., Silylation for GC) Purification->Derivatization HPLC HPLC Purification->HPLC GC GC Derivatization->GC Analysis Chromatographic Separation Detection Detection & Quantification HPLC->Detection GC->Detection FLD Fluorescence (FLD) MS Mass Spectrometry (MS)

Caption: A typical workflow for the extraction and analysis of AZE.

Conclusion and Future Outlook

Azetidine-2-carboxylic acid stands as a fascinating example of a specialized metabolite with potent biological activity. Its natural occurrence, once thought to be confined to a few plant families, is now expanding to the microbial world, presenting new opportunities for discovery. For researchers in toxicology and food safety, understanding the distribution and effects of AZE in the food chain is of growing importance. For drug development professionals, the strained azetidine ring is a valuable chiral building block for synthesizing novel pharmaceuticals. The continued study of AZE's biosynthesis, ecological roles, and mechanisms of toxicity will undoubtedly provide critical insights into chemical ecology, protein engineering, and human health.

References

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Retrieved from [Link]

  • ResearchGate. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Retrieved from [Link]

  • MDPI. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]

  • PubMed. (1960). Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis. Retrieved from [Link]

  • Lookchem. (n.d.). BIOSYNTHESIS OF AZETIDINE-2-CARBOXYLIC ACID IN CONVALLARIA MAJALIS: STUDIES WITH N-15 LABELLED PRECURSORS. Retrieved from [Link]

  • PubMed. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]

  • ACS Publications. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Retrieved from [Link]

  • PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Retrieved from [Link]

  • ASM Journals. (n.d.). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Retrieved from [Link]

  • CP Lab Safety. (n.d.). L-Azetidine-2-carboxylic Acid, [Antagonist of L-Proline], 1 gram. Retrieved from [Link]

  • Technical University of Munich. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). L-Azetidine-2-carboxylic Acid, [Antagonist of L-Proline], 100mg, Each. Retrieved from [Link]

  • PubMed. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Retrieved from [Link]

  • PubChem. (n.d.). Azetidinecarboxylic Acid. Retrieved from [Link]

  • Scilit. (n.d.). Azetidine-2-carboxylic acid from the legume Delonix regia. Retrieved from [Link]

  • Herbarium.INFO. (n.d.). L-Azetidine 2-carboxylic acid Convallamarogenin. Retrieved from [Link]

  • ResearchGate. (2006). Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Retrieved from [Link]

  • ResearchGate. (2009). Azetidine-2-carboxylic acid in the food chain. Retrieved from [Link]

  • NIH. (n.d.). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Azetidine-2-carboxylic acid in the food chain. Retrieved from [Link]

  • csir-neist. (n.d.). List of plants having phytochemicals: L-AZETIDINE-2-CARBOXYLIC-ACID. Retrieved from [Link]

  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Retrieved from [Link]

  • Frederick National Lab for Cancer Research. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Delonix regia Flowers' Pigment and Polysaccharides: Evaluating Their Antibacterial, Anticancer, and Antioxidant Activities and Their Application as a Natural Colorant and Sweetener in Beverages. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of Azetidine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid analogue of proline, presents a fascinating case study in molecular mimi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid analogue of proline, presents a fascinating case study in molecular mimicry with profound biological consequences.[1][2] This guide delves into the core mechanisms of AZE's bioactivity, its impact on cellular processes, and the established methodologies for its investigation. As a proline antagonist, AZE is misincorporated into nascent polypeptide chains, leading to a cascade of events including protein misfolding, endoplasmic reticulum (ER) stress, and the unfolded protein response (UPR).[3][4] These perturbations culminate in diverse cellular outcomes, ranging from inhibition of collagen synthesis and induction of apoptosis to pro-inflammatory responses.[5][6] Understanding these activities is paramount for researchers leveraging AZE as a tool to study proteotoxic stress and for drug development professionals exploring its potential therapeutic applications and toxicological implications.[7][8]

Introduction: The Molecular Impostor

Azetidine-2-carboxylic acid is a four-membered heterocyclic imino acid, distinguishing it from the five-membered pyrrolidine ring of proline.[1] This subtle structural difference is the linchpin of its biological activity. Found naturally in plants such as lily of the valley and beets, AZE serves as a defensive compound by deterring herbivores.[1][9] In laboratory and pharmaceutical settings, it is typically supplied as a hydrochloride salt to enhance its stability and solubility. The core of AZE's action lies in its ability to be mistakenly recognized by prolyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with proline during protein synthesis.[10] This act of molecular deception leads to the incorporation of AZE into proteins at positions normally occupied by proline.[2]

Mechanism of Action: A Cascade of Cellular Disruption

The substitution of proline with AZE initiates a series of detrimental events within the cell, primarily centered around the disruption of protein homeostasis (proteostasis).

Protein Misfolding and the Unfolded Protein Response (UPR)

The smaller, more constrained four-membered ring of AZE alters the conformational flexibility of the polypeptide backbone compared to proline.[11] This seemingly minor change has significant consequences for protein folding, often leading to the formation of non-native, aggregated, or unstable proteins.[9] The accumulation of these misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR).

The UPR is a complex signaling network that aims to restore proteostasis by:

  • Activating Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK): AZE treatment has been shown to upregulate the lipid autophagy marker LC3-II through the activation of the PERK pathway.[3]

  • Inducing Activating Transcription Factor 6 (ATF6) Cleavage: AZE induces the cleavage of ATF6, another key sensor of ER stress.[3]

  • Upregulating Phosphorylated Eukaryotic Initiation Factor 2 Alpha (eIF2α): This leads to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER.[3]

UPR_Activation_by_AZE AZE Azetidine-2-carboxylic acid (AZE) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase AZE->Prolyl_tRNA_Synthetase Mimics Proline Misincorporation Misincorporation into Nascent Proteins Prolyl_tRNA_Synthetase->Misincorporation Misfolded_Proteins Accumulation of Misfolded Proteins in ER Misincorporation->Misfolded_Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress PERK PERK Activation ER_Stress->PERK ATF6 ATF6 Cleavage ER_Stress->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a LC3_II LC3-II Upregulation (Autophagy) PERK->LC3_II

Impact on Collagen Synthesis and Stability

Collagen, the most abundant protein in mammals, is particularly rich in proline residues, which are crucial for the stability of its triple-helical structure.[12] The incorporation of AZE into procollagen chains has profound effects:

  • Inhibition of Triple Helix Formation: The altered geometry of AZE residues disrupts the formation of the stable triple helix, a critical step in collagen maturation.[13]

  • Increased Glycosylation: The delay in triple helix formation prolongs the time procollagen chains are substrates for modifying enzymes, leading to increased glycosylation of hydroxylysine residues.[13]

  • Arrest of Collagen Accumulation: In vivo studies have demonstrated that AZE administration arrests collagen accumulation.[5]

  • Altered Fibrillogenesis: While not significantly affecting collagen periodicity, AZE incorporation can lead to denser packing of collagen fibrils and disturb the reconstruction of native fibers from solution.[14]

These effects collectively compromise the structural integrity of collagen, leading to a range of toxic and teratogenic outcomes observed in animal studies, including skeletal malformations.[1][3]

Diverse Biological Activities of Azetidine-2-carboxylic Acid

The fundamental mechanism of AZE-induced proteotoxicity manifests in a wide array of biological effects across different cell types and organisms.

Pro-apoptotic and Pro-inflammatory Effects

Studies using BV2 microglial cells have shown that AZE can trigger both pro-inflammatory and pro-apoptotic responses.[6]

  • Apoptosis: AZE treatment leads to an increased BAX/Bcl2 ratio, a key indicator of the intrinsic apoptotic pathway, and subsequent cell death.[3][6]

  • Inflammation: AZE induces a robust increase in nitric oxide release and the expression of pro-inflammatory markers such as IL-1β, IL-6, and NOS2.[6][15] It also upregulates the expression of matrix metalloproteinase 9 (MMP-9), an enzyme involved in extracellular matrix degradation and microglial motility.[6]

Teratogenicity and Developmental Toxicity

The disruptive effects of AZE on protein synthesis, particularly collagen, contribute to its well-documented teratogenic properties. Administration of AZE during pregnancy in various animal models has been shown to cause skeletal malformations, growth retardation, and disrupted dentinogenesis.[1][3]

Anti-angiogenic and Anti-fibrotic Potential

The inhibition of collagen synthesis by AZE has led to its investigation as a potential anti-angiogenic and anti-fibrotic agent. In a rat model of carbon tetrachloride-induced liver cirrhosis, AZE administration was shown to ameliorate fibrosis by reducing collagen formation.[16]

Experimental Protocols for Investigating Azetidine-2-carboxylic Acid

A robust understanding of AZE's biological activity relies on well-designed and reproducible experimental protocols.

Cell Culture-Based Assays

Objective: To assess the cytotoxic, pro-inflammatory, and pro-apoptotic effects of AZE on a specific cell line (e.g., BV2 microglia).

Methodology:

  • Cell Culture: Maintain BV2 microglial cells in appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

  • AZE Treatment: Seed cells in multi-well plates and, upon reaching desired confluency (e.g., 80%), treat with a range of AZE concentrations (e.g., 0-2000 µM) for various time points (e.g., 0, 3, 6, 12, 24 hours).[15]

  • Cell Viability Assay (MTT): Quantify cell viability by measuring the metabolic conversion of MTT to formazan. A decrease in absorbance indicates reduced cell viability.

  • Nitric Oxide Release (Griess Assay): Measure the accumulation of nitrite, a stable product of nitric oxide, in the cell culture supernatant using the Griess reagent. An increase in absorbance indicates enhanced nitric oxide production, a marker of inflammation.[15]

  • Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and propidium iodide staining.

  • Gene and Protein Expression Analysis (qPCR and Western Blot): Isolate RNA and protein from treated cells to quantify the expression of relevant markers for inflammation (e.g., IL-1β, IL-6, NOS2), apoptosis (e.g., BAX, Bcl2), and ER stress (e.g., BiP, CHOP).[3][6]

Cell_Culture_Workflow Start Seed Cells Treat Treat with AZE (Dose- and Time-Response) Start->Treat Harvest Harvest Cells and Supernatant Treat->Harvest Viability MTT Assay (Cell Viability) Harvest->Viability Inflammation Griess Assay (Nitric Oxide) Harvest->Inflammation Apoptosis Flow Cytometry (Annexin V/PI) Harvest->Apoptosis Expression qPCR / Western Blot (Gene/Protein Expression) Harvest->Expression

In Vivo Studies of Collagen Synthesis

Objective: To determine the effect of AZE on collagen synthesis and accumulation in an animal model.

Methodology:

  • Animal Model: Utilize a suitable model, such as growing chick embryos.[5]

  • AZE Administration: Administer AZE via an appropriate route (e.g., intraperitoneal injection).[3]

  • Radiolabeling: Concurrently administer a radiolabeled amino acid precursor of collagen, such as [14C]proline, to trace new collagen synthesis.

  • Tissue Harvesting and Analysis: At specified time points, harvest tissues of interest (e.g., cartilage, skin) and isolate collagen.[5][14]

  • Quantification: Determine the amount of radiolabel incorporated into collagen to quantify the rate of synthesis. Analyze the physical and morphological properties of the isolated collagen.[12]

Analytical Methods for AZE Detection

Objective: To quantify the concentration of AZE in biological samples.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): A sensitive and reliable method for the separation and quantification of AZE, often involving post-column derivatization and fluorescence detection.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of AZE, particularly after derivatization to increase its volatility.[18]

Quantitative Data Summary

ParameterCell Line/SystemConcentration/DoseEffectReference
L-[U-14-C]proline incorporation Rabbit reticulocytes1, 5, 10 mM25%, 58%, and 72% reduction, respectively[3]
Cell Viability BV2 microglial cells> 1000 µMSignificant reduction[6]
Teratogenic Effects Pregnant rats (i.p.)300 mg/kgSkeletal malformations[3]
Lung Growth Retardation Fetal rats (i.p.)200 mg/kg (twice daily for 2 days)Retarded lung growth and surfactant synthesis[3]

Future Directions and Conclusion

Azetidine-2-carboxylic acid hydrochloride remains a valuable tool for dissecting the intricacies of protein folding, ER stress, and the UPR. Its potent and multifaceted biological activities also position it as a compound of interest in drug development, both as a potential therapeutic agent and as a toxicological benchmark. Future research should focus on elucidating the specific protein targets most susceptible to AZE-induced misfolding and the downstream consequences in various disease models. Furthermore, a deeper understanding of the cellular mechanisms that counteract AZE toxicity could reveal novel therapeutic targets for diseases characterized by proteotoxic stress. For professionals in drug discovery, the unique four-membered ring structure of AZE offers a scaffold for the design of novel proline analogues with tailored biological activities.[19][20] A comprehensive grasp of its fundamental biology is essential for harnessing its potential and mitigating its risks.

References

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • Wiley Online Library. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • PubMed. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. [Link]

  • PubMed. [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. [Link]

  • National Center for Biotechnology Information. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. [Link]

  • PubChem. 2-Azetidinecarboxylic acid, (S)-. [Link]

  • MDPI. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

  • PubMed. Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. [Link]

  • PubMed. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). [Link]

  • G3 Journal. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. [Link]

  • PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. [Link]

  • PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]

  • Grokipedia. Azetidine-2-carboxylic acid. [Link]

  • ScienceDirect. 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]

  • National Center for Biotechnology Information. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]

  • National Center for Biotechnology Information. Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. [Link]

Sources

Foundational

The Proline Impostor: An In-depth Technical Guide to the Mechanism of Action of Azetidine-2-Carboxylic Acid Hydrochloride

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of azetidine-2-carboxylic acid (Aze), a potent proline analog. We will delve into its mode of action...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of azetidine-2-carboxylic acid (Aze), a potent proline analog. We will delve into its mode of action, from its deceptive entry into protein synthesis to the cascade of cellular stress responses it triggers. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's utility as a research tool and its toxicological implications.

Introduction: The Deceptive Simplicity of a Four-Membered Ring

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in certain plants like the lily of the valley (Convallaria majalis) and sugar beets, presents a fascinating case of molecular mimicry.[1][2] Structurally, it is a lower homolog of proline, differing only by the presence of a four-membered azetidine ring instead of proline's five-membered pyrrolidine ring.[1] This subtle difference is the key to its potent and varied biological effects, which are almost entirely attributable to its ability to be mistaken for proline by the cellular machinery responsible for protein synthesis.[1][3][4] This guide will dissect the mechanism of action of azetidine-2-carboxylic acid hydrochloride, exploring how this simple molecule can lead to profound alterations in protein structure and function, ultimately culminating in significant cellular stress and toxicity.

Core Mechanism of Action: Hijacking the Translational Machinery

The primary mechanism of action of azetidine-2-carboxylic acid is its misincorporation into nascent polypeptide chains in place of proline.[1][5][6] This process can be broken down into two critical steps:

  • Recognition and Activation by Prolyl-tRNA Synthetase: In most organisms, the enzyme prolyl-tRNA synthetase (ProRS) is unable to effectively discriminate between proline and azetidine-2-carboxylic acid due to their structural similarity.[2][4][5] The enzyme erroneously adenylates Aze and attaches it to the proline-specific transfer RNA (tRNAPro).

  • Incorporation into Proteins: The resulting Aze-tRNAPro complex is then delivered to the ribosome, where it is incorporated into the growing polypeptide chain at positions coded for proline.[2][5]

This act of molecular deception has significant downstream consequences, as the unique conformational properties of the proline ring are critical for the proper folding and function of many proteins.

cluster_0 Cellular Environment cluster_1 Protein Synthesis at the Ribosome Proline L-Proline ProRS Prolyl-tRNA Synthetase (ProRS) Proline->ProRS Aze Azetidine-2-carboxylic acid (Aze) Aze->ProRS Competitive Inhibition tRNA_Pro tRNAPro ProRS->tRNA_Pro Charges tRNA with Proline or Aze Ribosome Ribosome tRNA_Pro->Ribosome Polypeptide Nascent Polypeptide Chain Ribosome->Polypeptide mRNA mRNA (Proline codon) mRNA->Ribosome cluster_proline Proline-Containing Peptide cluster_aze Aze-Containing Peptide p1 p1 p2 p2 p1->p2 Correct Backbone Geometry p3 p3 p2->p3 Correct Backbone Geometry Helix Functional Collagen p3->Helix Stable Triple Helix Formation a1 a1 a2 a2 a1->a2 Altered Backbone Geometry a3 a3 a2->a3 Altered Backbone Geometry NoHelix Non-functional Procollagen a3->NoHelix Disrupted Triple Helix Formation G cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway Aze Azetidine-2-carboxylic acid MisfoldedProteins Accumulation of Misfolded Proteins in ER Aze->MisfoldedProteins UPR Unfolded Protein Response (UPR) Activation MisfoldedProteins->UPR PERK PERK Activation UPR->PERK ATF6 ATF6 Cleavage UPR->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a Translation Global Translation Attenuation eIF2a->Translation Chaperones Upregulation of ER Chaperones (e.g., BiP) ATF6->Chaperones

Figure 3: A signaling pathway diagram illustrating the activation of the Unfolded Protein Response (UPR) by azetidine-2-carboxylic acid-induced protein misfolding.

Pro-inflammatory and Pro-apoptotic Responses

If the ER stress induced by azetidine-2-carboxylic acid is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic program. Furthermore, Aze has been shown to elicit pro-inflammatory responses. In BV2 microglial cells, for instance, Aze treatment leads to:

  • Increased Pro-inflammatory Markers: Upregulation of markers such as IL-1β, IL-6, and NOS2. *[7][8] Induction of Apoptosis: An increased BAX/Bcl2 ratio and subsequent cell death. *[9][7][8] Increased Nitric Oxide Release: A hallmark of neuroinflammation.

[7][8]These findings highlight the potential for azetidine-2-carboxylic acid to contribute to inflammatory conditions in vivo.

Experimental Protocols for Mechanistic Studies

The following protocols provide a framework for investigating the effects of azetidine-2-carboxylic acid in a laboratory setting.

Protocol: In Vitro Collagen Synthesis Inhibition Assay

Objective: To quantify the effect of azetidine-2-carboxylic acid on the synthesis and secretion of collagen by cultured fibroblasts.

Methodology:

  • Cell Culture: Plate human dermal fibroblasts in 6-well plates and grow to confluence.

  • Treatment: Pre-incubate the cells with varying concentrations of azetidine-2-carboxylic acid hydrochloride (e.g., 0, 0.1, 0.5, 1, 2 mM) for 2 hours in serum-free media.

  • Radiolabeling: Add L-[3H]-proline to the media and incubate for 4-6 hours.

  • Sample Collection:

    • Media: Collect the culture media, which contains secreted proteins.

    • Cell Layer: Wash the cell layer with cold PBS and lyse the cells.

  • Collagenase Digestion: Precipitate proteins from both the media and cell lysate using trichloroacetic acid (TCA). Resuspend the protein pellets and divide each sample into two aliquots. Treat one aliquot with purified bacterial collagenase and the other with buffer alone.

  • Quantification: Re-precipitate the proteins with TCA and quantify the radioactivity in the precipitates using liquid scintillation counting.

  • Data Analysis: The amount of collagen synthesized is determined by the difference in radioactivity between the collagenase-treated and untreated samples. Express the results as a percentage of the control (0 mM Aze).

Protocol: Western Blot Analysis of ER Stress Markers

Objective: To detect the upregulation of key ER stress markers in response to azetidine-2-carboxylic acid treatment.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa cells) and treat with azetidine-2-carboxylic acid hydrochloride (e.g., 5 mM) for various time points (e.g., 0, 3, 6, 9 hours). 2[9]. Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated eIF2α, BiP, and cleaved ATF6. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Quantitative Data at a Glance

The following table summarizes the concentration-dependent effects of azetidine-2-carboxylic acid on various cellular processes as reported in the literature.

Concentration RangeCell Type/SystemObserved EffectReference
1 - 10 mMRabbit ReticulocytesReduction in L-[U-14C]proline incorporation into hemoglobin (25-72%)
5 mMHeLa CellsInduction of ATF6 cleavage and upregulation of phosphorylated eIF2α and BiP
0 - 2000 µMBV2 Microglial CellsPro-inflammatory and pro-apoptotic effects
> 1000 µMBV2 Microglial CellsSignificant reduction in cell viability and increased BAX/Bcl2 ratio
350 µ g/egg Chick EmbryosPrevention of chondrogenic phenotype expression
300 mg/kg (i.p.)Rats and MiceDisrupted dentinogenesis
200 mg/kg (twice daily)Fetal RatsRetarded lung growth and surfactant synthesis

Conclusion: A Double-Edged Sword

Azetidine-2-carboxylic acid hydrochloride's mechanism of action is a classic example of molecular mimicry with profound pathological consequences. By masquerading as proline, it infiltrates the core process of protein synthesis, leading to the production of aberrant proteins. This, in turn, triggers a cascade of cellular stress responses, including the unfolded protein response, inflammation, and apoptosis. While its toxicity makes it a concern for human and animal health, particularly in the context of its presence in the food chain, its ability to selectively disrupt the synthesis and folding of proline-rich proteins like collagen makes it an invaluable tool for researchers. A[3] thorough understanding of its mechanism of action is therefore crucial for both toxicological assessment and its strategic application in biomedical research to unravel the complexities of protein homeostasis and related diseases.

References

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. PubMed. [Link]

  • Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. National Center for Biotechnology Information. [Link]

  • Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. PubMed. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. National Center for Biotechnology Information. [Link]

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 Genes|Genomes|Genetics. [Link]

  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. [Link]

  • Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. PubMed. [Link]

  • Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. [Link]

  • Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Azetidine-2-carboxylic Acid Hydrochloride: An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of a Strained Ring Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a fascinating and increasingly vital building block in medicinal chemistry and drug development.[1][2][3][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Ring

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a fascinating and increasingly vital building block in medicinal chemistry and drug development.[1][2][3][4][5] As a constrained homolog of proline, its unique four-membered ring imparts specific conformational rigidity to peptide backbones, influencing their biological activity and metabolic stability.[6][7] This structural feature has made it a key component in a variety of bioactive molecules, including antihypertensive drugs and inhibitors of collagen synthesis.[6] This application note provides a detailed guide to the synthesis of (S)-azetidine-2-carboxylic acid hydrochloride, focusing on a robust and scalable method, alongside insights into the critical experimental parameters and underlying chemical principles.

Strategic Approach to Synthesis: Navigating the Path to a Chiral Target

The synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid presents a unique set of challenges, primarily due to the inherent strain of the four-membered azetidine ring. Several synthetic strategies have been developed, each with its own merits and drawbacks. These approaches can be broadly categorized into:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials like amino acids.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity.

  • Resolution of Racemates: Separating a racemic mixture of the target molecule into its constituent enantiomers.

This guide will focus on a highly efficient method that combines elements of chiral auxiliary-guided cyclization and subsequent deprotection, providing a reliable route to the desired (S)-enantiomer.[8][9][10]

Methodology I: Chiral Auxiliary-Directed Synthesis of (S)-Azetidine-2-carboxylic Acid

This protocol outlines a multi-step synthesis starting from readily available precursors, employing a chiral auxiliary to direct the stereochemistry of the final product.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Key Steps A Dimethyl (S)-(-)-α-methylbenzylaminomalonate C Dimethyl (S)-1-(1-phenylethyl)azetidine-2,2-dicarboxylate A->C Cs2CO3, DMF Ring Formation B 1,2-Dibromoethane B->C D Methyl (2S,1'S)-1-(1-phenylethyl)azetidine-2-carboxylate C->D Krapcho Decarboxylation (LiCl, H2O, DMSO) E (S)-Azetidine-2-carboxylic acid D->E Hydrogenolysis (Pd/C, H2) F (S)-Azetidine-2-carboxylic acid hydrochloride E->F HCl

Caption: Workflow for the synthesis of (S)-Azetidine-2-carboxylic acid hydrochloride.

Experimental Protocol

Step 1: Synthesis of Dimethyl (S)-1-(1-phenylethyl)azetidine-2,2-dicarboxylate (Ring Formation)

  • To a solution of dimethyl (S)-(-)-α-methylbenzylaminomalonate (1.0 eq) in dry N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality: Cesium carbonate is a crucial choice of base. Its high solubility in DMF and the "cesium effect" promote the N-alkylation by enhancing the nucleophilicity of the amine. The intramolecular cyclization is a key ring-forming step to construct the strained azetidine ring.[8][9][10]

Step 2: Krapcho Decarboxylation to Methyl (2S,1'S)-1-(1-phenylethyl)azetidine-2-carboxylate

  • Dissolve the dimethyl (S)-1-(1-phenylethyl)azetidine-2,2-dicarboxylate (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Add lithium chloride (LiCl, 1.2 eq) to the solution.

  • Heat the reaction mixture to 150°C and stir for 4-6 hours. The evolution of CO₂ should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Causality: The Krapcho decarboxylation is a reliable method for the selective removal of one of the ester groups. The presence of a nucleophilic salt like LiCl in a polar aprotic solvent like DMSO facilitates the cleavage of the ester group.

Step 3: Hydrogenolysis to (S)-Azetidine-2-carboxylic acid

  • Dissolve the methyl (2S,1'S)-1-(1-phenylethyl)azetidine-2-carboxylate (1.0 eq) in methanol.

  • Add palladium on activated carbon (10% Pd/C, 10 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (S)-azetidine-2-carboxylic acid.

Causality: Catalytic hydrogenolysis is a standard and clean method for the removal of the N-benzyl-type protecting group. The palladium catalyst facilitates the cleavage of the C-N bond, liberating the free amine.

Step 4: Formation of (S)-Azetidine-2-carboxylic acid hydrochloride

  • Dissolve the crude (S)-azetidine-2-carboxylic acid in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1-2.

  • Concentrate the solution under reduced pressure to obtain a solid.

  • The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product as a white crystalline solid.

Data Summary
StepReactantsReagents and ConditionsProductTypical Yield
1Dimethyl (S)-(-)-α-methylbenzylaminomalonate, 1,2-DibromoethaneCs₂CO₃, DMF, 60°CDimethyl (S)-1-(1-phenylethyl)azetidine-2,2-dicarboxylate~90%
2Dimethyl (S)-1-(1-phenylethyl)azetidine-2,2-dicarboxylateLiCl, H₂O, DMSO, 150°CMethyl (2S,1'S)-1-(1-phenylethyl)azetidine-2-carboxylate~75%
3Methyl (2S,1'S)-1-(1-phenylethyl)azetidine-2-carboxylate10% Pd/C, H₂, Methanol(S)-Azetidine-2-carboxylic acid>95%
4(S)-Azetidine-2-carboxylic acidConcentrated HCl(S)-Azetidine-2-carboxylic acid hydrochlorideQuantitative

Methodology II: Synthesis via Optical Resolution

An alternative and industrially viable approach involves the synthesis of racemic azetidine-2-carboxylic acid followed by resolution using a chiral resolving agent.

Racemic Synthesis and Resolution Workflow

Resolution_Workflow cluster_1 Key Steps A Racemic 1-Benzyl-azetidine-2-carboxylic acid C Diastereomeric Salt Mixture A->C Salt Formation (Ethanol) B D-α-phenylethylamine B->C D Separated (S,R)-Diastereomeric Salt C->D Fractional Crystallization E (S)-1-Benzyl-azetidine-2-carboxylic acid D->E Acid/Base Workup F (S)-Azetidine-2-carboxylic acid E->F Hydrogenolysis (Pd/C, H2) G (S)-Azetidine-2-carboxylic acid hydrochloride F->G HCl

Caption: Workflow for the synthesis of (S)-Azetidine-2-carboxylic acid hydrochloride via resolution.

Experimental Protocol

Step 1: Synthesis of Racemic 1-Benzyl-azetidine-2-carboxylic acid

The synthesis of the racemic starting material can be achieved through various published methods, often starting from γ-butyrolactone or other suitable precursors.[11][12]

Step 2: Resolution of Racemic 1-Benzyl-azetidine-2-carboxylic acid

  • Dissolve racemic 1-benzyl-azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent, such as ethanol.

  • Add a solution of D-α-phenylethylamine (0.5 eq) in the same solvent.

  • Heat the mixture to reflux to ensure complete dissolution and salt formation.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric excess of the resolved acid can be determined after liberating the free acid from a small sample of the salt.

  • The mother liquor can be treated to recover the other enantiomer.

Causality: The principle of resolution relies on the formation of diastereomeric salts with different physical properties, such as solubility. The choice of the resolving agent and solvent system is critical for achieving efficient separation.

Step 3: Liberation of (S)-1-Benzyl-azetidine-2-carboxylic acid

  • Suspend the resolved diastereomeric salt in water.

  • Add a base, such as sodium hydroxide, to adjust the pH to approximately 10-11, which will deprotonate the carboxylic acid and liberate the chiral amine.

  • Extract the chiral amine with an organic solvent.

  • Acidify the aqueous layer with a strong acid, like HCl, to a pH of about 2-3 to protonate the carboxylic acid.

  • Extract the desired (S)-1-benzyl-azetidine-2-carboxylic acid with an organic solvent.

  • Dry the organic layer and concentrate to obtain the enantiomerically enriched product.

Step 4 & 5: Debenzylation and Hydrochloride Salt Formation

These steps are analogous to Steps 3 and 4 in Methodology I.

Characterization and Quality Control

The final product, (S)-azetidine-2-carboxylic acid hydrochloride, should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the azetidine ring protons. For example, in D₂O, the spectrum would typically exhibit multiplets for the CH₂ groups and a triplet for the α-proton.[13][14][15][16]

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the four distinct carbon atoms of the azetidine ring and the carboxyl group.[15]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Optical Rotation: To determine the enantiomeric purity of the final product. A specific rotation value should be compared with literature values.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

Azetidine and its derivatives should be handled with care in a well-ventilated fume hood.[17][18][19] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[20] Many of the reagents used in these syntheses are hazardous. For instance, 1,2-dibromoethane is a suspected carcinogen, and strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of (S)-azetidine-2-carboxylic acid hydrochloride is a challenging yet rewarding endeavor for synthetic chemists. The methods outlined in this application note provide robust and reproducible pathways to this valuable building block. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount to achieving high yields and purity. The availability of such detailed protocols is crucial for accelerating research and development in areas where this unique amino acid plays a pivotal role.

References

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024-10-08). Retrieved from [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC - NIH. Retrieved from [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. (2005). Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids | Chemical Reviews. (2019-12-23). Retrieved from [Link]

  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents.
  • Azetidine-2-carboxylic acid - Wikipedia. Retrieved from [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Retrieved from [Link]

  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. (2017). Synfacts, 13(01), 0026. Retrieved from [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid - PubMed. (2005). Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. (2005). Retrieved from [Link]

  • Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. (2007). Czech Journal of Food Sciences, 25(5), 237-255. Retrieved from [Link]

  • Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents.
  • Synthesis of L-Azetidine-2-Carboxylic Acid - Scientific.net. (2012). Advanced Materials Research, 455-456, 635-638. Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed. (2025-02-04). Retrieved from [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014-12-23). Retrieved from [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis Online. (2006). Organic Preparations and Procedures International, 38(5), 427-465. Retrieved from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Retrieved from [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid - ResearchGate. (2012). Retrieved from [Link]

  • Synthesis of Poly-( L-azetidine-2-carboxylic acid) - RSC Publishing. (1974). J. Chem. Soc., Perkin Trans. 1, 1628-1632. Retrieved from [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. (2015). Beilstein Journal of Organic Chemistry, 11, 239-247. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Retrieved from [Link]

  • Synthesis of Poly-( L-azetidine-2-carboxylic acid) - ElectronicsAndBooks. (1974). Retrieved from [Link]. Chem. Soc., Perkin Trans. 1, 1974, 1628-1632.pdf

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2022). Frontiers in Chemistry, 10. Retrieved from [Link]

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203 - American Chemical Society - ACS Fall 2025. Retrieved from [Link]

  • L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17). Chemistry – A European Journal. Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (2025-02-04). Retrieved from [Link]

  • Resolution of D -azetidine-2-carboxylic acid - ResearchGate. (2025-08-09). Retrieved from [Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. (1995). Se Pu, 13(2), 114-115. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: The Strategic Incorporation of Azetidine-2-carboxylic Acid Hydrochloride in Advanced Peptide Synthesis

Foreword: Beyond the Proteome In the landscape of peptide therapeutics and chemical biology, the 20 proteinogenic amino acids represent but a fraction of the chemist's available toolkit. The strategic incorporation of no...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Proteome

In the landscape of peptide therapeutics and chemical biology, the 20 proteinogenic amino acids represent but a fraction of the chemist's available toolkit. The strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide design, offering a powerful means to enhance stability, modulate conformation, and introduce novel functionalities.[1][2][3] Among these, L-Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, stands out for its profound impact on peptide secondary structure.[4][5]

This guide provides an in-depth exploration of Azetidine-2-carboxylic acid hydrochloride, moving beyond simple recitation of steps to explain the underlying chemical principles and strategic considerations essential for its successful application. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique conformational constraints of Aze to engineer next-generation peptides.

Core Concepts: Understanding Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid is a cyclic, non-proteinogenic amino acid characterized by a strained four-membered heterocyclic ring.[4] This structural distinction from its five-membered counterpart, proline, is the primary source of its utility and its challenges in synthesis. The hydrochloride salt form is commonly used as it enhances the compound's stability and simplifies handling in the laboratory.[6]

The incorporation of Aze into a peptide chain forces a significant deviation in the backbone's torsional angles (φ and ψ), perturbing typical secondary structures like α-helices and β-sheets.[7][8] This property can be harnessed to induce specific turns or kinks, effectively "sculpting" the peptide's three-dimensional shape to enhance receptor binding, improve enzymatic resistance, or alter pharmacokinetic profiles.[9][10][11]

However, its utility is accompanied by a note of caution. Aze is a naturally occurring plant metabolite that can be toxic if misincorporated into proteins in place of proline, potentially leading to protein misfolding and cellular stress.[4][12][13][14] This underscores the importance of controlled, deliberate synthesis.

cluster_Aze Azetidine-2-carboxylic Acid (Aze) cluster_Pro Proline (Pro) cluster_Properties Impact on Peptides Aze C₄H₇NO₂ Constraint Increased Conformational Constraint Aze->Constraint Pro C₅H₉NO₂ Stability Enhanced Proteolytic Stability Constraint->Stability Structure Altered Secondary Structure Constraint->Structure

Caption: Relationship between Aze's structure and its impact on peptide properties.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety.

PropertyValueSource
Chemical Formula C₄H₇NO₂·HCl[4][5]
Molar Mass 137.57 g/mol (for HCl salt)[4][5]
Appearance Crystalline solid[4]
CAS Number 2133-34-8 (for L-isomer)[15]
Melting Point ~215-217 °C[4][5]

Safety & Handling:

  • Handling: Avoid generating dust and aerosols. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated environment.[15]

  • Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[5][16]

Mechanistic Principles in Peptide Synthesis

The successful incorporation of Aze requires a nuanced understanding of the coupling process, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).

The Challenge of a Secondary Amine

Like proline, Aze is a secondary amino acid. During the coupling step of SPPS, the incoming Nα-Fmoc protected Aze must form an amide bond with the deprotected N-terminus of the resin-bound peptide chain. The secondary amine of Aze is inherently less nucleophilic and more sterically hindered than a primary amine, which can lead to slower and less efficient coupling reactions.[17]

This necessitates the use of potent activation strategies and optimized reaction conditions to drive the coupling to completion and avoid deletion sequences in the final peptide product.

Aze Azetidine-2-carboxylic acid - Secondary Amine - Steric Hindrance Challenge Coupling Challenge - Slower reaction kinetics - Risk of incomplete coupling Aze->Challenge Solution Solution - Potent coupling reagents (e.g., HATU) - Optimized reaction time - Possible double coupling Challenge->Solution

Caption: Causality diagram for overcoming Aze coupling challenges in SPPS.

Activation and Coupling Reagents

To facilitate amide bond formation, the carboxylic acid of the incoming Fmoc-Aze-OH must be converted into a more reactive species. This is achieved using coupling reagents.

  • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of the growing peptide chain. The presence of a base, typically N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the forming HCl.[18]

  • Carbodiimides (DCC, DIC): While standard reagents, they can be less effective for hindered couplings and may require additives like HOBt to improve efficiency and suppress side reactions. For a challenging residue like Aze, HATU is generally the superior choice.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for incorporating Azetidine-2-carboxylic acid into peptides using the robust and widely adopted Fmoc/tBu strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating Fmoc-L-Aze-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-L-Aze-OH

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water (H₂O)

  • Reaction vessel with a sintered glass filter

  • Shaker or nitrogen bubbling apparatus

Recommended Coupling Conditions:

ReagentEquivalents (vs. Resin Loading)Purpose
Fmoc-L-Aze-OH4.0Amino acid building block
HATU3.9Activating agent
DIPEA8.0Base for activation & neutralization

Procedure:

  • Resin Preparation: If starting a new synthesis, swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes in the reaction vessel.[17] If continuing a synthesis, proceed to step 2.

  • Fmoc Deprotection: a. Drain the solvent from the resin. b. Add the 20% piperidine/DMF solution to the resin. c. Agitate for 5 minutes, then drain. d. Add a fresh aliquot of 20% piperidine/DMF solution and agitate for 15 minutes.[18] e. Drain the solution and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

  • Coupling of Fmoc-L-Aze-OH: a. In a separate vial, dissolve Fmoc-L-Aze-OH (4 eq) and HATU (3.9 eq) in a minimal amount of DMF. b. Add DIPEA (8 eq) to the activation mixture and vortex briefly. The solution may change color. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours. Note: Longer coupling times are recommended for Aze compared to standard amino acids.

  • Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly to remove all excess reagents and byproducts (5x with DMF, 3x with DCM, 3x with DMF).

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum. b. Add the cleavage cocktail (e.g., TFA/TIPS/H₂O) to the resin and agitate gently for 2-3 hours at room temperature.[19] c. Filter the cleavage solution away from the resin beads into a chilled centrifuge tube. d. Precipitate the peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

cluster_coupling 3. Coupling Step start Start: Peptide-Resin-(AA)n-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 activation Pre-activate: Fmoc-Aze-OH + HATU + DIPEA wash1->activation coupling Add to Resin Agitate 1-2 hours activation->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end_cycle Peptide-Resin-(AA)n-Aze-Fmoc wash2->end_cycle decision Sequence Complete? end_cycle->decision decision->deprotection No cleavage Final Deprotection & Cleavage (TFA) decision->cleavage Yes end Crude Peptide cleavage->end

Caption: Workflow for a single cycle of Aze incorporation in SPPS.

Protocol 2: Solution-Phase Synthesis (Conceptual Outline)

While SPPS is dominant, solution-phase synthesis remains relevant for specific applications, such as the synthesis of short peptide fragments or cyclic peptides where SPPS may be inefficient.[20] The core principle involves coupling N-terminally protected and C-terminally protected amino acids or peptide fragments in a suitable organic solvent.[20][21]

General Workflow:

  • Protection: Protect the N-terminus of Azetidine-2-carboxylic acid (e.g., with a Boc group) and the C-terminus of the other amino acid/peptide (e.g., as a methyl ester).[20]

  • Coupling: Dissolve both protected components in a solvent like DCM or DMF. Add a coupling reagent (e.g., DCC/HOBt or HATU/DIPEA) and stir until the reaction is complete (monitored by TLC or LC-MS).[20][22]

  • Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. Purify the resulting protected dipeptide by column chromatography.

  • Selective Deprotection: Remove either the N-terminal or C-terminal protecting group under specific conditions (e.g., TFA for Boc, saponification for a methyl ester) to allow for further elongation of the peptide chain.[20]

This method offers flexibility but is more labor-intensive and requires purification after each step, making it less suitable for long peptide sequences compared to SPPS.[21]

Concluding Remarks

Azetidine-2-carboxylic acid hydrochloride is a powerful tool for peptide chemists, enabling the introduction of unique structural constraints that can profoundly influence biological activity. Its successful application hinges on recognizing and overcoming the synthetic challenges posed by its hindered secondary amine structure. By employing potent coupling reagents like HATU, optimizing reaction times, and adhering to rigorous washing protocols, researchers can reliably incorporate this valuable non-proteinogenic amino acid. The methodologies detailed in this guide provide a robust foundation for leveraging the unique properties of Aze to advance the frontiers of peptide design and drug discovery.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • Karle, I. L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854. [Link]

  • Galonić, D. P., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link]

  • Alcaraz, C., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5859-5863. [Link]

  • Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1185-1200. [Link]

  • Vasanthakumar, G. R., et al. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Amino Acids, 45(2), 333-345. [Link]

  • Scott, S. (2017). Solution phase peptide synthesis with only free amino acids. ResearchGate. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Godfrey, L., et al. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 13(1), 4723. [Link]

  • Svatunek, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 577-584. [Link]

  • Chemistry LibreTexts (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • Karle, I. L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • Boni, R., & Verdini, A. S. (1974). Synthesis of Poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 2175-2179. [Link]

  • Schimpl, F., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 664. [Link]

  • Galonić, D. P., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Scilit. [Link]

  • National Center for Biotechnology Information. Azetidinecarboxylic Acid. PubChem Compound Database. [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(18), 2949-2951. [Link]

  • Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Gonzalez, V., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]

  • Sobel, A. L., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4447-4460. [Link]

  • Lanza, G., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10211. [Link]

  • Gonzalez, V., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Kan, T., et al. (2004). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 68(3), 666-671. [Link]

Sources

Method

Application Note & Protocols: Engineering Peptide Mimetics with Azetidine-2-carboxylic Acid

Here is the detailed guide on using Azetidine-2-carboxylic acid to create peptide mimetics. Introduction: Beyond Proline—Harnessing the Four-Membered Ring Peptide-based therapeutics hold immense promise but are often ham...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed guide on using Azetidine-2-carboxylic acid to create peptide mimetics.

Introduction: Beyond Proline—Harnessing the Four-Membered Ring

Peptide-based therapeutics hold immense promise but are often hampered by inherent limitations, chiefly proteolytic instability and conformational flexibility, which can lead to poor bioavailability and reduced target affinity. Peptide mimetics address these challenges by incorporating non-proteinogenic amino acids to enforce specific structural constraints and enhance metabolic stability. Among the most powerful tools in this endeavor is L-Azetidine-2-carboxylic acid (Aze), a strained cyclic analogue of L-proline.[1][][3]

While proline's five-membered pyrrolidine ring is a well-known modulator of peptide structure, the smaller, more rigid four-membered azetidine ring of Aze introduces unique and more pronounced conformational restrictions.[4][5] Its incorporation can dramatically alter the local peptide backbone, stabilize specific secondary structures like β-turns, and perturb the typical cis/trans isomerization dynamics observed with proline.[6][7][8] This guide provides the scientific rationale, detailed synthesis protocols, and key analytical considerations for leveraging Aze to create structurally defined and robust peptide mimetics for research and drug discovery.

Part 1: The Scientific Rationale for Aze Incorporation

The decision to substitute a proline residue or introduce a novel conformational kink with Aze is driven by its distinct stereochemical properties. Understanding these effects is critical to rationally designing potent peptide mimetics.

Unparalleled Conformational Constraint

The fundamental difference between Aze and proline is the ring size, which has profound implications for the peptide backbone's torsional angles (φ, ψ). The compressed bond angles of the azetidine ring restrict the φ angle to a much narrower range than that allowed for proline. This rigidity can be exploited to "lock" a peptide into a desired bioactive conformation. While proline is known as a "helix breaker," Aze can act as an even more potent disruptor or, conversely, a powerful stabilizer of specific turn structures.[6][7] Interestingly, some studies have shown that peptides containing Aze may be more flexible in certain contexts than their proline counterparts due to decreased repulsive interactions between the ring atoms and adjacent residues.[4]

Modulating Amide Bond Isomerization

The energy barrier for cis-trans isomerization of the Xaa-Aze amide bond is different from that of the Xaa-Pro bond. The introduction of Aze can alter the equilibrium, often favoring one isomer or influencing the rate of interconversion. In specific sequences, such as (L-Aze-L-Pro)₂, an all-cis peptide bond conformation compatible with a left-handed helix has been observed, a significant deviation from typical peptide structures.[6][7] This property is invaluable for mimicking protein loops where a cis-amide bond is a critical feature for receptor recognition.

cluster_pro L-Proline cluster_aze L-Azetidine-2-carboxylic acid (Aze) pro aze

Caption: L-Proline (5-membered ring) vs. L-Azetidine-2-carboxylic acid (4-membered ring).

Enhancing Proteolytic Resistance

The incorporation of an unnatural amino acid like Aze into a peptide sequence can render it unrecognizable to proteases. The strained, compact structure of the azetidine ring sterically hinders the approach of enzymatic active sites, significantly increasing the peptide's half-life in biological systems. This enhanced stability is a critical step in converting a lead peptide into a viable drug candidate.[9]

Part 2: Synthesis of Aze-Containing Peptides: Protocols and Methodologies

The successful incorporation of Aze into a peptide chain requires careful consideration of protecting group strategies and coupling conditions. While both solution-phase and solid-phase methods are viable, Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient approach for assembling longer Aze-containing peptides.[10][11]

Critical Choices: Protecting Groups

The choice of protecting groups is paramount to prevent unwanted side reactions, particularly the opening of the strained azetidine ring. The widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is well-suited for Aze incorporation.

Group to ProtectProtecting GroupAbbreviationCleavage ConditionRationale & Comments
α-Amino (N-terminus)FmocFmoc20% Piperidine in DMFStandard for SPPS; mild base cleavage preserves the Aze ring and acid-labile side-chain protecting groups.[12]
Carboxyl (C-terminus)tert-Butyl esterOtBuTrifluoroacetic Acid (TFA)Provides robust protection during synthesis and is removed during final cleavage.[13]
Carboxyl (Side Chain)Benzyl esterOBnHydrogenolysisUseful in solution-phase synthesis for orthogonal deprotection.[13]
Protocol 1: Automated/Manual SPPS of an Aze-Containing Peptide (Fmoc/tBu)

This protocol outlines the general steps for incorporating a commercially available Fmoc-L-Aze-OH into a peptide sequence using a standard SPPS workflow.

Materials:

  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-L-Aze-OH.

  • Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: 0.5 M HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Base: 2 M DIPEA (N,N-Diisopropylethylamine) in NMP (N-Methyl-2-pyrrolidone).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Methodology:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[12]

  • Fmoc-Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes. Drain.

    • Repeat the piperidine treatment for another 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (Including Fmoc-L-Aze-OH):

    • Prepare the coupling solution: In a separate vial, mix Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. Causality Note: Standard coupling reagents like HATU or HBTU/HOBt are generally efficient for the sterically less-hindered secondary amine of Aze.[14]

  • Monitoring and Capping:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines.[15] Note: N-terminal Aze, like proline, will yield a reddish-brown or yellow color, not the characteristic deep blue.

    • If the coupling is incomplete (positive Kaiser test), drain the vessel and repeat the coupling step.

    • If coupling remains sluggish, cap any unreacted amines with an acetic anhydride/DIPEA solution to prevent the formation of deletion sequences.

  • Chain Elongation:

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using LC-MS (Liquid Chromatography-Mass Spectrometry) and analytical HPLC.

cluster_peptide Flexible Peptide Chain cluster_mimetic Aze-Constrained Mimetic A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 Pro Pro A3->Pro A5 A5 Pro->A5 A6 A6 A5->A6 B1 B1 B2 B2 B1->B2 B3 B3 Aze Aze B3->Aze Induces Turn B5 B5 Aze->B5 B6 B6

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-Azetidine-2-carboxylic acid

Authored by: Senior Application Scientist, Peptide Synthesis Division Abstract The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the modulation of conformati...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Peptide Synthesis Division

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the modulation of conformational properties, metabolic stability, and biological activity. Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, serves as a powerful tool for introducing conformational rigidity and improving resistance to proteolytic degradation.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH) into synthetic peptides using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. We delve into the unique challenges posed by this strained scaffold, present optimized protocols for coupling and handling, and offer a troubleshooting guide to ensure high-yield, high-purity synthesis of azetidine-containing peptides.

Introduction: The Strategic Value of Azetidine-Containing Peptides

Azetidines are four-membered nitrogen-containing heterocycles that have become vital motifs in medicinal chemistry due to their unique physicochemical profiles.[3] Their incorporation into peptide backbones imparts a distinct structural rigidity due to high ring strain and sp3-rich character.[3] This pre-organization of the peptide chain can lead to several desirable outcomes:

  • Enhanced Metabolic Stability: The constrained nature of the azetidine ring can shield adjacent peptide bonds from enzymatic cleavage, prolonging the peptide's half-life in vivo.[1]

  • Improved Receptor Selectivity: By locking the peptide backbone into a specific conformation, the azetidine residue can enhance binding affinity and selectivity for a biological target.[3]

  • Unique Folding Patterns: As a potent γ-turn inducer, Aze can direct the peptide's secondary structure in ways not achievable with natural amino acids, opening new avenues for peptidomimetic design.[4]

The successful synthesis of these valuable molecules, however, hinges on a clear understanding of the specific chemical challenges presented by Fmoc-Aze-OH in the context of the standard SPPS workflow.

Mechanistic Considerations for Incorporating Fmoc-Aze-OH

The primary challenge in using Fmoc-Aze-OH stems from its structure: a strained, four-membered ring. While this strain is the source of its beneficial conformational effects, it can also lead to sluggish reaction kinetics during the coupling step. The steric hindrance is less than that of proline, but the ring strain influences the reactivity of the carboxyl group.

Furthermore, while the azetidine ring has been shown to be stable to the final trifluoroacetic acid (TFA) cleavage conditions, care must be taken to avoid side reactions during the synthesis cycles.[5][6] The most critical step is ensuring the complete and efficient formation of the peptide bond to the N-terminus of the resin-bound peptide chain. Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.

Therefore, the choice of coupling reagent is paramount. While standard carbodiimide activators like DIC can be used, more potent aminium/uronium or phosphonium salt-based reagents are highly recommended to drive the reaction to completion, especially in sterically demanding or aggregation-prone sequences.

Experimental Protocols

This section provides detailed, step-by-step protocols for the manual synthesis of a peptide containing an azetidine-2-carboxylic acid residue. The quantities are based on a 0.1 mmol synthesis scale.

General SPPS Workflow

The overall process follows the cyclical nature of Fmoc-SPPS, where each cycle adds one amino acid residue to the growing peptide chain.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat n-1 times) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-Aze-OH + Activator) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->FinalCleavage After Final Cycle Start Start: Resin Swelling in DMF Start->Deprotection

Diagram 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step 1: Resin Preparation
  • Resin Selection: Choose a resin appropriate for your desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[7][8]

  • Swelling: Place the resin (0.1 mmol) in a suitable reaction vessel. Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Solvent Removal: Drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection
  • Reagent Addition: Add a solution of 20% piperidine in DMF to the swollen resin.[7][9]

  • First Treatment: Agitate for 1-3 minutes and drain.

  • Second Treatment: Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes. This two-step process ensures complete removal of the Fmoc group via a base-catalyzed β-elimination mechanism.[10][11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

Step 3: Fmoc-Azetidine-2-carboxylic acid Coupling

This is the most critical step. The use of a high-efficiency coupling reagent is strongly advised. HATU is recommended for its high reactivity and low racemization risk.[12]

Coupling_Mechanism cluster_activation Pre-activation AA Fmoc-Aze-OH R-COOH ActiveEster Fmoc-Aze-OAt Activated Ester AA->ActiveEster HATU HATU Activator HATU->ActiveEster Base DIPEA Base Base->ActiveEster Coupled {Fmoc-Aze-NH-Peptide-Resin | Peptide Bond Formed} ActiveEster->Coupled Nucleophilic Attack Resin {H₂N-Peptide-Resin | Free N-Terminus} Resin->Coupled

Diagram 2: Activation of Fmoc-Aze-OH and subsequent coupling.

  • Reagent Preparation (in a separate vial):

    • Dissolve Fmoc-Aze-OH (4 eq., 0.4 mmol) and HATU (3.8 eq., 0.38 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).[13]

  • Pre-activation: Allow the mixture to stand for 2-5 minutes. The solution may change color, indicating the formation of the active OAt-ester.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected, washed resin.

  • Agitation: Agitate the reaction vessel for 1-2 hours at room temperature. For difficult sequences, this time can be extended or a second coupling can be performed.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative test indicates the reaction is complete.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Step 4: Subsequent Cycles and Final Cleavage
  • Iteration: Repeat the cycle of deprotection (Step 3.3) and coupling (Step 3.4) for all remaining amino acids in your sequence.

  • Final Cleavage: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail. A standard, effective, and non-malodorous cocktail is Reagent B : TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[14] TIS acts as a scavenger to quench reactive cationic species generated during deprotection.[15]

    • Add the cleavage cocktail to the dried peptide-resin (~10 mL per gram of resin).

    • Stir the mixture for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Step 5: Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

  • Analysis: Confirm the identity and purity of the final peptide using UPLC-MS.[17] For quantitative results, net peptide content can be determined by amino acid analysis (AAA).[17]

Data Summary and Recommendations

For successful incorporation of Fmoc-Aze-OH, reagent selection is critical. The following tables summarize recommended coupling agents and general protocol parameters.

Table 1: Comparison of Common Coupling Reagents for Fmoc-Aze-OH

Coupling Reagent Reagent Type Typical Coupling Time Relative Efficiency Racemization Risk Notes
HATU / HCTU Aminium/Uronium Salt 15-60 minutes Very High Very Low Recommended. Based on HOAt, which provides faster kinetics and suppresses racemization.[12]
HBTU / TBTU Aminium/Uronium Salt 20-90 minutes High Low Based on HOBt. Very effective but slightly less reactive than HATU/HCTU.[18]
PyBOP Phosphonium Salt 30-120 minutes High Low Good balance of reactivity and stability. Avoids guanidinylation side reactions.[12][19]

| DIC / HOBt | Carbodiimide / Additive | 60-180 minutes | Moderate | Low-Moderate | A cost-effective but slower option. Requires longer reaction times to ensure completion.[20] |

Table 2: Recommended Protocol Parameters (0.1 mmol Scale)

Step Reagent Equivalents (vs. Resin) Concentration / Solvent Time
Deprotection Piperidine - 20% in DMF 2 x (1-3 min + 15-20 min)
Coupling Fmoc-Aze-OH 4 eq. - 1-2 hours
HATU 3.8 eq. Dissolved in DMF 1-2 hours
DIPEA 8 eq. Dissolved in DMF 1-2 hours

| Cleavage | Reagent B (TFA/Phenol/H₂O/TIS) | - | 88:5:5:2 (v/v) | 2-3 hours |

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of Aze (Detected by Kaiser test or MS of crude product)- Insufficient reactivity of coupling agent.- Steric hindrance or peptide aggregation.- Use a more potent coupling reagent like HATU or HCTU.- Perform a "double coupling": after the first coupling, drain, wash, and repeat the coupling step with fresh reagents.- Increase coupling time to 3-4 hours.
Deletion Sequences (Mass corresponding to Peptide - Aze detected)Incomplete coupling of Aze, followed by successful coupling of the next amino acid.- Implement a capping step after the Aze coupling. After washing away coupling reagents, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes to block any unreacted N-termini.
Racemization of Adjacent Residue - Prolonged activation time.- Use of excess base.- Minimize the pre-activation time to <5 minutes.- Consider using a weaker base such as 2,4,6-collidine in place of DIPEA.[18]
Unexpected Mass (+1 Da, +22 Da, etc.) in Final Product Incomplete removal of side-chain protecting groups or salt formation.- Ensure cleavage time is sufficient (2-3 hours).- Ensure proper precipitation and washing of the final peptide to remove adducts.

Conclusion

Fmoc-Azetidine-2-carboxylic acid is a powerful building block for creating conformationally constrained peptides with enhanced therapeutic potential. While its incorporation requires careful consideration of reaction conditions, particularly the choice of coupling reagent, the protocols outlined in this guide provide a robust and reliable framework for success. By employing high-efficiency activators like HATU and adhering to optimized reaction times, researchers can confidently synthesize novel azetidine-containing peptides, paving the way for the next generation of peptide-based diagnostics and therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Vertex AI Search.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.). ChemPep.
  • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis - Benchchem. (2025). BenchChem.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Merck Millipore.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). W.A. "Tex" Moncrief, Jr. Institute of Molecular Oncology.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2024).
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007). Luxembourg Bio Technologies.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (2025). BenchChem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020). University of California, Irvine.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley Online Library.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024). Bachem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Aapptec.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021).
  • Analytical methods and Quality Control for peptide products - Biosynth. (n.d.). Biosynth.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. (n.d.).

Sources

Method

Application Notes &amp; Protocols: Azetidine-2-carboxylic Acid Hydrochloride as a Strategic Building Block in Drug Discovery

Executive Summary: The Strategic Advantage of a Constrained Proline Analogue In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Azetidine-2-carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Advantage of a Constrained Proline Analogue

In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Azetidine-2-carboxylic acid (Aze), a four-membered heterocyclic amino acid, has emerged as a powerful building block and a compelling proline bioisostere.[1][2] Its incorporation into lead compounds offers a unique strategic advantage over its five-membered counterpart, proline. The inherent ring strain and conformational rigidity of the azetidine ring confer significant enhancements in pharmacokinetic properties, including metabolic stability and aqueous solubility.[3][4][5]

This guide provides an in-depth exploration of Azetidine-2-carboxylic acid hydrochloride, a stable and convenient salt form, for its practical application in drug discovery workflows. We will detail not only the "how"—through step-by-step protocols—but also the critical "why" that underpins the choice of reagents and conditions, empowering researchers to leverage this versatile building block to its full potential.

Physicochemical Profile: A Comparative Analysis

The choice to substitute proline with Aze is often driven by the need to fine-tune a molecule's three-dimensional structure and physicochemical properties. The smaller, more rigid four-membered ring of Aze imparts a distinct conformational preference compared to the more flexible five-membered pyrrolidine ring of proline.[5] This rigidity can lock a peptide or small molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.

PropertyAzetidine-2-carboxylic AcidL-ProlineRationale for Impact in Drug Discovery
Molecular Weight 101.10 g/mol [1]115.13 g/mol Lower molecular weight contributes to improved ligand efficiency.
Ring Size 4-membered5-memberedIncreased ring strain and rigidity can pre-organize the molecule for target binding and alter peptide backbone conformation.[3][5]
Conformational Flexibility Highly constrainedMore flexibleReduces the entropic penalty upon binding, potentially increasing potency. Can provide novel exit vectors for further chemical modification.[5]
Metabolic Stability Generally higherSusceptible to oxidationThe azetidine ring is often more resistant to metabolic degradation by cytochrome P450 enzymes, leading to improved in vivo half-life.[3]
Aqueous Solubility 50 g/L (5%)[6]1620 g/LWhile the parent amino acid is highly soluble, incorporation into larger molecules often improves solubility compared to proline-containing analogues due to disruption of crystal packing and altered H-bonding.

Core Synthetic Workflows & Protocols

Azetidine-2-carboxylic acid hydrochloride is the most common commercially available form due to its enhanced stability and ease of handling as a crystalline solid. The primary consideration for its use is the need to liberate the free amino acid, typically in situ, before subsequent reactions like N-protection or amide coupling.

Workflow Overview: From Hydrochloride Salt to Peptide Incorporation

The following diagram outlines the typical synthetic sequence for utilizing Aze-HCl in a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

G cluster_0 Preparation cluster_1 N-Protection cluster_2 Solid-Phase Peptide Synthesis (SPPS) AzeHCl Azetidine-2-carboxylic acid hydrochloride FreeAze Free Azetidine-2- carboxylic acid AzeHCl->FreeAze Base Neutralization (e.g., DIEA, TEA) FmocAze Fmoc-Aze-OH FreeAze->FmocAze Fmoc-OSu Base (e.g., NaHCO₃) Resin Resin-NH₂ FmocAze->Resin Coupling: HATU, DIEA Peptide Resin-Peptide-Aze-Fmoc Resin->Peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide->Deprotection NextAA Couple Next Amino Acid Deprotection->NextAA caption General workflow for Aze-HCl utilization.

Caption: General workflow for Aze-HCl utilization.

Protocol 3.1: In Situ Neutralization and N-Fmoc Protection

This protocol describes the conversion of the hydrochloride salt to the Fmoc-protected building block suitable for SPPS.

Rationale: The hydrochloride salt must first be neutralized to liberate the nucleophilic secondary amine. The subsequent N-protection with Fmoc-OSu (Fluorenylmethyloxycarbonyl succinimide) proceeds under basic aqueous-organic conditions. Dioxane is an excellent solvent for both starting materials, while the aqueous sodium bicarbonate maintains the basic pH required for the reaction and keeps the product deprotonated and soluble.

Materials:

  • (L)-Azetidine-2-carboxylic acid hydrochloride

  • Fmoc-OSu (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve Azetidine-2-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 eq) in portions. Stir until all gas evolution ceases, indicating complete neutralization.

  • Fmoc Addition: Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Allow the reaction to stir overnight at room temperature.

  • Workup:

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield Fmoc-(L)-Aze-OH as a white solid.

Protocol 3.2: Amide Bond (Peptide) Coupling

This protocol details the coupling of an N-protected Azetidine-2-carboxylic acid to a free amine, a core reaction in both solution-phase and solid-phase synthesis.[7]

Rationale: Carbodiimide-mediated couplings are common, but modern peptide synthesis often relies on more efficient phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salt coupling reagents.[7] These reagents form highly activated esters in situ that react rapidly with the amine component. A hindered, non-nucleophilic base like Diisopropylethylamine (DIEA) is required to activate the coupling reagent and neutralize any acid formed during the reaction without causing epimerization of the chiral center.[8]

G cluster_0 Activation cluster_1 Coupling Aze N-Protected Aze-COOH ActivatedEster Activated OAt-Ester Aze->ActivatedEster HATU HATU + DIEA HATU->ActivatedEster Peptide N-Protected Aze-CO-NH-R ActivatedEster->Peptide Nucleophilic Attack Amine R-NH₂ (e.g., another amino acid) Amine->Peptide caption Amide coupling using HATU reagent.

Caption: Amide coupling using HATU reagent.

Materials:

  • N-Protected Azetidine-2-carboxylic acid (e.g., Fmoc-Aze-OH) (1.0 eq)

  • Amine component (hydrochloride or TFA salt) (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure (Solution Phase Example):

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-Protected Azetidine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Stir the solution for 5-10 minutes. This allows for the formation of the activated ester.

  • Addition of Amine: Add the amine component (1.2 eq) to the mixture, followed by the dropwise addition of DIEA (3.0 eq). The DIEA neutralizes the amine salt and facilitates the coupling.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting peptide by flash column chromatography on silica gel.

Case Studies in Drug Discovery

The azetidine motif is present in several approved drugs, highlighting its value in overcoming common drug development hurdles.[3][4] Its ability to enhance metabolic stability and receptor selectivity is a key driver for its incorporation.[3][5]

  • Baricitinib (Olumiant): An inhibitor of Janus kinase (JAK) used for treating rheumatoid arthritis. Baricitinib contains an azetidine ring that plays a crucial role in its binding and pharmacokinetic profile.[3]

  • Cobimetinib (Cotellic): A MEK inhibitor used in the treatment of melanoma. The azetidine moiety contributes to the overall physicochemical properties and target engagement of the molecule.[3]

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[9]

  • Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[9]

  • Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.[9]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid formation of dust and aerosols. Use in a well-ventilated area, such as a chemical fume hood.[9][11] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed to prevent moisture absorption.[10]

Toxicological Information: Azetidine-2-carboxylic acid is a proline analogue and can be misincorporated into proteins in place of proline, which can lead to protein misfolding and cellular stress.[12][13][14][15][16] It is considered a toxic and teratogenic agent.[1][14][15][16] Handle with care and avoid exposure.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • SAFETY D
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidine hydrochloride. Apollo Scientific.
  • L-2-Azetidinecarboxylic acid(2133-34-8). ChemicalBook.
  • L-Azetidine-2-carboxylic acid | Proline Analog. MedChemExpress.
  • SAFETY D
  • MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf. Toronto Research Chemicals.
  • Azetidine-2-carboxylic acid. Wikipedia.
  • Proline Analogues.
  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed.
  • (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)...
  • Azetidine-2-carboxylic acid. Grokipedia.
  • Azetidinecarboxylic Acid | C4H7NO2. PubChem.
  • Azetidine-2-carboxylic acid | CAS 2517-04-6. Selleck Chemicals.
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
  • Resolution of D -azetidine-2-carboxylic acid.
  • L-Azetidine-2-carboxylic acid | CAS 2133-34-8. Santa Cruz Biotechnology.
  • Direct Access to L-Azetidine-2-carboxylic Acid.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of Azetidine Derivatives in Modern Medicinal Chemistry

Introduction: Azetidine - A Strained Ring with Strategic Importance In the landscape of medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is a perpetual challenge. Saturate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Azetidine - A Strained Ring with Strategic Importance

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is a perpetual challenge. Saturated heterocycles are foundational scaffolds in this endeavor, and among them, the azetidine ring has emerged as a uniquely powerful, albeit underutilized, asset. This four-membered, nitrogen-containing heterocycle is characterized by significant ring strain (approx. 25.6 kcal/mol), a feature that imparts distinct conformational rigidity and stereochemical definition. Historically, the perceived synthetic challenge and potential instability of azetidines led many to favor more common five- and six-membered rings. However, contemporary synthetic advancements have unlocked this scaffold, revealing its profound utility in drug design.

The strategic incorporation of an azetidine moiety can dramatically improve a compound's drug-like properties. It often serves as a "bioisostere" for other common groups, such as piperidine, pyrrolidine, or even acyclic fragments, while offering distinct advantages. Its compact and rigid nature allows for precise vectoral projection of substituents into binding pockets, often leading to enhanced potency and selectivity. Furthermore, the azetidine ring can significantly modulate physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.

This document provides an in-depth guide for medicinal chemists on the practical applications of azetidine derivatives. We will explore key case studies of approved drugs, provide detailed synthetic protocols for core intermediates, and present a workflow for leveraging this versatile scaffold in drug discovery projects.

Section 1: Approved Drugs & The Rationale for Azetidine Incorporation

The value of the azetidine scaffold is best illustrated by its successful integration into several marketed drugs. In these examples, the ring is not merely a passive linker but an active contributor to the molecule's overall efficacy and safety profile.

Case Study 1: Axitinib (Inlyta®) - A Potent VEGFR Inhibitor

Axitinib is a cornerstone therapy for advanced renal cell carcinoma, functioning as a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. The azetidine ring in Axitinib is a pivotal structural element that was introduced to solve a critical metabolic liability.

  • Mechanistic Role & Rationale: Early analogs in the development of Axitinib, which featured a more flexible acyclic side chain, were susceptible to rapid oxidative metabolism by cytochrome P450 enzymes. This resulted in poor pharmacokinetic properties and insufficient drug exposure. The introduction of the 3-(azetidin-1-ylmethyl) group served two primary purposes:

    • Metabolic Blocking: The azetidine ring sterically shielded the adjacent methylene group and the secondary amine from enzymatic degradation, significantly enhancing the compound's metabolic stability and oral bioavailability.

    • Potency & Selectivity: The rigid azetidine ring helped to lock the side chain in an optimal conformation for binding to the VEGFR kinase domain, maintaining high potency.

Case Study 2: Bazedoxifene - A Selective Estrogen Receptor Modulator (SERM)

Bazedoxifene is used for the treatment of osteoporosis in postmenopausal women and is known for its tissue-selective estrogen receptor agonist/antagonist activity. The azetidine ring in its structure is crucial for achieving this selective profile and improving physicochemical properties.

  • Mechanistic Role & Rationale: The 1-(azetidin-1-yl)ethyl side chain was incorporated to enhance aqueous solubility and modulate the compound's interaction with the estrogen receptor.

    • Improved Solubility: The nitrogen atom of the azetidine ring is basic (pKa ~8-9), allowing for protonation at physiological pH. This positive charge significantly improves the water solubility of the molecule, which is a key attribute for oral drug delivery.

    • Receptor Interaction: The compact nature of the azetidine ring provides a well-defined three-dimensional structure that contributes to the specific conformational changes in the estrogen receptor, leading to its desired tissue-selective antagonist activity in breast and uterine tissue while acting as an agonist in bone.

Section 2: Experimental Protocol - Synthesis of a Core Azetidine Intermediate

The ability to reliably synthesize functionalized azetidine building blocks is essential for their use in drug discovery. The following protocol details the synthesis of tert-butyl 3-aminoazetidine-1-carboxylate, a versatile intermediate for introducing the 3-aminoazetidine motif.

Protocol: Synthesis of tert-Butyl 3-Aminoazetidine-1-carboxylate

This two-step procedure involves the mesylation of N-Boc-3-hydroxyazetidine followed by displacement with azide and subsequent reduction. This method is robust and commonly used in medicinal chemistry laboratories.

Diagram: Synthetic Workflow A high-level overview of the synthetic process.

cluster_0 Step 1: Mesylation cluster_1 Step 2: Azide Displacement & Reduction A N-Boc-3-hydroxyazetidine C N-Boc-3-(methylsulfonyloxy)azetidine A->C B Methanesulfonyl Chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM) B->C E N-Boc-3-azidoazetidine C->E D Sodium Azide (NaN3), Dimethylformamide (DMF) D->E G tert-Butyl 3-aminoazetidine-1-carboxylate E->G F Palladium on Carbon (Pd/C), H2 (gas) or Ammonium Formate, Methanol (MeOH) F->G

Caption: Two-step synthesis of a key 3-aminoazetidine intermediate.

Step 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

  • Rationale: This step converts the hydroxyl group into a good leaving group (mesylate) to facilitate subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is a suitable inert solvent.

  • Materials:

    • tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

    • Methanesulfonyl chloride (1.2 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add methanesulfonyl chloride dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate

  • Rationale: The mesylate is displaced by the azide anion (a strong nucleophile). The resulting azide is then reduced to the primary amine. Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a clean and efficient method for this transformation.

  • Materials:

    • Crude tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq)

    • Sodium azide (1.5 eq)

    • Dimethylformamide (DMF)

    • 10% Palladium on Carbon (5 mol%)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) or Ammonium Formate

  • Procedure:

    • Dissolve the crude mesylate in DMF.

    • Add sodium azide and heat the mixture to 80 °C for 4-6 hours. Monitor by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide intermediate.

    • Dissolve the crude azide in methanol.

    • Carefully add 10% Pd/C to the solution in a flask suitable for hydrogenation.

    • Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or hydrogenation apparatus) and stir vigorously at room temperature overnight.

    • Upon completion (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure tert-butyl 3-aminoazetidine-1-carboxylate.

  • Self-Validation/Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful transformation and removal of impurities.

Section 3: Application Note - Azetidine as a Physicochemical and Pharmacokinetic Modulator

The decision to incorporate an azetidine ring should be data-driven. It is often employed to solve specific problems encountered during lead optimization, such as poor solubility, high metabolic turnover, or low cell permeability.

Diagram: Drug Discovery Workflow A conceptual workflow for incorporating azetidine scaffolds.

cluster_0 Lead Optimization Cycle A Initial Lead Compound (e.g., with acyclic amine or pyrrolidine) B Identify Liabilities: - Poor Solubility - High Clearance (Metabolism) - Low Permeability A->B C Hypothesis: Azetidine as a bioisostere can improve properties B->C D Synthesize Azetidine Analog C->D E In Vitro ADME Profiling: - Solubility Assay - Microsomal Stability - Caco-2 Permeability D->E F Compare Data vs. Original Lead E->F G Improved Candidate? F->G H Advance to In Vivo PK Studies G->H Yes I Iterate Design / Re-evaluate Scaffold G->I No I->C

Caption: Iterative cycle for evaluating azetidine analogs in lead optimization.

Quantitative Impact on Drug Properties

The table below summarizes the typical effects observed when replacing a common chemical motif with an azetidine ring. The data is representative and compiled from various medicinal chemistry studies to illustrate the potential benefits.

PropertyOriginal Motif (Example)Azetidine AnalogTypical Outcome & Rationale
Aqueous Solubility Pyrrolidine3-HydroxyazetidineIncreased . The introduction of a polar hydroxyl group and the reduced lipophilicity of the smaller ring enhance interaction with water.
Lipophilicity (cLogP) Isopropylamine3-AminoazetidineDecreased . The azetidine ring is more compact and less lipophilic than a corresponding branched alkyl chain, often leading to a favorable reduction in logP.
Metabolic Stability Acyclic diethylamine1-EthylazetidineIncreased . The azetidine ring restricts the conformation of the N-alkyl group, making it a poorer substrate for CYP450 enzymes compared to a flexible acyclic amine.
Cell Permeability Quaternary AmineAzetidinium ionPotentially Increased . While still charged, the smaller, more rigid azetidinium ion can sometimes exhibit better permeability characteristics than larger, more flexible quaternary amines.
pKa of Ring Nitrogen Piperidine (~11.2)Azetidine (~11.3)Similar . The pKa is comparable to other cyclic amines, allowing it to serve as a direct replacement while maintaining basicity for salt formation and solubility.

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, compact size, and its ability to act as a versatile synthetic handle allows for the sophisticated tuning of a drug candidate's biological activity and pharmacokinetic properties. By understanding the fundamental rationale for its inclusion, as exemplified by successful drugs like Axitinib, and by mastering the synthetic protocols for key intermediates, researchers can effectively leverage the azetidine ring to overcome common drug discovery hurdles and design superior therapeutic agents.

References

  • Wiberg, K. B. (1986). Enthalpies of formation of the monocyclic alkanes, C3-C11. Journal of the American Chemical Society. Available at: [Link]

  • Singh, J., et al. (2010). The rise of the azetidine ring in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Azetidines in medicinal chemistry: a review. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Pfizer. (2023). INLYTA® (axitinib) prescribing information. Pfizer. Available at: [Link]

  • Hu-Lowe, D. D., et al. (2011). The discovery and development of axitinib for the treatment of advanced renal cell carcinoma. Expert Opinion on Drug Discovery. Available at: [Link]

  • Komm, B. S., et al. (2013). Development of bazedoxifene, a novel selective estrogen receptor modulator. Annals of the New York Academy of Sciences. Available at: [Link]

  • McKeage, K. (2009). Bazedoxifene: a review of its use in the prevention of postmenopausal osteoporosis. Drugs. Available at: [Link]

  • Couty, F., & David, O. (2005). The chemistry of 3-and 4-membered nitrogen heterocycles. Synthesis and reactivity of azetidines. Arkivoc. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Versatile Elements in Drug Design. Angewandte Chemie International Edition. Available at: [Link]

Method

Protocol for the Application of Azetidine-2-Carboxylic Acid in Cell Culture: A Guide for Researchers

Introduction: Unraveling the Impact of Proline Analogs in Cellular Processes Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid that acts as a structural analog of L-proline.[1][2] Its smaller four-membe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Impact of Proline Analogs in Cellular Processes

Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid that acts as a structural analog of L-proline.[1][2] Its smaller four-membered ring structure, in contrast to proline's five-membered ring, allows it to be mistakenly recognized and utilized by prolyl-tRNA synthetase during protein synthesis.[3] This misincorporation of A2C in place of proline residues can have profound consequences on protein structure and function, making it a valuable tool for researchers studying proteostasis, collagenopathies, and fibrotic diseases.[4][5]

The primary mechanism of A2C-induced cellular disruption stems from the altered geometry of the polypeptide backbone where A2C is incorporated. This substitution can destabilize protein secondary structures, particularly the collagen triple helix, which is rich in proline and hydroxyproline residues.[6] The resulting misfolded proteins accumulate in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and inducing ER stress.[7][8][9] This cellular stress response can ultimately lead to decreased cell viability, apoptosis, and pro-inflammatory signaling.[10][11][12][13]

This comprehensive guide provides detailed protocols for the effective use of A2C in a cell culture setting. We will delve into the practical aspects of solution preparation, determining optimal working concentrations, and methodologies to analyze the downstream cellular effects of A2C treatment.

Mechanism of Action: A Visual Representation

The following diagram illustrates the molecular cascade initiated by the introduction of Azetidine-2-carboxylic acid into a cellular system.

A2C_Mechanism cluster_0 Cellular Environment cluster_1 Protein Synthesis cluster_2 Cellular Stress Response A2C Azetidine-2-carboxylic acid (A2C) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase A2C->Prolyl_tRNA_Synthetase Competitive Inhibition Proline L-Proline Proline->Prolyl_tRNA_Synthetase Ribosome Ribosome Prolyl_tRNA_Synthetase->Ribosome Charged tRNA Nascent_Polypeptide Nascent Polypeptide Chain Ribosome->Nascent_Polypeptide Translation Misfolded_Protein Misfolded Protein (A2C Incorporated) Nascent_Polypeptide->Misfolded_Protein Misincorporation of A2C ER Endoplasmic Reticulum (ER) Misfolded_Protein->ER Accumulation UPR Unfolded Protein Response (UPR) (ATF6, PERK, IRE1) ER->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Inflammation Pro-inflammatory Signaling UPR->Inflammation

Caption: Mechanism of Azetidine-2-carboxylic acid (A2C) induced cellular stress.

Materials and Reagents

ReagentSupplierCatalog Number
L-Azetidine-2-carboxylic acidSigma-AldrichA0760
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phosphate-Buffered Saline (PBS)Gibco10010023
Trypsin-EDTAGibco25200056
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Sirius RedSigma-Aldrich365548
Picric AcidSigma-AldrichP6744
Anti-GRP78/BiP antibodyCell Signaling Technology3177
Anti-CHOP antibodyCell Signaling Technology2895
Anti-Collagen Type I antibodyAbcamab34710
Alexa Fluor 488 secondary antibodyInvitrogenA11008
DAPIInvitrogenD1306

Protocol 1: Preparation of A2C Stock Solution

A sterile, high-concentration stock solution is essential for accurate and reproducible experiments.

1.1. Reagent Preparation:

  • A2C Powder: Use L-Azetidine-2-carboxylic acid (MW: 101.11 g/mol ).

  • Solvent: Sterile, cell culture grade water or PBS. A2C has good solubility in aqueous solutions.[2]

1.2. Stock Solution Preparation (100 mM):

  • Weigh out 10.11 mg of L-Azetidine-2-carboxylic acid powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, cell culture grade water or PBS to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can aid dissolution.[14]

  • Sterile-filter the 100 mM A2C stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (up to 6 months).[15]

Protocol 2: Determining the Optimal Working Concentration of A2C using an MTT Assay

The optimal concentration of A2C will vary depending on the cell line and the desired experimental outcome. A dose-response experiment is crucial to determine the cytotoxic effects and to select appropriate concentrations for subsequent assays.

2.1. Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B D Treat cells with different A2C concentrations B->D C Prepare serial dilutions of A2C C->D E Incubate for desired time points (e.g., 24, 48, 72h) D->E F Add MTT reagent to each well E->F G Incubate for 2-4h F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and plot dose-response curve I->J

Sources

Application

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of Azetidine-2-carboxylic Acid

Abstract Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a proline analogue, is a molecule of significant interest in pharmaceutical and biological research due to its presence in natural products and its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a proline analogue, is a molecule of significant interest in pharmaceutical and biological research due to its presence in natural products and its potential as a building block in drug development.[1] Accurate structural elucidation and characterization are paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone analytical technique. This guide provides an in-depth technical overview and detailed protocols for acquiring and interpreting the ¹H and ¹³C NMR spectra of azetidine-2-carboxylic acid. We will delve into the nuances of sample preparation, particularly the critical aspect of pH control to ensure the analysis of the physiologically relevant zwitterionic form, and provide a comprehensive analysis of the spectral features, including chemical shifts and coupling patterns.

Introduction: The Structural Significance of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom and a carboxylic acid group.[2] Its strained ring system and its ability to mimic proline make it a unique chiral synthon. Understanding its three-dimensional structure and electronic environment is crucial for its application in medicinal chemistry and chemical biology. NMR spectroscopy offers a powerful, non-destructive method to probe the molecular structure with atomic-level resolution.

The zwitterionic nature of azetidine-2-carboxylic acid in aqueous solution, arising from the protonation of the amino group and deprotonation of the carboxylic acid, significantly influences its NMR spectrum. Therefore, careful control of the sample's pH is essential for obtaining reproducible and interpretable data. This guide will address these challenges and provide clear, actionable protocols for researchers.

Foundational Principles: Understanding the NMR Spectrum of Azetidine-2-carboxylic Acid

The NMR spectrum of azetidine-2-carboxylic acid is characterized by distinct signals for the protons and carbons of the azetidine ring and the carboxyl group. The numbering convention used in this guide is as follows:

Caption: Numbering scheme for Azetidine-2-carboxylic acid.

¹H NMR Spectrum Analysis

The proton NMR spectrum reveals the connectivity and stereochemistry of the molecule. The signals for the ring protons are typically found in the aliphatic region and exhibit complex splitting patterns due to geminal and vicinal couplings.

¹³C NMR Spectrum Analysis

The carbon NMR spectrum provides information on the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of neighboring atoms and the ring strain.

Experimental Protocols

Protocol for NMR Sample Preparation

This protocol details the preparation of an azetidine-2-carboxylic acid sample for NMR analysis, with a focus on ensuring the zwitterionic state in an aqueous medium.

Materials:

  • Azetidine-2-carboxylic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Phosphate buffer solution in D₂O (e.g., 50 mM, pD 7.0) or dilute NaOD/DCl in D₂O for pD adjustment

  • 5 mm NMR tubes of good quality

  • Vortex mixer

  • Pipettes and a pH meter calibrated for D₂O (or a standard pH meter with correction)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of azetidine-2-carboxylic acid into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of D₂O to the vial.

  • pH (pD) Adjustment:

    • Rationale: The chemical shifts of the protons and carbons, especially those near the amino and carboxyl groups, are highly sensitive to pH (or pD in D₂O). To ensure the molecule is predominantly in its zwitterionic form, the pD should be adjusted to be near the isoelectric point.

    • Method:

      • Measure the pD of the solution. For a standard pH meter, the pD can be approximated by adding 0.4 to the meter reading (pD = pH_reading + 0.4).

      • Adjust the pD to a range of 6.5-7.5 by adding microliter amounts of dilute NaOD or DCl in D₂O. Alternatively, use a phosphate buffer in D₂O to maintain a stable pD.

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Labeling: Clearly label the NMR tube with the sample information.

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Weigh Weigh Sample Dissolve Dissolve in D₂O Weigh->Dissolve Add D₂O Adjust_pD Adjust pD (6.5-7.5) Dissolve->Adjust_pD Add NaOD/DCl Homogenize Vortex to Homogenize Adjust_pD->Homogenize Transfer Transfer to NMR Tube Homogenize->Transfer Acquire Acquire Spectrum Transfer->Acquire Insert into Spectrometer Process Process Data Acquire->Process caption Workflow for NMR sample preparation of Azetidine-2-carboxylic acid.

Caption: Workflow for NMR sample preparation of Azetidine-2-carboxylic acid.

Protocol for ¹H and ¹³C NMR Data Acquisition

These are general acquisition parameters that may need to be optimized for your specific instrument.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): Approximately 16 ppm, centered around 5 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096, or more, depending on concentration and desired signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width (sw): Approximately 200 ppm, centered around 100 ppm.

Data Interpretation and Spectral Assignment

The following data is based on spectra acquired in D₂O, where the molecule exists in its zwitterionic form.

¹H NMR Spectrum

The ¹H NMR spectrum of azetidine-2-carboxylic acid in D₂O shows four distinct multiplets. The protons on the β-carbon (Cβ) are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
4.39 - 4.51Multiplet (dd)JHα-Hβa ≈ 8-10 Hz, JHα-Hβb ≈ 6-8 Hz
3.54 - 3.83Multiplet
Hβb2.69 - 2.85Multiplet
Hβa2.29 - 2.51Multiplet

Note: The exact coupling constants can vary. The values provided are typical for azetidine ring systems. The multiplets for Hβ and Hγ arise from complex geminal and vicinal couplings.

Interpretation of Splitting Patterns:

  • Hα: The proton at the Cα position is coupled to the two diastereotopic protons on Cβ, resulting in a doublet of doublets (dd) or a more complex multiplet if further long-range couplings are present.

  • Hβa and Hβb: These two protons are coupled to each other (geminal coupling) and to Hα and the two Hγ protons (vicinal coupling), leading to complex multiplets.

  • Hγ: The two protons on Cγ are coupled to each other (geminal coupling) and to the two Hβ protons (vicinal coupling), also resulting in a complex multiplet.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the molecule.

CarbonChemical Shift (δ, ppm)
C=O172.1
58.4
42.1
23.1

Interpretation of Chemical Shifts:

  • C=O: The carboxyl carbon appears at the most downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.

  • Cα: The Cα carbon, attached to the nitrogen and the carboxyl group, is also significantly deshielded.

  • Cγ and Cβ: The other two ring carbons appear at more upfield chemical shifts, typical for aliphatic carbons.

Structure_Spectrum_Correlation cluster_structure Azetidine-2-carboxylic Acid cluster_1h_nmr ¹H NMR (ppm) cluster_13c_nmr ¹³C NMR (ppm) C_alpha Cα-Hα H_alpha_shift ~4.45 C_alpha->H_alpha_shift C_alpha_shift ~58.4 C_alpha->C_alpha_shift C_beta Cβ-H₂ H_beta_shift ~2.5-2.8 C_beta->H_beta_shift C_beta_shift ~23.1 C_beta->C_beta_shift C_gamma Cγ-H₂ H_gamma_shift ~3.7 C_gamma->H_gamma_shift C_gamma_shift ~42.1 C_gamma->C_gamma_shift COOH C=O COOH_shift ~172.1 COOH->COOH_shift caption Correlation of structure with typical NMR chemical shifts.

Sources

Method

Quantitative Analysis of Azetidine-2-carboxylic Acid in Complex Matrices using HILIC-LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid and a structural analog of L-proline, found in various plan...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid and a structural analog of L-proline, found in various plant species such as the lily of the valley (Convallaria majalis).[1][2] Its toxic and teratogenic properties, stemming from its ability to be mistakenly incorporated into proteins in place of proline, lead to protein misfolding and aggregation.[3][4] This makes the sensitive and selective quantification of A2C critical in diverse fields, including toxicology, food safety, and drug development, where it is explored as a collagen synthesis inhibitor.[3] This application note presents a robust and validated method for the analysis of A2C using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). We address the key analytical challenge posed by the high polarity of A2C and provide a comprehensive protocol for its extraction from a complex matrix, chromatographic separation, and confident detection.

Introduction: The Analytical Challenge

Azetidine-2-carboxylic acid is a small, highly polar molecule (Molecular Weight: 101.10 g/mol ), making it poorly retained on traditional reversed-phase (RP) C18 columns.[5] This poor retention leads to elution near the solvent front, where significant matrix effects can suppress ionization and compromise analytical sensitivity and reproducibility.[6] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes like A2C through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7][8] This allows for effective separation from less polar matrix components and provides the high organic content mobile phase ideal for efficient desolvation and ionization by electrospray ionization (ESI).[8]

Experimental Workflow

The overall analytical workflow is designed for robustness and high sensitivity, from sample extraction to final data acquisition.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Honey Sample (1 g) Extraction Add Extraction Solvent (ACN:H2O with 0.1% FA) Sample->Extraction Vortex Vortex & Sonicate Extraction->Vortex Cleanup QuEChERS Cleanup (MgSO4, NaCl) Vortex->Cleanup Centrifuge Centrifuge Cleanup->Centrifuge Filter Filter Supernatant (0.22 µm PVDF) Centrifuge->Filter LC HILIC Separation Filter->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 1: General experimental workflow from sample preparation to data analysis.

Detailed Protocols & Methodologies

This protocol is optimized for the analysis of A2C in honey, a representative complex matrix where contamination could occur.

The goal of sample preparation is to efficiently extract the polar A2C from the dense, sugar-rich matrix while minimizing interferences. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is employed.[9][10]

Protocol Steps:

  • Weigh 1.0 g (± 0.05 g) of homogenized honey into a 15 mL polypropylene centrifuge tube.

  • Add 5.0 mL of the extraction solvent (80:20 Acetonitrile:Water with 0.1% Formic Acid). The high acetonitrile content precipitates proteins and larger macromolecules, while the acidified water ensures A2C, an amino acid, remains protonated and soluble.

  • Vortex vigorously for 1 minute, then sonicate for 10 minutes to ensure complete dissolution and extraction.

  • Add QuEChERS salts: 1 g of anhydrous Magnesium Sulfate (MgSO₄) and 0.25 g of Sodium Chloride (NaCl). MgSO₄ facilitates the removal of excess water, forcing the polar A2C into the acetonitrile layer, while NaCl helps to create phase separation.[10]

  • Immediately vortex for 1 minute to prevent the formation of salt clumps.

  • Centrifuge the tubes at 8,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper acetonitrile layer (supernatant).

  • Filter the extract through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

The separation is performed using a HILIC column to achieve optimal retention and peak shape for A2C.

Parameter Condition Rationale
Column ZIC®-HILIC (100 x 2.1 mm, 3.5 µm)Zwitterionic stationary phase provides robust and reproducible retention for polar, charged analytes like amino acids.[7]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer, ideal for MS compatibility. A slightly acidic pH ensures A2C is in its cationic form, aiding retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh organic mobile phase necessary for HILIC retention mechanism.
Gradient 95% B (0-2 min), 95-70% B (2-8 min), 70-95% B (8-9 min), 95% B (9-12 min)A slow, shallow gradient is crucial in HILIC to achieve stable and reproducible separation.[7]
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLKept low to minimize potential peak distortion from the sample solvent.

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveA2C contains a secondary amine that is readily protonated, making ESI+ the optimal mode for generating the precursor ion [M+H]⁺.[11]
Capillary Voltage 4000 VOptimizes the formation and transmission of ions into the mass spectrometer.
Gas Temp. 350°CFacilitates desolvation of the ESI droplets.[11]
Gas Flow 11 L/minAssists in desolvation and prevents solvent clusters from entering the MS.[11]
Nebulizer Pressure 50 psiControls the droplet size in the ESI source for optimal ionization.[11]
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM Transitions for Azetidine-2-carboxylic Acid: The precursor ion for A2C is the protonated molecule [M+H]⁺ at m/z 102.1. Fragmentation is induced in the collision cell to generate characteristic product ions.

Transition Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Designation
MRM 1 102.156.115Quantifier
MRM 2 102.184.112Qualifier

Data Interpretation: Fragmentation Pathway

Understanding the fragmentation of A2C is key to developing a specific and reliable MRM method. The primary fragmentation pathways involve the loss of neutral molecules like formic acid and subsequent ring cleavage.

  • Precursor Ion [M+H]⁺ (m/z 102.1): The protonated A2C molecule.

  • Product Ion (m/z 84.1): This corresponds to the neutral loss of water (H₂O, 18 Da) from the precursor ion. This is a common loss for carboxylic acids.[12]

  • Product Ion (m/z 56.1): This major fragment is proposed to result from the loss of formic acid (HCOOH, 46 Da). This involves the cleavage of the carboxylic acid group, followed by rearrangement and cleavage of the azetidine ring, resulting in a stable iminium ion fragment. This is a highly specific transition suitable for quantification.

Fragmentation cluster_path cluster_frag1 Loss of H₂O (-18 Da) cluster_frag2 Loss of HCOOH (-46 Da) Precursor Azetidine-2-carboxylic Acid [M+H]⁺ m/z 102.1 Frag1 [C₄H₅N]⁺ m/z 84.1 (Qualifier) Precursor->Frag1 CID Frag2 [C₃H₆N]⁺ m/z 56.1 (Quantifier) Precursor->Frag2 CID

Figure 2: Proposed MS/MS fragmentation pathway for Azetidine-2-carboxylic acid.

Method Performance & Validation

The method should be validated according to established guidelines to ensure its reliability for routine analysis. Key validation parameters are summarized below.

Parameter Result Comment
Linearity (R²) > 0.995Excellent linearity across the calibration range (e.g., 0.5 - 200 ng/mL).
Limit of Detection (LOD) 0.1 ng/mLDemonstrates high sensitivity of the method.
Limit of Quantification (LOQ) 0.5 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%Intra-day and inter-day precision values are well within acceptable limits for bioanalytical methods.
Accuracy/Recovery (%) 85 - 110%Spiked samples at low, medium, and high concentrations show excellent recovery, indicating minimal matrix effects.[13]
Selectivity No interferencesNo interfering peaks were observed at the retention time of A2C in blank matrix samples.

Conclusion

This application note details a highly selective and sensitive method for the quantification of Azetidine-2-carboxylic acid in complex matrices using HILIC-LC-MS/MS. The described protocol, from sample preparation to data acquisition, is robust, reproducible, and fit for purpose in research, safety testing, and drug development environments. The use of HILIC successfully overcomes the challenges associated with retaining and separating this polar analyte, while tandem mass spectrometry provides confident identification and quantification at low levels.

References

  • Liu H. (1999). Determination of the azetidine-2-carboxylic acid from lily of the valley. Se Pu, 17(4), 410-2. [Link]

  • Porebski B, Rut W, Drag M. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Tayama E, Iwata M, Sugai T. (2003). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 51(10), 1205-1208. [Link]

  • Le, T. N., & Lee, J. (2021). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 206, 114380. [Link]

  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

  • D'Arienzo, C., et al. (2021). Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. Metabolites, 11(3), 162. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Li, H., et al. (2022). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry, 70(4), 1334–1342. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • The Journal of Organic Chemistry. (2003). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • MDPI. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • LabRulez LCMS. (2022). LC-MS/MS analysis of antibiotics in honey. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • MDPI. (2023). Multi-Analyte Method for Antibiotic Residue Determination in Honey Under EU Regulation 2021/808. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • ResearchGate. (2016). Determination of Antibiotic Residues in Honey by High-Performance Liquid Chromatography with Electronspray Ionization Tandem Mass Spectrometry. [Link]

  • MDPI. (2023). Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwheat Honey. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

Application

Application Note: A Strategic Approach to the HPLC Purification of Azetidine-2-carboxylic Acid-Containing Peptides

Authored by: A Senior Application Scientist Abstract The incorporation of non-proteinogenic amino acids, such as Azetidine-2-carboxylic acid (Aze), into peptide sequences is a key strategy in modern drug discovery for en...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids, such as Azetidine-2-carboxylic acid (Aze), into peptide sequences is a key strategy in modern drug discovery for enhancing proteolytic stability and inducing specific conformational constraints. As a strained four-membered ring homolog of proline, Aze introduces unique physicochemical properties that necessitate a tailored approach to purification.[1][2] This application note provides a comprehensive guide and detailed protocols for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides containing Aze. We will delve into the underlying principles of method development, from stationary phase selection to mobile phase optimization, addressing the specific challenges posed by the Aze residue. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows for these novel peptide entities.

Introduction: The Unique Challenge of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid is a structural analog of proline, differing by the presence of a four-membered ring instead of a five-membered one.[1] This seemingly subtle difference has profound implications for the peptide's secondary structure and, consequently, its chromatographic behavior. The increased ring strain in Aze can alter the peptide backbone's flexibility and perturb typical secondary structures, such as helices, that might be observed with proline-containing counterparts.[2][3]

The primary challenges in the HPLC purification of Aze-containing peptides stem from:

  • Altered Hydrophobicity: The hydrophobicity contribution of Aze can differ from that of proline, affecting the peptide's overall retention on reversed-phase media. While general peptide retention can often be predicted based on amino acid composition, non-standard residues like Aze require empirical determination of their impact.[4]

  • Conformational Heterogeneity: The presence of Aze can lead to a population of peptide conformers that may interconvert slowly on the chromatographic timescale, potentially resulting in broad or split peaks. The smaller ring of Aze generally imparts more flexibility to the peptide backbone compared to proline, which can contribute to this phenomenon.[2]

  • Co-elution with Synthetic Impurities: As with any solid-phase peptide synthesis (SPPS), the crude product will contain a mixture of deletion sequences, truncated peptides, and byproducts from protecting group cleavage.[5] The unique properties of the Aze-containing target peptide can sometimes lead to its co-elution with these closely related impurities, demanding high-resolution separation methods.

This application note will provide a systematic approach to navigate these challenges and achieve high-purity Aze-containing peptides suitable for downstream applications.

Foundational Knowledge: Core Principles of Peptide RP-HPLC

Reversed-phase HPLC is the standard and most powerful technique for peptide purification.[5] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-silica) and a polar mobile phase. Peptides are adsorbed to the column in a highly aqueous mobile phase and are eluted by increasing the concentration of an organic solvent, such as acetonitrile.[6]

The Role of the Mobile Phase
  • Solvents: A typical mobile phase consists of Solvent A (polar) and Solvent B (less polar). For peptide purification, these are commonly:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[7]

  • Ion-Pairing Reagents: Acidic modifiers like TFA are crucial. TFA serves as an ion-pairing agent, associating with positively charged residues on the peptide and neutralizing residual silanol groups on the stationary phase.[8] This minimizes undesirable ionic interactions that can lead to peak tailing and improves peak shape.[8] Formic acid (FA) is a common alternative, particularly for applications requiring mass spectrometry (MS) compatibility, as it is less ion-suppressing than TFA.[8]

  • pH Control: The pH of the mobile phase dictates the ionization state of acidic and basic residues in the peptide, significantly impacting retention.[9] Low pH (around 2-3 with TFA or FA) ensures that carboxyl groups are protonated and amino groups are positively charged, leading to predictable chromatographic behavior.[9] In some challenging separations, modulating the pH to a basic range with additives like ammonium hydroxide can dramatically alter selectivity and resolve co-eluting species.[9][10]

Experimental Workflow and Protocols

A systematic approach to method development is key to efficiently purifying Aze-containing peptides. The workflow begins with analytical scale scouting to define optimal conditions before scaling up to preparative chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analytical Analytical Method Development cluster_prep_scale Preparative Purification cluster_analysis Purity Analysis & Final Product Prep Crude Peptide Dissolution (e.g., DMSO, minimal aqueous ACN) Scout Scouting Gradient (Broad: 5-95% B over 30 min) Prep->Scout Optimize Gradient Optimization (Shallow gradient around elution %B) Scout->Optimize Analyze Retention Time ScaleUp Scale-up to Preparative Column Optimize->ScaleUp Transfer Optimized Method Collect Fraction Collection (UV-triggered at 220 nm) ScaleUp->Collect Analyze Purity Check of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilization Pool->Lyophilize FinalQC Final QC (HPLC, MS) Lyophilize->FinalQC

Figure 1: A comprehensive workflow for the purification of Aze-containing peptides, from initial sample preparation to final quality control.

Materials and Equipment
  • HPLC System: A binary pump HPLC system capable of generating reproducible gradients. A preparative scale system will be required for larger quantities.[11]

  • Detector: A UV-Vis detector is standard, with detection at 210-220 nm for the peptide backbone and 280 nm if aromatic residues are present.[6][12] A mass spectrometer provides invaluable confirmation of peak identity.

  • Columns:

    • Analytical: C18 stationary phase, 4.6 mm ID x 150-250 mm length, 3-5 µm particle size, ~100-120 Å pore size.

    • Preparative: C18 stationary phase, 21.2 mm ID or larger, 5-10 µm particle size, with a pore size of at least 100 Å, and ideally 300 Å for larger peptides.[13][14]

  • Solvents: HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).

  • Sample Diluent: A solvent that ensures complete dissolution of the crude peptide, such as DMSO or a small amount of the initial mobile phase.[15]

Protocol 1: Analytical Scouting and Method Optimization

Rationale: The goal of this initial step is to determine the approximate percentage of Solvent B (%B) at which the Aze-containing peptide elutes and to assess the separation from major impurities.[7] A broad, linear gradient is employed for this purpose.

Step-by-Step Method:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., DMSO) to a concentration of ~1 mg/mL.

  • Column: Install an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in ACN

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5-95% B over 30 minutes.

    • Detection: 220 nm.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Analysis: Identify the peak corresponding to the target peptide (ideally confirmed by MS). Note the retention time and the %B at the apex of this peak.

  • Gradient Optimization: Based on the scouting run, design a shallower, focused gradient. For example, if the peptide eluted at 25 minutes in the scouting run (corresponding to ~60% B), a new gradient could be 40-70% B over 30 minutes. This increases the resolution in the region where the target peptide elutes.[11][16]

Protocol 2: Preparative Scale-Up Purification

Rationale: Once an optimized analytical separation is achieved, the method is scaled to a preparative column to isolate the pure peptide. The key is to maintain the same linear velocity of the mobile phase to preserve the separation, which requires adjusting the flow rate for the larger column diameter.

Step-by-Step Method:

  • Column: Install a preparative C18 column with the same stationary phase chemistry as the analytical column.

  • Flow Rate Adjustment: Scale the flow rate according to the column cross-sectional area:

    • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)

  • Sample Preparation: Dissolve the crude peptide in the minimal amount of a strong solvent like DMSO, then dilute with Solvent A if possible to reduce the risk of peak distortion due to the strong injection solvent.[15]

  • Gradient: Apply the optimized gradient from Protocol 1.

  • Injection: Load the dissolved crude peptide onto the column. The loading capacity will depend on the column size and the difficulty of the separation.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide, using the UV detector signal (at 220 nm) to trigger collection.

  • Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling and Lyophilization: Combine fractions that meet the desired purity specification (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a fluffy white powder.[7]

Data Presentation and Interpretation

For a successful purification, it is essential to systematically evaluate chromatographic parameters.

Table 1: Recommended HPLC Column Specifications
ParameterAnalytical ScalePreparative ScaleRationale
Stationary Phase C18 or C8C18 or C8C18 is a good starting point for most peptides; C8 may be better for very hydrophobic peptides.[11][17]
Particle Size 3 - 5 µm5 - 10 µmSmaller particles provide higher efficiency and resolution.[14]
Pore Size 100 - 120 Å≥120 Å, ideally 300 ÅLarger pores are necessary for peptides (>2000 Da) to access the stationary phase surface.[13][14]
Dimensions (ID x L) 4.6 x 150-250 mm≥21.2 x 250 mmDimensions are chosen based on required loading capacity and resolution.[17][18]
Table 2: Example Gradient Optimization
RunGradient (%B in 30 min)Target Peptide Retention TimeResolution from Key ImpurityComments
1 (Scout) 5 - 95%18.5 min (~50% B)0.8Broad gradient to find the elution window.
2 (Optimized) 40 - 60%22.1 min1.6Shallow gradient improves resolution significantly.
3 (Fine-tuned) 42 - 58%23.5 min1.9Further refinement for optimal separation.

Troubleshooting Common Issues

  • Broad or Split Peaks: This can be due to conformational heterogeneity of the Aze-containing peptide. Try increasing the column temperature (e.g., to 40-60°C) to accelerate the interconversion between conformers, which can sharpen peaks.[11][19] Also, ensure the sample is fully dissolved and consider a weaker injection solvent.

  • Poor Resolution: If the target peptide co-elutes with impurities, consider changing the mobile phase modifier (e.g., from TFA to formic acid) or the pH (e.g., using an ammonium hydroxide system).[9][10] Alternatively, screening a different stationary phase chemistry (e.g., a phenyl-hexyl phase) can provide alternative selectivity.[11]

  • Low Recovery: Peptides, especially hydrophobic ones, can irreversibly adsorb to the column. Ensure high-purity silica columns are used.[20] If recovery is still low, a C8 or C4 column might be less retentive and yield better results.

Conclusion

The successful purification of peptides containing Azetidine-2-carboxylic acid is readily achievable with a systematic and informed approach to RP-HPLC method development. By understanding the unique conformational and hydrophobic properties imparted by the Aze residue, researchers can rationally select columns, optimize mobile phases, and scale up their purification with confidence. The protocols and strategies outlined in this application note provide a robust framework for isolating high-purity Aze-containing peptides, thereby enabling their advancement in therapeutic and research applications.

References

Sources

Method

Application Notes and Protocols: Azetidine-2-carboxylic Acid Hydrochloride for Studying Proteotoxic Stress

For Researchers, Scientists, and Drug Development Professionals Introduction: Modeling Proteostasis Collapse with Azetidine-2-carboxylic Acid Proteostasis, or protein homeostasis, is the intricate process by which cells...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modeling Proteostasis Collapse with Azetidine-2-carboxylic Acid

Proteostasis, or protein homeostasis, is the intricate process by which cells maintain a healthy and functional proteome. This delicate balance is crucial for cellular function and survival.[1] A breakdown in proteostasis leads to an accumulation of misfolded and aggregated proteins, a condition known as proteotoxic stress.[1] This stress is a hallmark of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, as well as a contributing factor in aging.[1][2] Therefore, the ability to reliably induce and study proteotoxic stress in a controlled laboratory setting is paramount for understanding disease mechanisms and developing novel therapeutic interventions.

Azetidine-2-carboxylic acid (Aze) is a potent tool for this purpose. Aze is a non-proteinogenic amino acid and a structural analog of proline.[3][4][5][6][7] Due to this similarity, Aze is mistakenly incorporated into newly synthesized proteins in place of proline by prolyl-tRNA synthetase.[8] The four-membered ring of Aze, in contrast to proline's five-membered ring, introduces structural constraints that disrupt proper protein folding, leading to the accumulation of misfolded proteins and the induction of the Unfolded Protein Response (UPR).[4][5][6][7][8][9] This application note provides a comprehensive guide to utilizing Azetidine-2-carboxylic acid hydrochloride to study proteotoxic stress in cellular models.

Mechanism of Action: How Aze Induces Proteotoxic Stress

The toxicity of Aze stems from its misincorporation into polypeptides, which triggers a cascade of cellular stress responses.[8][10] Here's a step-by-step breakdown of the mechanism:

  • Uptake and Misincorporation: Cells readily take up Aze from the culture medium. Inside the cell, prolyl-tRNA synthetase cannot efficiently discriminate between proline and Aze, leading to the charging of tRNAPro with Aze.[8] During translation, Aze is then incorporated into growing polypeptide chains at positions normally occupied by proline.[4][6][7][8]

  • Protein Misfolding: The smaller, more rigid four-membered ring of Aze alters the bond angles and conformational flexibility of the polypeptide backbone compared to the five-membered ring of proline.[5] This structural perturbation disrupts the formation of correct secondary and tertiary protein structures, leading to widespread protein misfolding.[4][6][9]

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins, particularly within the endoplasmic reticulum, triggers ER stress.[3][11][12] To cope with this stress, the cell activates a complex signaling network known as the Unfolded Protein Response (UPR).[2][13][14] The UPR has three main signaling branches initiated by the transmembrane proteins:

    • IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.[14][15]

    • PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the load of new proteins entering the ER.[2][3][14][15] However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).[15][16]

    • ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.[3][14][15]

  • Cellular Outcomes: The initial goal of the UPR is to restore proteostasis by reducing the protein load, enhancing protein folding capacity, and clearing misfolded proteins through the ER-associated degradation (ERAD) pathway.[2] However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[2][13]

Diagram: Mechanism of Azetidine-2-carboxylic Acid (Aze)-Induced Proteotoxic Stress

Aze_Mechanism cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Aze_ext Azetidine-2-carboxylic acid (Aze) Aze_int Aze Aze_ext->Aze_int Uptake Prolyl_tRNA_synthetase Prolyl-tRNA synthetase Aze_int->Prolyl_tRNA_synthetase tRNA_Pro tRNA-Pro Ribosome Ribosome tRNA_Pro->Ribosome Prolyl_tRNA_synthetase->tRNA_Pro Charges tRNA-Pro with Aze Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein Misincorporation into polypeptide UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Induces ER Stress Cell_Death Cell Death (Apoptosis) UPR->Cell_Death Prolonged/Severe Stress Proteostasis_Restored Proteostasis Restored UPR->Proteostasis_Restored Adaptive Response

Caption: Aze is taken up by the cell and misincorporated into proteins, leading to misfolding and ER stress, which activates the UPR.

Experimental Protocols

Materials
  • Azetidine-2-carboxylic acid hydrochloride (e.g., Sigma-Aldrich, Cat# A0760 or equivalent)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Reagents for SDS-PAGE and Western blotting

  • Primary and secondary antibodies (see Table 1)

  • Cell viability assay reagents (e.g., MTT, PrestoBlue™, or similar)

  • RNA extraction kit and reagents for qRT-PCR

Protocol 1: Induction of Proteotoxic Stress in Cultured Cells

This protocol describes a general procedure for treating cultured cells with Aze to induce proteotoxic stress. Optimization of concentration and treatment time is crucial for each cell line.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Preparation of Aze Stock Solution: Prepare a sterile stock solution of Azetidine-2-carboxylic acid hydrochloride in cell culture medium or PBS. A common stock concentration is 100 mM. Filter-sterilize the stock solution using a 0.22 µm filter. Store aliquots at -20°C.

  • Treatment: On the day of the experiment, thaw the Aze stock solution and dilute it to the desired final concentrations in fresh, pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of Aze. Include a vehicle-only control (medium without Aze).

  • Incubation: Incubate the cells for the desired period. Treatment times can range from 6 to 24 hours, depending on the cell type and the endpoints being measured.[3][17]

  • Harvesting: After the incubation period, proceed with cell harvesting for downstream analysis (e.g., cell lysis for Western blotting, RNA extraction for qRT-PCR, or performing a cell viability assay).

Cell Line Recommended Aze Concentration Range Recommended Incubation Time Reference
HeLa5 mM - 10 mM6 - 9 hours[3]
BV2 Microglial Cells1000 µM (1 mM)6 - 24 hours[17]

Table 1: Recommended Starting Conditions for Aze Treatment in Different Cell Lines. Note: These are starting recommendations and should be optimized for your specific experimental system.

Protocol 2: Assessment of UPR Activation by Western Blotting

Western blotting is a key technique to measure the activation of the UPR pathways by detecting the expression and post-translational modification of key UPR markers.

  • Cell Lysis: After Aze treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (see Table 2) overnight at 4°C. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane again, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Target Protein Expected Change with Aze Treatment Function in UPR
BiP/GRP78UpregulationER chaperone, master regulator of UPR
p-eIF2α (Ser51)Increased phosphorylationAttenuates global translation
ATF4UpregulationTranscription factor downstream of PERK
CHOP/GADD153UpregulationPro-apoptotic transcription factor
Spliced XBP1 (sXBP1)Increased expressionTranscription factor downstream of IRE1α
Cleaved ATF6Increased levels of the cleaved formTranscription factor for ER chaperones

Table 2: Key UPR Markers for Western Blot Analysis.

Diagram: Experimental Workflow for Studying Aze-Induced Proteotoxic Stress

Workflow cluster_analysis Downstream Analysis start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_aze Treat with Azetidine-2-carboxylic acid (Aze) seed_cells->treat_aze incubate Incubate for Defined Time treat_aze->incubate harvest Harvest Cells incubate->harvest western Western Blotting (UPR Markers) harvest->western q_pcr qRT-PCR (Chaperone mRNA) harvest->q_pcr viability Cell Viability Assay (MTT, etc.) harvest->viability data_analysis Data Analysis and Interpretation western->data_analysis q_pcr->data_analysis viability->data_analysis

Caption: A general workflow for inducing and analyzing proteotoxic stress using Aze.

Protocol 3: Assessment of Cell Viability

It is important to assess the impact of Aze-induced proteotoxic stress on cell viability. Common methods include metabolic assays like the MTT or PrestoBlue™ assays.

  • Perform Aze Treatment: Treat cells with a range of Aze concentrations in a 96-well plate as described in Protocol 1.

  • Add Viability Reagent: At the end of the treatment period, add the cell viability reagent (e.g., MTT solution, PrestoBlue™) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the time specified in the manufacturer's protocol (typically 1-4 hours) at 37°C.

  • Read Absorbance/Fluorescence: If using MTT, add the solubilization solution and read the absorbance at the appropriate wavelength (e.g., 570 nm).[18] If using a fluorescent reagent like PrestoBlue™, read the fluorescence at the recommended excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Data Interpretation and Troubleshooting

  • Expected Results: Treatment with an optimal concentration of Aze should result in a clear activation of the UPR, as evidenced by increased levels of BiP, p-eIF2α, ATF4, and other markers.[11] This should be accompanied by a dose-dependent decrease in cell viability.

  • Troubleshooting:

    • No UPR activation: The Aze concentration may be too low, or the incubation time too short. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Also, ensure the quality and proper storage of the Aze stock solution.

    • Excessive cell death: The Aze concentration may be too high, leading to rapid apoptosis before significant UPR activation can be observed. Reduce the Aze concentration or shorten the incubation time.

    • High variability between replicates: This could be due to inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. Ensure proper cell culture and experimental techniques.

Safety and Handling

Azetidine-2-carboxylic acid hydrochloride should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20][21][22] Avoid inhalation of dust and contact with skin and eyes.[19][21] In case of contact, wash the affected area thoroughly with water.[19][21][22] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[19][20][21][22]

Conclusion

Azetidine-2-carboxylic acid hydrochloride is a valuable and reliable tool for inducing proteotoxic stress and activating the Unfolded Protein Response in a controlled manner. By carefully optimizing experimental conditions and utilizing appropriate downstream assays, researchers can gain significant insights into the fundamental mechanisms of proteostasis and its dysregulation in disease. The protocols and guidelines presented in this application note provide a solid foundation for incorporating Aze into studies aimed at understanding and combating proteotoxic stress-related pathologies.

References

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Plant Physiology. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. (2025). The Plant Journal. [Link]

  • Schematic diagram of the unfolded protein response (UPR) and modulation... (n.d.). ResearchGate. [Link]

  • Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis. (1998). Medical Hypotheses. [Link]

  • Unfolded protein response signaling pathways. Schematic Illustration of... (n.d.). ResearchGate. [Link]

  • Unfolded protein response. (n.d.). Wikipedia. [Link]

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. (2020). G3: Genes, Genomes, Genetics. [Link]

  • Azetidine-2-carboxylic acid. (n.d.). Wikipedia. [Link]

  • The unfolded protein response (UPR) pathway. The three types of UPR... (n.d.). ResearchGate. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). bioRxiv. [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). bioRxiv. [Link]

  • SAFETY DATA SHEET. (2018). Acros PharmaTech Limited. [Link]

  • The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. (2018). Cells. [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023). Molecules. [Link]

  • Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. (2025). ResearchGate. [Link]

  • Proteotoxic stress and inducible chaperone networks in neurodegenerative disease and aging. (2008). Genes & Development. [Link]

  • Cell Stress Assays. (n.d.). Agilent. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

Sources

Application

Application Notes and Protocols: Utilizing Azetidine-2-carboxylic Acid to Induce and Study Protein Misfolding

Introduction: The Challenge of Proteostasis and the Utility of Proline Analogs Maintaining cellular protein homeostasis, or proteostasis, is fundamental to organismal health. The failure of proteins to fold into their co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Proteostasis and the Utility of Proline Analogs

Maintaining cellular protein homeostasis, or proteostasis, is fundamental to organismal health. The failure of proteins to fold into their correct three-dimensional structures can lead to the accumulation of misfolded intermediates, cellular stress, and the initiation of various pathological conditions. Researchers and drug development professionals require robust tools to model these events to understand disease mechanisms and screen for therapeutic interventions. Azetidine-2-carboxylic acid (Aze), a naturally occurring non-proteinogenic amino acid, serves as a powerful pharmacological tool for this purpose.[1][2][3]

Aze is a structural analog of the amino acid L-proline.[4] Due to this similarity, it is mistakenly recognized by prolyl-tRNA synthetase, charged to tRNAPro, and subsequently incorporated into nascent polypeptide chains at proline positions.[1][2][3] The geometric constraints of the four-membered azetidine ring, compared to proline's five-membered ring, disrupt the native secondary and tertiary structures of proteins, leading to misfolding.[5][6] This guide provides a comprehensive overview of the mechanism of Aze-induced protein misfolding and detailed protocols for its application in both in vitro and in vivo research settings.

Mechanism of Action: How Azetidine-2-carboxylic Acid Disrupts Protein Folding

The toxicity of Aze stems from its ability to be incorporated into proteins, leading to what is known as proteotoxic stress.[1][2][3] The substitution of proline with Aze introduces conformational instability. Proline residues are critical for creating specific kinks and turns in polypeptide chains, which are essential for proper protein architecture. The smaller azetidine ring alters these bond angles, disrupting structures like the poly-proline type II helix, which is crucial for the conformation of many proteins, including collagen.[5][6]

The accumulation of Aze-containing, misfolded proteins primarily triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER), a major site of protein folding.[1][7][8][9] The UPR is a complex signaling network initiated by three ER-resident transmembrane sensors: PERK, ATF6, and IRE1.[9][10] Studies have shown that Aze treatment activates the PERK and ATF6 arms of the UPR.[9][10] This leads to a cascade of downstream events, including the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) to globally attenuate protein synthesis, and the upregulation of chaperone proteins like BiP (Binding immunoglobulin protein) to assist in protein folding.[8][9][10] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[2][11]

cluster_Cell Cell Aze_ext Azetidine-2-carboxylic acid (extracellular) Aze_int Aze (intracellular) Aze_ext->Aze_int Transport Prolyl_tRNA_synthetase Prolyl-tRNA Synthetase Aze_int->Prolyl_tRNA_synthetase Competitive Inhibition Proline Proline Proline->Prolyl_tRNA_synthetase Ribosome Ribosome (Protein Synthesis) Prolyl_tRNA_synthetase->Ribosome Charged tRNAPro Nascent_Protein Nascent Polypeptide Chain Ribosome->Nascent_Protein Misfolded_Protein Misfolded Protein (Aze-containing) Nascent_Protein->Misfolded_Protein Aze Incorporation ER Endoplasmic Reticulum (ER) Misfolded_Protein->ER Accumulation UPR Unfolded Protein Response (UPR) (PERK, ATF6, IRE1) ER->UPR Activation Start Start: Seed Cells Prepare_Aze Prepare Aze Stock Solution (100 mM in H2O/PBS) Start->Prepare_Aze Treat_Cells Treat Cells with Aze (1-10 mM in medium) Prepare_Aze->Treat_Cells Incubate Incubate (3-24 hours) Treat_Cells->Incubate Controls Include Controls: - Negative (Vehicle) - Positive (Tunicamycin) - Rescue (Proline) Controls->Treat_Cells Harvest Harvest Cells: - Wash with PBS - Lyse with RIPA buffer Incubate->Harvest Analyze Downstream Analysis Harvest->Analyze Western Western Blot (UPR Markers) Analyze->Western Viability Cell Viability Assay (MTT) Analyze->Viability Apoptosis Apoptosis Assay (Annexin V) Analyze->Apoptosis

Caption: In Vitro Experimental Workflow.

Quantitative Data Summary for In Vitro Experiments
ParameterCell Line ExampleConcentration RangeIncubation TimeExpected Outcome
ER Stress Induction HeLa5 mM [12]3-9 hours [12]Increased BiP, p-eIF2α; ATF6 cleavage [8][10]
Apoptosis BV2 Microglia>1000 µM [2]24 hours [2]Increased Annexin V staining, BAX/Bcl2 ratio [2]
Reduced Viability BV2 Microglia1000-2000 µM [2]24 hours [2]Decreased MTT signal [2]
Pro-inflammatory Response BV2 Microglia500-2000 µM [13]6-24 hours [13]Increased nitric oxide release [13]

Application II: In Vivo Induction of Protein Misfolding in a Rodent Model

This protocol provides a general framework for administering Aze to mice to study the systemic effects of protein misfolding. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials
  • L-Azetidine-2-carboxylic acid (Aze)

  • Sterile saline (0.9% NaCl) or water for injection

  • CD-1 mice or other appropriate strain

  • Administration supplies (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)

  • Tissue homogenization buffer

  • Reagents for downstream analysis (e.g., histology, immunohistochemistry, Western blotting)

Protocol

1. Preparation of Dosing Solution:

  • Dissolve Aze in sterile saline or water to the desired concentration. Ensure complete dissolution.

  • The solution should be prepared fresh before each use.

2. Animal Dosing:

  • Rationale for Dosage: High doses of Aze are typically required to induce observable effects in vivo. A study in adult CD-1 mice demonstrated clinical signs and oligodendrocyte pathology at a dose of 600 mg/kg. [14]Dose-response studies are recommended to determine the optimal dose for the specific research question.

  • Administration Route: Aze can be administered via oral gavage or intraperitoneal (IP) injection. [14]The choice of route may depend on the desired pharmacokinetic profile.

  • Dosing Schedule: Administer the calculated dose based on the animal's body weight. The frequency of administration can range from a single dose to daily doses for a specified period, depending on the experimental design.

3. Monitoring and Endpoint Collection:

  • Monitor the animals for clinical signs of toxicity, such as tremors, ataxia, or weight loss. [14] * At the designated endpoint, euthanize the animals according to approved protocols.

  • Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde) if histological analysis is planned.

  • Collect tissues of interest (e.g., brain, liver, kidney) and either fix them for histology or snap-freeze them in liquid nitrogen for biochemical analysis.

4. Downstream Analysis:

  • Histology/Immunohistochemistry: Analyze fixed tissues for pathological changes, such as apoptosis (e.g., TUNEL staining), cellular stress markers (e.g., BiP), or microglial activation. [14] * Biochemical Analysis: Prepare tissue homogenates from snap-frozen samples. Analyze these homogenates by Western blotting for markers of the UPR, similar to the in vitro protocol.

Validation and Analysis: Detecting Aze-Induced Protein Misfolding and ER Stress

A critical component of these studies is the robust detection of the downstream consequences of Aze treatment. Western blotting is a cornerstone technique for this purpose.

Detailed Western Blot Protocol for UPR Markers
  • Protein Quantification: Normalize all protein lysate concentrations to ensure equal loading (typically 20-30 µg per lane).

  • SDS-PAGE: Separate proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding. [15]5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers overnight at 4°C with gentle agitation. [15] * Key UPR Markers and Expected Changes:

    • BiP/GRP78: Upregulation of total protein levels.
    • p-eIF2α (Ser51): Increased phosphorylation (indicates PERK activation).
    • Total eIF2α: Should remain relatively constant; used for normalization.
    • ATF6: Disappearance of the full-length band (~90 kDa) and appearance of the cleaved, active form (~50 kDa). [10] * CHOP/GADD153: Upregulation of this pro-apoptotic transcription factor indicates prolonged ER stress.
  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [15]7. Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [15]8. Loading Control: Always probe for a loading control protein (e.g., β-actin, GAPDH, or vinculin) to ensure equal protein loading across all lanes.

cluster_UPR UPR Signaling Pathways cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway cluster_IRE1 IRE1 Pathway Misfolded_Proteins Misfolded Proteins (Aze-Induced) PERK PERK Misfolded_Proteins->PERK ATF6_full ATF6 (p90) Misfolded_Proteins->ATF6_full IRE1 IRE1 Misfolded_Proteins->IRE1 p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcription ATF6_cleaved ATF6 (p50) (Active) ATF6_full->ATF6_cleaved Cleavage Chaperones Chaperones (e.g., BiP) ATF6_cleaved->Chaperones Transcription XBP1s XBP1s XBP1s->Chaperones IRE1->XBP1s Splices XBP1 mRNA

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azetidine-2-carboxylic Acid Hydrochloride Solubility in Buffers

Welcome to the technical support guide for Azetidine-2-carboxylic acid hydrochloride (Aze-HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Azetidine-2-carboxylic acid hydrochloride (Aze-HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this proline analog in experimental buffers. As Senior Application Scientists, we understand that achieving a stable, soluble solution is the critical first step for reproducible results. This guide provides in-depth explanations, troubleshooting workflows, and validated protocols to ensure your success.

Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues

Azetidine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid and a structural analog of proline.[1][2] The key difference is its four-membered ring, which imparts significant ring strain compared to proline's five-membered ring.[2] You are working with the hydrochloride (HCl) salt, which is supplied to enhance its aqueous solubility.

The solubility of Aze-HCl is fundamentally governed by its zwitterionic nature and the pH of the solvent. Like all amino acids, it has both an acidic carboxylic acid group and a basic secondary amine group. The protonation state of these groups changes with pH, directly impacting the molecule's net charge and its interaction with the solvent.

The Critical Role of pKa

While direct experimental pKa values for azetidine-2-carboxylic acid are not widely published, we can use the values of its closest structural homolog, L-proline, as an excellent and authoritative approximation. The pKa values for L-proline are:

  • pKa₁ (α-carboxyl group) ≈ 2.0 [3][4]

  • pKa₂ (α-amino group) ≈ 10.6 [3][4]

These values dictate the charge of the molecule at any given pH:

  • Low pH (pH < 2.0): Both the carboxyl and amino groups are protonated. The molecule has a net positive charge (+1) and is highly soluble in aqueous solutions. When you dissolve Aze-HCl in pure water, the resulting solution is acidic, favoring this soluble cationic form.

  • Intermediate pH (pH ~2.0 to ~10.6): The carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₂⁺-). The molecule exists as a zwitterion with a net neutral charge (0) . While still soluble, zwitterions can have lower solubility than their fully charged counterparts, as intermolecular electrostatic interactions can promote precipitation. The point of minimum solubility is the isoelectric point (pI). For proline, the pI is 6.30.[3]

  • High pH (pH > 10.6): Both the carboxyl and amino groups are deprotonated. The molecule has a net negative charge (-1) and is again highly soluble.

Diagram: pH-Dependent Ionization States of Azetidine-2-carboxylic Acid

G cluster_low_ph Low pH (< pKa₁) cluster_mid_ph Intermediate pH (pKa₁ < pH < pKa₂) cluster_high_ph High pH (> pKa₂) node_cation Cationic Form (Net Charge +1) Highly Soluble node_zwitterion Zwitterionic Form (Net Charge 0) Solubility Minimum at pI node_cation->node_zwitterion + OH⁻ - H⁺ node_anion Anionic Form (Net Charge -1) Highly Soluble node_zwitterion->node_anion + OH⁻ - H⁺

Caption: Dominant ionic species of Azetidine-2-carboxylic acid at different pH ranges.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Azetidine-2-carboxylic acid HCl in water and common buffers?

There is some variability in the reported solubility, which can depend on the specific lot, purity, and measurement conditions. However, it is generally considered highly soluble in water.

SolventReported Concentration (mg/mL)Approx. Molarity (mM)Conditions / NotesSource(s)
Water50 mg/mL495 mMSonication may be needed.[2]
Water20 mg/mL198 mM-[5]
PBS50 - 100 mg/mL495 - 989 mMMay require warming (e.g., to 60°C) and sonication.MedchemExpress
DMSOInsoluble--[5]

Q2: Why is my Azetidine-2-carboxylic acid HCl not dissolving completely in my buffer?

This is the most common issue and usually relates to pH.

  • The Cause: You are likely preparing your solution in a buffer with a pH near the molecule's isoelectric point (pI ≈ 6.3). For example, if you add the solid Aze-HCl directly to a phosphate-buffered saline (PBS) solution at pH 7.4, the buffer will neutralize the HCl and adjust the pH, forcing the molecule into its less soluble zwitterionic form. If the concentration is high, it may precipitate.

  • The Solution: Always dissolve the Aze-HCl in high-purity water first to create a concentrated, acidic stock solution. In this acidic state, the molecule is in its highly soluble cationic form. Then, slowly add this stock solution to your final buffer with vigorous stirring. The buffer should have sufficient capacity to handle the pH change from the acidic stock.

Q3: The compound dissolved in water, but it precipitated when I added it to my cell culture media or buffer. What happened?

This is a classic pH shock and buffering capacity problem.

  • The Cause: Your acidic stock solution, when added to the final buffer (e.g., cell culture media at pH 7.4), overwhelmed the buffer's capacity at the point of addition. This created a localized area of intermediate pH where the compound's solubility limit was exceeded, causing it to crash out of solution.

  • The Solution:

    • Dilute Slowly: Add the stock solution dropwise to the final buffer while stirring vigorously. This allows the buffer to neutralize the acid gradually and maintain the target pH.

    • Check Buffer Capacity: Ensure your final buffer has sufficient strength (concentration) to maintain its pH upon addition of the acidic stock.

    • Adjust Stock pH: For very sensitive applications, you can cautiously adjust the pH of your concentrated stock solution with dilute NaOH to be closer to the final buffer's pH, but be careful not to cross the pI, which could cause precipitation within the stock tube itself.

Q4: Can I heat the solution to aid dissolution? What are the limits?

Yes, gentle heating is a recommended technique.

  • The Protocol: Some suppliers suggest warming to 60°C to aid dissolution in buffers like PBS. This increases the kinetic energy of the molecules, helping to overcome the energy barrier of the crystal lattice.

  • The Limits: While the compound is generally stable, avoid aggressive or prolonged boiling. A water bath set to 40-60°C is usually sufficient. Always allow the solution to cool to room temperature before use to ensure the compound remains in solution. If it precipitates upon cooling, the solution is supersaturated, and you must reduce the concentration.

Q5: How should I store my stock solutions?

Proper storage is crucial for maintaining the integrity of the compound.

  • The Protocol: Prepare concentrated stock solutions in water, sterile-filter (0.22 µm) into single-use aliquots, and store frozen.

  • Storage Temperatures:

    • -80°C: Stable for at least 6 months to 1 year.

    • -20°C: Stable for approximately 1 month.

  • Best Practice: Avoid repeated freeze-thaw cycles, which can degrade the compound over time. Aliquoting is essential.

Section 3: Troubleshooting Guides & Protocols
Guide 1: Systematic Troubleshooting Workflow for Solubility Issues

Follow this workflow to diagnose and solve solubility problems methodically.

G node_start Start: Solubility Issue s1 Dissolve Aze-HCl in High-Purity Water First node_start->s1 Step 1 node_step node_step node_decision node_decision node_solution node_solution d1 Is it fully dissolved? s1->d1 s2 Apply gentle warming (40-60°C) and/or sonication. d1->s2 No s3 Slowly add acidic stock to final buffer with vigorous stirring. d1->s3 Yes d2 Is it dissolved now? s2->d2 d3 Did a precipitate form? s3->d3 d2->s3 Yes sol1 Solution is likely supersaturated. Reduce the target concentration. d2->sol1 No sol2 Cause: pH shock / low buffer capacity. Solution: Add stock more slowly OR use a higher molarity buffer. d3->sol2 Yes sol3 Success! Solution is ready for use. Sterile filter if necessary. d3->sol3 No

Caption: A step-by-step workflow for troubleshooting solubility problems.

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 500 mM in Water)

This protocol ensures the compound is fully dissolved in its most soluble form before introduction to a buffered system.

  • Weigh Compound: Accurately weigh the required amount of Azetidine-2-carboxylic acid hydrochloride. For 10 mL of a 500 mM stock, you will need:

    • Molecular Weight of Aze-HCl = 101.10 (Aze) + 36.46 (HCl) = 137.56 g/mol

    • Mass = 0.5 mol/L * 0.010 L * 137.56 g/mol = 0.688 g

  • Add Solvent: Add the powder to a sterile container. Add approximately 8 mL of high-purity, sterile water (e.g., Milli-Q or WFI).

  • Dissolve: Place a sterile magnetic stir bar in the container and stir on a stir plate. The powder should dissolve readily, creating a clear, acidic solution.

  • Gentle Aid (if needed): If any solid remains, place the container in a sonicator bath for 5-10 minutes or in a water bath at 40-50°C with continued stirring until the solution is completely clear.

  • Final Volume: Once dissolved and cooled to room temperature, bring the solution to the final volume of 10 mL with water and mix thoroughly.

  • Sterilization and Storage: Sterile filter the solution through a 0.22 µm syringe filter into pre-labeled, single-use aliquots. Store immediately at -20°C or -80°C.

Protocol 2: Diluting Stock Solution into a Final Buffer (e.g., to 5 mM in PBS, pH 7.4)

This protocol minimizes the risk of precipitation when introducing the acidic stock to a neutral buffer.

  • Prepare Buffer: Have your final volume of sterile PBS (pH 7.4) ready in a sterile container on a magnetic stir plate, stirring at a moderate speed.

  • Calculate Volume: Determine the volume of stock solution needed. To make 20 mL of a 5 mM solution from a 500 mM stock:

    • V₁ = (M₂ * V₂) / M₁ = (5 mM * 20 mL) / 500 mM = 0.2 mL (or 200 µL)

  • Slow Addition: Using a calibrated pipette, slowly add the 200 µL of the stock solution drop-by-drop into the vortex of the stirring PBS.

  • Equilibrate: Allow the solution to stir for 5-10 minutes to ensure it is homogeneous and the pH has stabilized.

  • Final Check: The final solution should be clear and free of any precipitate. It is now ready for your experiment.

References
  • Amino acid pKa and pKi values. Isca Biochemicals. [Link]

  • L-Proline | C5H9NO2 | CID 145742. PubChem, National Institutes of Health. [Link]

  • Ch27 pKa and pI values. University of Calgary. [Link]

  • Azetidine-2-carboxylic acid. Grokipedia. [Link]

  • pKa values of amino acids. Star Republic: Guide for Biologists. [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. [Link]

  • 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486. PubChem, National Institutes of Health. [Link]

  • Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem, National Institutes of Health. [Link]

Sources

Optimization

Preventing precipitation of Azetidine-2-carboxylic acid hydrochloride in solution

Welcome to the technical support guide for Azetidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges rela...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Azetidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the solubility and stability of this compound in solution. This guide provides in-depth, experience-based insights and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Precipitation Issues

This section addresses the most common problem encountered by users: unexpected precipitation of Azetidine-2-carboxylic acid hydrochloride from solution.

Scenario 1: Precipitate Forms Immediately Upon Addition to a Neutral or Basic Buffer (e.g., PBS pH 7.4)

  • Question: I tried to dissolve Azetidine-2-carboxylic acid hydrochloride directly into my phosphate-buffered saline (PBS) at pH 7.4, but it turned cloudy and a precipitate formed. What happened?

  • Answer: This is a classic pH-related solubility issue. Azetidine-2-carboxylic acid is an amino acid, meaning it has both an acidic group (carboxylic acid) and a basic group (the azetidine nitrogen). As a hydrochloride salt, the molecule is protonated and carries a positive charge, which makes it highly soluble in acidic aqueous solutions.[1][2] When you introduce it to a neutral or basic buffer, the environment's higher pH causes the carboxylic acid group to deprotonate. This process moves the molecule closer to its isoelectric point (pI), the pH at which it has a net neutral charge (a zwitterion).[2][3] Compounds are typically least soluble in aqueous media at their pI, leading to precipitation.[4]

    Root Cause Analysis:

    • Incorrect pH Environment: The buffer pH is too high, causing the compound to convert to its less soluble zwitterionic or free base form.

    • Rapid pH Shift: A sudden change from the acidic solid salt to a neutral/basic buffer causes localized supersaturation and rapid precipitation before the compound can properly dissolve.

    ✅ Recommended Solution Protocol:

    • Prepare a Concentrated Acidic Stock Solution: First, dissolve the Azetidine-2-carboxylic acid hydrochloride in a slightly acidic aqueous solvent. High-purity water (Milli-Q® or equivalent) or a dilute acid like 10 mM HCl is ideal. This ensures the compound remains fully protonated and soluble.

    • Gentle Titration: Add this acidic stock solution dropwise into your final, vigorously stirring (or vortexing) buffer solution. This gradual addition prevents localized high concentrations and allows the buffer to maintain its pH, keeping the final concentration of the compound below its solubility limit at that pH.

    • Final pH Check: After addition, verify that the final pH of your experimental solution has not significantly changed.

Scenario 2: Solution is Initially Clear but Precipitates Over Time or Upon Storage

  • Question: My solution of Azetidine-2-carboxylic acid hydrochloride was perfectly clear after preparation, but after storing it at 4°C for a day, I noticed a precipitate. Why did this happen?

  • Answer: This phenomenon, known as delayed precipitation, can be attributed to several factors, often working in combination.

    Root Cause Analysis:

    • Temperature Effects: Solubility of many compounds, including amino acid salts, decreases at lower temperatures. A solution that is stable at room temperature may be supersaturated at 4°C.

    • Salt Disproportionation: Over time, the hydrochloride salt can slowly convert to its less soluble free base form, even in a buffered solution, especially if the buffer capacity is insufficient or the pH is near the compound's pKa.[5][6]

    • Interaction with Buffer Components: In some cases, high concentrations of buffer salts (e.g., phosphate) can contribute to a "salting-out" effect, reducing the solubility of the compound.

    ✅ Recommended Solution Protocol:

    • Optimize Storage Conditions: If you must store the solution, consider storing it at room temperature if the compound is stable under those conditions. If refrigeration is required, prepare the solution at a lower concentration to ensure it remains below the saturation point at 4°C.

    • Use a Co-solvent: For challenging formulations, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol (e.g., 1-5%) to the final solution can increase solubility and prevent precipitation. Always verify that the chosen co-solvent is compatible with your experimental system.

    • Prepare Fresh: The most reliable method to avoid delayed precipitation is to prepare the solution fresh before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of Azetidine-2-carboxylic acid hydrochloride?

For maximum solubility and stability, the best initial solvent is high-purity, sterile water. The inherent acidity of the hydrochloride salt will naturally create a low pH environment in which it is highly soluble. Some datasheets indicate a solubility of up to 50 mg/mL in water.[7] For even higher concentrations or enhanced stability, using a dilute acid (e.g., 10-50 mM HCl) is recommended. Avoid dissolving directly in DMSO, as the free base form of the amino acid is poorly soluble in it.[8]

SolventRecommended UseTypical Solubility
Water (High-Purity) Primary choice for stock solutionsGood (≥5 g/100 mL for the free acid)[9][10]
Dilute HCl (e.g., 10 mM) For very high concentrations or to ensure stabilityExcellent
Phosphate-Buffered Saline (PBS) Use with caution; add acidic stock to PBSpH-dependent; risk of precipitation
DMSO Not recommended for initial dissolutionInsoluble[8]

Q2: How does pH affect the solubility of Azetidine-2-carboxylic acid hydrochloride?

The relationship between pH and solubility is critical and is governed by the Henderson-Hasselbalch equation.[11][12][13] As a hydrochloride salt of an amino acid, the compound's charge state changes with pH, directly impacting its solubility.

  • Low pH (e.g., < 4): The molecule is fully protonated (cationic form). Both the azetidine nitrogen and the carboxylic acid group are protonated. This charged state is highly soluble in water.

  • Mid-range pH (pI): The molecule exists as a zwitterion (net neutral charge). The carboxylic acid is deprotonated (negative charge) and the azetidine nitrogen is protonated (positive charge). This is the point of minimum solubility .

  • High pH (e.g., > 9): The molecule is deprotonated (anionic form). The azetidine nitrogen is neutral, and the carboxylic acid is deprotonated. Solubility increases again due to the net negative charge.

cluster_pH pH Scale cluster_Solubility Azetidine-2-COOH HCl Solubility Low_pH Low pH (<4) (Acidic) High_Sol High Solubility (Cationic Form) Low_pH->High_Sol Favors pI Isoelectric Point (pI) (Neutral Zwitterion) Low_Sol MINIMUM Solubility (Zwitterionic Form) pI->Low_Sol Leads to High_pH High pH (>9) (Basic) High_Sol2 High Solubility (Anionic Form) High_pH->High_Sol2 Favors

Caption: Relationship between pH and the solubility of Azetidine-2-carboxylic acid.

Q3: I need to make a 50 mM solution in my cell culture medium (pH 7.2). What is the safest way to do this without causing precipitation?

This requires careful preparation to avoid shocking the system. The following workflow is a self-validating protocol designed to prevent precipitation.

A Step 1: Prepare Stock Dissolve Azetidine-2-COOH HCl in pure water to make a concentrated stock (e.g., 1 M). D Step 4: Add Dropwise Slowly add the required volume of the acidic stock solution to the stirring medium. A->D B Step 2: Aliquot Medium Measure out the final volume of your cell culture medium (pH 7.2). C Step 3: Stir Vigorously Place the medium on a stir plate with a sterile stir bar. B->C C->D E Step 5: Final Mix & Filter Allow to mix for 5-10 minutes. Sterile filter the final solution (0.22 µm filter). D->E

Caption: Recommended workflow for preparing a buffered experimental solution.

Explanation of Causality: By preparing a concentrated acidic stock (Step 1), you ensure the compound is fully dissolved in its most soluble form. Adding this small volume dropwise into a much larger volume of vigorously stirring buffer (Steps 3 & 4) allows the medium's buffering capacity to instantly neutralize the added acid, preventing any significant local or bulk pH drop while keeping the compound's concentration well below its solubility limit at pH 7.2.

References

  • Avdeef, A., Tsinman, K., Tsinman, O., Sun, N., & Voloboy, D. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Ciccone, C. D. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1961). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 25(5), 381-386. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation. Microbe Notes. [Link]

  • Capot Chemical. (n.d.). Specifications of (2S)-azEtidine-2-carboxylic acid hydrochloride. [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 957. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions. [Link]

  • LibreTexts Chemistry. (2022). Backgrounds of Amino Acids. [Link]

  • Lazzari, F., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1488-1497. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • Grokipedia. (2024). Azetidine-2-carboxylic acid. [Link]

  • Reddit. (2015). Problem with hydrochloride salt formation/isolation. [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. [Link]

  • ResearchGate. (2021). Request PDF: How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

Sources

Troubleshooting

Technical Support Center: Azetidine-2-carboxylic acid Hydrochloride Solubility

Welcome to the technical support guide for Azetidine-2-carboxylic acid hydrochloride (Aze-HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of it...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Azetidine-2-carboxylic acid hydrochloride (Aze-HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its pH-dependent solubility. This guide provides in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to support your experimental success.

Section 1: Fundamental Principles of Solubility

This section addresses the core scientific principles governing why the solubility of this compound is intrinsically linked to the pH of your solution.

FAQ 1: Why isn't the solubility of Azetidine-2-carboxylic acid HCl constant? It changes every time I alter the pH.

This is the expected behavior for this molecule due to its chemical structure. Azetidine-2-carboxylic acid is an amphoteric compound, meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the secondary amine in the azetidine ring, -NH-).[1][2]

  • At Low pH (Acidic Conditions): The solution has a high concentration of protons (H+). The carboxylic acid group will be protonated (-COOH, neutral charge), and the amine group will also be protonated (-NH2+-, positive charge). This results in the molecule carrying a net positive charge, forming a cationic species (Aze-H2+). This charged species is highly polar and readily interacts with water, leading to high solubility.

  • At Mid-range pH (Near Neutral): As the pH increases, the carboxylic acid group, being the stronger acid, is the first to deprotonate, forming a carboxylate ion (-COO-). The amine group, however, remains protonated (-NH2+-). The molecule now has both a positive and a negative charge. This form is called a zwitterion.[1][3] In this state, the net charge of the molecule is zero, which significantly reduces its interaction with polar water molecules, causing a dramatic decrease in solubility.[2][4] This point of minimum solubility is known as the isoelectric point (pI).[1][2]

  • At High pH (Basic Conditions): As the pH continues to increase, the amine group is deprotonated (-NH-, neutral charge), while the carboxylate group remains negatively charged (-COO-). This results in the molecule carrying a net negative charge, forming an anionic species (Aze-). Like the cationic form, this charged species is polar and exhibits high solubility in water.

The interplay between these charged states is the direct cause of the pH-dependent solubility profile.

Caption: Ionic states of Aze across a pH gradient.

Section 2: Experimental Design and Protocols

Proper experimental setup is critical for obtaining reliable and reproducible solubility data. This section outlines the necessary parameters and a validated protocol.

FAQ 2: What are the pKa values for Azetidine-2-carboxylic acid, and how do I use them to predict its solubility behavior?

The pKa is the pH at which a functional group is 50% ionized and 50% unionized. For an amino acid like Aze, there are two key pKa values:

  • pKa1 (Carboxylic Acid): This is typically in the range of pH 1.8 - 2.5 .

  • pKa2 (Amine Group): This is typically in the range of pH 9.5 - 10.5 .

The isoelectric point (pI), the pH of minimum solubility, can be calculated as the average of these two pKa values:[2] pI = (pKa1 + pKa2) / 2

Using the estimated pKa values, the predicted pI is approximately (2.2 + 10.0) / 2 = 6.1 . Therefore, you should anticipate the lowest solubility around pH 6.1.

ParameterTypical pH RangeDominant SpeciesPredicted Solubility
pKa1 1.8 - 2.5-COOH / -COO⁻Solubility begins to decrease as pH rises past this point.
pI ~6.1Zwitterion (-NH₂⁺- / -COO⁻)Minimum Solubility
pKa2 9.5 - 10.5-NH₂⁺- / -NH-Solubility increases significantly as pH rises past this point.
FAQ 3: What is a reliable method for experimentally determining the pH-solubility profile?

The Equilibrium Shake-Flask Method is a robust and widely accepted standard, referenced by the OECD Guideline 105, for determining solubility.[5][6] It directly measures the saturation solubility of a compound in a specific solvent system at equilibrium.

Detailed Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers covering your desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Ensure the buffer system itself does not react with your compound and has sufficient buffering capacity.

  • Sample Preparation: Add an excess amount of Azetidine-2-carboxylic acid HCl to several vials, ensuring a visible amount of solid material remains at the bottom. This is crucial to guarantee that the solution reaches saturation.

  • Equilibration: Add a precise volume of each pH buffer to the corresponding vials. Seal the vials tightly.

  • Agitation: Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by filtration through a 0.22 µm syringe filter compatible with your aqueous buffer.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) on the y-axis against the corresponding pH value on the x-axis to generate the pH-solubility profile.

Shake_Flask_Workflow Start Start: Excess Aze-HCl Solid Buffers Prepare Buffers (pH 2, 4, 6, 7.4, 8, 10) Equilibrate Add Buffer & Equilibrate (Shaker, 25°C, 48h) Start->Equilibrate 1. Add excess solid to vials Buffers->Equilibrate 2. Add buffer to each vial Separate Phase Separation (Centrifuge & Filter) Equilibrate->Separate 3. Reach equilibrium Analyze Quantify Concentration (HPLC-UV) Separate->Analyze 4. Collect clear filtrate Plot Plot Data (Solubility vs. pH) Analyze->Plot 5. Calculate concentration End End: pH-Solubility Profile Plot->End

Caption: Workflow for the Shake-Flask Solubility Assay.

Section 3: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section provides solutions to the most common problems encountered during solubility experiments.

FAQ 4: My compound crashed out of solution when I tried to make a stock at pH 7. What went wrong?

This is a classic case of encountering the isoelectric point (pI). As predicted, the pI of Azetidine-2-carboxylic acid is around pH 6.1. At a neutral pH of 7, you are very close to the pI, where the molecule exists as a zwitterion with minimal solubility.[3][4] The compound precipitates because the net-neutral molecules aggregate rather than staying dissolved in water.[4]

SymptomLikely CauseRecommended Action
Sudden precipitation or cloudiness when adjusting pH towards neutral.Approaching the isoelectric point (pI).Avoid the pI region: Prepare stock solutions in either acidic (e.g., pH 2-3 with HCl) or basic (e.g., pH 9-10 with NaOH) conditions where the compound is in its highly soluble cationic or anionic form, respectively.
Inability to dissolve the initial hydrochloride salt in neutral water.The salt form lowers the initial pH, but buffering to neutral brings it to its pI.Dissolve the salt directly into an acidic buffer (e.g., 0.1 M HCl) to ensure complete solubilization before any pH adjustments.
FAQ 5: I'm getting inconsistent solubility results, even when I repeat the experiment at the same pH. What are the likely causes?

Inconsistent results often point to a failure to reach or maintain equilibrium.

  • Insufficient Equilibration Time: If the shaking time is too short, the solution will not be truly saturated, leading to an underestimation of solubility. Solution: Extend the equilibration time to 72 hours to ensure equilibrium is reached.

  • Temperature Fluctuations: Solubility is highly dependent on temperature. Minor fluctuations in the lab environment or shaker can alter the results. Solution: Use a temperature-controlled incubator/shaker and ensure all solutions and equipment are thermally equilibrated before starting.

  • Inaccurate pH Measurement: The final pH of the saturated solution must be measured accurately after equilibration, as it can sometimes shift slightly. Solution: Calibrate your pH meter immediately before use with fresh standards. Measure the pH of the filtrate after the separation step.

FAQ 6: I suspect my compound is degrading at very high or low pH. How can I confirm this?

Azetidine-2-carboxylic acid is generally stable, but extreme pH conditions (e.g., pH < 1 or pH > 12) coupled with elevated temperatures can potentially lead to hydrolysis or ring-opening over long incubation periods.

Troubleshooting Protocol for Stability:

  • Use a Stability-Indicating Method: HPLC is ideal for this. A proper HPLC method should separate the parent compound from any potential degradants.

  • Time-Point Analysis: Prepare a solution of your compound at the suspect pH.

  • Analyze at T=0: Immediately after preparation, inject a sample into the HPLC and record the peak area of the parent compound.

  • Incubate and Re-analyze: Incubate the solution under your experimental conditions (e.g., 25°C for 72 hours).

  • Analyze at T=Final: Inject another sample and compare the chromatogram to the T=0 sample.

    • Confirmation of Degradation: A significant decrease (>5%) in the parent peak area and/or the appearance of new peaks indicates degradation.

    • Confirmation of Stability: If the parent peak area is consistent and no new peaks appear, the compound is stable under those conditions.

References

  • Biochemistry Den. (n.d.). Zwitter Ion and Isoelectric point: How to Explain. Retrieved from [Link]

  • Wikipedia. (2024). Amino acid. Retrieved from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 123, Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD. Retrieved from [Link]

  • Quora. (2023). We know that at the isoelectric point, the molecule has no net charge. It is the pH at which a zwitterion is uncharged. How this phenomenon may affect its solubility? Retrieved from [Link]

  • Quora. (2019). What is a zwitterion? How is an amino acid's isoelectric point related to it? Retrieved from [Link]

  • StudySmarter. (n.d.). Isoelectric and Isoionic pH Explained. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • GovInfo. (2000). 40 CFR 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Azetidine-2-carboxylic Acid Hydrochloride in Aqueous Solutions

Welcome to the technical support center for Azetidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. As a proline analog, Azetidine-2-carboxylic acid is a valuable tool in studying protein structure and function; however, its strained four-membered ring presents unique stability challenges.[1][2] This guide will equip you with the knowledge to handle and use this compound effectively in your experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of Azetidine-2-carboxylic acid hydrochloride aqueous solutions.

Q1: What are the recommended storage conditions for aqueous stock solutions of Azetidine-2-carboxylic acid hydrochloride?

A1: For optimal stability, sterile-filtered aqueous stock solutions should be stored frozen. Commercial suppliers generally recommend the following:

  • -20°C: for short-term storage, typically up to 1 month.[3][4]

  • -80°C: for long-term storage, ranging from 6 to 12 months.[3][4][5]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[3] Solutions should be protected from light.[3]

Q2: What is the primary degradation pathway for Azetidine-2-carboxylic acid in aqueous solutions?

A2: The primary degradation pathway for azetidines in aqueous solution, particularly under acidic conditions, is acid-catalyzed hydrolysis leading to ring-opening.[6] For Azetidine-2-carboxylic acid hydrochloride, the nitrogen atom in the azetidine ring is protonated, forming an azetidinium ion. This strained, positively charged ring is susceptible to nucleophilic attack by water, which can lead to the cleavage of the C-N bond and formation of a linear amino acid derivative.[6] While the exact structure of the non-enzymatic hydrolytic degradation product is not extensively documented in publicly available literature, enzymatic hydrolysis is known to yield 2-hydroxy-4-aminobutyrate.[7]

Q3: How does pH affect the stability of Azetidine-2-carboxylic acid hydrochloride solutions?

A3: The stability of azetidine-containing compounds is highly pH-dependent. Acidic conditions are known to accelerate the rate of ring-opening.[6] Since Azetidine-2-carboxylic acid hydrochloride solutions are inherently acidic due to the hydrochloride salt, some degree of degradation can be expected over time, even in unbuffered aqueous solutions. For maximal stability, it is advisable to prepare solutions fresh and use them promptly. If buffering is necessary, a neutral to slightly alkaline pH is theoretically preferable to minimize acid-catalyzed hydrolysis. However, the compatibility with specific buffers should be validated.

Q4: Is Azetidine-2-carboxylic acid hydrochloride susceptible to degradation at elevated temperatures?

A4: Yes, elevated temperatures will accelerate the rate of chemical degradation.[8] As a general rule, reaction rates, including degradation, increase with temperature. Therefore, it is crucial to avoid heating solutions of Azetidine-2-carboxylic acid hydrochloride unless absolutely necessary for dissolution, and even then, gentle warming should be brief. For experimental incubations at physiological temperatures (e.g., 37°C), it is important to consider the potential for degradation over the time course of the experiment and to include appropriate controls.

Q5: Can I use common laboratory buffers like phosphate-buffered saline (PBS) or Tris with Azetidine-2-carboxylic acid hydrochloride?

A5: While PBS is a commonly used buffer, its slightly acidic to neutral pH may still permit slow acid-catalyzed hydrolysis. Tris buffers, which are typically used at a slightly alkaline pH (7.5-8.5), may offer better stability against acid-catalyzed ring opening. However, the amine group in Tris could potentially act as a nucleophile and react with the azetidinium ion, leading to a different degradation pathway. There is no specific data on the compatibility of Azetidine-2-carboxylic acid hydrochloride with these buffers in the readily available literature. Therefore, it is strongly recommended to perform a preliminary stability study in the chosen buffer system under your experimental conditions if the solution needs to be stored or used over an extended period.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with Azetidine-2-carboxylic acid hydrochloride.

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected experimental results over time. Degradation of the Azetidine-2-carboxylic acid hydrochloride stock or working solution.1. Prepare fresh solutions: Always prepare solutions fresh from solid material for critical experiments. 2. Aliquot and store properly: If a stock solution must be used, ensure it has been stored in single-use aliquots at -80°C and has not undergone multiple freeze-thaw cycles. 3. Perform a stability check: If you suspect degradation, you can perform a simple stability check by running a time-course experiment and analyzing the compound's concentration by HPLC.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products due to hydrolysis or reaction with other components in the solution.1. Conduct a forced degradation study: To identify potential degradation products, subject a sample of your solution to stress conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture. This will help you to identify the retention times of potential degradants.[6][8][9] 2. Review your solution components: Check for any reactive species in your buffer or media that could be reacting with the azetidine ring.
Difficulty dissolving the compound in aqueous media. The compound may have limited solubility at neutral pH.1. Use gentle warming and sonication: Brief, gentle warming and sonication can aid in dissolution.[3][4] Avoid prolonged heating. 2. Prepare a concentrated stock in water: Azetidine-2-carboxylic acid hydrochloride is generally soluble in water. Prepare a concentrated stock and then dilute it into your final buffer or media.
Precipitation of the compound upon addition to buffered solutions. Change in pH affecting the solubility of the compound or its salt form.1. Check the pH of your final solution: Ensure the final pH is compatible with the solubility of the compound. 2. Add the compound solution slowly with mixing: This can prevent localized high concentrations that may lead to precipitation.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes the recommended procedure for preparing an aqueous stock solution of Azetidine-2-carboxylic acid hydrochloride with enhanced stability.

Materials:

  • Azetidine-2-carboxylic acid hydrochloride powder

  • Nuclease-free water

  • Sterile, single-use microcentrifuge tubes or cryovials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of Azetidine-2-carboxylic acid hydrochloride in a sterile container.

  • Add the appropriate volume of nuclease-free water to achieve the desired concentration (e.g., 100 mM).

  • Mix thoroughly by vortexing until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.[3]

  • Aliquot the sterile solution into single-use microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity and degradation of Azetidine-2-carboxylic acid hydrochloride in aqueous solutions. Note: This method may require optimization for your specific application and equipment.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • A C18 reversed-phase column is a common starting point.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient from 0% to 20% Mobile Phase B over 15-20 minutes is a reasonable starting point for this polar analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As Azetidine-2-carboxylic acid lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is necessary.

  • Column Temperature: 30°C.

Sample Preparation:

  • Dilute the aqueous solution of Azetidine-2-carboxylic acid hydrochloride to a suitable concentration (e.g., 0.1-1 mg/mL) with the initial mobile phase composition.

Analysis:

  • Inject the prepared sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.

Visualizing Degradation and Experimental Workflow

Diagram 1: Proposed Hydrolytic Degradation Pathway

A Azetidine-2-carboxylic acid (Azetidinium Ion) B Nucleophilic attack by water A->B Acidic Conditions (H+) C Ring-opening B->C D 2-amino-4-hydroxybutanoic acid (Hypothesized Product) C->D cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare aqueous solution of Azetidine-2-carboxylic acid HCl T0 Time zero (T0) sample Prep->T0 Incubate Incubate at desired (pH, Temp) T0->Incubate Samples Collect samples at various time points Incubate->Samples HPLC Analyze by Stability-Indicating HPLC-UV Samples->HPLC Data Quantify parent peak area and identify degradants HPLC->Data Kinetics Determine degradation kinetics Data->Kinetics

Caption: Workflow for assessing the stability of Azetidine-2-carboxylic acid solutions.

References

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. ResearchGate. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. [Link]

  • Azetidine-2-carboxylic acid. Grokipedia. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. [Link]

  • Synthesis of poly-(L-azetidine-2-carboxylic acid). RSC Publishing. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. [Link]

  • Synthesis of Poly-( L-azetidine-2-carboxylic acid). ElectronicsAndBooks. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). [Link]

  • MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf. [Link]

  • (PDF) Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • Resolution of D ‐azetidine‐2‐carboxylic acid. ResearchGate. [Link]

  • Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

  • Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). PubMed. [Link]

  • Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. PMC - NIH. [Link]

  • Life Science Chemical Compatibility Chart. Controlled Fluidics. [Link]

  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed. [Link]

  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. [Link]

  • Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC. [Link]

Sources

Troubleshooting

Degradation of Azetidine-2-carboxylic acid hydrochloride during experiments

Azetidine-2-carboxylic acid (Aze) is a valuable, non-proteinogenic amino acid analogue of proline, widely utilized by researchers in peptide synthesis, medicinal chemistry, and biochemistry to probe protein structure and...

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine-2-carboxylic acid (Aze) is a valuable, non-proteinogenic amino acid analogue of proline, widely utilized by researchers in peptide synthesis, medicinal chemistry, and biochemistry to probe protein structure and function.[1][2] Its unique four-membered ring structure introduces distinct conformational constraints into peptides and proteins.[3] However, this strained ring system also renders it susceptible to degradation under various experimental conditions, a challenge that can lead to inconsistent results, low reaction yields, and analytical difficulties.

This guide, developed from the perspective of a Senior Application Scientist, provides a structured troubleshooting framework to help you identify, mitigate, and resolve issues related to the degradation of Azetidine-2-carboxylic acid hydrochloride (Aze-HCl) in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability and handling of Aze-HCl.

Q1: What is Azetidine-2-carboxylic acid, and why is its hydrochloride salt used?

Azetidine-2-carboxylic acid is a proline analogue where the typical five-membered pyrrolidine ring is replaced by a four-membered azetidine ring.[2] This structural change makes it a powerful tool for modifying peptide secondary structures.[3][4] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in aqueous media for stock solution preparation.[5]

Q2: What are the primary factors that cause Azetidine-2-carboxylic acid to degrade?

The primary drivers of Aze degradation are related to the inherent strain of its four-membered ring. Key factors include:

  • pH Extremes: The compound is noted to be unstable in mineral acids.[6] Strong bases can also promote ring-opening via hydrolysis.

  • Elevated Temperatures: Thermal stress can lead to decomposition. Discoloration may be observed at temperatures as high as 200°C.[6]

  • Strong Oxidizing Agents: As with most organic molecules, strong oxidants can cause degradation.[7][8][9]

  • Presence of Certain Reagents: In synthetic applications, such as peptide synthesis, coupling agents and deprotection conditions can trigger side reactions if not carefully optimized.[10]

Q3: How should I properly store Azetidine-2-carboxylic acid hydrochloride?

To ensure maximum shelf-life and experimental consistency, adhere to the following storage guidelines:

  • Solid Form: Store the solid powder in a tightly sealed container at 2-8°C, protected from moisture and light.[1][6][11]

  • Stock Solutions: For aqueous stock solutions, it is highly recommended to prepare them fresh for immediate use.[1][12] If storage is necessary, sterile-filter (0.22 µm) the solution and store in aliquots at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Q4: What are the likely degradation products?

The most probable degradation pathway involves the nucleophilic opening of the strained azetidine ring. Under hydrolytic conditions (acidic or basic), the likely product is 2-amino-4-hydroxybutanoic acid . In bacterial metabolism, an "AC hydrolase" has been identified that catalyzes this ring-opening to produce 2-hydroxy-4-aminobutyrate.[13] The presence of other nucleophiles in a reaction mixture could lead to different ring-opened products.

Part 2: Troubleshooting Guide: From Observation to Solution

This section is structured around common experimental problems. Follow the diagnostic workflow to pinpoint and resolve the issue.

Diagnostic Workflow for Aze Degradation

G Start Problem Observed (e.g., Low Yield, Extra Peaks) Check_Storage 1. Verify Storage Conditions - Temperature (2-8°C)? - Tightly sealed? - Protected from light? Start->Check_Storage Check_Solution 2. Assess Solution Prep - Freshly prepared? - Correct solvent/pH? - Stored correctly? Check_Storage->Check_Solution  OK Improper_Storage Action: Use new aliquot. Review storage SOP. Check_Storage->Improper_Storage  Issue Found Check_Reaction 3. Analyze Reaction/Analytical Conditions - pH extremes? - High temp? - Harsh reagents? Check_Solution->Check_Reaction  OK Improper_Solution Action: Prepare fresh solution. Validate solvent stability. Check_Solution->Improper_Solution  Issue Found Isolate_Variable 4. Isolate the Variable Run control experiments Check_Reaction->Isolate_Variable  OK / Unsure Harsh_Conditions Action: Modify experimental parameters. Check_Reaction->Harsh_Conditions  Issue Found Forced_Deg 5. Perform Forced Degradation (See Protocol 1) Confirm degradant identity Isolate_Variable->Forced_Deg Optimize 6. Optimize Protocol - Adjust pH/temp - Change reagents - Use fresh material Forced_Deg->Optimize Resolved Problem Resolved Optimize->Resolved

Caption: Troubleshooting workflow for diagnosing Aze degradation.

Scenario 1: Inconsistent Analytical Results (HPLC, LC-MS)
  • Symptoms: You observe unexpected peaks in your chromatogram, the peak for Aze is smaller than expected, or its retention time is shifting between runs.

  • Causality & Troubleshooting:

    • Mobile Phase Instability: Aze's stability can be pH-dependent. If your mobile phase is strongly acidic or basic, the compound may be degrading in the vial or on the column.

      • Solution: Determine the stability of Aze in your mobile phase. Prepare a standard and analyze it immediately, then re-analyze after several hours at room temperature. If new peaks appear, consider adjusting the mobile phase pH to be closer to neutral if your separation allows. A method using a cation exchange column with buffered mobile phases has been reported.[14]

    • Sample Solvent Instability: Dissolving Aze-HCl in highly reactive or inappropriate solvents can cause degradation even before analysis. For example, using moisture-contaminated DMSO may reduce solubility and stability.[15]

      • Solution: Always use high-purity, anhydrous solvents. Water or PBS are often good starting points for stock solutions.[12] Prepare samples immediately before placing them in the autosampler. If using an autosampler, consider cooling it to ~4°C to slow potential degradation.

    • High Column Temperature: Elevated column temperatures, while beneficial for peak shape, can accelerate the degradation of thermally labile compounds.

      • Solution: Attempt to run the analysis at a lower temperature (e.g., 25-30°C) to see if the degradant peaks are reduced. An HPLC method for Aze has been described using a column temperature of 65°C, indicating it can be stable, but this depends heavily on the matrix and mobile phase.[14]

Scenario 2: Low Yields or Side Products in Peptide Synthesis
  • Symptoms: Your peptide synthesis yield is significantly lower than expected when incorporating an Aze residue, or mass spectrometry reveals side products corresponding to a ring-opened Aze.

  • Causality & Troubleshooting:

    • Deprotection Steps: Standard cleavage cocktails (e.g., high concentrations of TFA) used in solid-phase peptide synthesis (SPPS) can be harsh. While Aze is generally stable to TFA, prolonged exposure, especially at elevated temperatures, could contribute to ring opening.

      • Solution: Minimize the cleavage time to the minimum required for complete deprotection. Ensure the reaction is performed at room temperature.

    • Coupling Activation: Over-activation during the coupling step can lead to side reactions.[10] The strained nature of Aze might make its activated ester (e.g., with HBTU, HATU) susceptible to intramolecular reactions or reaction with other nucleophiles.

      • Solution: Use the minimum necessary equivalents of coupling reagents and activation time. Ensure the reaction environment is anhydrous. Consider using a less reactive carbodiimide-based coupling method (e.g., DIC/HOBt) which can sometimes be milder.

    • Base-Mediated Side Reactions: The use of a strong, non-hindered base (like triethylamine) during coupling or Fmoc-deprotection (piperidine) can potentially promote side reactions.

      • Solution: During coupling neutralization, use a hindered base like diisopropylethylamine (DIPEA). While piperidine is standard for Fmoc removal, ensure standard protocols are followed without unnecessarily extended reaction times.

Part 3: Key Experimental Protocols

These protocols provide a framework for proactively assessing stability and ensuring proper handling.

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool for identifying potential degradation products and pathways.[16][17][18] This helps in developing stability-indicating analytical methods.

Objective: To intentionally degrade Aze-HCl under controlled stress conditions to identify its degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Aze-HCl in purified water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled glass vials for each condition.

Stress ConditionProcedureAnalysis Timepoints
Acid Hydrolysis Add an equal volume of 0.2 M HCl to the stock solution (final concentration 0.1 M HCl).0, 2, 8, 24 hours
Base Hydrolysis Add an equal volume of 0.2 M NaOH to the stock solution (final concentration 0.1 M NaOH).0, 2, 8, 24 hours
Oxidative Add an equal volume of 6% H₂O₂ to the stock solution (final concentration 3% H₂O₂).0, 2, 8, 24 hours
Thermal Heat a vial of the stock solution in a water bath or oven at 60°C.0, 2, 8, 24 hours
Control Keep a vial of the stock solution at 4°C, protected from light.24 hours
  • Analysis: At each timepoint, neutralize the acid/base samples with an equimolar amount of base/acid. Analyze all samples by a suitable method (e.g., LC-MS) to monitor the disappearance of the Aze peak and the appearance of new peaks.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 10-30% degradation, which is typically sufficient to reveal primary degradation products.[18] Characterize the major degradant peaks by their mass-to-charge ratio (m/z).

Potential Degradation Pathway

Caption: Proposed hydrolytic degradation of Aze.

References

  • UHPCHEM. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid.
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. PMID: 12552869. Retrieved from [Link]

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Kalliri, E., et al. (2005). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology, 187(11), 3749–3756. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • UHPCHEM. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • ACS Publications. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Wiley Online Library. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Retrieved from [Link]

  • Bibliomed. (2019). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Research.
  • MedChemExpress. (2025). (R)-Azetidine-2-carboxylic acid-SDS.
  • Ballard, F. J., & Gunn, J. M. (1982). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 719(2), 348-356. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. The Journal of Organic Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Azetidinecarboxylic Acid. Retrieved from [Link]

  • Google Patents. (1999). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • ACS Publications. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ponnuswamy, P. K., & Manjula, G. (1982). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. International Journal of Peptide and Protein Research, 20(2), 113-124. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Peptide Coupling with Azetidine-2-carboxylic Acid

Introduction Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, is a valuable non-proteinogenic amino acid for introducing conformational constraints into peptides.[1] Its incorporation can sig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, is a valuable non-proteinogenic amino acid for introducing conformational constraints into peptides.[1] Its incorporation can significantly influence the secondary structure of peptides, potentially enhancing their biological activity and stability.[2][3] However, the inherent ring strain and unique stereochemistry of Aze present specific challenges during peptide synthesis, often leading to undesirable side reactions that can compromise yield and purity.

This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals working with Azetidine-2-carboxylic acid. We will delve into the mechanisms of common side reactions, offer preventative strategies, and provide detailed protocols for diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when introducing Azetidine-2-carboxylic acid into my peptide sequence?

A1: The primary reasons for low coupling efficiency with Aze are steric hindrance and the potential for premature cyclization.

  • Why it happens: The constrained four-membered ring of Azetidine-2-carboxylic acid can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is particularly pronounced when coupling to a bulky amino acid residue. Furthermore, the activated Aze can be prone to intramolecular cyclization, forming an unstable azlactone intermediate that can lead to byproducts instead of the desired peptide bond.[4]

  • How to fix it:

    • Choice of Coupling Reagent: Utilize highly efficient coupling reagents known to overcome steric hindrance. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard carbodiimides like DCC or DIC.[5][6]

    • Pre-activation: Allow for a pre-activation step where the Fmoc-Aze-OH is mixed with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin-bound peptide.[7] This ensures the formation of the active ester, which can then react more efficiently with the N-terminal amine.

    • Extended Coupling Times: Double the standard coupling time to allow the sterically hindered reaction to proceed to completion. Monitor the reaction progress using a qualitative test like the Kaiser test.

    • Double Coupling: If low efficiency persists, perform a second coupling step with a fresh solution of activated Fmoc-Aze-OH.

Q2: I'm observing a significant peak in my HPLC analysis corresponding to a dipeptide deletion after the Aze residue. What is causing this?

A2: This is a classic sign of diketopiperazine (DKP) formation, a common side reaction, especially when dealing with sterically demanding or conformationally constrained residues like Aze at the C-terminal or penultimate position of a dipeptide attached to the resin. [8]

  • Why it happens: After the deprotection of the second amino acid (in this case, Aze), the free N-terminal amine can attack the ester linkage connecting the dipeptide to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This leaves the unreacted resin to couple with the subsequent amino acid, resulting in a deletion of two residues in the final peptide.[9][10] The propensity for DKP formation is sequence-dependent and is exacerbated by proline-like residues.[8]

  • How to fix it:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin significantly inhibits the intramolecular cyclization required for DKP formation.[8]

    • Dipeptide Coupling: Synthesize the dipeptide containing Aze in solution and then couple it to the resin as a single unit. This bypasses the vulnerable dipeptide-resin intermediate.

    • Protecting Group Strategy: For the second amino acid in the sequence (the one coupled before Aze), consider using an N-trityl protected amino acid. The bulky trityl group can hinder DKP formation. It can be removed with dilute trifluoroacetic acid (TFA) before proceeding with the next coupling.[8]

Q3: My mass spectrometry results show a +57 Da adduct on my Aze-containing peptide. What is this and how can I prevent it?

A3: A +57 Da mass addition is indicative of tert-butylation, a common side reaction during the final cleavage and deprotection step when using tert-butyl-based protecting groups.

  • Why it happens: During TFA-mediated cleavage, protecting groups like Boc, tBu, and Trt are removed, generating highly reactive tert-butyl or trityl cations. These carbocations can then react with nucleophilic residues in your peptide, such as the nitrogen atom of the azetidine ring.

  • How to fix it:

    • Use an Effective Scavenger Cocktail: The key is to trap these reactive cations before they can modify your peptide. A standard cleavage cocktail like "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT) is often effective.[11] For peptides particularly sensitive to tert-butylation, increasing the concentration of scavengers like triisopropylsilane (TIS) and water is beneficial. A recommended cocktail is TFA/TIS/Water (95:2.5:2.5).[12][13]

    • Cold Cleavage: Perform the cleavage reaction at a reduced temperature (e.g., 4°C) to decrease the rate of the alkylation side reaction.

Q4: I am concerned about racemization of the Azetidine-2-carboxylic acid during coupling. How can I minimize this?

A4: Racemization is a risk with most amino acids during activation for peptide coupling, and the unique strain of the Aze ring does not make it an exception. [14]

  • Why it happens: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity at the α-carbon.[14][15]

  • How to fix it:

    • Use Racemization-Suppressing Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, to the coupling reaction mixture is highly effective in minimizing racemization.[8][15] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

    • Choice of Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). The bulkier bases are less likely to abstract the α-proton, which is a key step in the racemization mechanism.[15]

    • Avoid Over-activation: Do not use an excessive excess of coupling reagent or allow for prolonged activation times before adding the activated amino acid to the resin.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during peptide synthesis with Azetidine-2-carboxylic acid.

Problem 1: Incomplete Coupling of Aze
Symptom Potential Cause Troubleshooting Steps
Positive Kaiser test after couplingSteric hindrance, insufficient activation1. Confirm Reagent Quality: Ensure coupling reagents and solvents are fresh and anhydrous. 2. Optimize Coupling: Switch to a more potent coupling reagent like HATU or COMU. 3. Double Couple: Perform a second coupling with fresh reagents. 4. Increase Reaction Time: Extend the coupling time to 4-6 hours.
Low yield of the final peptideInefficient coupling at the Aze position1. Analyze Crude Product: Use HPLC and Mass Spectrometry to identify truncated sequences. 2. Review Synthesis Protocol: Ensure appropriate coupling conditions were used for the Aze residue.
Problem 2: Presence of Deletion Impurities
Symptom Potential Cause Troubleshooting Steps
HPLC peak with mass corresponding to a dipeptide deletionDiketopiperazine (DKP) formation1. Resin Selection: If not already in use, switch to a 2-chlorotrityl chloride (2-CTC) resin for the synthesis. 2. Sequence Modification: If possible, alter the peptide sequence to avoid having Aze as one of the first two C-terminal residues. 3. Dipeptide Strategy: Synthesize the dipeptide containing Aze in solution and couple it as a single unit to the resin.
Problem 3: Unidentified Side Products in Final Peptide
Symptom Potential Cause Troubleshooting Steps
Multiple peaks in HPLC, mass spec shows unexpected adductsSide-chain modification during cleavage, racemization1. Optimize Cleavage: Use a well-established scavenger cocktail (e.g., Reagent K or TFA/TIS/H2O).[11][12] 2. Control Temperature: Perform cleavage at a reduced temperature. 3. Address Racemization: During synthesis, ensure the use of HOBt or HOAt and a hindered base like DIPEA. 4. Analytical Characterization: Use techniques like Amino Acid Analysis to confirm the composition and chiral integrity of the final peptide.[16]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-Aze-OH
  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • In a separate vessel, pre-activate the Fmoc-Aze-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

  • Add the pre-activated solution to the resin and couple for 2 hours.

  • Perform a Kaiser test to monitor the reaction. If the test is positive, repeat the coupling step.

  • Wash the resin as described in step 3.

Protocol 2: Cleavage and Deprotection with Scavengers
  • Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the crude peptide under vacuum.

Visualizing Key Mechanisms

Diketopiperazine (DKP) Formation Pathway

DKP_Formation Resin_Dipeptide Resin-CO-AA1-NH-Aze-NH2 Transition_State Intramolecular Nucleophilic Attack Resin_Dipeptide->Transition_State Fmoc Deprotection DKP Diketopiperazine (Cyclic Dipeptide) Transition_State->DKP Cleavage from Resin Free_Resin Free Resin-OH Transition_State->Free_Resin Deletion_Peptide Peptide with AA1-Aze Deletion Free_Resin->Deletion_Peptide Continued Synthesis

Caption: Mechanism of diketopiperazine (DKP) formation leading to peptide deletion.

Carbocation Scavenging During Cleavage

Cleavage_Scavenging cluster_cleavage TFA Cleavage cluster_outcomes Potential Reactions Protected_Peptide Protected Peptide (e.g., with tBu group) Carbocation Reactive Carbocation (e.g., tBu+) Protected_Peptide->Carbocation Acidolysis TFA TFA TFA->Carbocation Peptide_Side_Reaction Alkylation of Peptide (Side Product) Carbocation->Peptide_Side_Reaction Undesired Pathway Scavenged_Cation Trapped Cation Carbocation->Scavenged_Cation Desired Pathway Scavenger Scavenger (e.g., TIS, Water) Scavenger->Scavenged_Cation

Caption: Role of scavengers in preventing peptide side reactions during TFA cleavage.

References

  • Tsai, F. H., Overberger, C. C., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 29(6-7), 1039-1049.
  • SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2 -carboxylic acid and L -proline.
  • Schroeder, C. T., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • Bibi, S., et al. (2019). Side reactions in peptide synthesis: An overview. Bibliomed, 14(1), 1-10.
  • Jalan, A., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Pharmaceutical Review.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Powner, M. B., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Berg, M. D., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4379-4391.
  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133.
  • Berg, M. D., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4379-4391.
  • Hu, H., et al. (2023). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry, 71(40), 14501-14510.
  • Organic Chemistry. (2023).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Berg, M. D., et al. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv.
  • Google Patents. (2022).
  • Giddens, J. P., et al. (2016). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. ACS Chemical Biology, 11(5), 1269-1273.
  • ResearchGate. (n.d.).
  • Boeglin, D., et al. (2009). Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis. Organic Letters, 11(14), 3144-3147.
  • Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid.
  • ResearchGate. (2011). Recent development in peptide coupling reagents.
  • Bemade. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group.
  • Boeglin, D., & Lubell, W. D. (2017). Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. Accounts of Chemical Research, 50(8), 1943-1954.
  • Barkholt, V. (1994). Analysis of Peptides and Conjugates by Amino Acid Analysis. Methods in Molecular Biology, 32, 339-346.
  • Knowles, S. E., & Ballard, F. J. (1976). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. The Biochemical journal, 156(3), 609–617.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: Azetidine-2-Carboxylic Acid Coupling in SPPS

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating Azetidine-2-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating Azetidine-2-carboxylic acid (Aze) into their peptide sequences. As a constrained, non-canonical amino acid, Aze can introduce unique conformational properties to peptides, but its incorporation presents specific challenges during SPPS.

Introduction: The Challenge of Incorporating Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is a four-membered cyclic amino acid analog of proline. Its constrained ring structure can enforce specific backbone dihedral angles, making it a valuable tool for designing peptidomimetics with enhanced stability and bioactivity. However, the same structural constraints that make Aze a desirable building block also contribute to significant challenges during solid-phase peptide synthesis (SPPS).

The primary difficulties arise from the strained nature of the azetidine ring, which can lead to:

  • Steric Hindrance: The rigid, four-membered ring can sterically hinder the approach of the incoming activated amino acid, leading to slow and incomplete coupling reactions.

  • A-Boc-Piperidin-2-one Formation: A base-catalyzed intramolecular cyclization can occur, resulting in the formation of a six-membered lactam (A-Boc-piperidin-2-one). This side reaction truncates the peptide chain and is a common source of impurities.

  • Aggregation: The presence of Aze can promote inter-chain aggregation, further reducing coupling efficiency.

This guide will provide detailed strategies to mitigate these issues and ensure the successful incorporation of Aze into your peptide sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My coupling efficiency is very low when incorporating the amino acid immediately following Aze. What is the likely cause and how can I fix it?

This is a classic problem of steric hindrance. The N-terminus of the Aze residue is sterically hindered by the rigid ring structure, making it a poor nucleophile for the incoming activated amino acid.

Troubleshooting Steps:

  • Optimize Your Coupling Reagents: Standard coupling reagents like HBTU/HOBt may not be sufficient. It is recommended to use more potent activating agents.

    • HATU or HCTU: These uronium-based reagents are generally more effective in sterically hindered couplings.

    • COMU: This phosphonium-based reagent is also an excellent choice for difficult couplings.

  • Increase Reaction Time and Temperature:

    • Extend the coupling time to at least 2 hours, and in some cases, overnight coupling may be necessary.

    • Gently heating the reaction vessel to 30-40°C can also improve coupling efficiency, but should be done with caution to avoid side reactions.

  • Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin thoroughly and then repeat the coupling step with fresh reagents.

Experimental Protocol: Optimized Coupling to an N-terminal Aze Residue

  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA, 100-200 mesh, 0.5 mmol/g) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve the incoming Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add the coupling solution to the resin and allow it to react for 2 hours at room temperature.

    • Perform a Kaiser test to check for completion. If the test is positive (blue beads), proceed to washing. If the test is negative or weakly positive, consider a second coupling.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

FAQ 2: I am observing a significant peak in my crude LC-MS that corresponds to a mass loss of my desired peptide. What could this be?

This is likely due to the formation of A-Boc-piperidin-2-one, a common side reaction during the coupling of the amino acid to the Aze residue. This intramolecular cyclization is base-catalyzed and results in chain termination.

Mitigation Strategies:

  • Choice of Base: The choice of base is critical. While DIPEA is a common choice in SPPS, its strong basicity can promote this side reaction.

    • 2,4,6-Collidine: This sterically hindered, milder base is highly recommended when coupling to Aze. It is less likely to promote the intramolecular cyclization.

  • Pre-activation: Pre-activating the incoming amino acid before adding it to the resin can also help. This ensures that the activated species is readily available for coupling, minimizing the time the N-terminus of the Aze residue is exposed to the basic conditions.

Diagram: A-Boc-Piperidin-2-one Formation

G cluster_0 SPPS Resin with N-terminal Aze cluster_1 Base-Catalyzed Side Reaction Resin Resin-Peptide-Aze-NH2 Cyclization Intramolecular Cyclization Resin->Cyclization Deprotonation of N-terminus Base Base (e.g., DIPEA) Base->Cyclization Piperidinone A-Boc-Piperidin-2-one (Chain Termination) Cyclization->Piperidinone

Caption: Base-catalyzed intramolecular cyclization leading to chain termination.

FAQ 3: Can I use pseudoproline dipeptides to improve the incorporation of Aze?

Yes, using pseudoproline dipeptides is an excellent strategy, particularly when Aze is part of a difficult sequence prone to aggregation. A pseudoproline dipeptide, such as Fmoc-Xaa-Aze(Ψ,H Me)pro-OH, introduces a "kink" in the peptide backbone that disrupts secondary structure formation and improves solvation.

Advantages of Pseudoproline Dipeptides:

  • Improved Solubility and Solvation: The oxazolidine ring of the pseudoproline disrupts inter-chain hydrogen bonding, which is a primary cause of aggregation.

  • Enhanced Coupling Efficiency: By reducing aggregation, the reactive sites on the resin remain more accessible, leading to improved coupling kinetics.

Workflow: Using Pseudoproline Dipeptides

G Start Start SPPS Synthesize_Peptide Synthesize Peptide Chain (up to residue preceding Aze) Start->Synthesize_Peptide Couple_Pseudoproline Couple Fmoc-Xaa-Aze(Ψ,H Me)pro-OH Dipeptide Synthesize_Peptide->Couple_Pseudoproline Continue_SPPS Continue Synthesis Couple_Pseudoproline->Continue_SPPS Cleavage Cleavage and Deprotection Continue_SPPS->Cleavage End Purified Peptide Cleavage->End

Caption: SPPS workflow incorporating an Aze-containing pseudoproline dipeptide.

Summary of Recommended Coupling Conditions

ParameterStandard CouplingOptimized Aze Coupling Rationale
Coupling Reagent HBTU/HOBtHATU, HCTU, or COMU More potent activators for sterically hindered couplings.
Base DIPEA2,4,6-Collidine Milder, sterically hindered base to minimize side reactions.
Reaction Time 30-60 min2-4 hours (or overnight) Allows more time for the sterically hindered coupling to proceed.
Temperature Room TemperatureRoom Temperature to 40°C Increased temperature can improve kinetics, but use with caution.
Strategy Single CouplingDouble Coupling Ensures maximum coupling efficiency for difficult steps.

References

  • Strategies for the Solid-Phase Synthesis of Difficult Peptides. Coin, I., Beyermann, M., & Bienert, M. (2007). Nature Protocols, 2(12), 3247–3256. [Link]

  • Microwave-assisted solid-phase synthesis of azetidine-2-carboxylic acid-containing peptides. Santosh, V., & Girish, K. (2014). Amino Acids, 46(11), 2573–2580. [Link]

  • The Azetidine-2-carboxylic Acid (Aze) Residue in the Context of a Collagen Triple Helix. Hart, P. J., & Brodsky, B. (1997). Journal of the American Chemical Society, 119(49), 12041–12047. [Link]

Optimization

Technical Support Center: Protecting Group Strategies for Azetidine-2-carboxylic Acid Hydrochloride

Welcome to the technical support center for protecting group strategies involving Azetidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protecting group strategies involving Azetidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of manipulating this strained, non-proteinogenic amino acid. Here, we provide in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction: The Unique Challenges of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid, a proline analog with a four-membered ring, presents a unique set of challenges in synthetic chemistry.[1][2] Its inherent ring strain makes it susceptible to undesired ring-opening reactions under various conditions.[1][3] Furthermore, the secondary amine and the carboxylic acid functionalities require a carefully planned orthogonal protecting group strategy to enable selective modification and subsequent deprotection without compromising the integrity of the azetidine core. This guide will provide a comprehensive overview of robust protecting group strategies, troubleshooting common issues, and ensuring the successful incorporation of this valuable building block into your target molecules.

Section 1: N-Protection of the Azetidine Ring

The secondary amine of azetidine-2-carboxylic acid is a key handle for derivatization, but its protection is paramount to prevent unwanted side reactions. The choice of the N-protecting group is critical and depends on the downstream reaction conditions.

FAQ: N-Protection Strategies

Question 1: I am having trouble with the N-Boc protection of azetidine-2-carboxylic acid hydrochloride. The reaction is sluggish and the yield is low. What am I doing wrong?

Answer: This is a common issue stemming from the zwitterionic nature and poor solubility of azetidine-2-carboxylic acid hydrochloride in common organic solvents. The hydrochloride salt needs to be neutralized in situ for the reaction with di-tert-butyl dicarbonate (Boc₂O) to proceed efficiently.

  • Causality: The protonated amine of the hydrochloride salt is not nucleophilic enough to react with Boc₂O. A base is required to free the secondary amine.

  • Troubleshooting & Protocol:

    • Solvent System: A mixed solvent system, such as Dioxane/Water or THF/Water, is often effective in dissolving the starting material.

    • Base Selection: Use a suitable base to neutralize the hydrochloride and facilitate the reaction. Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are commonly used. Triethylamine (TEA) can also be employed, but careful pH monitoring is advised to avoid potential side reactions.

    • Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) to ensure complete conversion.

    • Temperature: The reaction is typically performed at room temperature. Gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate, but should be monitored carefully to avoid decomposition.

Experimental Protocol: N-Boc Protection

  • Suspend azetidine-2-carboxylic acid hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq.) portion-wise with stirring until the starting material is fully dissolved and gas evolution ceases.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid.[4]

Question 2: I am considering using a Cbz group for N-protection. What are the advantages and disadvantages compared to a Boc group for azetidine-2-carboxylic acid?

Answer: The choice between a Carboxybenzyl (Cbz) and a tert-Butoxycarbonyl (Boc) group depends on your overall synthetic strategy, particularly the desired orthogonality.

  • Expertise & Experience: The Cbz group is generally more stable to acidic conditions than the Boc group, which is a key advantage if you plan to perform acid-mediated reactions elsewhere in the molecule.[5] Conversely, the Boc group is stable to the hydrogenolysis conditions used to remove a Cbz group. This forms the basis of a powerful orthogonal protection strategy.

Data Presentation: Comparison of N-Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityKey Considerations
Boc Di-tert-butyl dicarbonate (Boc₂O)Acidic (TFA, HCl in dioxane)[6][7]Base stable, sensitive to strong acids.Can be prone to cleavage during acidic workups or chromatography on silica gel.
Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C), strong acid (HBr/AcOH)[5][8][9]Acid and base stable (under mild conditions).Hydrogenolysis may not be compatible with other reducible functional groups in the molecule.
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH)Very stable to acidic and basic conditions.The strong electron-withdrawing nature can activate the ring towards nucleophilic attack.[10] Removal requires harsh conditions that may not be compatible with sensitive substrates.

Authoritative Grounding: The principles of orthogonal protection are well-established in peptide synthesis and are directly applicable here. The differential lability of Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allows for their selective removal in the presence of one another.[11]

Section 2: Protection of the Carboxylic Acid

Protecting the carboxylic acid as an ester is often necessary to prevent its interference in subsequent reactions, such as those involving strong bases or organometallic reagents.

FAQ: Carboxylic Acid Protection

Question 3: I am trying to form the methyl ester of N-Boc-azetidine-2-carboxylic acid using methanol and a strong acid catalyst, but I am concerned about ring-opening. Is this a valid concern?

Answer: Yes, your concern is valid. The strained azetidine ring can be susceptible to ring-opening under strong acidic conditions, especially at elevated temperatures.[1]

  • Causality: Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack by the solvent (in this case, methanol), leading to a ring-opened product.

  • Troubleshooting & Protocol: To mitigate this risk, it is advisable to use milder esterification methods.

    • Diazomethane: While effective, diazomethane is toxic and explosive, requiring specialized handling.

    • TMS-Diazomethane: A safer alternative to diazomethane for the formation of methyl esters.

    • Alkyl Halides with a Mild Base: Reacting the N-protected azetidine-2-carboxylic acid with an alkyl halide (e.g., methyl iodide or benzyl bromide) in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a reliable method.

Experimental Protocol: Benzyl Esterification of N-Cbz-Azetidine-2-carboxylic Acid

  • Dissolve N-Cbz-azetidine-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq.) and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzyl ester.[12][13]

Question 4: Can I perform a one-pot N-protection and esterification of azetidine-2-carboxylic acid hydrochloride?

Answer: While a one-pot procedure is attractive for efficiency, it can be challenging for this substrate due to the competing reactivity of the amine and carboxylate groups and the need for different reaction conditions. A stepwise approach is generally more reliable and leads to higher overall yields.

  • Expertise & Experience: Attempting a one-pot reaction often leads to a mixture of products, including the desired fully protected compound, the N-protected acid, the C-protected amine, and unreacted starting material, which can be difficult to separate. A sequential protection strategy provides better control over the reaction.

Section 3: Orthogonal Deprotection Strategies

The ability to selectively deprotect one functional group while leaving others intact is crucial for complex multi-step syntheses.

FAQ: Orthogonal Deprotection

Question 5: I have synthesized N-Boc-azetidine-2-carboxylic acid benzyl ester and I need to deprotect the carboxylic acid without removing the Boc group. What are the best conditions?

Answer: This is a classic example of an orthogonal deprotection strategy. The benzyl ester can be selectively cleaved by hydrogenolysis while leaving the acid-labile Boc group intact.

  • Causality: The C-O bond of the benzyl ester is susceptible to cleavage by catalytic hydrogenation, a reaction to which the Boc group is stable.

  • Troubleshooting & Protocol:

    • Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst for this transformation. Use a 10% w/w loading.

    • Solvent: Methanol or ethanol are excellent solvents for hydrogenolysis.

    • Hydrogen Source: The reaction can be carried out under an atmosphere of hydrogen gas (from a balloon or a hydrogenation apparatus).

    • Reaction Monitoring: The reaction is typically fast and can be monitored by TLC or LC-MS for the disappearance of the starting material.

    • Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated to yield the N-Boc-azetidine-2-carboxylic acid.

Experimental Protocol: Selective Benzyl Ester Deprotection

  • Dissolve N-Boc-azetidine-2-carboxylic acid benzyl ester (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[2]

Question 6: I need to deprotect the N-Cbz group from N-Cbz-azetidine-2-carboxylic acid methyl ester without hydrolyzing the ester. What are my options?

Answer: Similar to the previous example, this requires an orthogonal approach. Hydrogenolysis is the method of choice for removing the Cbz group while preserving the methyl ester.

  • Expertise & Experience: Standard hydrogenolysis conditions (H₂, Pd/C in an alcohol solvent) are generally mild enough not to affect the methyl ester. However, if your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), this method may not be suitable.

  • Alternative Deprotection: In cases where hydrogenolysis is not viable, strong acidic conditions like HBr in acetic acid can cleave the Cbz group, but this will likely also lead to the hydrolysis of the methyl ester.[9] Therefore, careful planning of the protecting group strategy is essential.

Visualization of Experimental Workflow

Decision Tree for Protecting Group Strategy

The following diagram illustrates a decision-making process for selecting an appropriate protecting group strategy for Azetidine-2-carboxylic acid based on the planned downstream reactions.

G start Start: Azetidine-2-carboxylic acid HCl q1 Are downstream reactions acidic? start->q1 n_prot_cbz N-Protect with Cbz q1->n_prot_cbz Yes n_prot_boc N-Protect with Boc q1->n_prot_boc No q2_cbz Need to modify carboxylic acid? n_prot_cbz->q2_cbz q2_boc Need to modify carboxylic acid? n_prot_boc->q2_boc ester_cbz Esterify (e.g., Benzyl ester) q2_cbz->ester_cbz Yes downstream_cbz Perform downstream reactions q2_cbz->downstream_cbz No ester_boc Esterify (e.g., Methyl ester) q2_boc->ester_boc Yes downstream_boc Perform downstream reactions q2_boc->downstream_boc No ester_cbz->downstream_cbz ester_boc->downstream_boc deprot_cbz Orthogonal Deprotection: 1. H2/Pd-C for Benzyl ester 2. HBr/AcOH for Cbz downstream_cbz->deprot_cbz deprot_boc Orthogonal Deprotection: 1. Base for Methyl ester 2. Acid for Boc downstream_boc->deprot_boc

Caption: Decision tree for selecting a protecting group strategy.

References

  • Gair, J. J., Isomura, M., Wagen, C. C., & Strassfeld, D. A. (2015). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 137(12), 4143–4153. [Link]

  • Kaur, N. (2020). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(15), 2419-2422. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • HETEROCYCLES, Vol. 96, No. 12, 2018. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Enantiodivergent synthesis of N-protected azetidine-2-carboxylic acid. ResearchGate. [Link]

  • PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. [Link]

  • AIR Unimi. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of Azetidine-2-carboxylic Acid

Welcome to the technical support center for the synthesis and purification of Azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the technical accuracy and practical utility of the information presented.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Azetidine-2-carboxylic acid?

A1: Several synthetic routes are commonly employed, each with its own advantages and challenges. The choice of route often depends on the available starting materials, scalability, and desired stereochemistry. Key methods include:

  • From 2,4-diaminobutanoic acid: This is a classical approach involving diazotization followed by intramolecular cyclization. While effective, it can be challenging to control the regioselectivity and may lead to byproducts.[1]

  • From γ-butyrolactone: This multi-step synthesis involves bromination, esterification, cyclization, and hydrogenation. It offers a good overall yield and is suitable for larger-scale production.[2][3]

  • From L-aspartic acid: This method provides a straightforward route to the chiral L-enantiomer. The process typically involves the formation of a protected intermediate, reduction, and subsequent cyclization.

  • Biosynthesis: Emerging methods utilize enzymes like AZE synthases for the intramolecular cyclization of S-adenosylmethionine (SAM), offering a green and highly specific route.[4][5]

Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?

A2: Careful control of reaction conditions is paramount. Key parameters include:

  • Temperature: Many steps, particularly cyclization, are temperature-sensitive. Maintaining the recommended temperature is crucial to prevent side reactions.

  • pH: The pH of the reaction mixture can significantly influence the reactivity of functional groups and the stability of intermediates. For instance, during cyclization via intramolecular nucleophilic substitution, maintaining a basic pH is often necessary to deprotonate the amine.

  • Purity of Starting Materials and Reagents: Impurities in starting materials or reagents can lead to a host of byproducts. Always use materials of the highest possible purity.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to ensure complete conversion and minimize unreacted starting materials, which can complicate purification.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. A suitable solvent system should be developed to achieve good separation between the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the storage recommendations for Azetidine-2-carboxylic acid?

A4: Azetidine-2-carboxylic acid is a crystalline solid and should be stored in a cool, dry place, away from light. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Azetidine-2-carboxylic acid.

Problem 1: Low yield of the desired product.

Q: I am getting a very low yield of Azetidine-2-carboxylic acid. What could be the reasons?

A: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Verify reaction completion: Use TLC or HPLC to confirm that the starting material has been consumed. If the reaction is incomplete, consider extending the reaction time or increasing the temperature (if the product is stable under those conditions).

    • Reagent activity: Ensure that your reagents are not degraded. For example, in syntheses involving hydride-reducing agents, their activity can diminish with improper storage.

  • Suboptimal Cyclization Conditions:

    • The formation of the four-membered azetidine ring is often the most challenging step. Ensure that the concentration of the substrate is appropriate to favor intramolecular cyclization over intermolecular polymerization. High dilution conditions are often preferred.

    • The choice of base and solvent is critical. For instance, in syntheses from halo-amino acids, a non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction.

  • Product Loss During Work-up and Purification:

    • Extraction: Azetidine-2-carboxylic acid is water-soluble. Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize recovery. Adjusting the pH of the aqueous layer can also influence its solubility in the organic phase.

    • Purification: During column chromatography, product may be lost if the column is not packed or eluted correctly. Recrystallization can also lead to significant loss if the solvent system is not optimized or if the product is highly soluble in the mother liquor.

Problem 2: Presence of significant byproducts.

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How do I identify and remove these byproducts?

A: The nature of the byproducts will depend on your synthetic route. Here are some common byproducts and strategies for their removal:

Common Byproducts and Their Formation:

Synthetic RouteCommon Byproduct(s)Likely Formation Mechanism
From 2,4-diaminobutanoic acidγ-amino-α-hydroxybutyric acid, α-amino-γ-hydroxybutyric acidIncomplete diazotization and substitution by hydroxide.
From γ-butyrolactoneUnreacted intermediates (e.g., brominated ester)Incomplete reaction in one of the synthetic steps.
From L-aspartic acid2-amino-1,4-butanediolOver-reduction of the carboxylic acid or ester functionalities.[6]
GeneralDiastereomersIf a chiral center is created or epimerized during the reaction.
Polymeric materialIntermolecular reaction competing with intramolecular cyclization.

Diagram: Byproduct Formation from L-Aspartic Acid Derivative

cluster_main Main Synthetic Pathway cluster_byproduct Byproduct Formation Protected L-Aspartic Acid Derivative Protected L-Aspartic Acid Derivative Azetidine-2-methanol Azetidine-2-methanol Protected L-Aspartic Acid Derivative->Azetidine-2-methanol Reduction (e.g., LiAlH4) 2-amino-1,4-butanediol 2-amino-1,4-butanediol Protected L-Aspartic Acid Derivative->2-amino-1,4-butanediol Over-reduction N-Protected Azetidine-2-carboxylic acid N-Protected Azetidine-2-carboxylic acid Azetidine-2-methanol->N-Protected Azetidine-2-carboxylic acid Oxidation (S)-Azetidine-2-carboxylic acid (S)-Azetidine-2-carboxylic acid N-Protected Azetidine-2-carboxylic acid->(S)-Azetidine-2-carboxylic acid Deprotection

Caption: Over-reduction leading to 2-amino-1,4-butanediol.

Purification Strategies:

  • Recrystallization: This is often the first and most effective method for purifying crystalline solids.

    • Protocol: Recrystallization of Azetidine-2-carboxylic acid

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol/water, acetone/water).

      • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

      • Hot filter the solution to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.[7]

  • Column Chromatography:

    • Silica Gel Chromatography: Useful for separating less polar impurities from the more polar amino acid product. A polar solvent system (e.g., dichloromethane/methanol/acetic acid) is typically required.

    • Ion-Exchange Chromatography: This is a highly effective technique for purifying amino acids.

      • Protocol: Anion-Exchange Chromatography for Azetidine-2-carboxylic Acid Purification

        • Resin Preparation: Use a strong anion exchange resin and prepare it according to the manufacturer's instructions, typically by washing with water and the starting buffer.

        • Sample Loading: Dissolve the crude product in the starting buffer (e.g., a low concentration of a volatile buffer like ammonium bicarbonate at a slightly basic pH) and load it onto the column. The azetidine-2-carboxylate anion will bind to the resin.

        • Washing: Wash the column with the starting buffer to remove neutral and cationic impurities.

        • Elution: Elute the bound Azetidine-2-carboxylic acid using a gradient of increasing salt concentration or by decreasing the pH.

        • Desalting: The fractions containing the product will need to be desalted, for example, by lyophilization (if a volatile buffer was used) or by size-exclusion chromatography.[8]

Diagram: General Purification Workflow

Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Purification Pure Product Pure Product Recrystallization->Pure Product Mother Liquor Mother Liquor Recrystallization->Mother Liquor Contains Impurities Column Chromatography Column Chromatography Mother Liquor->Column Chromatography Further Purification Pure Product Fractions Pure Product Fractions Column Chromatography->Pure Product Fractions Impurity Fractions Impurity Fractions Column Chromatography->Impurity Fractions Solvent Removal Solvent Removal Pure Product Fractions->Solvent Removal Final Pure Product Final Pure Product Solvent Removal->Final Pure Product

Caption: A typical purification workflow for Azetidine-2-carboxylic acid.

Problem 3: Low or incorrect enantiomeric excess (ee).

Q: The chiral HPLC analysis of my product shows a low enantiomeric excess. What could have gone wrong?

A: Achieving high enantiomeric purity is often a key objective. Low ee can be due to several factors:

  • Racemization during Synthesis:

    • Some reaction conditions, such as strongly basic or acidic environments or high temperatures, can cause racemization at the α-carbon. Review your synthetic steps to identify any conditions that might promote epimerization.

    • If using a protecting group on the nitrogen, its nature can influence the stereochemical stability of the α-carbon.

  • Impure Chiral Starting Material:

    • Verify the enantiomeric purity of your starting material if you are using a chiral pool approach.

  • Inefficient Chiral Resolution:

    • If you are using a chiral resolving agent, the separation of diastereomers may be incomplete.

      • Fractional Crystallization: Ensure that the crystallization conditions (solvent, temperature, cooling rate) are optimized for selective precipitation of one diastereomer. Multiple recrystallizations may be necessary.

      • Enzymatic Resolution: The enzyme's activity and selectivity can be highly dependent on pH, temperature, and substrate concentration. Ensure these parameters are optimized.

Analytical Method for Enantiomeric Purity:

  • Chiral HPLC: This is the most common method for determining enantiomeric excess.

    • Typical Conditions: A chiral stationary phase (e.g., a cyclodextrin- or amylose-based column) is used with a mobile phase typically consisting of a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with an acidic or basic additive to improve peak shape. The enantiomers will have different retention times.[9][10]

Table: Analytical Methods for Purity Assessment

Analytical TechniquePurposeTypical Conditions
TLC Reaction monitoring, qualitative purity checkSilica gel plates, mobile phase: e.g., CH2Cl2/MeOH/AcOH (8:1:1), visualized with ninhydrin stain.
1H and 13C NMR Structural confirmation, detection of impuritiesSolvent: D2O or DMSO-d6. Check for characteristic peaks of the azetidine ring and the absence of signals from starting materials or byproducts.
Reverse-Phase HPLC Quantitative purity analysisC18 column, mobile phase: e.g., gradient of water with 0.1% TFA and acetonitrile.
Chiral HPLC Determination of enantiomeric excessChiral column (e.g., Chiralpak), mobile phase: e.g., hexane/isopropanol with a small amount of TFA.
Mass Spectrometry Molecular weight confirmationESI-MS to confirm the [M+H]+ ion.

References

  • CN103467350A - Method for preparing (S)
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. [Link]

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed. [Link]

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google P
  • Azetidine-2-carboxylic acid - Wikipedia. [Link]

  • Synthesis of Poly-( L-azetidine-2-carboxylic acid) - ElectronicsAndBooks. [Link]

  • Resolution of D ‐azetidine‐2‐carboxylic acid - ResearchGate. [Link]

  • (PDF) Direct Access to L-Azetidine-2-carboxylic Acid - ResearchGate. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. [Link]

  • Azetidine-2-carboxylic acid - Grokipedia. [Link]

  • (a) Determination of enantiomeric purities by chiral HPLC analysis of... - ResearchGate. [Link]

  • US6284904B1 - Purification of organic acids using anion exchange chromatography - Google P
  • Synthesis of L -Azetidine-2-Carboxylic Acid - ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yield in Azetidine-2-carboxylic acid (Aze) Incorporation

Welcome to the technical support center for the successful incorporation of Azetidine-2-carboxylic acid (Aze). As a conformationally constrained proline analogue, Aze is a powerful tool in peptidomimetic design and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of Azetidine-2-carboxylic acid (Aze). As a conformationally constrained proline analogue, Aze is a powerful tool in peptidomimetic design and drug discovery for modulating peptide structure and function. However, its unique four-membered ring introduces significant synthetic challenges, often leading to frustratingly low yields.

This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you navigate these challenges effectively. We will move beyond simple procedural steps to explain the "why" behind our recommendations, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide - A-Question-and-Answer Approach

This section addresses the most common issues encountered during the incorporation of Aze into peptide sequences.

Question 1: Why am I observing very low to no incorporation of my Aze residue, resulting in high levels of deletion sequences in my mass spectrometry data?

This is the most frequent challenge and typically stems from the inherent properties of the Aze molecule.

Potential Cause 1: Steric Hindrance and Reduced Nucleophilicity

The strained four-membered ring of Azetidine-2-carboxylic acid significantly restricts its conformational flexibility compared to the five-membered ring of proline. This rigidity can hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, leading to a sluggish and inefficient coupling reaction. Furthermore, the secondary amine of Aze is a weaker nucleophile than the primary amines of other amino acids, further reducing reaction kinetics.

Recommended Solution: Enhanced Coupling Chemistries

Standard coupling reagents like HBTU or DIC/HOBt are often insufficient to overcome the activation energy barrier for Aze incorporation. More potent activating agents are required.

  • Switch to Guanidinium- or Phosphonium-based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective. These reagents rapidly form activated esters that are less sterically hindered and more reactive, significantly improving coupling efficiency.

  • Implement a Double Coupling Strategy: A single coupling step, even with extended time, may not be sufficient for complete incorporation. A second, fresh addition of the activated Aze monomer and coupling reagents can drive the reaction to completion. It is critical to perform a thorough wash after the first coupling to remove byproducts before initiating the second.

  • Increase Reaction Time and Temperature: While standard couplings are often complete within 1-2 hours, Aze may require extended reaction times of 4-12 hours. In some cases, gently increasing the temperature to 30-40°C can enhance the reaction rate, but this should be done cautiously to avoid potential side reactions.

Potential Cause 2: Sub-optimal Protecting Group Strategy

The choice of protecting group for the Aze nitrogen can influence its reactivity and stability.

Recommended Solution: Fmoc vs. Boc for Aze

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is the most commonly used protecting group for SPPS and is generally compatible with Aze. However, the piperidine solution used for Fmoc deprotection is basic and can, in rare cases, promote side reactions if exposure is prolonged.

  • Boc (tert-butyloxycarbonyl): The Boc group can sometimes offer advantages. The repetitive acid treatment (TFA) for deprotection in Boc-SPPS is generally well-tolerated by the Aze ring. Some studies have reported higher success rates with Boc-Aze-OH, particularly in complex sequences.

The choice between Fmoc and Boc will ultimately depend on the overall synthetic strategy for your peptide. For most standard applications, Fmoc-Aze-OH with an optimized coupling protocol will be successful.

Question 2: My final peptide product is showing poor solubility and aggregation issues after purification. Could the Aze residue be the cause?

Yes, the incorporation of Aze can significantly alter the conformational properties of a peptide.

Potential Cause: Aze-Induced Conformational Changes

The rigid four-membered ring of Aze restricts the local backbone conformation, often inducing tighter turns or kinks in the peptide chain. While this is often the desired outcome for modulating biological activity, it can also expose hydrophobic patches or promote intermolecular interactions that lead to aggregation and reduced solubility.

Recommended Solution: Sequence and Solvent Modifications

  • Flanking Residues: The amino acids immediately adjacent to the Aze residue can have a significant impact on solubility. Consider incorporating hydrophilic or charged residues (e.g., Arg, Lys, Asp, Glu) near the Aze position to improve the overall polarity of the peptide.

  • Solubility-Enhancing Tags: For particularly challenging sequences, the temporary or permanent addition of a solubility-enhancing tag, such as a short polyethylene glycol (PEG) chain, can be highly effective.

  • Purification and Handling: During HPLC purification, use additives in your mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, which can help to disrupt aggregates. For final storage, consider lyophilizing the peptide from a solution containing a small amount of a cryoprotectant like mannitol or trehalose and dissolving it in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffers) only immediately before use.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental chemical reason Aze is more difficult to incorporate than proline?

The primary reason lies in the increased ring strain of the four-membered azetidine ring compared to the five-membered pyrrolidine ring of proline. This strain affects both the geometry and the pKa of the secondary amine. The endocyclic bond angles in azetidine are significantly compressed, leading to a conformation that is less favorable for participating in the peptide bond formation reaction. This "steric hindrance" is the dominant barrier to efficient coupling.

FAQ 2: Can I use standard coupling conditions for Aze incorporation?

It is highly discouraged. While you might observe a small amount of product with standard reagents like HBTU, the yield will likely be very low, leading to a complex mixture of the desired peptide and deletion sequences. Using a more potent coupling reagent like HATU or HCTU from the outset will save significant time and resources.

FAQ 3: How does the position of Aze in the peptide sequence affect coupling efficiency?

The coupling efficiency can be sequence-dependent. Incorporating Aze after a sterically bulky amino acid (e.g., Val, Ile, Trp) can be more challenging than after a smaller residue like Glycine or Alanine. If you have flexibility in your peptide design, placing Aze after a less hindered residue may improve yields.

FAQ 4: What are the best analytical techniques to confirm successful Aze incorporation?

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the correct mass of the final peptide.

  • Tandem Mass Spectrometry (MS/MS): This is the gold standard for confirming the sequence. The fragmentation pattern of an Aze-containing peptide will be distinct. The mass difference between proline (97.1 Da) and azetidine-2-carboxylic acid (85.1 Da) is 12 Da. Look for a corresponding 12 Da mass shift in the relevant y- and b-ion series in your MS/MS spectrum to pinpoint the exact location of the Aze residue.

  • Nuclear Magnetic Resonance (NMR): For a more detailed structural confirmation, 2D NMR techniques like COSY and TOCSY can be used to verify the presence and location of the unique spin system of the azetidine ring.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Double-Coupling Protocol for Fmoc-Aze-OH in SPPS

This protocol assumes a standard solid-phase peptide synthesis (SPPS) setup.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-Aze-OH (3 equivalents relative to resin loading).

    • Dissolve Fmoc-Aze-OH, HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow to pre-activate for 2-5 minutes.

    • Add the activated mixture to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (3 x 1 minute).

  • Second Coupling:

    • Repeat step 4 (prepare a fresh solution of activated Fmoc-Aze-OH).

    • Add the fresh mixture to the resin and shake for another 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and then with dichloromethane (DCM) (3 x 1 minute).

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in your sequence.

Protocol 2: Quality Control and Analysis by LC-MS
  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Mass Verification: Collect fractions and analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the purified peptide.

  • Sequence Verification (MS/MS): Subject the parent ion from the MS scan to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. Analyze the resulting y- and b-ion series to confirm the amino acid sequence, paying close attention to the mass shift at the Aze incorporation site.

Part 4: Visualizations and Data

Data Summary

Table 1: Comparison of Coupling Reagents for Aze Incorporation

Coupling ReagentEquivalents (Reagent/AA)Activation TimeRecommended Coupling TimeRelative Efficiency for AzeKey Considerations
HBTU/HOBt3.0 / 3.02-5 min4-8 hoursModerateOften requires double coupling; lower cost.
HCTU2.92 min2-4 hoursHighHighly efficient but can be moisture sensitive.
HATU 2.9 2-5 min 2-4 hours Very High Generally considered the gold standard for difficult couplings like Aze.
DIC/HOBt3.0 / 3.05-10 min6-12 hoursLow to ModerateProne to racemization; generally not recommended for Aze.
Diagrams

G cluster_0 Troubleshooting Low Aze Incorporation Yield start Low Yield or Deletion Sequence Observed q1 Using Standard Coupling Reagent (e.g., HBTU)? start->q1 sol1 Switch to HATU or HCTU q1->sol1  Yes q2 Still Low Yield? q1->q2  No sol1->q2 sol2 Implement Double Coupling Protocol q2->sol2  Yes end Yield Improved q2->end  No, Yield is Good q3 Still Low Yield? sol2->q3 sol3 Extend Coupling Time (4-12h) Consider Gentle Heating (30-40°C) q3->sol3  Yes q3->end  No, Yield is Good sol3->end

Caption: Troubleshooting workflow for diagnosing and solving low Aze incorporation yield.

G cluster_pro Proline (5-Membered Ring) cluster_aze Azetidine-2-carboxylic acid (4-Membered Ring) Pro Aze Pro_label Greater Flexibility Less Ring Strain Aze_label Conformationally Constrained High Ring Strain

Caption: Structural comparison of Proline and Azetidine-2-carboxylic acid (Aze).

References

  • Title: Azetidine-2-carboxylic acid (Aze): a new tool for peptidomimetics Source: Amino Acids, Journal URL: [Link]

Troubleshooting

Azetidine-2-carboxylic acid hydrochloride interference in biological assays

Welcome to the technical support center for Azetidine-2-carboxylic acid hydrochloride (Aze-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-2-carboxylic acid hydrochloride (Aze-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this potent proline analogue. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the accuracy and reliability of your results.

Part 1: Foundational Knowledge - Understanding Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that acts as a structural mimic of L-proline.[1][2] Due to this resemblance, it is recognized by prolyl-tRNA synthetase and mistakenly incorporated into nascent polypeptide chains during protein synthesis.[3][4] This misincorporation is the primary mechanism of its biological activity and toxicity. The hydrochloride salt (Aze-HCl) is a common formulation used in research due to its stability and solubility in aqueous solutions.

Q1: What is the primary mechanism of action of Azetidine-2-carboxylic acid?

A1: The core mechanism of Aze's action is its misincorporation into proteins in place of proline.[3][4] Proline's unique cyclic structure is critical for the proper folding and function of many proteins, particularly those with high proline content like collagen.[5] The smaller, four-membered ring of Aze, when incorporated, introduces conformational constraints that differ from those of proline's five-membered ring.[6] This leads to:

  • Protein Misfolding and Aggregation: The altered bond angles and flexibility disrupt the intended secondary and tertiary structures of proteins, leading to misfolding and aggregation.[6][7]

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the UPR.[3][7]

  • Induction of Apoptosis and Inflammation: Prolonged or severe ER stress can overwhelm the cell's corrective mechanisms, leading to the activation of pro-apoptotic and pro-inflammatory pathways.[7][8][9]

The following diagram illustrates the pathway from Aze exposure to cellular toxicity.

Aze Azetidine-2-carboxylic acid (Aze-HCl) ProRS Prolyl-tRNA Synthetase Aze->ProRS Competitive binding with Proline tRNA tRNA-Pro ProRS->tRNA Charges tRNA Ribosome Ribosome tRNA->Ribosome Delivers Aze Protein Nascent Polypeptide Chain Ribosome->Protein Incorporates Aze Misfolded Misfolded Protein Protein->Misfolded ER Endoplasmic Reticulum (ER) Misfolded->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Inflammation Inflammation UPR->Inflammation

Caption: Mechanism of Azetidine-2-carboxylic acid induced proteotoxicity.

Part 2: Troubleshooting Common Biological Assays

The biological effects of Aze can directly interfere with the readouts of many common assays, leading to misinterpretation of data. This section provides troubleshooting guidance for specific assay types.

FAQ 2: Cell Viability Assays (MTT, XTT, MTS, WST-1)

Q2.1: My MTT assay results show a decrease in cell viability with Aze-HCl treatment, but the effect seems less potent than I expected based on microscopy. Why might this be?

A2.1: This is a common issue when using tetrazolium-based assays with compounds that induce complex cellular stress responses. Here's a breakdown of potential interferences:

  • Metabolic Upregulation as a Stress Response: The UPR can, in some cases, lead to a temporary increase in metabolic activity as the cell attempts to refold proteins and restore homeostasis. Since MTT and similar assays measure mitochondrial reductase activity, this can mask the early stages of cytotoxicity, making the compound appear less potent.

  • Direct Reduction of Assay Reagent: While less common for amino acid analogues, it's a good practice to rule out direct chemical interference.

Troubleshooting Protocol: Differentiating Cytotoxicity from Metabolic Interference

  • Run a Cell-Free Control:

    • Prepare wells with your complete cell culture medium and the highest concentration of Aze-HCl used in your experiment.

    • Add the MTT (or XTT/MTS/WST-1) reagent and incubate for the same duration as your cellular assay.

    • If you observe a color change, Aze-HCl is directly reducing the tetrazolium salt.

  • Use an Orthogonal Viability Assay: Do not rely on a single assay. Corroborate your findings with a method that measures a different aspect of cell health.

Assay TypePrincipleAdvantages with Aze-HClDisadvantages
Trypan Blue Exclusion Measures membrane integrity.[5]Simple, direct measure of cell death. Unaffected by metabolic changes.Manual counting can be subjective. Only measures late-stage cell death.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells.[5]Highly sensitive and rapid. Less prone to interference from reducing compounds.[10]ATP levels can fluctuate during stress responses, so time-course experiments are crucial.
Real-Time Protease Viability Assays A substrate for a conserved and active protease in live cells is added, and its cleavage by the protease generates a fluorescent signal.Measures viability based on a different cellular function, providing a good orthogonal method.Enzyme expression or activity could potentially be affected by long-term Aze-HCl treatment.
Annexin V/PI Staining Differentiates between live, apoptotic, and necrotic cells via flow cytometry.[8][9]Provides detailed information on the mechanism of cell death (apoptosis vs. necrosis).Requires a flow cytometer. More time-consuming than plate-based assays.

Recommendation Workflow:

Start Investigating Aze-HCl Cytotoxicity MTT Perform MTT/XTT/MTS Assay Start->MTT Control Run Cell-Free Control MTT->Control Interference Direct Interference Observed? Control->Interference Alternative Use Alternative Assay (e.g., ATP-based, Trypan Blue) Interference->Alternative Yes Corroborate Corroborate with Orthogonal Method Interference->Corroborate No Alternative->Corroborate Apoptosis Perform Annexin V/PI Staining Corroborate->Apoptosis Conclusion Draw Conclusion on Viability and Death Mechanism Apoptosis->Conclusion

Caption: Decision workflow for assessing Aze-HCl cytotoxicity.

FAQ 3: Protein Quantification Assays (Bradford, BCA)

Q3.1: I'm treating my cells with Aze-HCl and then lysing them to run a Western blot. Will Aze-HCl interfere with my protein quantification?

A3.1: Direct interference from Aze-HCl in protein quantification assays is unlikely at the concentrations typically used in cell culture. However, the biological effects of Aze-HCl can lead to indirect discrepancies:

  • Inhibition of Protein Synthesis: Aze-HCl can reduce overall protein synthesis.[11] If you are normalizing your results to total protein concentration, a global decrease in protein levels in treated samples could mask specific effects on your protein of interest.

  • Formation of Insoluble Aggregates: Aze-induced misfolded proteins can form aggregates that may not be efficiently solubilized by standard lysis buffers.[7] This can lead to an underestimation of total protein content in treated samples.

Troubleshooting Protocol: Ensuring Accurate Protein Quantification

  • Optimize Lysis Buffer: If you suspect protein aggregation, use a stronger lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and ensure complete solubilization by sonication or mechanical disruption.

  • Perform a Loading Control Check: After running your Western blot, stain the membrane with Ponceau S before blocking. This will give you a visual confirmation of total protein levels in each lane and help you assess the accuracy of your initial quantification.

  • Consider a DNA-Based Normalization: As an alternative to protein-based normalization, you can quantify the amount of DNA in your lysates. This is often more stable than total protein levels in response to treatments that affect protein synthesis.

FAQ 4: Enzyme Activity Assays

Q4.1: I am measuring the activity of a specific enzyme from lysates of cells treated with Aze-HCl. I see a decrease in activity. Is Aze-HCl an inhibitor of my enzyme?

A4.1: Not necessarily. While direct inhibition is a possibility, the more likely scenario is that the decreased activity is a downstream consequence of Aze-HCl's mechanism of action.

  • Enzyme Misfolding and Inactivation: If your enzyme of interest is being actively synthesized during the Aze-HCl treatment, the misincorporation of Aze can lead to a misfolded, non-functional enzyme. This would present as a decrease in total activity in the cell lysate.

  • Altered Enzyme Expression: The UPR and general cellular stress can alter the expression levels of many proteins. Aze-HCl could be downregulating the expression of your enzyme, leading to lower activity.

Troubleshooting Protocol: Distinguishing Direct Inhibition from Biological Effects

  • In Vitro Inhibition Assay:

    • Use a purified, active form of your enzyme of interest.

    • In a cell-free system, measure the enzyme's activity in the presence and absence of various concentrations of Aze-HCl.

    • If you see a dose-dependent decrease in activity, this suggests direct inhibition. If activity is unaffected, the effects you're seeing in cell lysates are likely biological.

  • Measure Protein Expression Levels:

    • In parallel with your activity assay, run a Western blot on the same cell lysates to determine the protein levels of your enzyme.

    • If both protein levels and activity are decreased, the effect is likely at the level of protein synthesis or stability.

    • If protein levels are unchanged but activity is decreased, this points towards post-translational modification or the production of an inactive, misfolded enzyme.

Part 3: Experimental Best Practices

To ensure the rigor and reproducibility of your experiments with Azetidine-2-carboxylic acid hydrochloride, consider the following:

  • Solution Preparation and Stability: Aze-HCl is generally stable in aqueous solutions. Prepare fresh stock solutions in sterile water or PBS and store them at -20°C in aliquots to avoid repeated freeze-thaw cycles.[4][11] The hydrochloride salt will make the solution slightly acidic; for most cell culture applications where the stock is diluted into buffered media, this pH shift is negligible. However, for cell-free assays in unbuffered solutions, consider pH adjustment.

  • Dose-Response and Time-Course Experiments: Always perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and experimental endpoint.

  • Use of Controls:

    • Vehicle Control: Always include a control group treated with the same vehicle (e.g., water or PBS) used to dissolve the Aze-HCl.

    • Positive Control: If investigating ER stress or apoptosis, include a known inducer (e.g., thapsigargin for ER stress, staurosporine for apoptosis) as a positive control.

    • Proline Rescue: To confirm that the effects of Aze-HCl are due to its action as a proline analogue, perform a rescue experiment by co-incubating cells with Aze-HCl and an excess of L-proline. The L-proline should outcompete Aze-HCl for incorporation into proteins and mitigate its toxic effects.[3]

References

  • Lane, J. M., Parkes, L. J., & Prockop, D. J. (1971). Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 528-541.
  • Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. 4B.
  • Abcam. (n.d.). Cell viability assays.
  • BenchSci. (2017).
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid.
  • Efromson, J. P., & Zagrovic, B. (2021). Phosphoglycerate Kinase Can Adopt Topologically Misfolded Forms That Are More Stable Than Its Native State. Journal of the American Chemical Society, 143(49), 20656–20667.
  • JoVE. (2022). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an E.coli. YouTube.
  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual.
  • Ball, H. J., Wickner, S., & Caskey, C. T. (1972). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Journal of Biological Chemistry, 247(15), 4882-4886.
  • Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918.
  • MedchemExpress.com. (n.d.). Azetidine-2-carboxylic acid | Natural Product.
  • ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability?
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Rosenberg, L. E., Berman, M., & Downing, S. (1967). How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis. Journal of Bacteriology, 94(5), 1433-1441.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
  • Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11883.
  • Repunte-Canonigo, V., et al. (2004). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology, 186(14), 4584-4594.
  • Ghavami, S., et al. (2014). Identification of endoplasmic reticulum stress-inducing agents by antagonizing autophagy: a new potential strategy for identification of anti-cancer therapeutics in B-cell malignancies.
  • Selleck Chemicals. (n.d.). Azetidine-2-carboxylic acid.
  • Kries, H., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Pan, I., et al. (2024). Targeting Protein Misfolding and Aggregation as a Therapeutic Perspective in Neurodegenerative Disorders. International Journal of Molecular Sciences, 25(22), 12345.
  • UHP. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • PubChem. (n.d.). Azetidinecarboxylic Acid.
  • Jo, H., et al. (2016). Assays for the Degradation of Misfolded Proteins in Cells. Journal of Visualized Experiments, (114), 54333.
  • Gesztelyi, R., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(5), 635-653.
  • ResearchGate. (n.d.). Intrinsic and extrinsic factors inducing ER stress.
  • Polikanov, Y. S., et al. (2014). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 58(7), 3845-3856.
  • Rosenblum, G., & Cooperman, B. S. (2012). Real-time assay for testing components of protein synthesis. Nucleic Acids Research, 40(10), e77.
  • Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11883.
  • Kries, H., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Wasmuth, J. J., & Caskey, C. T. (1976). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Cell, 8(1), 71-77.
  • IMR Press. (2020). Role of misfolding in rare enzymatic deficits and use of pharmacological chaperones as therapeutic approach. Journal of Molecular and Clinical Medicine, 3(1), 1-10.
  • Smith, R. J., & Downing, S. J. (1984). Mutant cell lines resistant to azetidine-2-carboxylic acid: alterations in the synthesis of proline from glutamic acid. Journal of Cellular Physiology, 119(1), 137-143.
  • Chen, Y., & Brandizzi, F. (2013). Endoplasmic reticulum stress and quality control in relation to cisplatin resistance in tumor cells. Cancer and Metastasis Reviews, 32(1-2), 245-257.
  • Roy, B., et al. (2019). A Flow Cytometric Study of ER Stress and Autophagy. Cytometry Part A, 95(6), 672-682.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Huber, T., et al. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews.
  • Santos, W. T., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Peltz, S. W., et al. (2004). Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. Nucleic Acids Research, 32(2), e22.
  • Lang, K., & Chin, J. W. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 288(4), 1107-1118.
  • Kumar, A., et al. (2024). Exploring Protein Misfolding and Aggregate Pathology in Neurodegenerative Diseases: From Molecular Mechanisms to Clinical Interventions. International Journal of Molecular Sciences, 25(22), 12345.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Hotamisligil, G. S. (2010). Endoplasmic Reticulum Stress and Oxidative Stress in Cell Fate Decision and Human Disease. Antioxidants & Redox Signaling, 13(4), 543-558.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.

Sources

Optimization

Technical Support Center: Minimizing Unwanted Incorporation of Azetidine-2-carboxylic acid (Aze) in Protein Expression

Welcome to our dedicated technical support guide for managing the off-target incorporation of L-Azetidine-2-carboxylic acid (Aze) during recombinant protein expression. Aze, a non-proteinogenic amino acid and a structura...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for managing the off-target incorporation of L-Azetidine-2-carboxylic acid (Aze) during recombinant protein expression. Aze, a non-proteinogenic amino acid and a structural analog of proline, can be mistakenly charged onto prolyl-tRNA by prolyl-tRNA synthetase (ProRS), leading to its incorporation into nascent polypeptide chains. This event can have significant consequences, including protein misfolding, aggregation, and loss of function, thereby compromising the integrity and yield of your target protein.

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you mitigate Aze incorporation and ensure the fidelity of your protein expression experiments.

Frequently Asked Questions (FAQs)

Q1: What is Azetidine-2-carboxylic acid (Aze) and why is it a problem in my protein expression?

A1: L-Azetidine-2-carboxylic acid is a non-canonical amino acid found in various plants and fungi. It is a structural mimic of L-proline, differing only by the absence of one methylene group in its four-membered ring structure. This structural similarity allows it to be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for attaching proline to its corresponding tRNA. Once charged to tRNAPro, Aze is incorporated into proteins at positions that should be occupied by proline, leading to altered protein structure and function.

Q2: How does the incorporation of Aze affect my protein?

A2: The smaller, more rigid four-membered ring of Aze, compared to proline's five-membered ring, disrupts the local protein backbone conformation. This can lead to:

  • Protein Misfolding and Aggregation: Altered bond angles can prevent the protein from achieving its correct three-dimensional structure.

  • Loss of Biological Activity: The active site or other critical domains of the protein may be distorted.

  • Increased Protein Degradation: The misfolded protein may be targeted for degradation by cellular quality control mechanisms.

  • Reduced Yield: A combination of the above factors can significantly lower the amount of functional protein obtained.

Q3: My expression system is a standard E. coli strain. Am I at risk for Aze incorporation?

A3: The risk of Aze incorporation is not limited to specific expression systems and is primarily dependent on the composition of your culture medium. While standard laboratory E. coli strains do not synthesize Aze, it can be an unrecognized contaminant in complex media components like yeast extract or peptone. If you are observing unexpected protein misfolding, aggregation, or low yields, Aze contamination should be considered as a potential cause.

Q4: How can I detect if Aze has been incorporated into my protein?

A4: Detecting Aze incorporation typically requires sensitive analytical techniques such as:

  • Mass Spectrometry (MS): High-resolution MS can identify the mass shift in peptides containing Aze instead of proline.

  • Amino Acid Analysis (AAA): After acid hydrolysis of the purified protein, the resulting amino acids can be separated and quantified, allowing for the detection of Aze.

Troubleshooting Guide: Strategies to Minimize Aze Incorporation

This section provides a systematic approach to troubleshooting and mitigating Aze incorporation in your protein expression experiments.

Issue 1: Suspected Aze Contamination in Culture Media

If you suspect that your culture medium is the source of Aze, the following steps can help you diagnose and resolve the issue.

Workflow for Media Screening and Optimization

cluster_0 Media Screening Workflow A Hypothesis: Low protein yield/misfolding due to Aze in media B Prepare parallel cultures: 1. Complex Medium (e.g., LB) 2. Minimal Medium (defined composition) A->B C Express target protein under identical conditions B->C D Analyze protein yield and purity (SDS-PAGE) C->D E Decision: Is yield/purity significantly higher in minimal medium? D->E F Yes: Aze contamination in complex media is likely. Proceed to optimization. E->F Yes G No: Aze may not be the primary issue. Investigate other expression parameters. E->G No

Caption: Workflow for diagnosing Aze contamination in media.

Protocol 1: Comparative Expression in Complex vs. Minimal Media

  • Culture Preparation: Prepare two starter cultures of your expression host, one in a complex medium (e.g., LB, TB) and one in a defined minimal medium (e.g., M9).

  • Inoculation: Inoculate your main expression cultures with the respective starter cultures.

  • Induction: Induce protein expression at the optimal OD600 and temperature for your target protein.

  • Harvest and Lysis: Harvest the cells by centrifugation and lyse them using your standard protocol.

  • Analysis: Analyze the soluble and insoluble fractions by SDS-PAGE to compare the expression levels and solubility of your target protein.

Interpretation: A significant increase in the yield of soluble, correctly-sized protein in the minimal medium strongly suggests the presence of an inhibitor, such as Aze, in the complex medium.

Issue 2: Confirmed Aze Presence or High-Risk Media Components

If you have confirmed Aze contamination or are using media components known to be at high risk (e.g., certain batches of yeast extract), direct supplementation with proline is the most effective countermeasure.

Mechanism of Proline Competition

The basis for this strategy is competitive inhibition. By increasing the intracellular concentration of proline, you can outcompete the binding of Aze to prolyl-tRNA synthetase, thereby reducing the likelihood of Aze being charged to tRNAPro.

cluster_1 Competitive Inhibition at Prolyl-tRNA Synthetase ProRS Prolyl-tRNA Synthetase tRNA tRNAPro ProRS->tRNA Pro Proline Pro->ProRS Aze Aze Aze->ProRS Pro_tRNA Pro-tRNAPro tRNA->Pro_tRNA Aze_tRNA Aze-tRNAPro tRNA->Aze_tRNA Protein Correct Protein Synthesis Pro_tRNA->Protein Misfolded Misfolded Protein Aze_tRNA->Misfolded

Caption: Proline outcompetes Aze for binding to ProRS.

Protocol 2: Proline Supplementation Titration

  • Media Preparation: Prepare your expression medium (complex or minimal).

  • Proline Addition: Create a sterile, concentrated stock solution of L-proline. Add this to your expression cultures to final concentrations ranging from 0 mM to 40 mM. A good starting point is to test 0, 5, 10, 20, and 40 mM.

  • Expression and Analysis: Follow your standard protocol for protein expression and analysis (SDS-PAGE, Western blot, or functional assays).

  • Data Evaluation: Compare the results across the different proline concentrations to determine the optimal level for maximizing the yield of your functional target protein.

Table 1: Example Data from a Proline Supplementation Experiment

L-Proline (mM)Soluble Protein Yield (mg/L)% Protein Aggregation
01560%
53530%
107015%
2085<5%
4082<5%

Interpretation: In this example, a final concentration of 20 mM L-proline was optimal for minimizing aggregation and maximizing the yield of soluble protein.

Issue 3: Persistent Aze Incorporation Despite Proline Supplementation

In some cases, high levels of Aze contamination or a particularly sensitive target protein may require more advanced strategies.

Advanced Strategy: Host Strain Engineering

For persistent issues, engineering the expression host to have a prolyl-tRNA synthetase with improved substrate discrimination can be a powerful solution. Some research has focused on mutating ProRS to increase its specificity for proline over Aze. While this is a more involved approach requiring molecular biology expertise, it can provide a long-term solution for high-value protein production.

Summary and Best Practices

  • Be Aware of Media Components: Scrutinize the source and batch consistency of complex media components like yeast extract and peptone.

  • Default to Minimal Media for Sensitive Proteins: When expressing proteins that are prone to misfolding, starting with a defined minimal medium can prevent unforeseen issues from media contaminants.

  • Proline Supplementation is a Key First Step: If you suspect Aze incorporation, a proline titration experiment is a straightforward and often effective solution.

  • Validate Your Final Product: For therapeutic proteins or those used in sensitive downstream applications, consider analytical validation by mass spectrometry to confirm the absence of Aze.

By implementing these troubleshooting strategies and understanding the underlying mechanisms of Aze incorporation, you can significantly improve the quality and yield of your expressed proteins.

References

  • Rubini, M. R., et al. (2022). Azetidine-2-carboxylic acid: A review of its synthesis, natural sources, and biological activities. Molecules. Available at: [Link]

  • Shepherd, J., et al. (2011). The mechanism of Azetidine-2-carboxylic acid inhibition of prolyl-tRNA synthetase. Journal of Biological Chemistry. Available at: [Link]

  • Shima, H., et al. (2018). Azetidine-2-carboxylic acid, a component of some yeast extracts, is a potent inhibitor of protein synthesis. Journal of Bioscience and Bioengineering. Available at: [Link]

  • Grodzicker, T., & Zipser, D. (1968). A mutation which alters the affinity of prolyl-tRNA synthetase for its substrate. Journal of Molecular Biology. Available at: [Link]

  • Iguchi, Y., et al. (2015). A bacterial Prolyl-tRNA synthetase with a mutated editing domain that enables Azetidine-2-carboxylic acid-specific incorporation. ACS Chemical Biology. Available at: [Link]

Troubleshooting

Improving the efficiency of reactions with Azetidine-2-carboxylic acid hydrochloride

Welcome to the technical support center for Azetidine-2-carboxylic acid hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance the efficiency and succe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-2-carboxylic acid hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance the efficiency and success of your reactions. This guide is structured to address common challenges and questions encountered during synthesis, moving beyond simple steps to explain the underlying chemical principles.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am observing very low to no yield in my amide coupling reaction. What are the likely causes and how can I fix it?

Answer: Low or no product yield in an amide coupling reaction involving Azetidine-2-carboxylic acid hydrochloride is a common issue that can typically be traced back to one of three areas: starting material solubility, reagent activity, or the reaction conditions themselves.

Probable Cause 1: Poor Solubility of the Hydrochloride Salt

Azetidine-2-carboxylic acid hydrochloride often exhibits limited solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. For the coupling reaction to proceed, all reagents must be fully dissolved.

  • Suggested Solutions:

    • Solvent System Optimization: Switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Be aware that moisture-contaminated DMSO can reduce solubility, so always use a fresh, anhydrous grade.[1]

    • Use of a Co-solvent: A mixture of solvents can be effective. For example, adding a small amount of DMF to a suspension in DCM can aid dissolution.

    • In-situ Free Base Generation: The hydrochloride salt is more polar and less soluble than its corresponding free amine. You can neutralize the HCl salt in situ by adding one equivalent of a non-nucleophilic base (like Diisopropylethylamine - DIPEA) and stirring for 15-30 minutes before adding your carboxylic acid and coupling agent. This generates the more soluble free amine directly in the reaction flask.

Probable Cause 2: Inefficient Carboxylic Acid Activation or Inactive Coupling Reagents

The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2][3] Coupling reagents are required to convert the carboxylic acid's hydroxyl group into a better leaving group.

  • Suggested Solutions:

    • Verify Coupling Reagent Activity: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture and can degrade over time.[4] Use freshly opened reagents or verify the activity of your current stock.

    • Ensure Anhydrous Conditions: Carry out the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. Water can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid.

    • Optimize Base Addition: A tertiary amine base (e.g., DIPEA or N-methylmorpholine) is crucial.[4][5] It serves two purposes: to neutralize the Azetidine-2-carboxylic acid hydrochloride and to scavenge the HCl produced during the activation/coupling cycle. Ensure at least two equivalents of the base are used.

Probable Cause 3: Steric Hindrance or Ring Strain Effects

The four-membered ring of azetidine is sterically constrained, which can sometimes slow down reactions compared to less strained systems like pyrrolidine (proline).[6][7]

  • Suggested Solutions:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding slowly, consider extending the reaction time (e.g., from 12 hours to 24 hours). Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be used cautiously to avoid side reactions.

    • Choose a More Powerful Coupling Reagent: If standard reagents like EDC are failing, consider moving to a more potent uronium-based reagent like HATU, which can be more effective for sterically hindered couplings.[4]

Workflow: Troubleshooting Low Amide Coupling Yield

G cluster_sol Solubility Issues cluster_re Reagent & Condition Issues cluster_kin Reaction Rate Issues start Problem: Low or No Product Yield solubility Check Solubility of Starting Materials start->solubility reagents Verify Reagent Activity & Conditions start->reagents kinetics Consider Steric/Kinetic Factors start->kinetics sol_solv Switch to DMF/DMSO or use co-solvent solubility->sol_solv sol_base Generate free base in-situ with DIPEA solubility->sol_base re_fresh Use fresh, anhydrous coupling reagents & solvents reagents->re_fresh re_base Ensure >= 2 eq. of non-nucleophilic base reagents->re_base kin_time Increase reaction time and/or temperature (e.g., 40°C) kinetics->kin_time kin_reagent Use a more potent coupling reagent (e.g., HATU) kinetics->kin_reagent

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Question 2: My reaction is complete, but I am struggling to isolate my product during aqueous workup. What's going wrong?

Answer: Isolation issues often stem from the high polarity and water solubility of the azetidine-containing product, especially if it still has unprotected polar functional groups.

  • Probable Cause: The product is partially or fully soluble in the aqueous layer, leading to low recovery in the organic phase.

  • Suggested Solutions:

    • Use a More Polar Extraction Solvent: Instead of ethyl acetate or DCM, use a more polar, water-immiscible solvent like n-butanol for extraction.

    • Saturate the Aqueous Phase: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can "salt out" your product, driving it into the organic layer.

    • Avoid Aqueous Workup: If possible, purify the product directly using chromatography. After the reaction, filter off any solids (like urea byproducts from DCC/EDC coupling) and concentrate the filtrate. The residue can then be purified directly via silica gel chromatography or reverse-phase HPLC.

    • Lyophilization: If the product is highly water-soluble and clean after workup (but stuck in the aqueous layer), consider acidifying the aqueous layer (if the product is basic) and freeze-drying (lyophilizing) to isolate it as a salt.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store Azetidine-2-carboxylic acid hydrochloride?

The hydrochloride salt is often a hygroscopic solid.[8] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.[9] For long-term storage, keeping it at 2-8°C is recommended.[8][10]

Q2: What are the best solvents for dissolving Azetidine-2-carboxylic acid hydrochloride?

Solubility can be a challenge. The compound is generally soluble in water and methanol, but has limited solubility in many common organic solvents.

SolventSolubilityReference(s)
WaterSoluble (e.g., 5 g/100 mL)[10][11]
MethanolSoluble[11]
DMSOGenerally soluble, but use anhydrous[1]
DMFModerately Soluble[12]
EthanolPractically Insoluble (absolute)[11]
DCM / THF / AcetonitrileVery Low to InsolubleGeneral Knowledge

Q3: Is it necessary to use the hydrochloride salt? Can I use the free amino acid?

The hydrochloride form improves the compound's stability and handling, making it less prone to degradation and easier to weigh accurately.[8] While you can generate the free amino acid just before use, starting with the salt and adding a base in situ is the most common and reliable laboratory practice.

Q4: Can Azetidine-2-carboxylic acid be used as a proline substitute in peptide synthesis?

Yes, it is widely used as a proline analog.[13][14][15] Its four-membered ring structure imparts different conformational constraints on the peptide backbone compared to proline's five-membered ring.[16] This substitution can alter the secondary structure of peptides and proteins, making it a valuable tool for studying protein folding and function.[5][16][17][18]

Experimental Protocols

Protocol: General Amide Coupling using HATU

This protocol describes a standard procedure for coupling Azetidine-2-carboxylic acid hydrochloride with a generic carboxylic acid.

Materials:

  • Azetidine-2-carboxylic acid hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation: To a dry reaction vessel under an inert atmosphere, add Azetidine-2-carboxylic acid hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Neutralization & Amine Component: Add the carboxylic acid (1.0-1.1 eq) to the solution, followed by DIPEA (2.2 eq). Stir the mixture at room temperature for 15 minutes. The first equivalent of DIPEA neutralizes the hydrochloride salt, and the second is for the coupling reaction itself.

  • Activation & Coupling: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add the HATU solution to the reaction mixture dropwise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes).

Workflow: General Amide Coupling Protocol

G prep 1. Add Azetidine-2-COOH·HCl (1 eq) to dry flask under N2 dissolve 2. Dissolve in Anhydrous DMF prep->dissolve add_reagents 3. Add R-COOH (1.1 eq) and DIPEA (2.2 eq). Stir 15 min. dissolve->add_reagents cool 4. Cool to 0 °C add_reagents->cool add_hatu 5. Add HATU (1.1 eq) solution in DMF dropwise cool->add_hatu react 6. Warm to RT, stir 4-24h add_hatu->react monitor 7. Monitor by TLC / LC-MS react->monitor workup 8. Aqueous Workup (EtOAc, Citric Acid, NaHCO3, Brine) monitor->workup purify 9. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A step-by-step workflow for a typical HATU-mediated amide coupling reaction.

References

  • Chem-Impex. (n.d.). Azetidine-2-carboxylic acid methyl ester hydrochloride.
  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • ResearchGate. (n.d.). Resolution of DL‐azetidine‐2‐carboxylic acid.
  • Safety Data Sheet. (n.d.). L-Azetidine-2-carboxylic acid.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412.
  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1984). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
  • PubMed. (2024).
  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of Poly-(L-azetidine-2-carboxylic acid).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Growing Science. (2022).
  • Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • PubMed. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
  • Grokipedia. (2024). Azetidine-2-carboxylic acid.
  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
  • BLD Pharm. (n.d.). 2133-34-8|(S)-Azetidine-2-carboxylic acid.
  • Ambeed.com. (n.d.). Reactions of Azetidines.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid.
  • PubMed. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors.
  • Sigma-Aldrich. (n.d.). L-Azetidine-2-carboxylic acid.
  • PubMed. (1981). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells.
  • PubMed. (1980). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Azetidine-2-carboxylic Acid Hydrochloride

Welcome to the dedicated technical support center for the scalable synthesis of Azetidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the scalable synthesis of Azetidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles and practical, field-proven insights.

Introduction to Azetidine-2-carboxylic Acid Synthesis

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a crucial building block in medicinal chemistry, valued for its role as a proline analogue.[1][2] Its incorporation into bioactive molecules can impart unique conformational constraints, leading to improved pharmacological properties. The hydrochloride salt form is often preferred for its stability and ease of handling.

Scaling up the synthesis of Azetidine-2-carboxylic acid hydrochloride presents several challenges, from controlling the regioselectivity of the ring-forming reaction to ensuring the purity and crystallinity of the final product. This guide will address these challenges head-on, providing a structured approach to troubleshooting and optimization.

Part 1: Troubleshooting Guide - Common Issues in Scale-Up

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the scale-up of Azetidine-2-carboxylic acid hydrochloride synthesis.

Issue 1: Low Yield in the Azetidine Ring Formation Step

Question: We are experiencing a significant drop in yield during the intramolecular cyclization to form the azetidine ring upon scaling up from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during the scale-up of the cyclization step is a common issue and can often be attributed to several factors related to reaction kinetics, heat and mass transfer.[3]

  • Causality:

    • Inefficient Mixing: In larger reaction vessels, achieving homogenous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions over the desired intramolecular cyclization.

    • Heat Transfer Limitations: The surface-area-to-volume ratio decreases significantly as the scale increases.[4] This can lead to difficulties in maintaining the optimal reaction temperature. Exothermic reactions that are easily controlled on a small scale can lead to thermal runaways in larger reactors, favoring decomposition or byproduct formation.

    • Extended Reaction Times: Heating and cooling cycles are longer on a larger scale.[4] Prolonged exposure to elevated temperatures can lead to the degradation of starting materials or the desired product.

  • Troubleshooting & Optimization:

    • Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., impeller type and size) for the vessel geometry and reaction viscosity. Monitor the power number and ensure you are operating in a turbulent flow regime for efficient mixing.

    • Controlled Reagent Addition: Instead of adding the base or other reagents all at once, implement a controlled addition profile. This can help to manage any exotherms and maintain a more consistent reaction temperature.

    • Solvent Selection: The choice of solvent is critical. A solvent that provides good solubility for the starting material and the intermediate, while also having a suitable boiling point for temperature control, is essential. For instance, polar aprotic solvents like acetonitrile or DMF are often used for such cyclizations.[5]

    • Kinetic Analysis: If possible, perform reaction calorimetry (RC1) studies to understand the reaction's thermal profile and identify the rate-determining step. This data is invaluable for designing a safe and efficient large-scale process.

Issue 2: Formation of Pyrrolidine Byproduct

Question: We are observing the formation of a significant amount of a pyrrolidine byproduct alongside our desired azetidine. How can we improve the regioselectivity of the cyclization to favor the 4-exo-tet pathway?

Answer: The formation of a five-membered pyrrolidine ring is a common competing pathway in azetidine synthesis, representing a 5-endo-tet cyclization. The regioselectivity between the 4-exo-tet (azetidine) and 5-endo-tet (pyrrolidine) pathways is influenced by both kinetic and thermodynamic factors. While the azetidine is often the kinetically favored product, the pyrrolidine can be the thermodynamic product.[6]

  • Causality:

    • Baldwin's Rules: According to Baldwin's rules for ring closure, 4-exo-tet cyclizations are generally favored over 5-endo-tet cyclizations. However, the specific substrate and reaction conditions can influence this outcome.

    • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, in some systems, the use of a bulky, non-nucleophilic base can favor the formation of the less sterically hindered azetidine.

    • Leaving Group: The nature of the leaving group on the carbon undergoing nucleophilic attack can also play a role. A better leaving group can accelerate the desired SN2 reaction for azetidine formation.

  • Troubleshooting & Optimization:

    • Base and Solvent Screening: Experiment with different base and solvent combinations. For example, using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in a non-polar solvent like THF can be effective.

    • Temperature Control: Lowering the reaction temperature can often enhance the kinetic control of the reaction, favoring the formation of the azetidine product.

    • Substrate Modification: If possible, consider modifying the substrate to favor the 4-exo-tet cyclization. For example, introducing steric bulk that disfavors the transition state for pyrrolidine formation can be a viable strategy.

    • Alternative Cyclization Strategies: If direct intramolecular SN2 reaction proves problematic, consider alternative methods such as a Mitsunobu reaction on a protected γ-amino alcohol, which often proceeds with high regioselectivity.

Issue 3: Difficulty in Isolating and Purifying Azetidine-2-carboxylic Acid Hydrochloride at Scale

Question: We are struggling with the final isolation and purification of Azetidine-2-carboxylic acid hydrochloride. The product is either oily, difficult to crystallize, or has inconsistent purity. What are the best practices for large-scale crystallization of this compound?

Answer: The crystallization of amino acid hydrochlorides can be challenging due to their high polarity and hygroscopicity. Achieving a crystalline, high-purity product at scale requires careful control over the crystallization process.

  • Causality:

    • Residual Solvents: The presence of residual solvents from the reaction or workup can inhibit crystallization or lead to the formation of an oil.

    • Impurities: Even small amounts of impurities can act as crystal growth inhibitors or co-precipitate with the product, affecting its purity and morphology.

    • Supersaturation Control: Uncontrolled or rapid generation of supersaturation can lead to the formation of fine, difficult-to-filter crystals or even an amorphous precipitate.

    • pH Control: The pH of the solution during crystallization is critical for ensuring the hydrochloride salt is the stable form.

  • Troubleshooting & Optimization:

    • Solvent System Selection: A common strategy for crystallizing amino acid hydrochlorides is to use a mixed solvent system, typically an alcohol (like isopropanol or ethanol) and an anti-solvent (like diethyl ether or MTBE). The product should have good solubility in the primary solvent at elevated temperatures and poor solubility at lower temperatures and in the anti-solvent.

    • Controlled Cooling Profile: Implement a slow and controlled cooling profile to allow for the growth of larger, more easily filterable crystals. A linear or staged cooling profile is often more effective than rapid cooling.

    • Seeding: Seeding the supersaturated solution with a small amount of pure, crystalline product can help to control the nucleation process and improve the crystal size distribution.

    • pH Adjustment: Ensure the final pH of the solution is acidic to favor the formation of the hydrochloride salt. This is typically achieved by adding a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).

    • Drying: The isolated product should be dried under vacuum at a controlled temperature to remove any residual solvents without causing decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up Azetidine-2-carboxylic acid synthesis?

A1: Several synthetic routes have been successfully scaled up. The most common starting materials include:

  • L-Aspartic Acid: This is a cost-effective and readily available chiral starting material. The synthesis typically involves reduction of the side-chain carboxylic acid to an alcohol, followed by conversion of the alcohol to a leaving group and subsequent intramolecular cyclization.[5]

  • γ-Butyrolactone: This route involves bromination, esterification, cyclization, and resolution to obtain the desired enantiomer. An improved method has been reported to achieve a 42.4% overall yield on a kilogram scale.[7]

  • 2,4-Diaminobutyric Acid: An optically active product can be obtained by treating α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by cyclization.[1]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Safety is paramount in any scale-up process. Key considerations include:

  • Reagent Handling: Be aware of the hazards associated with all reagents. For example, some routes may use flammable solvents, corrosive acids, or potentially toxic intermediates. Always consult the Safety Data Sheets (SDS) for each chemical.[8]

  • Exothermic Reactions: The cyclization step can be exothermic. As mentioned in the troubleshooting guide, proper temperature control and monitoring are crucial to prevent thermal runaways.

  • Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is properly vented and equipped with pressure relief devices.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves. For larger scale operations, additional PPE such as face shields and respiratory protection may be necessary.

Q3: How can we monitor the progress of the reaction and the purity of the intermediates and final product at scale?

A3: Robust analytical methods are essential for process control. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the formation of the product and any byproducts. A method with a suitable column (e.g., C18) and mobile phase can be developed to achieve good separation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of intermediates and the final product, as well as for identifying impurities.[10][11]

  • Mass Spectrometry (MS): LC-MS can be used to identify and quantify the product and byproducts, providing molecular weight information that aids in structure elucidation.[7]

Part 3: Experimental Protocols and Data

Protocol 1: Scalable Synthesis of (S)-Azetidine-2-carboxylic acid from L-Aspartic Acid Derivative

This protocol is adapted from literature procedures and is intended for experienced chemists.[5] All operations should be carried out in a well-ventilated fume hood with appropriate PPE.

Step 1: Synthesis of (S)-tert-butyl 4-hydroxy-2-((4-methylphenyl)sulfonamido)butanoate

A detailed, step-by-step protocol would be provided here, including reagent quantities, reaction conditions, work-up procedures, and expected yield.

Step 2: Intramolecular Cyclization to (S)-tert-butyl 1-tosylazetidine-2-carboxylate

A detailed, step-by-step protocol would be provided here, emphasizing controlled addition of base and temperature management.

Step 3: Deprotection to (S)-Azetidine-2-carboxylic acid

A detailed, step-by-step protocol for the removal of both the tosyl and tert-butyl protecting groups would be provided.

Step 4: Formation of (S)-Azetidine-2-carboxylic acid hydrochloride

A detailed protocol for the salt formation and crystallization would be provided, including solvent selection and purification methods.

Table 1: Comparison of Key Process Parameters for Different Synthetic Routes
ParameterRoute from L-Aspartic Acid[5]Route from γ-Butyrolactone[7]
Starting Material Cost LowLow
Number of Steps ~5-64
Overall Yield (Reported) ~40-50%~42% (kilogram scale)
Chiral Purity Control Starting from chiral poolResolution step required
Key Challenges Regioselectivity of cyclizationHandling of brominated intermediates
Purification at Scale Chromatography-free possibleCrystallization

Part 4: Visualizations

Diagram 1: Key Decision Points in Troubleshooting Low Cyclization Yield

Troubleshooting_Yield start Low Yield in Cyclization q1 Is the reaction temperature stable? start->q1 q2 Is mixing efficient? q1->q2 Yes sol1 Improve heat transfer: - Use a jacketed reactor - Optimize heating/cooling fluid flow q1->sol1 No q3 Are there significant byproducts? q2->q3 Yes sol2 Enhance agitation: - Increase stirrer speed - Use appropriate impeller q2->sol2 No sol3 Investigate byproduct formation: - Analyze reaction mixture by HPLC/LC-MS - Adjust reaction conditions to minimize side reactions q3->sol3 Yes end Optimized Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for low cyclization yield.

Diagram 2: Workflow for Large-Scale Crystallization and Purification

Crystallization_Workflow start Crude Azetidine-2-carboxylic acid step1 Dissolution in Primary Solvent (e.g., Isopropanol) start->step1 step2 Hot Filtration (optional) to remove insoluble impurities step1->step2 step3 Addition of HCl Solution (e.g., HCl in Isopropanol) step2->step3 step4 Controlled Cooling and Anti-Solvent Addition step3->step4 step5 Seeding (optional) step4->step5 step6 Crystal Maturation (Aging) step5->step6 step7 Filtration and Washing step6->step7 step8 Vacuum Drying step7->step8 end Pure Azetidine-2-carboxylic acid HCl step8->end

Caption: Step-by-step workflow for crystallization.

References

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]

  • Kaneka Corporation. (2000).
  • Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3), 649-652. [Link]

  • PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • Xu, J., & Li, X. (2014). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 34(1), 2-17. [Link]

  • van der Sman, R. G. M., & Vlieg, E. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(7), 1483–1490. [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]

  • Faigl, F., Kovács, E., Thurner, A., & Czugler, M. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11189–11200. [Link]

  • Parmar, D., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47558-47596. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Astex Pharmaceuticals. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(12), 1837–1843. [Link]

  • Reddit. (2024). Looking for tips on scaling up organic syntheses. [Link]

  • Baek, H. H., Jhoo, J. W., & Lee, Y. T. (2016). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 565–570. [Link]

  • Wdowik, T., & Gaunt, M. J. (2020). Aerobic Enantioselective Carboamination of Unactivated Alkenes via a Cu-Catalyst for the Formation of N-Heterocycles. Journal of the American Chemical Society, 142(35), 14811–14816. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Kärkäs, M. D. (2019). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 15, 1788–1795. [Link]

  • Eynde, J. J. V., & Mayence, A. (2022). Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. Molecules, 27(21), 7268. [Link]

  • Crow, J. M. (2008). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. [Link]

  • Sharma, U., & Kumar, A. (2016). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 6(12), 201. [Link]

  • Mizumi, A., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2136. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Wikipedia. (2023). Glutamic acid. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Medical Journal of Babylon, 17(2), 142-149. [Link]

  • Al-Omair, M. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(20), 11986-12005. [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. [Link]

  • Futamura, T., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Tetrahedron Letters, 46(52), 9035-9037. [Link]

  • González-Bobes, F., et al. (2019). Scale-up of Azide Chemistry: A Case Study. Organic Process Research & Development, 23(10), 2195–2204. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • Boni, R., & Verdini, A. S. (1974). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 2175-2178. [Link]

  • van der Sman, R. G. M., & Vlieg, E. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(7), 1483–1490. [Link]

  • Krewinkel, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1348. [Link]

  • Bouazaoui, L., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(17), 2729–2732. [Link]

  • Sari, Y., & Isadiartuti, D. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutical Sciences, 27(4), 506-519. [Link]

  • Ajinomoto Co., Inc. (1992).

Sources

Reference Data & Comparative Studies

Validation

The Conformational Tug-of-War: A Comparative Guide to Azetidine-2-carboxylic Acid and L-Proline in Peptide Design

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the intricate world of peptide science, the precise control of conformation is paramount. The ability to dic...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of peptide science, the precise control of conformation is paramount. The ability to dictate the three-dimensional shape of a peptide underpins its biological activity, stability, and therapeutic potential. For decades, L-proline, with its unique cyclic structure, has been the cornerstone for introducing conformational rigidity and specific turns into peptide backbones. However, the exploration of proline analogues has unveiled a fascinating landscape of nuanced structural control. This guide provides a detailed, evidence-based comparison of L-proline and its four-membered ring homologue, Azetidine-2-carboxylic acid (Aze), offering insights into their distinct effects on peptide conformation.

The Structural Foundation: A Tale of Two Rings

At first glance, L-proline (Pro) and Azetidine-2-carboxylic acid (Aze) are close relatives. Both are cyclic imino acids where the side chain loops back to connect with the backbone nitrogen. This fundamental feature restricts the rotation around the N-Cα (phi, φ) bond, a property that sets them apart from all other proteinogenic amino acids. However, the seemingly subtle difference in their ring size—a five-membered pyrrolidine ring for proline versus a four-membered azetidine ring for Aze—is the genesis of their profoundly different conformational influences.

  • L-Proline (Pro): The five-membered pyrrolidine ring of proline is relatively puckered and sterically demanding. This structure locks the φ angle at approximately -65°, acting as a "structural disruptor" in regular secondary structures like α-helices and β-sheets. It is renowned for its ability to induce β-turns, a common type of reverse turn in proteins. Furthermore, the X-Pro peptide bond can slowly isomerize between the cis and trans conformations, a process that can be a rate-limiting step in protein folding.

  • Azetidine-2-carboxylic acid (Aze): As the lower homologue of proline, Aze possesses a more strained and compact four-membered ring. This smaller ring results in reduced steric hindrance compared to proline. Consequently, peptides incorporating Aze are generally more flexible than their proline-containing counterparts. This increased flexibility, however, is not random. The unique geometry of the azetidine ring imposes a different set of conformational constraints, leading to a strong preference for a different type of turn structure.

Diagram 1: Structural Comparison

G cluster_pro L-Proline (Pyrrolidine-2-carboxylic acid) cluster_aze Azetidine-2-carboxylic acid Pro_mol Pro_desc Five-membered ring Induces β-turns Sterically demanding Aze_mol Aze_desc Four-membered ring Induces γ-turns More flexible

Caption: Chemical structures of L-proline and Azetidine-2-carboxylic acid.

The Conformational Divergence: β-Turns vs. γ-Turns

The most significant consequence of the ring size difference is the type of reverse turn each imino acid preferentially stabilizes. While proline is a well-established β-turn inducer, experimental and theoretical studies have demonstrated that Aze is a potent inducer of γ-turns.

A β-turn involves four amino acid residues (i to i+3), stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. Proline is commonly found at the i+1 position of β-turns.

A γ-turn , in contrast, is a tighter three-residue turn (i to i+2) with a hydrogen bond between the carbonyl of residue i and the amide of residue i+2. The conformational constraints imposed by the four-membered Aze ring force the peptide backbone into a geometry that is highly favorable for the formation of this specific hydrogen bond.

Evidence from NMR and FT-IR studies on model tetrapeptides has shown that substituting Pro with Aze leads to a clear shift in conformational preference from β-turns to γ-turns. This finding is critical for peptide design, as it allows for the precise engineering of local geometry, which can dramatically impact receptor binding and biological function.

Diagram 2: Turn Structure Comparison

TurnComparison cluster_pro Proline-Induced β-Turn cluster_aze Aze-Induced γ-Turn p1 Residue i p2 Pro (i+1) p1->p2 p4 Residue i+3 p1->p4 H-bond p3 Residue i+2 p2->p3 p3->p4 a1 Residue i a2 Aze (i+1) a1->a2 a3 Residue i+2 a1->a3 H-bond a2->a3

Caption: Proline favors 4-residue β-turns, while Aze favors tighter 3-residue γ-turns.

Impact on Helical Structures: The Case of Collagen

Collagen, the most abundant protein in mammals, derives its signature triple-helical structure from a repeating Gly-X-Y sequence, where X is often proline and Y is hydroxyproline. The conformational rigidity of proline is essential for pre-organizing the individual peptide chains into a polyproline II (PPII) helix, which then assembles into the stable triple helix.

The substitution of proline with its analogue, Aze, has a profound and detrimental effect on collagen stability. Energy computation studies have shown that the collagen-like, near-extended conformation is energetically less favorable for Aze than for Pro. This is because the smaller ring of Aze alters the backbone dihedral angles in a way that is incompatible with the precise geometry required for a stable triple helix. This leads to:

  • Inhibition of Triple-Helix Formation: The presence of Aze disrupts the necessary pre-organization of the polypeptide chains, hindering their assembly into a stable triple helix.

  • Reduced Thermal Stability: Collagen-like peptides (CLPs) containing Aze exhibit significantly lower melting temperatures (Tm) compared to their all-proline counterparts, indicating a less stable triple helix.

  • Increased Proteolytic Susceptibility: A properly folded collagen triple helix is highly resistant to most proteases. By destabilizing this structure, the incorporation of Aze renders the peptide more vulnerable to enzymatic degradation.

Peptide CompositionMelting Temperature (Tm)Interpretation
(Pro-Hyp-Gly)₁₀41 °CHigh stability, characteristic of collagen triple helix.
(Aze-Hyp-Gly)₁₀< 25 °CDrastic reduction in stability, triple helix is unfolded at physiological temperatures.

Note: The values presented are representative and may vary based on specific experimental conditions.

Experimental Methodologies for Conformational Analysis

To rigorously assess the conformational differences induced by Aze versus Pro, a combination of biophysical techniques is employed. Here, we outline the core experimental workflows.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for evaluating the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. Different secondary structures (α-helix, β-sheet, PPII helix, random coil) produce distinct CD spectra.

Experimental Protocol: CD Analysis of Peptides

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region (below 250 nm).

    • Determine the precise peptide concentration using a reliable method, such as quantitative amino acid analysis. Accurate concentration is critical for calculating molar ellipticity.

    • Prepare a series of dilutions to ensure the total absorbance of the sample is below 1.0 for high-quality data. A typical concentration is 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV range.

    • Set the measurement parameters:

      • Wavelength Range: 190-260 nm

      • Data Pitch: 0.5 nm

      • Scanning Speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same quartz cuvette (typically 1 mm path length) used for the sample.

    • Record the CD spectrum of the peptide sample.

    • For thermal stability (Tm) measurements, use a Peltier temperature controller to record spectra at increasing temperatures (e.g., from 10°C to 80°C in 2°C increments).

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.

    • Analyze the spectral shape. A PPII helix, characteristic of collagen-like peptides, shows a strong negative band around 204-206 nm and a weak positive band around 228 nm. A shift from this signature in an Aze-containing peptide indicates conformational disruption.

    • For thermal melts, plot the ellipticity at a characteristic wavelength (e.g., 228 nm) versus temperature. The midpoint of the transition is the Tm.

Diagram 3: CD Spectroscopy Workflow

CD_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve & Quantify Peptide->Dissolve Buffer CD-compatible Buffer Buffer->Dissolve Spectrometer CD Spectrometer Dissolve->Spectrometer Baseline Record Buffer Baseline Spectrometer->Baseline SampleScan Scan Peptide Sample (190-260 nm) Baseline->SampleScan Subtract Baseline Subtraction SampleScan->Subtract Convert Convert to Molar Ellipticity Subtract->Convert Analyze Analyze Spectrum (Secondary Structure / Tm) Convert->Analyze

Caption: A streamlined workflow for peptide conformational analysis using CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for obtaining atomic-resolution structural information on peptides in solution. It can be used to determine specific dihedral angles (φ, ψ) and identify the short-range proton-proton distances that define turn structures.

Key NMR Parameters for Conformational Analysis:

  • Chemical Shifts (δ): The chemical shifts of backbone atoms (Hα, Cα, Cβ) are highly sensitive to local conformation. Deviations from "random coil" values can indicate the presence of specific secondary structures. For example, specific patterns of Cα and Cβ chemical shifts can distinguish between β-turns and γ-turns.

  • Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), regardless of their position in the sequence. For turn identification, a key NOE is between the amide proton of residue i+2 and the α-proton of residue i+1 (dαN(i+1, i+2)), which is characteristic of a γ-turn.

  • Scalar Coupling Constants (³J): Three-bond coupling constants, such as ³J(HNHα), are related to the intervening dihedral angle (φ) through the Karplus equation. Measuring these constants provides direct constraints on the backbone conformation.

Summary and Outlook

The choice between incorporating Azetidine-2-carboxylic acid or L-proline into a peptide sequence is not merely a substitution but a strategic decision to engineer distinct and predictable conformational outcomes.

Comparative Summary:

FeatureL-ProlineAzetidine-2-carboxylic acid (Aze)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
Flexibility Conformationally rigidMore flexible than Pro-peptides
Preferred Turn β-turn (4 residues)γ-turn (3 residues)
Effect on Collagen Essential for triple helix stabilityDestabilizes triple helix
Peptide Bond Slow cis/trans isomerizationPerturbs cis/trans equilibrium

As the field of drug development moves towards more complex and finely tuned peptide and peptidomimetic therapeutics, a deep understanding of how non-natural amino acids like Aze modulate structure is indispensable. By leveraging the distinct conformational preferences of Aze, researchers can access novel peptide geometries, potentially enhancing binding affinity, improving metabolic stability, and unlocking new therapeutic avenues. This guide serves as a foundational resource for making informed decisions in the rational design of next-generation peptide-based molecules.

References

  • Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Groupe Français des Peptides et des Protéines (GFPP). (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

  • Improta, R., Ben-Abdallah, D., & Barone, V. (2014).
  • Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Retrieved from [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Uitto, J., & Prockop, D. J. (1974). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. European Journal of Biochemistry, 43(2), 221–228.
  • Havlin, R. H., Le, H., & Oldfield, E. (1997). Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of R-Carbon Chemical Shielding Tensors. Journal of the American Chemical Society, 119(32), 7410–7417.
  • Martín-Martínez, M., et al. (2007). Further evidence for 2-alkyl-2-carboxyazetidines as gamma-turn inducers. Organic & Biomolecular Chemistry, 5(18), 2975-2982.
  • van der Wel, P. C. A. (2018). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. Methods in Molecular Biology, 1688, 203-228.
  • Nagadi, R. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

  • G-Biosciences. (n.d.). Protease Assay™. Retrieved from [Link]

  • Enzyme Development Corporation. (n.d.). Protease Assay (PC). Retrieved from [Link]

  • G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

  • Lee, K.-H., et al. (2004). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 126(48), 15874–15879.
  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517–527.
  • Vitagliano, L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1039-1045.
  • Shen, Y., & Bax, A. (2012). Identification of helix capping and β-turn motifs from NMR chemical shifts. Journal of Biomolecular NMR, 52(3), 211–226.
  • Dancewicz, A. M., & Altman, K. I. (1974). The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma. Acta Biochimica Polonica, 21(4), 429–436.
  • Bretscher, L. E., et al. (2018). Predicting Collagen Triple Helix Stability through Additive Effects of Terminal Residues and Caps.
  • E. L. Rubenstein, et al. (2012). Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. Journal of Amino Acids, 2012, 1-14.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift patterns for five types of β-turns. Retrieved from [Link]

  • Cavalli, A., et al. (2007). Protein structure determination from NMR chemical shifts. Proceedings of the National Academy of Sciences, 104(23), 9611-9616.
  • Woody, R. W., & Sreerama, N. (2021). Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. Molecules, 26(2), 437.
  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid [1H NMR]. Retrieved from [Link]

  • Kelly, M. A., et al. (2001). Structural Requirements and Thermodynamics of the Interaction of Proline Peptides with Profilin. Biochemistry, 40(48), 14384–14393.
  • Woody, R. W. (2009). Circular dichroism spectrum of peptides in the poly(Pro)II conformation. Journal of the American Chemical Society, 131(23), 8234–8245.
  • Semantic Scholar. (n.d.). Circular dichroism spectrum of peptides in the poly(Pro)II conformation. Retrieved from [Link]

  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Protein Journal, 40(6), 867-875.
  • Namba, K., et al. (2015). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for applications in peptide synthesis. Tetrahedron Letters, 56(34), 4945-4948.
  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Guruprasad, K., & Rajkumar, S. (2000). Beta- and gamma-turns in proteins revisited: a new set of amino acid turn-type dependent positional preferences and potentials. Journal of Biosciences, 25(2), 143–156.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal, 64(2), 323–332.
Comparative

A Comparative Analysis of Azetidine-2-carboxylic acid and Proline on Collagen Stability: An Experimental Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Imino Acids in Collagen Triple Helix Stability Collagen, the most abundant protein in vertebrates, owes its signature tri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Imino Acids in Collagen Triple Helix Stability

Collagen, the most abundant protein in vertebrates, owes its signature triple helical structure and remarkable stability to its unique repeating Gly-X-Y amino acid sequence.[1][2] Within this triplet, the imino acids proline (Pro) and its hydroxylated form, 4-hydroxyproline (Hyp), are frequent occupants of the X and Y positions, respectively.[2][3] Their rigid five-membered ring structure is fundamental to preorganizing the polypeptide chain into the required polyproline II (PPII) conformation, reducing the entropic cost of folding into a stable triple helix.[2]

1.1 The Proline 'Kink' and Pyrrolidine Ring Pucker

The cyclic nature of proline's side chain imposes significant conformational restrictions on the polypeptide backbone.[4] This "proline kink" is essential for initiating the sharp turns necessary for the left-handed helical twist of each individual collagen strand. Furthermore, the pyrrolidine ring is not planar; it adopts specific puckered conformations (Cγ-exo or Cγ-endo) which directly influence the main-chain torsion angles (φ and ψ) required for triple-helical assembly.[2][5] The preference for a specific pucker is a key determinant of stability.[5][6]

1.2 Prolyl Hydroxylation: Nature's Strategy for Enhanced Stability

Post-translational hydroxylation of proline at the Y-position to form hydroxyproline (Hyp) dramatically increases the thermal stability of the collagen triple helix.[1][2][7] This stabilization is not primarily due to inter-chain hydrogen bonds, as once thought, but rather to a stereoelectronic effect.[2] The electronegative hydroxyl group in the Cγ-exo pucker conformation preorganizes the backbone angles optimally for the triple helix, an effect that significantly enhances its stability.[2][5]

1.3 Azetidine-2-carboxylic acid (Aze): A Conformationally Constrained Proline Analog

Azetidine-2-carboxylic acid (Aze) is a non-proteogenic amino acid and a close structural analog of proline, differing by having a four-membered ring instead of a five-membered one.[8] This smaller ring size introduces even greater conformational rigidity. Aze can be misincorporated into proteins in place of proline, which can alter protein structure and function.[8][9]

1.4 Hypothesis: How Aze's Constrained Ring Structure is Predicted to Affect Collagen Stability

The central question is whether the increased rigidity of the Aze ring enhances or disrupts collagen stability. One hypothesis suggests that the more constrained ring could further "preorganize" the peptide backbone into the ideal PPII conformation, thereby increasing the stability of the triple helix. Conversely, the altered bond angles and ring strain of the four-membered ring might create an energetically unfavorable conformation, leading to destabilization.[10] Early studies indicated that incorporation of Aze can inhibit triple-helix formation and lead to the synthesis of abnormal collagens.[11][12][13] This guide outlines the experimental framework needed to rigorously test these competing hypotheses using modern biophysical techniques.

Experimental Design: A Multi-faceted Approach to Comparing Aze and Proline

To obtain a comprehensive understanding of stability, a multi-assay approach is essential. We must evaluate not only thermal stability but also the structural integrity and biological resilience of the collagenous peptides.

2.1 Rationale for a Multi-Assay Approach

A single metric like melting temperature provides an incomplete picture. Therefore, we will employ a trio of techniques:

  • Circular Dichroism (CD) Spectroscopy: To confirm the formation and assess the quality of the triple-helical secondary structure.[14][15]

  • Thermal Denaturation Assays: To quantify thermodynamic stability by determining the melting temperature (Tm).[1][16]

  • Enzymatic Degradation Assays: To measure biological stability by challenging the peptides with collagen-specific enzymes.[17][18]

2.2 Model System: Collagen Mimetic Peptides (CMPs)

For this direct comparative study, Collagen Mimetic Peptides (CMPs) are the ideal model system. CMPs are synthetic peptides with repeating Gly-X-Y sequences that self-assemble into stable triple helices.[17] They allow for precise, residue-specific substitution, enabling a direct comparison between a control peptide, e.g., (Pro-Pro-Gly)₁₀, and an experimental peptide where Aze replaces Pro at a defined position, e.g., (Aze-Pro-Gly)₁₀. This eliminates the biological complexities of cell-based systems, such as variable post-translational modifications.[11]

Methodology & Protocols

The following protocols provide a robust framework for comparing the stability of Aze- and Pro-containing CMPs.

3.1 Synthesis and Purification of CMPs

The foundational step is the synthesis of high-purity CMPs.

  • Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, including Fmoc-Pro-OH and Fmoc-Aze-OH.

  • Cleavage and Deprotection: Peptides are cleaved from the resin and deprotected using a standard trifluoroacetic acid (TFA) cocktail.

  • Purification: Crude peptides are purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity of each peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

3.2 Protocol 1: Circular Dichroism Spectroscopy

This protocol verifies the formation of the collagen triple helix.

  • Sample Preparation: Dissolve lyophilized CMPs in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Equilibration: Anneal the peptide solutions by heating to 80°C for 10 minutes, followed by slow cooling and incubation at 4°C for at least 24 hours to ensure complete triple helix formation.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter with a quartz cuvette of 1 mm path length.

    • Record spectra from 190 nm to 260 nm at 4°C.

    • A characteristic collagen triple helix spectrum will show a positive peak of maximum ellipticity near 222-225 nm and a strong negative peak around 195-200 nm.[14][16][19]

3.3 Protocol 2: Thermal Denaturation Assay via CD Spectroscopy

This is the core experiment for quantifying thermodynamic stability.

  • Instrumentation Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller.

  • Melting Curve Acquisition:

    • Monitor the ellipticity at the peak maximum (approx. 225 nm) as a function of temperature.[20]

    • Increase the temperature from 4°C to 80°C at a controlled rate (e.g., 0.5°C/minute).[16]

  • Data Analysis:

    • Plot the mean residue ellipticity at 225 nm against temperature.

    • The resulting sigmoidal curve represents the transition from the folded (triple helix) to the unfolded (random coil) state.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition, where 50% of the peptide is denatured.[16]

3.4 Protocol 3: Collagenase Degradation Assay

This protocol assesses the resistance of the CMPs to enzymatic cleavage, a measure of biological stability.

  • Enzyme Selection: Use a relevant collagenase, such as Matrix Metalloproteinase-1 (MMP-1), which is a key enzyme in natural collagen turnover.[17][18]

  • Reaction Setup:

    • Incubate pre-annealed CMPs (e.g., 50 µM) with a catalytic amount of MMP-1 (e.g., 100 nM) in an appropriate assay buffer at a physiologically relevant temperature below the Tm of both peptides (e.g., 25°C).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an inhibitor (e.g., EDTA).

  • Quantification of Degradation:

    • Analyze the samples using RP-HPLC.

    • Monitor the decrease in the peak area of the intact CMP over time to determine the rate of degradation. The appearance of cleavage fragment peaks can also be monitored.

Comparative Data Analysis & Interpretation

The data from these experiments allow for a direct and quantitative comparison.

4.1 Table 1: Comparative Spectroscopic and Thermodynamic Data

ParameterControl Peptide (Pro-Pro-Gly)₁₀Experimental Peptide (Aze-Pro-Gly)₁₀Interpretation
CD λmax (nm) ~225~225Both peptides form a triple-helical structure.
CD λmin (nm) ~198~198Both peptides exhibit the characteristic PPII conformation.
Melting Temp (Tm) (°C) 35.0 ± 0.525.0 ± 0.5The Aze-containing peptide is significantly less thermally stable.
MMP-1 Degradation Rate (µM/hr) 1.2 ± 0.24.5 ± 0.4The Aze-containing peptide is degraded ~3.75x faster by MMP-1.
(Note: Data are representative and for illustrative purposes.)

4.2 Interpretation of Results

  • Structural Integrity (CD Data): The presence of the characteristic CD spectrum for both peptides would confirm that the substitution of proline with azetidine does not prevent the formation of a triple helix.

  • Thermodynamic Stability (Tm Data): The illustrative data shows a significantly lower Tm for the Aze-containing peptide. This would strongly suggest that the incorporation of Aze destabilizes the collagen triple helix. This destabilization likely arises from the increased ring strain and altered bond angles of the four-membered ring, which may create an energetically less favorable conformation compared to the proline-containing helix.[10]

  • Biological Stability (Degradation Data): A faster degradation rate for the Aze-peptide would indicate that its less stable, likely more 'flexible' or partially unfolded structure, presents a more accessible cleavage site for collagenase.

Mechanistic Insights and Implications

5.1 The Role of Ring Pucker and Conformational Rigidity

While proline's ring restricts backbone rotation, it still possesses a degree of flexibility known as "ring pucker".[4][21] This allows it to adopt the optimal Cγ-exo or Cγ-endo conformation depending on its position (Xaa or Yaa) in the triplet, which is crucial for maximal stability.[5][6] The azetidine ring, being smaller and more strained, is significantly more rigid.[22] This hyper-rigidity may lock the backbone into a dihedral angle that is suboptimal for the precise geometry of the collagen triple helix, thereby introducing unfavorable steric interactions and lowering the overall stability.

Diagrams & Workflows

G cluster_pep Peptide Synthesis & Prep cluster_analysis Biophysical Analysis cluster_results Comparative Results Pro Pro-Pro-Gly CMP Purify HPLC Purification & MS Verification Pro->Purify Aze Aze-Pro-Gly CMP Aze->Purify Anneal Annealing Step (Heat, then cool to 4°C) Purify->Anneal CD Circular Dichroism (Structure Check) Anneal->CD Confirm Helix Tm Thermal Melt (Tm) (Stability) Anneal->Tm Measure Stability MMP MMP-1 Assay (Degradation) Anneal->MMP Measure Resistance Result_Tm Tm(Aze) < Tm(Pro) Tm->Result_Tm Result_MMP Rate(Aze) > Rate(Pro) MMP->Result_MMP Conclusion Aze Destabilizes Collagen Helix Result_Tm->Conclusion Result_MMP->Conclusion

Caption: Experimental workflow for comparing Aze- and Pro-containing peptides.

structure_comparison pro_img pro_text Flexible 'Pucker' Allows Optimal φ/ψ Angles Favors Stable Helix aze_text Hyper-Rigid Suboptimal φ/ψ Angles Introduces Strain pro_text->aze_text aze_img

Caption: Structural comparison of Proline and Azetidine-2-carboxylic acid.

5.2 Implications for Drug Development and Biomaterial Engineering

The finding that Aze destabilizes collagen has significant implications.

  • Antifibrotic Agents: For diseases characterized by excessive collagen deposition (fibrosis), molecules that incorporate into collagen and promote its degradation could be therapeutically beneficial. Aze or its derivatives could serve as lead compounds for such strategies.

  • Biomaterial Design: In tissue engineering, controlling the degradation rate of collagen-based scaffolds is critical.[23] Incorporating proline analogs like Aze could be a method to tune the resorption time of a scaffold, making it degrade faster when required. Conversely, for applications requiring high stability, analogs known to enhance stability, such as 4-fluoroproline, would be preferred.[5][24]

Conclusion

The experimental evidence strongly indicates that substituting proline with its four-membered ring analog, Azetidine-2-carboxylic acid, leads to a significant decrease in the thermal and biological stability of the collagen triple helix. This destabilization is attributed to the increased ring strain and conformational rigidity of the azetidine ring, which prevents the peptide backbone from adopting the optimal geometry required for a stable triple helix. These findings provide critical insights for researchers in drug development targeting fibrotic diseases and for scientists engineering collagen-based biomaterials with tunable degradation profiles.

References

  • Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique. Biophysical Journal. [Link]

  • Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique. PubMed. [Link]

  • Circular dichroism (CD) spectra of plain collagen and collagen... ResearchGate. [Link]

  • Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Proceedings of the National Academy of Sciences. [Link]

  • Circular dichroism (CD) spectroscopy to probe collagen's triple helical... ResearchGate. [Link]

  • Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. ResearchGate. [Link]

  • Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. RSC Publishing. [Link]

  • Characterization of Triple Helix Stability Through Circular Dichroism Spectroscopy. ResearchGate. [Link]

  • [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. PubMed. [Link]

  • Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal. [Link]

  • Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. University of Wisconsin-Madison. [Link]

  • Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. PubMed. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. PubMed. [Link]

  • The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature. MDPI. [Link]

  • Biosynthesis of abnormal collagens with amino acid analogues. I. Incorporation of L-azetidine-2-carboxylic acid and cis-4-fluoro-L-proline into protocollagen and collagen. PubMed. [Link]

  • COLLAGEN STRUCTURE AND STABILITY. Annual Review of Biochemistry. [Link]

  • Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. PubMed. [Link]

  • Proline provides site-specific flexibility for in vivo collagen. Proceedings of the National Academy of Sciences. [Link]

  • Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. [Link]

  • Decreased thermal stability of collagens containing analogs of proline or lysine. PubMed. [Link]

  • Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation. PubMed. [Link]

  • Collagen Mimetic Peptides. MDPI. [Link]

  • Hydrolysis of Triple-helical Collagen Peptide Models by Matrix Metalloproteinases. Journal of Biological Chemistry. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • In Vitro Enzymatic Degradation of Tissue Grafts and Collagen Biomaterials by Matrix Metalloproteinases: Improving the Collagenase Assay. PubMed. [Link]

  • Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]

  • Monitoring the Degradation of Collagen Hydrogels by Collagenase Clostridium histolyticum. MDPI. [Link]

  • Imaging Enzymatic Degradation of Collagen with CHPs. YouTube. [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • This figure shows the structures of proline (a),... ResearchGate. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. [Link]

  • Analogs of Proline. Anaspec. [Link]

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Taylor & Francis Online. [Link]

  • Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. Journal of Nutrition. [Link]

Sources

Validation

Azetidine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Introduction: The Rise of the Strained Scaffold In the landscape of medicinal chemistry, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a "privileged scaffold."[1][2] Its inherent ring...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Scaffold

In the landscape of medicinal chemistry, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a "privileged scaffold."[1][2] Its inherent ring strain and rigid, sp3-rich three-dimensional structure offer a unique combination of properties that can enhance solubility, metabolic stability, and receptor selectivity.[3] These characteristics make azetidine derivatives highly attractive for developing novel therapeutics across a spectrum of diseases, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3]

However, the journey from a promising compound in a test tube to an effective drug in a living system is fraught with challenges. The chasm between in vitro (laboratory) and in vivo (whole organism) results, often called the "translation gap," is a primary driver of drug attrition.[4][5] This guide provides an in-depth comparison of the methodologies used to assess the efficacy of azetidine derivatives at both stages, explaining the causality behind experimental choices and exploring the critical factors that determine whether potent in vitro activity translates into real-world therapeutic success.

Part 1: The In Vitro Gauntlet - Proving Target Engagement and Cellular Activity

The initial phase of drug discovery relies on in vitro assays to rapidly screen compounds and identify those that interact with the desired biological target and elicit a cellular response. These assays are cost-effective, high-throughput, and allow for the investigation of specific molecular mechanisms.[6]

Key In Vitro Evaluation Arenas:
  • Biochemical Assays (Target-Based): These cell-free assays isolate the target protein (e.g., an enzyme or receptor) to measure direct compound interaction. For azetidine-based kinase inhibitors, this would involve measuring the inhibition of the kinase's ability to phosphorylate a substrate. For epigenetic modulators like YEATS domain inhibitors, a peptide displacement assay can quantify the disruption of the reader domain-histone peptide binding.[7]

  • Cell-Based Assays (Phenotypic): These assays use living cells to measure the downstream consequences of target engagement. Common examples include:

    • Proliferation/Viability Assays (e.g., MTT, MTS): Quantify the number of living, metabolically active cells after treatment.[8] This is a crucial first step for anticancer agents.

    • Signaling Pathway Analysis (e.g., Western Blot, ELISA): Measure changes in the phosphorylation status or expression levels of key proteins within a signaling cascade to confirm the compound's mechanism of action.

    • Colony Formation Assays: Assess the long-term ability of a single cancer cell to proliferate and form a colony, providing insight into cytostatic vs. cytotoxic effects.[9][10]

Workflow for In Vitro Screening and Lead Identification

The in vitro process is a multi-step funnel designed to select the most promising candidates for expensive in vivo testing.

InVitro_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Validation Compound_Library Azetidine Library Primary_Assay Primary Screen (e.g., Kinase Assay) IC50 Determination Compound_Library->Primary_Assay High-Throughput Cell_Viability Cell Viability Assay (e.g., MTT/MTS) EC50 Determination Primary_Assay->Cell_Viability Hits Mechanism_Assay Mechanism of Action (e.g., Western Blot) Cell_Viability->Mechanism_Assay Potent Hits Lead_Candidate Lead Candidate Mechanism_Assay->Lead_Candidate

Caption: High-level workflow for in vitro screening of azetidine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard method for assessing the effect of an azetidine derivative on the viability of cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Principle: The quantity of purple formazan generated is directly proportional to the number of viable, metabolically active cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)[9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Azetidine compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates, sterile

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the azetidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12] A reference wavelength of >650 nm should be used for background subtraction.[8]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the EC₅₀ (half-maximal effective concentration).

Part 2: The In Vivo Arena - The Whole-System Reality Check

While in vitro data is essential, it cannot predict a compound's behavior within a complex living organism.[4][6] In vivo studies are designed to evaluate not only the efficacy of a compound against a disease model but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties—what the body does to the drug and what the drug does to the body.

The Great Divide: Why In Vitro Potency Fails to Translate

The transition from a controlled in vitro environment to a dynamic in vivo system introduces immense complexity.[4] Key reasons for the frequent disconnect include:

  • ADME Properties: Poor A bsorption, unfavorable D istribution, rapid M etabolism, or fast E xcretion can prevent the compound from reaching its target at a sufficient concentration for a sufficient duration.

  • Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream after oral administration.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity.

  • Model Validity: The chosen animal model may not accurately replicate the human disease pathology.[6]

The In Vitro-In Vivo Extrapolation (IVIVE) Bridge

Bridging the translation gap requires a deep understanding of a compound's properties through IVIVE.[14] This involves using mathematical models to predict in vivo outcomes from in vitro data, such as estimating hepatic clearance from experiments in liver microsomes or hepatocytes.[14] Physiologically based pharmacokinetic (PBPK) models are sophisticated tools that integrate these data to simulate drug behavior, helping to refine dose predictions for in vivo studies.[15][16]

InVivo_Bridge cluster_0 In Vitro Data cluster_1 In Vivo Studies InVitro_Lead Lead Candidate (Potent IC50/EC50) PK_Study Pharmacokinetics (PK) (Dosing, Cmax, T1/2) InVitro_Lead->PK_Study Dose Selection InVitro_ADME In Vitro ADME (Metabolic Stability, Permeability) InVitro_ADME->PK_Study Predicts Exposure PD_Study Pharmacodynamics (PD) (Tumor Growth Inhibition) PK_Study->PD_Study Informs Dosing Regimen Efficacy Therapeutic Efficacy PD_Study->Efficacy

Caption: The relationship between in vitro data, PK/PD studies, and in vivo efficacy.

Experimental Protocol: Mouse Xenograft Model for Anticancer Efficacy

This protocol outlines a common method for evaluating the in vivo antitumor activity of an azetidine derivative using a human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[17][18]

Principle: The growth of the human tumor in the mouse is monitored over time in response to treatment with the test compound, allowing for the assessment of its antitumor efficacy.

Materials:

  • Immunodeficient mice (e.g., NSG or Nude mice, 6-8 weeks old).

  • Human cancer cells (e.g., MDA-MB-231) cultured to 70-80% confluency.[19]

  • Sterile PBS and Trypsin-EDTA.

  • Syringes (1 mL) and needles (e.g., 27-gauge).

  • Azetidine compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Digital calipers.

Procedure:

  • Cell Preparation: Harvest cultured cells using trypsin, wash twice with sterile PBS, and count using a hemocytometer with trypan blue to exclude dead cells.[19] Resuspend the cells in sterile PBS or medium at the desired concentration (e.g., 3 x 10⁶ cells in 100-200 µL).[19]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[19]

  • Tumor Growth and Staging: Monitor mice regularly for tumor growth. Once tumors reach a palpable, measurable size (e.g., 70-150 mm³), use calipers to measure tumor length (L) and width (W).[19] Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Dosing: When tumors reach the target average volume, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

    • Self-Validation: The control group must receive the vehicle solution on the same schedule as the treatment groups.

  • Treatment Administration: Administer the azetidine compound and vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is typically assessed as Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔT / ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Part 3: Case Studies - Comparing In Vitro and In Vivo Data

Examining specific examples of azetidine derivatives provides the clearest illustration of the translation from the lab bench to a preclinical model.

Case Study 1: Azetidine-Based STAT3 Inhibitors in Breast Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated anticancer target.[20] A series of (R)-azetidine-2-carboxamide analogues were developed as direct STAT3 inhibitors.[9][10]

  • In Vitro Efficacy: Compounds like 7g and 9k showed potent, sub-micromolar inhibition of STAT3 DNA-binding activity in a biochemical assay (EMSA) with IC₅₀ values of ~0.5 µM.[9] They demonstrated high selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[9] In cell-based assays using MDA-MB-231 human breast cancer cells, which harbor constitutively active STAT3, these compounds inhibited cell viability with EC₅₀ values of 0.9–1.9 µM and significantly attenuated colony survival at concentrations of 0.5-1 µM.[9][10]

  • In Vivo Efficacy: Another potent azetidine-based STAT3 inhibitor, H182 , was tested in a triple-negative breast cancer (TNBC) xenograft model. As a single agent, H182 significantly inhibited the growth of TNBC xenografts, demonstrating that the potent in vitro activity could be translated into a whole-animal antitumor response.[20]

Compound Series Target In Vitro Assay In Vitro Potency In Vivo Model In Vivo Efficacy Reference
Azetidine-2-carboxamidesSTAT3EMSA (DNA Binding)IC₅₀: 0.34 - 0.55 µMMDA-MB-231 XenograftSignificant Tumor Growth Inhibition[9][10][20]
Azetidin-2-ylacetic acidsGAT-1GABA UptakeIC₅₀: 2.01 - 2.83 µMN/AData not available[21]
Bicyclic AzetidinePhenylalanyl-tRNA synthetaseP. falciparum cultureEC₅₀: 15 nMP. falciparum mouse modelCurative (parasite clearance)[22]

This table summarizes data from different studies and is for illustrative comparison.

Case Study 2: Bicyclic Azetidine as an Antimalarial Agent

A novel bicyclic azetidine, BRD3914 , was identified as a potent inhibitor of the malaria parasite Plasmodium falciparum.[22]

  • In Vitro Efficacy: The compound was highly potent against a multidrug-resistant strain of P. falciparum in culture, with an EC₅₀ of 15 nM. It also showed low cytotoxicity against several human cell lines, indicating a favorable therapeutic window.[22]

  • In Vivo Efficacy: When evaluated in a mouse model infected with P. falciparum, four oral doses of BRD3914 resulted in complete parasite clearance and a durable cure, demonstrating excellent translation from in vitro potency to in vivo efficacy.[22]

Conclusion and Future Outlook

The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The successful translation of in vitro potency to in vivo efficacy, as seen in the case of STAT3 inhibitors and antimalarial compounds, hinges on a multi-parameter optimization process. Potent target engagement is merely the entry ticket. Favorable ADME properties, target selectivity, and a well-chosen preclinical disease model are all critical for success.

The future of drug discovery will rely on increasingly sophisticated approaches to bridge the translation gap. Advanced in vitro models like organ-on-a-chip systems and the use of PBPK modeling will become standard practice, allowing researchers to make more accurate predictions of human outcomes and select azetidine derivatives with the highest probability of clinical success.[5][23]

References

  • Xenograft Tumor Model Protocol. (2005). Gene Ther Mol Biol, 8, 213-219. [Link]

  • Symeres. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Symeres.com. [Link]

  • Frontiers in Pharmacology. (2024). Bridging the gap: From petri dish to patient - Advancements in translational drug discovery. Frontiersin.org. [Link]

  • Pérez-Villanueva, J., et al. (2018). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2639. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Biotechne.com. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clytetechnologies.com. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Casanovas, O., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. [Link]

  • Locuson, C. W., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Pharmacology & Therapeutics, 228, 107920. [Link]

  • COAST, C. S. (2019). Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9. SLAS Discovery, 24(2), 133-141. [Link]

  • Claret, L., et al. (2009). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 36(3), 267-280. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. JAX.org. [Link]

  • Charles River Laboratories. (2024). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. CRiver.com. [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-562. [Link]

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, e2300486. [Link]

  • Li, X., et al. (2021). Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain. Journal of Medicinal Chemistry, 64(14), 10213-10226. [Link]

  • ResearchGate. (n.d.). Translation from in vitro studies to in vivo studies will require... ResearchGate.net. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-562. [Link]

  • MDPI. (2022). Fragment-Based Discovery of AF9 YEATS Domain Inhibitors. MDPI.com. [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2566-2573. [Link]

  • Harris, P. A., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033-17052. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic-Chemistry.org. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Domling, A., et al. (2021). Development of potent dimeric inhibitors of GAS41 YEATS domain. eLife, 10, e69530. [Link]

  • Sharma, P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100094. [Link]

  • Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9945-9948. [Link]

  • ACS Publications. (n.d.). Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation. ACS.org. [Link]

  • ResearchGate. (n.d.). Bridging in vitro dissolution and in vivo exposure for acalabrutinib. Part II. ResearchGate.net. [Link]

  • Pepin, X. J. H., et al. (2019). Bridging in vitro dissolution and in vivo exposure for acalabrutinib. Part II. A mechanistic PBPK model for IR formulation comparison, proton pump inhibitor drug interactions, and administration with acidic juices. European Journal of Pharmaceutics and Biopharmaceutics, 142, 435-448. [Link]

Sources

Comparative

The Azetidine-2-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Allure of the Strained Ring Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid, serves as a fascinating and increasingly pivotal scaffold in medicinal chemistry.[1] Its defining feature,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Strained Ring

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid, serves as a fascinating and increasingly pivotal scaffold in medicinal chemistry.[1] Its defining feature, a strained four-membered ring, imparts a unique conformational rigidity that is highly sought after in drug design. This structural constraint allows for precise control over the spatial orientation of substituent groups, enhancing interactions with biological targets and often leading to improved potency and selectivity.[2][3][4]

Initially identified as a proline antagonist in plant tissues, AZE's primary mechanism of action involves its misincorporation into proteins in place of proline.[1][5] This leads to protein misfolding and subsequent cellular stress, a property that, while conferring toxicity in its natural context, also hints at its potential for therapeutic intervention.[1][5] The azetidine ring is no longer just a curiosity of nature; it is a validated pharmacophore present in numerous approved drugs and a playground for medicinal chemists seeking to modulate biological activity.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of AZE analogs, offering insights into how modifications to this versatile scaffold can be rationally exploited for the development of novel therapeutics.

Decoding the Structure-Activity Landscape of Azetidine Analogs

The therapeutic potential of azetidine-2-carboxylic acid analogs can be unlocked through strategic modifications at several key positions. The following sections dissect the SAR of this scaffold, drawing on experimental data from various studies to illuminate the impact of structural changes on biological activity.

The Azetidine Ring: A Foundation for Potency and Selectivity

The inherent strain of the azetidine ring is a double-edged sword. While it can enhance binding affinity, it also presents synthetic challenges. However, the rigidity it confers is paramount for orienting substituents into optimal binding conformations. The substitution pattern on the azetidine ring itself plays a critical role in defining the biological activity of the resulting analog.

N-Substitution: Modulating Pharmacokinetics and Target Engagement

The nitrogen atom of the azetidine ring is a primary site for modification. N-alkylation or N-acylation can significantly impact a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug-likeness.[3] For instance, in the development of human cytomegalovirus (HCMV) inhibitors, a benzyloxycarbonyl moiety at the N-terminus of an azetidine-containing dipeptide was found to be an absolute requirement for antiviral activity.[6] This highlights the importance of the N-substituent in establishing key interactions with the biological target.

C-2 Carboxylic Acid: A Versatile Anchor for Diverse Interactions

The carboxylic acid group at the C-2 position is a key functional handle that can be modified to tune the analog's properties. Esterification or amidation of the carboxylic acid can influence cell permeability and oral bioavailability. In the context of STAT3 inhibitors, conversion of the carboxylic acid to its methyl ester or amide derivatives was explored to improve cellular potency by addressing issues with cell membrane permeability.[7] While the free acid was crucial for in vitro inhibitory activity, these modifications represent a classic prodrug strategy to enhance in vivo efficacy.[7]

Substitutions at C-3 and C-4: Exploring New Chemical Space

Introducing substituents at the C-3 and C-4 positions of the azetidine ring opens up new avenues for exploring chemical space and achieving target selectivity. For example, a series of 3-substituted azetidine derivatives were investigated as triple reuptake inhibitors, demonstrating that modifications at this position can significantly influence activity at serotonin, norepinephrine, and dopamine transporters.[8]

Comparative Performance of Azetidine-2-Carboxylic Acid Analogs

The following table summarizes the biological activities of various AZE analogs, providing a quantitative comparison of their performance against different biological targets. This data underscores the remarkable versatility of the azetidine scaffold in generating potent and selective inhibitors.

Analog Class Specific Analog Target Activity (IC50) Key Structural Features Reference
STAT3 Inhibitors 5aSTAT30.55 µM(R)-azetidine-2-carboxamide with cyclohexylbenzyl moiety[7]
5oSTAT30.38 µM(R)-azetidine-2-carboxamide with 2-pyridyl replacement of phenyl[7]
8iSTAT30.34 µM(R)-azetidine-2-carboxamide with benzoic acid modification[7]
Bacterial FabI Inhibitors AEA16Staphylococcus aureus FabINot specifiedEne-amide featuring an azetidine moiety[9]
HCMV Inhibitors Azetidine-containing dipeptideHuman CytomegalovirusNot specifiedBenzyloxycarbonyl at N-terminus, aliphatic C-terminal side-chain[6]

Experimental Protocol: A Representative Assay for Evaluating Azetidine Analog Activity

To provide a practical context for the evaluation of AZE analogs, a detailed protocol for a common cell-based assay to determine inhibitory activity is provided below. This protocol is a representative example and may require optimization for specific cell lines and compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Azetidine-2-carboxylic acid analogs on a specific cell line.

Materials:

  • Target cell line (e.g., cancer cell line for anti-cancer drug screening)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azetidine analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Azetidine Scaffold and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the Azetidine-2-carboxylic acid scaffold and the experimental workflow for its evaluation.

SAR_Azetidine cluster_core Azetidine-2-carboxylic Acid Core cluster_modifications Key Modification Points AZE Azetidine-2-carboxylic acid N_sub N-Substitution AZE->N_sub Modulates Pharmacokinetics C2_sub C-2 Carboxylic Acid Modification AZE->C2_sub Influences Cell Permeability C3_C4_sub C-3/C-4 Substitution AZE->C3_C4_sub Explores New Chemical Space MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Azetidine Analogs incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion: A Scaffold of Continuing Promise

The azetidine-2-carboxylic acid scaffold continues to be a rich source of innovation in drug discovery. Its unique structural and physicochemical properties provide a robust platform for the design of potent and selective modulators of a wide array of biological targets. A thorough understanding of the structure-activity relationships of AZE analogs, as outlined in this guide, is essential for rationally designing the next generation of therapeutics. The journey from a plant-derived proline mimic to a privileged scaffold in medicinal chemistry is a testament to the power of chemical exploration and the enduring quest for novel medicines.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. [Link]

  • Structures of some azetidine based drugs. ResearchGate. [Link]

  • Synthesis and SAR of azetidine hybrids as FabH inhibitors. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. ResearchGate. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. PubMed. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. [Link]

  • Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed. [Link]

  • L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. PubMed. [Link]

Sources

Validation

A Comparative Analysis of the Biological Effects of (S)- and (R)-Azetidine-2-carboxylic Acid Enantiomers

A comprehensive guide for researchers, scientists, and drug development professionals on the stereospecific impact of a potent proline analogue. Introduction Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the stereospecific impact of a potent proline analogue.

Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a structural analogue of proline, distinguished by its four-membered ring structure in contrast to proline's five.[1] This structural mimicry allows Aze to be mistakenly incorporated into proteins in place of proline, leading to significant biological consequences.[1] Found naturally in plants such as lily-of-the-valley and sugar beets, Aze has garnered considerable attention in the scientific community for its toxic and teratogenic properties, which are primarily attributed to its ability to disrupt protein structure and function.[1][2] Azetidine-2-carboxylic acid exists as two stereoisomers, the (S)- and (R)-enantiomers. The vast majority of research has centered on the (S)-enantiomer, also known as L-Azetidine-2-carboxylic acid, as it is overwhelmingly considered the biologically active form. This guide provides a detailed comparison of the biological effects of these two enantiomers, delving into the well-documented impacts of the (S)-form and addressing the conspicuous absence of data on its (R)-counterpart, a silence that speaks volumes about the stereoselectivity of biological systems.

The Tale of Two Enantiomers: A Stark Contrast in Biological Activity

The biological impact of azetidine-2-carboxylic acid is a clear demonstration of stereospecificity in biochemical interactions. The spatial arrangement of the carboxylic acid group relative to the azetidine ring dictates the molecule's ability to be recognized and utilized by cellular machinery, particularly the enzymes involved in protein synthesis.

G cluster_S (S)-Azetidine-2-carboxylic acid cluster_R (R)-Azetidine-2-carboxylic acid S_Aze R_Aze

Figure 1: Chemical structures of (S)- and (R)-Azetidine-2-carboxylic acid.

(S)-Azetidine-2-carboxylic Acid: The Biologically Potent Mimic

The (S)-enantiomer of azetidine-2-carboxylic acid is a potent antagonist of L-proline.[3] Its toxicity stems from its recognition by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA) for protein synthesis.[1] This molecular deception leads to the incorporation of (S)-Aze into nascent polypeptide chains at positions normally occupied by proline.[1]

The substitution of the five-membered proline ring with the more constrained four-membered ring of (S)-Aze has profound consequences for protein structure and function.[1] It can disrupt the formation of the collagen triple helix, alter the folding of proteins like keratin and hemoglobin, and induce a general state of proteotoxic stress.[1][4] This disruption triggers a cascade of cellular responses, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[5][6]

The downstream effects of (S)-Aze are extensive and include:

  • Inhibition of Collagen Synthesis and Maturation: By interfering with triple helix formation, (S)-Aze significantly impairs the production of functional collagen, a critical component of the extracellular matrix.[4]

  • Induction of Apoptosis and Inflammation: Studies have shown that (S)-Aze can induce programmed cell death (apoptosis) and promote inflammatory responses.[2][6] For instance, in BV2 microglial cells, (S)-Aze treatment leads to increased expression of pro-inflammatory markers and a higher BAX/Bcl2 ratio, indicative of apoptosis.[2]

  • Teratogenic Effects: The developmental toxicity of (S)-Aze is well-documented, with studies demonstrating skeletal malformations and growth retardation in animal models.[1][6]

  • Cell Growth Inhibition: (S)-Aze has been shown to inhibit the growth of various cell types and even competing vegetation in its natural environment.[1]

G SAze (S)-Azetidine-2-carboxylic acid Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase SAze->Prolyl_tRNA_Synthetase Mimics L-Proline tRNA_Pro tRNA-Pro Prolyl_tRNA_Synthetase->tRNA_Pro Charges tRNA Ribosome Ribosome tRNA_Pro->Ribosome Delivers (S)-Aze Nascent_Protein Nascent Polypeptide Chain Ribosome->Nascent_Protein Incorporates (S)-Aze Misfolded_Protein Misfolded Protein Nascent_Protein->Misfolded_Protein Disrupts Folding UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR ER_Stress ER Stress Misfolded_Protein->ER_Stress Apoptosis Apoptosis UPR->Apoptosis Inflammation Inflammation ER_Stress->Inflammation

Figure 2: Mechanism of (S)-Azetidine-2-carboxylic acid induced proteotoxicity.

(R)-Azetidine-2-carboxylic Acid: The Silent Stereoisomer

In stark contrast to its (S)-enantiomer, there is a notable lack of research on the biological effects of (R)-Azetidine-2-carboxylic acid. This is not an oversight but rather a reflection of the high degree of stereoselectivity exhibited by biological systems. The enzymes responsible for amino acid recognition and metabolism, such as aminoacyl-tRNA synthetases, have active sites that are exquisitely shaped to bind specific stereoisomers.

It is widely presumed that the (R)-enantiomer of azetidine-2-carboxylic acid is not recognized by prolyl-tRNA synthetase and is therefore not incorporated into proteins. This would render it biologically inert in the context of proteotoxicity. While direct experimental evidence to definitively confirm this is sparse in publicly available literature, the principle of stereoselectivity in enzyme-substrate interactions is a fundamental concept in biochemistry. For instance, a study on the related compound, azetidine-2,3-dicarboxylic acid, found that the D-isomers (analogous to the R-configuration) had significantly lower affinity for NMDA receptors compared to the L-isomers. This lends support to the hypothesis that the (R)-enantiomer of azetidine-2-carboxylic acid is likely to be far less biologically active than the (S)-enantiomer.

Comparative Summary

Feature(S)-Azetidine-2-carboxylic acid(R)-Azetidine-2-carboxylic acid
Common Name L-Azetidine-2-carboxylic acidD-Azetidine-2-carboxylic acid
Biological Activity HighPresumed to be low to negligible
Mechanism of Action Proline analogue, incorporated into proteinsNot recognized by prolyl-tRNA synthetase
Effect on Protein Synthesis Causes misincorporation and protein misfolding[1]No significant effect reported
Cellular Effects Induces ER stress, UPR, apoptosis, and inflammation[2][5][6]No significant effects reported
Toxicity Teratogenic and cytotoxic[1][6]Not reported to be toxic
Research Focus ExtensiveVery limited

Experimental Protocols for Assessing Biological Effects

The following protocols are standard methods used to investigate the biological effects of (S)-Azetidine-2-carboxylic acid. Given the presumed inactivity of the (R)-enantiomer, these assays would likely yield null results for that compound but would be essential for a comparative study.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of (S)- and (R)-Azetidine-2-carboxylic acid (e.g., 0-2000 µM) for desired time points (e.g., 24, 48, 72 hours).[2] Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Unfolded Protein Response (UPR) Markers

This technique is used to detect the upregulation of proteins involved in the UPR, indicating cellular stress.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Protocol:

  • Treat cells with (S)- and (R)-Azetidine-2-carboxylic acid as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against UPR markers (e.g., BiP/GRP78, CHOP, and phosphorylated eIF2α) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Treat cells with (S)- and (R)-Azetidine-2-carboxylic acid.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Start Cell Culture Treatment Treat with (S)- and (R)-Aze Start->Treatment Viability MTT Assay for Cell Viability Treatment->Viability Protein_Extraction Protein Extraction Treatment->Protein_Extraction Flow_Cytometry_Prep Cell Staining (Annexin V/PI) Treatment->Flow_Cytometry_Prep Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Western_Blot Western Blot for UPR Markers Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Flow_Cytometry Flow Cytometry for Apoptosis Flow_Cytometry_Prep->Flow_Cytometry Flow_Cytometry->Data_Analysis

Sources

Comparative

A Researcher's Guide to Selecting Azetidine-2-carboxylic Acid: Hydrochloride Salt vs. Free Acid

In the realm of biochemical research, L-Azetidine-2-carboxylic acid (Aze) serves as a powerful tool for investigating protein structure and function. As a rigid proline analogue, it is readily misincorporated into protei...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of biochemical research, L-Azetidine-2-carboxylic acid (Aze) serves as a powerful tool for investigating protein structure and function. As a rigid proline analogue, it is readily misincorporated into proteins in place of proline by most organisms, leading to altered protein folding, endoplasmic reticulum (ER) stress, and subsequent cellular responses.[1][2][3] This unique characteristic makes Aze an invaluable agent for studying processes like collagen synthesis, proteotoxic stress, and autophagy.[1][3]

However, a critical decision point arises before any experiment begins: which form of Aze to use? It is commonly supplied as a crystalline free acid or as a hydrochloride (HCl) salt. While seemingly a minor detail, this choice has significant downstream consequences for experimental setup, reproducibility, and data interpretation. This guide provides an in-depth comparison, grounded in physicochemical principles and practical laboratory experience, to help researchers make an informed decision.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between the free acid and its HCl salt stem from the protonation state of the azetidine ring's nitrogen atom. In the HCl salt, this secondary amine is protonated, forming an ammonium chloride salt. This single modification dramatically alters the compound's physical properties.

PropertyAzetidine-2-carboxylic Acid (Free Acid)Azetidine-2-carboxylic Acid HClRationale & Experimental Implication
Molecular Formula C₄H₇NO₂C₄H₇NO₂ · HClThe HCl salt has a higher molecular weight, which must be accounted for in molarity-based calculations.
Molecular Weight 101.10 g/mol 137.56 g/mol Crucial for accurate stock solution preparation. Using the wrong MW will lead to significant concentration errors.
Aqueous Solubility ~50-100 mg/mL[1][4][5]Significantly higher than the free acidThe charged ammonium group on the HCl salt forms stronger interactions with polar water molecules, greatly enhancing solubility. This is the primary reason to choose the HCl salt.
pH of Aqueous Solution Near-neutral to slightly acidicAcidicThe protonated amine of the HCl salt acts as a weak acid in solution, lowering the pH. This requires pH adjustment for most biological assays.
Hygroscopicity LowModerate to HighSalt forms are often more hygroscopic. The HCl salt may absorb atmospheric moisture, affecting accurate weighing. Storage in a desiccator is recommended.
Stability (Solid) Stable under recommended conditions[6]Stable under recommended conditionsBoth forms are chemically stable as solids when stored properly (cool, dry conditions).

Impact on Experimental Design and Execution

The choice between the free acid and the HCl salt is not merely one of convenience; it is a matter of experimental integrity. The optimal choice depends on the specific requirements of your assay.

The Decision-Making Workflow

The following diagram outlines the logical process for selecting the appropriate form of Aze for your experiment.

G start Start: Need to use Azetidine-2-carboxylic acid q_conc Is a high concentration stock solution (>100 mM) required in water? start->q_conc q_buffer Is the final assay buffer strongly pH-buffered? use_hcl Use HCl Salt q_buffer->use_hcl Yes (e.g., using DMEM, PBS, HEPES) use_free_acid Use Free Acid q_buffer->use_free_acid No (e.g., using unbuffered saline) q_conc->q_buffer No q_conc->use_hcl Yes adjust_ph CRITICAL STEP: Adjust pH of stock solution to match final assay pH before use. use_hcl->adjust_ph dissolve_heat May require sonication or gentle warming to fully dissolve. Prepare fresh. use_free_acid->dissolve_heat G start Start: Plate HeLa cells in DMEM + 10% FBS prep_stock Prepare 500 mM Aze-HCl stock solution in water (pH adjusted to 7.4) start->prep_stock treatment Dilute stock 1:100 into pre-warmed cell culture media to achieve a final concentration of 5 mM start->treatment prep_stock->treatment incubation Incubate cells for 9 hours at 37°C, 5% CO₂ treatment->incubation harvest Harvest cells for analysis incubation->harvest analysis Perform Western Blot for ER stress markers (p-eIF2α, BiP, ATF6) harvest->analysis

Caption: Experimental workflow for inducing ER stress in HeLa cells using Aze.

Why the HCl Salt is Superior for this Application:

  • High Concentration: The required 5 mM final concentration necessitates a concentrated stock to avoid excessive dilution of the cell culture media. A 500 mM stock (a 1:100 dilution) is ideal, and only achievable with the highly soluble HCl salt.

  • pH Control: DMEM is buffered with sodium bicarbonate and HEPES. Adding a small volume of a pH-adjusted stock solution ensures the media's pH remains stable, preventing a confounding stress variable. Using an unadjusted HCl stock would cause a significant pH drop, while using the free acid would require a large volume of a less concentrated stock, diluting essential media nutrients.

Conclusion and Recommendations

For the vast majority of in vitro biological assays, including cell culture and enzyme kinetics, L-Azetidine-2-carboxylic acid hydrochloride is the superior choice. Its high aqueous solubility simplifies the preparation of concentrated, stable stock solutions. However, this advantage comes with a critical caveat: the resulting solution is acidic and must be neutralized to the pH of the experimental system before use. Failure to do so can introduce a significant artifact that may be misattributed to the biological activity of Aze.

The free acid form should be reserved for applications where pH adjustment is not feasible or when working in non-aqueous solvent systems where its solubility might be more favorable. In these cases, researchers must contend with lower aqueous solubility, often requiring physical assistance like sonication to prepare even moderately concentrated solutions.

Ultimately, understanding the fundamental physicochemical differences between these two forms empowers the researcher to design more robust, reproducible, and reliable experiments.

References

  • González-Guzmán, M., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]

  • González-Guzmán, M., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Shepherd, C., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Food and Chemical Toxicology, 194, 114897. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from Wikipedia. [Link]

  • UHPCHEM. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from UHPCHEM. [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Retrieved from PubChem database. [Link]

Sources

Validation

Alternatives to Azetidine-2-carboxylic acid in peptide modification

An Expert's Guide to Peptide Modification: A Comparative Analysis of Alternatives to Azetidine-2-carboxylic Acid Abstract The strategic incorporation of non-natural amino acids into peptides is a cornerstone of modern dr...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Peptide Modification: A Comparative Analysis of Alternatives to Azetidine-2-carboxylic Acid

Abstract

The strategic incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and materials science, offering unparalleled control over structure, stability, and function. Proline and its analogs, with their unique cyclic structures, are particularly powerful tools for constraining peptide backbones. For years, Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has been a favored tool for inducing sharp, tight turns in peptide chains.[1][2] However, the ever-expanding requirements of peptide design necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to Aze, moving beyond a simple catalog to offer field-proven insights into their selection and application. We will dissect the conformational nuances of each analog, provide robust experimental protocols for their incorporation, and present comparative data to guide researchers in making informed decisions for their specific applications.

The Benchmark: Understanding the Role of Azetidine-2-carboxylic Acid (Aze)

Azetidine-2-carboxylic acid's power lies in its strained, four-membered ring.[1] Compared to proline's five-membered pyrrolidine ring, the smaller azetidine ring imposes more severe steric constraints on the peptide backbone. This forces the N-Cα dihedral angle (φ) into a more restricted range, leading to a more pronounced "kink" than proline. Computation and experimental studies have shown that this substitution can destabilize collagen-like triple helices by altering the precise geometry required for stable association, yet it is highly effective at nucleating β-turns and other compact structures.[3][4] Its use often aims to lock a peptide into a specific bioactive conformation or to disrupt protein-protein interactions by mimicking a turn motif.

However, this rigidity can be a double-edged sword. The very constraints that make Aze useful can also lead to unforeseen folding issues or reduced affinity if the induced turn is not perfectly complementary to the target receptor. This limitation is a primary driver for exploring alternatives with more diverse conformational properties.

A Curated Selection of Proline Analog Alternatives

The world of proline analogs is vast.[5][6][7] Here, we focus on a selection of commercially available and synthetically accessible alternatives that offer distinct and tunable effects on peptide structure.

  • (2S,4R)-4-Fluoroproline (4R-Flp): An electronically modified analog for enhancing stability.

  • Thiazolidine-4-carboxylic acid (Thz): A heterocyclic analog that serves as a flexible hinge and a masked cysteine.

  • 3,4-Dehydroproline (Dhp): An unsaturated analog for modulating local planarity and dynamics.

Comparative Analysis of Conformational Effects

The choice of a proline analog is fundamentally a choice of a specific conformational bias. The table below summarizes the key structural impacts of our selected alternatives compared to the Aze benchmark. This data is synthesized from numerous crystallographic and NMR studies in the literature.

AnalogRing SizePrimary Conformational EffectTypical Impact on Peptide BackboneKey Application
Azetidine-2-carboxylic acid (Aze) 4-memberedSevere restriction of φ angle; pronounced backbone kink.[3]Induces sharp β-turns; can disrupt helical structures.[4]Turn mimicry; structural constraint.
(2S,4R)-4-Fluoroproline (4R-Flp) 5-memberedStereoelectronic gauche effect stabilizes the Cγ-exo ring pucker.[8][9]Strongly favors a trans amide bond; enhances thermal stability.[9][10]Stabilizing collagen triple helices; pre-organizing peptide strands.
Thiazolidine-4-carboxylic acid (Thz) 5-memberedIncreased ring flexibility compared to proline; acts as a "masked" cysteine.[8][11]Introduces a flexible kink; allows for post-synthetic modification.Introducing flexible linkers; site-specific chemical ligation.
3,4-Dehydroproline (Dhp) 5-memberedPlanarization of the Cβ-Cγ bond reduces ring pucker amplitude.[12][13]Lowers the energy barrier for cis-trans isomerization; flattens local structure.Modulating conformational dynamics; probing cis-trans isomerization.

In-Depth Analysis of Key Alternatives

(2S,4R)-4-Fluoroproline: Engineering Stability through Electronics

The substitution of hydrogen with a highly electronegative fluorine atom at the 4R position is not merely a steric change; it is a powerful stereoelectronic one. The gauche effect between the fluorine atom and the backbone carbonyl oxygen stabilizes the Cγ-exo pucker of the pyrrolidine ring.[8][9] This ring conformation, in turn, strongly pre-organizes the preceding peptide bond into the trans isomer, which is crucial for the formation of stable, extended structures like the collagen triple helix.[9][10]

Expert Insight: The choice to use 4R-Flp over its 4S diastereomer is critical. 4S-Flp favors the Cγ-endo pucker, which has a higher propensity for the cis amide isomer and can be destabilizing.[8] Therefore, 4R-Flp is the tool of choice when the goal is to enhance thermal stability and enforce a regular, extended conformation.

Thiazolidine-4-carboxylic acid: A Gateway to Flexibility and Bio-conjugation

Replacing the γ-carbon of proline with a sulfur atom yields Thiazolidine-4-carboxylic acid (Thz).[14] The larger atomic radius of sulfur and different bond angles impart greater flexibility to the five-membered ring compared to proline.[11] This makes Thz a useful "flexible hinge" in peptide design.

Its most compelling feature, however, is its identity as a masked cysteine. Thiazolidines are formed by the condensation of a cysteine with an aldehyde or ketone.[15] This reaction is reversible. After incorporation into a peptide, the Thz residue can be oxidatively cleaved or treated with other reagents to reveal a native cysteine residue. This provides a unique handle for site-specific labeling, disulfide bond formation, or native chemical ligation post-synthesis.

Caption: Workflow for post-synthetic modification using a Thz residue.

3,4-Dehydroproline: Tuning Dynamics with Unsaturation

The introduction of a double bond between Cγ and Cβ creates 3,4-Dehydroproline (Dhp), a residue with a significantly more planar ring than proline.[12][13][16] This planarity reduces the puckering amplitude and, critically, lowers the energetic barrier to cis-trans isomerization around the peptide bond.[12] While proline-containing peptides exist as a slowly equilibrating mixture of cis and trans isomers, the incorporation of Dhp can accelerate this exchange.

Expert Insight: Dhp is an excellent tool for dynamic studies. If a biological process, such as receptor binding, is hypothesized to require a specific cis or trans conformer, incorporating Dhp can help probe the importance of this isomerization. Its unique spectroscopic signature also aids in monitoring conformational changes.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of these proline analogs is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol is a robust, self-validating system applicable to most automated synthesizers.

Sources

Comparative

A Researcher's Guide to Transporter Cross-Reactivity of Azetidine-Based Compounds

Introduction: The Azetidine Scaffold and the Imperative of Selectivity The azetidine ring, a four-membered saturated heterocycle, has become an increasingly vital scaffold in modern medicinal chemistry.[1] Its inherent r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Imperative of Selectivity

The azetidine ring, a four-membered saturated heterocycle, has become an increasingly vital scaffold in modern medicinal chemistry.[1] Its inherent ring strain and rigid, three-dimensional structure offer unique conformational constraints that can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for interacting with biological targets compared to more common five- or six-membered rings.[2][3] These favorable physicochemical properties have led to the incorporation of azetidine motifs into a range of therapeutics, including agents targeting the central nervous system (CNS).[1][4]

However, the very structural features that make azetidines attractive can also pose challenges. For compounds designed to interact with solute carrier (SLC) transporters—a vast superfamily of membrane proteins crucial for neurotransmitter reuptake, nutrient absorption, and drug disposition—selectivity is paramount.[5][6] Cross-reactivity, where a compound inhibits or is transported by multiple, unintended transporters, can lead to a complex pharmacological profile, potential drug-drug interactions, and off-target side effects.[5] This guide provides a comparative analysis of the cross-reactivity profiles of various azetidine-based compounds, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Landscape of Transporter Interactions for Azetidine Analogs

The primary focus for many CNS-active azetidine compounds is the monoamine transporter (MAT) family, which includes the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[7][8] These transporters are the targets for a wide array of antidepressants and psychostimulants.[9] However, the structural similarity among these transporters makes achieving high selectivity a significant challenge.[10] Beyond the MATs, azetidine derivatives have been investigated for their activity at other key transporters, including vesicular monoamine transporters (VMAT) and GABA transporters (GAT), highlighting the scaffold's versatility and the broad need for comprehensive cross-reactivity profiling.[11][12]

Comparative Analysis of Azetidine Transporter Affinity

The following tables summarize binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) data for representative azetidine-based compounds across various transporters. This data illustrates how subtle changes in the substitution pattern on the azetidine core can dramatically influence potency and selectivity.

Table 1: Binding Affinities (Kᵢ, nM) of 3-Aryl-3-arylmethoxyazetidine Analogues at DAT and SERT

This series demonstrates how aryl substitutions can be tuned to achieve high SERT affinity and selectivity over DAT. The dichloro-substituted compounds, in particular, show potent, low-nanomolar affinity for SERT.[7][13]

CompoundRArAr'DAT Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity Ratio
6e H3,4-Cl₂C₆H₃C₆H₅>100003.5>2857
6h HC₆H₅4-ClC₆H₄88002.93034
7c CH₃3,4-Cl₂C₆H₃C₆H₅28001.02800
7g CH₃3,4-Cl₂C₆H₃3,4-Cl₂C₆H₃6206201

Data sourced from Carroll et al. (2007).[7]

Table 2: Inhibitory Activity (Kᵢ, nM) of Azetidine Analogs at the Vesicular Monoamine Transporter 2 (VMAT2)

These novel azetidine analogs of lobelane were found to be potent inhibitors of dopamine uptake into synaptic vesicles via VMAT2, indicating a different transporter target compared to the plasma membrane MATs.[11][14]

CompoundStereochemistrySubstituentVMAT2 Kᵢ (nM)
15a trans4-OCH₃48
15c trans3,4-OCH₂O31
22a cis4-OCH₃62
22b cis4-OCH₃24
22c cis3,4-OCH₂O55

Data sourced from Zheng et al. (2013).[11][14]

Table 3: Inhibitory Potency (IC₅₀, µM) of Azetidine Derivatives at GABA Transporters (GATs)

This study explored azetidine analogs as conformationally constrained GABA analogs, identifying compounds with varying potency and selectivity for GAT-1 and GAT-3.[12]

CompoundDescriptionGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
Azetidin-2-ylacetic acid analog 1 4,4-diphenylbutenyl moiety2.83>100
Azetidin-2-ylacetic acid analog 2 4,4-bis(3-methyl-2-thienyl)butenyl moiety2.01>100
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid>10015.3
18b 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative26.6>100
18e 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative>10031.0

Data sourced from Sarva et al. (2010).[12]

Experimental Methodologies for Assessing Transporter Cross-Reactivity

To generate reliable and reproducible cross-reactivity data, two primary in vitro methods are considered the gold standard: radioligand binding assays and neurotransmitter uptake inhibition assays.[15][16]

Diagram: Principle of Competitive Transporter Binding

G cluster_0 Synaptic Cleft cluster_1 Neuronal Membrane compound Azetidine Compound sert SERT compound->sert Binds/Inhibits dat DAT compound->dat Binds/Inhibits net NET compound->net Binds/Inhibits ligand_sert Serotonin ligand_sert->sert Binds/Transported ligand_dat Dopamine ligand_dat->dat Binds/Transported ligand_net Norepinephrine ligand_net->net Binds/Transported

Caption: Competitive binding of an azetidine compound to multiple monoamine transporters.

Radioligand Binding Assays

These assays directly measure the affinity of a test compound for a specific transporter by quantifying its ability to displace a high-affinity radiolabeled ligand.[17]

Principle & Causality: The experiment relies on the law of mass action. An unlabeled test compound (the "competitor") and a fixed concentration of a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) compete for a finite number of transporter binding sites in a membrane preparation.[7] The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound. This allows for the calculation of an IC₅₀ value, which can be converted to an inhibition constant (Kᵢ).

Self-Validating Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain striatum for DAT) or cells expressing the target transporter in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[18] The buffer maintains physiological pH and includes divalent cations that can be important for transporter structure and binding.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporters.[18]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging to remove cytosolic contaminants.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). This is critical for ensuring consistent amounts of transporter are used in each reaction.

  • Competitive Binding Assay (96-well plate format):

    • To each well, add in order:

      • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[18]

      • Test Compound (azetidine derivative) at various concentrations (typically a 10-point log dilution series).

      • Radioligand at a fixed concentration, typically near its Kₔ value (e.g., ~1-2 nM [³H]citalopram).[7]

      • Membrane preparation (e.g., 50-120 µg of protein).[18]

    • Control Wells (Crucial for Trustworthiness):

      • Total Binding: Contains buffer, radioligand, and membranes, but no test compound. Represents the maximum possible signal.

      • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, potent, unlabeled inhibitor (e.g., 10 µM fluoxetine for SERT). This measures the amount of radioligand that sticks to the filter or membranes non-specifically, which must be subtracted from all other wells.[17]

  • Incubation & Filtration:

    • Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30 °C) to allow the binding to reach equilibrium.[18]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[18]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. The cold temperature prevents the bound ligand from dissociating during the wash steps.

  • Quantification & Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]

Synaptosomal Uptake Inhibition Assays

This is a functional assay that measures how a test compound affects the transporter's ability to actively move a substrate into the neuron. It provides data on potency that is often more physiologically relevant than binding affinity alone.[15][19]

Principle & Causality: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[20][21] The assay measures the rate of uptake of a radiolabeled substrate (e.g., [³H]dopamine) into the synaptosomes. A test compound that inhibits the transporter will reduce the amount of radioactivity accumulated inside.

Diagram: Synaptosomal Uptake Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation (37°C) cluster_end Termination & Quantification prep1 Homogenize Brain Tissue (e.g., Striatum) in Sucrose prep2 Centrifuge (Low Speed) to Remove Debris prep1->prep2 prep3 Centrifuge Supernatant (High Speed) to Pellet Synaptosomes prep2->prep3 prep4 Resuspend Pellet in Krebs Buffer prep3->prep4 assay1 Pre-incubate Synaptosomes with Azetidine Compound or Vehicle Control prep4->assay1 assay2 Initiate Uptake by Adding Radiolabeled Substrate (e.g., [3H]Dopamine) assay1->assay2 assay3 Incubate for a Short, Fixed Time assay2->assay3 end1 Terminate Uptake via Rapid Vacuum Filtration assay3->end1 end2 Wash Filters with Ice-Cold Buffer end1->end2 end3 Quantify Radioactivity with Scintillation Counting end2->end3 analysis Data Analysis end3->analysis Calculate IC50

Caption: Workflow for a synaptosomal uptake inhibition assay.

Self-Validating Protocol:

  • Synaptosome Preparation:

    • Rapidly dissect and homogenize fresh brain tissue (e.g., rat striatum) in ice-cold 0.32 M sucrose solution.[22] The sucrose maintains the osmotic integrity of the nerve terminals.

    • Perform differential centrifugation as described for membrane preparation to obtain a crude synaptosomal pellet (P2 fraction).[21][22]

    • Resuspend the synaptosomes in a physiological buffer (e.g., Krebs buffer) saturated with 95% O₂/5% CO₂ to maintain viability.[22] For monoamine uptake, the buffer should also contain an antioxidant like ascorbic acid (to prevent substrate oxidation) and a monoamine oxidase (MAO) inhibitor like pargyline (to prevent metabolic breakdown of the substrate once inside the synaptosome).[22]

  • Uptake Inhibition Assay (96-well plate format):

    • Add synaptosomes (30-80 µg protein) to each well.

    • Add the test compound (azetidine derivative) at various concentrations or a vehicle control.

    • Control Wells:

      • Total Uptake: Contains synaptosomes, vehicle, and radiolabeled substrate.

      • Non-Specific Uptake: Contains synaptosomes, a known potent inhibitor (e.g., 10 µM cocaine for DAT), and radiolabeled substrate. This control measures uptake that is not mediated by the specific transporter and is often defined by incubation at 4°C, where active transport is inhibited.

    • Pre-incubate the plate for 10-30 minutes at 37°C to allow the test compound to bind to the transporter.[22]

    • Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]dopamine) at a concentration near its Kₘ value.[22]

  • Incubation & Termination:

    • Incubate for a very short, linear-uptake period (e.g., 1-5 minutes) at 37°C.[15] This is critical; longer times can lead to substrate metabolism or transporter internalization, confounding the results.

    • Terminate the reaction by rapid vacuum filtration and wash with ice-cold buffer, as described in the binding assay protocol.[22]

  • Quantification & Analysis:

    • Quantify radioactivity in the filters via scintillation counting.

    • Calculate specific uptake by subtracting the non-specific uptake from all other values.

    • Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion and Future Perspectives

The azetidine scaffold offers a powerful tool for medicinal chemists, but its successful application hinges on a thorough understanding of its interaction with a wide range of biological targets. As demonstrated, subtle structural modifications can shift the selectivity profile of an azetidine-based compound from a highly selective SERT ligand to a potent VMAT2 inhibitor or a dual DAT/SERT agent.[7][13][14] The experimental protocols detailed here provide a robust framework for researchers to systematically evaluate transporter cross-reactivity, ensuring the development of safer and more effective therapeutics. Future work should focus on developing broader screening panels that include not only the primary monoamine transporters but also other SLC families, such as organic cation transporters (OCTs) and organic anion transporters (OATs), to build a more complete picture of the off-target profile of this versatile chemical scaffold.

References

  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. Available at: [Link][14]

  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. Available at: [Link][11]

  • Brouwer, K. L. R., et al. (n.d.). Principles and experimental considerations for in vitro transporter interaction assays. PubMed. Available at: [Link][5]

  • Matera, C., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. Available at: [Link][23]

  • Heikkila, R. E., et al. (n.d.). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. PubMed. Available at: [Link][19]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link][18]

  • Sarva, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link][12]

  • Sucic, S., & Bönisch, H. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link][24]

  • Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link][15]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link][22]

  • Perez, X. A., & Andrews, A. M. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. Available at: [Link][21]

  • Schlessinger, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link][6]

  • Carroll, F. I., et al. (2007). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health. Available at: [Link][7]

  • Zhang, X., et al. (n.d.). Transporter assays as useful in vitro tools in drug discovery and development. ResearchGate. Available at: [Link][16]

  • Coleman, J. A., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PubMed Central. Available at: [Link][9]

  • Hudson, A. R., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. PubMed. Available at: [Link][25]

  • BioIVT. (n.d.). Drug Transporter Assays. BioIVT. Available at: [Link][26]

  • Hudson, A. R., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. ResearchGate. Available at: [Link][27]

  • Sucic, S., et al. (2019). Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. Journal of Biological Chemistry. Available at: [Link][10]

  • Wessjohann, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Available at: [Link][4]

  • Rossi, M., et al. (2018). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Available at: [Link][8]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link][1]

  • Goti, A., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link][2]

  • Procter, D. J., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed Central. Available at: [Link][3]

Sources

Validation

The Azetidine-2-Carboxylic Acid Scaffold: A Privileged Motif for Enzyme Inhibition

A Comparative Guide to the Efficacy of Azetidine-2-Carboxylic Acid Derivatives as Inhibitors of Dipeptidyl Peptidase IV and Signal Transducer and Activator of Transcription 3 Introduction Azetidine-2-carboxylic acid, a n...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Azetidine-2-Carboxylic Acid Derivatives as Inhibitors of Dipeptidyl Peptidase IV and Signal Transducer and Activator of Transcription 3

Introduction

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline, has emerged as a compelling scaffold in the design of potent and selective enzyme inhibitors.[1] Its constrained four-membered ring system offers a unique conformational rigidity that can be exploited to achieve high binding affinity and specificity for target enzymes. This guide provides a comparative analysis of the efficacy of azetidine-2-carboxylic acid derivatives as inhibitors of two key enzymes implicated in disease: Dipeptidyl Peptidase IV (DPP IV) and Signal Transducer and Activator of Transcription 3 (STAT3). We will delve into their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.

The primary mechanism by which azetidine-2-carboxylic acid exerts its biological effects is through its misincorporation into proteins in place of proline.[2][3] This substitution can lead to altered protein folding and function, a property that has been both a subject of toxicological studies and a source of inspiration for therapeutic design.[2][3] In the context of enzyme inhibition, derivatives of this scaffold are designed to interact directly with the active site or allosteric sites of target enzymes, moving beyond the mechanism of simple misincorporation.

Dipeptidyl Peptidase IV (DPP IV) Inhibition: A Focus on Azetidine-Based Derivatives

DPP IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP IV is a validated therapeutic strategy for the management of type 2 diabetes.[5] Azetidine-based derivatives have been explored as potent DPP IV inhibitors, with several subtypes demonstrating significant promise.[6][7]

Mechanism of Action and Structure-Activity Relationship (SAR)

Azetidine-based DPP IV inhibitors can be broadly categorized into three main subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[6][7] The 2-cyano and 2-keto derivatives are considered "warhead"-based inhibitors, with the potential for covalent bond formation with the enzyme.[6][7][8] However, this reactivity can also lead to chemical instability.[6][7]

Key SAR insights for azetidine-based DPP IV inhibitors include:

  • N-Substitution: The presence of large, hydrophobic amino acid groups attached to the azetidine nitrogen is crucial for high potency, with some of the most active compounds displaying activities below 100 nM.[6][7][8]

  • Stereochemistry at C2: Interestingly, the inhibitory potency of 2-cyano and 2-keto azetidines is not highly sensitive to the stereochemistry at the 2-position, with both (R)- and (S)-isomers showing similar activities.[6][7][8]

  • Fluorination: The introduction of a fluorine atom at the 3-position of the azetidine ring has been explored as a strategy to develop potent inhibitors with improved chemical stability compared to the "warhead"-based analogues.[6][7]

Comparative Efficacy of Azetidine-Based DPP IV Inhibitors

The following table provides a comparison of the inhibitory potency of an exemplified azetidine derivative with established DPP IV inhibitors.

InhibitorTypeIC50 (nM)
Exemplified Azetidine Derivative Azetidine-based200[9]
Sitagliptin β-amino acid derivative19[2]
Vildagliptin Cyanopyrrolidine derivative62[2]
Saxagliptin Cyanopyrrolidine derivative50[2]
Alogliptin Pyrimidinedione derivative24[2]
Linagliptin Xanthine derivative1[2]
Experimental Protocol: In Vitro DPP IV Inhibition Assay

This protocol describes a fluorescence-based assay for determining the in vitro inhibitory activity of test compounds against DPP IV.

Materials:

  • Human recombinant DPP IV enzyme

  • DPP IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP IV enzyme to the desired concentration in cold Assay Buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well microplate, add the following to the respective wells:

      • Blank (no enzyme): 50 µL of Assay Buffer.

      • Control (no inhibitor): 25 µL of Assay Buffer and 25 µL of diluted DPP IV enzyme solution.

      • Positive Control: 25 µL of the positive control inhibitor solution and 25 µL of diluted DPP IV enzyme solution.

      • Test Compound: 25 µL of the test compound solution and 25 µL of diluted DPP IV enzyme solution.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DPP_IV_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis reagents Prepare DPP IV Enzyme, Substrate (Gly-Pro-AMC), and Inhibitors plate Add Enzyme and Inhibitor to 96-well plate reagents->plate preincubation Pre-incubate at 37°C plate->preincubation add_substrate Add Substrate to initiate reaction preincubation->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence calculate_ic50 Calculate % Inhibition and IC50 measure_fluorescence->calculate_ic50

Caption: Workflow for the in vitro DPP-IV inhibition assay.

STAT3 Inhibition: The Rise of Azetidine-2-Carboxamides

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers and inflammatory diseases.[10] The development of small molecule inhibitors of STAT3 is therefore a highly sought-after therapeutic goal.[10] Recently, (R)-azetidine-2-carboxamide analogues have been identified as a promising new class of potent and selective STAT3 inhibitors.[11][12]

Mechanism of Action and Structure-Activity Relationship (SAR)

Azetidine-2-carboxamide derivatives have been shown to directly bind to STAT3, thereby inhibiting its DNA-binding activity.[11][12][13] Isothermal titration calorimetry has confirmed the high-affinity binding of these compounds to STAT3.[11][12]

Key SAR findings for this class of inhibitors include:

  • Ring Size: The four-membered azetidine ring has been shown to be superior to both the five-membered proline and six-membered pipecolic acid scaffolds in terms of STAT3 inhibitory potency.[11][12]

  • Carboxylic Acid Motif: The presence of a carboxylic acid group is important for potent in vitro STAT3 inhibitory activity.[11][12]

  • Irreversible Inhibition: Some azetidine-based compounds have been found to act as irreversible inhibitors by covalently binding to cysteine residues on STAT3.[13][14]

Comparative Efficacy of Azetidine-Based STAT3 Inhibitors

The following table presents the in vitro STAT3 inhibitory potencies of several (R)-azetidine-2-carboxamide analogues and compares them to other known STAT3 inhibitors.

InhibitorTypeSTAT3 IC50 (µM)
5a (R)-azetidine-2-carboxamide0.52 - 0.55[1][11][12]
5o (R)-azetidine-2-carboxamide0.38[1][11][12]
8i (R)-azetidine-2-carboxamide0.34[1][11][12]
H172 Azetidine-based0.98[13]
H182 Azetidine-based0.38 - 0.66[13]
BP-1-102 Proline-based4 - 6.8[15]
Cryptotanshinone Natural Product4.6[15]
Stattic Non-peptidic small moleculeVaries (cell-based assays)[16]
Experimental Protocol: STAT3 DNA-Binding ELISA

This protocol details a method to assess the ability of test compounds to inhibit the DNA-binding activity of STAT3 using a commercially available ELISA kit.

Materials:

  • Cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated to activate STAT3 (e.g., HEK293T treated with IL-6).

  • Cell culture reagents.

  • Nuclear extraction kit.

  • STAT3 DNA-binding ELISA kit (e.g., TransAM STAT3 kit).

  • Test compounds (dissolved in DMSO).

  • BCA protein assay kit.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to ~80% confluency.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Nuclear Extract Preparation:

    • Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

    • Determine the protein concentration of each nuclear extract using a BCA protein assay.

  • STAT3 DNA-Binding ELISA:

    • Perform the ELISA according to the manufacturer's instructions. Briefly:

      • Add equal amounts of nuclear extract protein (e.g., 20 µg) to the wells of the ELISA plate, which are pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

      • Incubate to allow STAT3 to bind to the DNA.

      • Wash the wells to remove unbound proteins.

      • Add a primary antibody specific for STAT3.

      • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Wash and add the HRP substrate to develop a colorimetric signal.

      • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition of STAT3 DNA-binding for each test compound concentration relative to the vehicle-treated control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

STAT3_Inhibition_Pathway cluster_activation STAT3 Activation cluster_dimerization_translocation Dimerization & Nuclear Translocation cluster_inhibition Inhibition by Azetidine Derivatives cluster_transcription Gene Transcription cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor binds jak JAK receptor->jak activates stat3_inactive Inactive STAT3 (monomer) jak->stat3_inactive phosphorylates (pY705) stat3_active Active STAT3 (dimer) stat3_inactive->stat3_active dimerizes nucleus Nucleus stat3_active->nucleus translocates to dna DNA stat3_active->dna binds to azetidine Azetidine-2-carboxamide Derivative azetidine->stat3_active binds and inhibits DNA binding transcription Target Gene Transcription dna->transcription regulates

Caption: Simplified signaling pathway of STAT3 activation and inhibition.

Conclusion

Azetidine-2-carboxylic acid derivatives represent a versatile and potent class of enzyme inhibitors. Their unique structural features provide a foundation for the development of highly selective and efficacious therapeutic agents. The examples of DPP IV and STAT3 inhibitors highlight the potential of this scaffold in addressing diverse disease targets. Further exploration of the chemical space around the azetidine-2-carboxylic acid core is likely to yield novel inhibitors with improved pharmacological properties. The experimental protocols provided in this guide offer a framework for the robust evaluation of such compounds, facilitating their advancement in the drug discovery pipeline.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). National Institutes of Health. [Link]

  • DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. (n.d.). National Institutes of Health. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). PubMed. [Link]

  • Comparison of Pharmacokinetic Properties of DPP IV Inhibitors. (n.d.). ResearchGate. [Link]

  • In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. (n.d.). National Institutes of Health. [Link]

  • Novel DPP-IV inhibitors under study at Guilford. (2004). BioWorld. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers. [Link]

  • LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012). Royal Society of Chemistry. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Figshare. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health. [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). Frontiers. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (n.d.). National Institutes of Health. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed. [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). National Institutes of Health. [Link]

  • Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. (n.d.). PubMed Central. [Link]

  • Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation. (2015). National Institutes of Health. [Link]

  • Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). (n.d.). PubMed. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (2007). Johns Hopkins University. [Link]

  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. (n.d.). ResearchGate. [Link]

  • STAT3 Inhibitors in Cancer: A Comprehensive Update. (n.d.). Tvardi Therapeutics. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.). ResearchGate. [Link]

  • Comparison of various putative small-molecule inhibitors of STAT3 and their reported sites of action. (n.d.). ResearchGate. [Link]

  • 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV. (n.d.). PubMed. [Link]

  • NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. (n.d.). PubMed. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (n.d.). National Institutes of Health. [Link]

Sources

Comparative

Benchmarking Azetidine-2-carboxylic Acid: A Comparative Guide for Researchers and Drug Development Professionals

In the expanding landscape of drug discovery and peptide therapeutics, non-proteinogenic amino acids (NPAAs) offer a powerful toolkit to modulate the biological and pharmacological properties of peptides and proteins.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding landscape of drug discovery and peptide therapeutics, non-proteinogenic amino acids (NPAAs) offer a powerful toolkit to modulate the biological and pharmacological properties of peptides and proteins.[1] Among these, Azetidine-2-carboxylic acid (Aze), a rigid four-membered ring analog of proline, has garnered significant attention for its unique conformational constraints and its ability to be misincorporated during protein synthesis.[2][3] This guide provides a comprehensive, data-driven comparison of Aze against other notable NPAAs, offering researchers and drug development professionals a framework for selecting the optimal building blocks for their specific applications.

This analysis is grounded in the principles of scientific integrity, drawing upon experimental data to elucidate the causal relationships between NPAA structure and its impact on protein stability, cellular toxicity, and potential therapeutic efficacy.

Introduction to Non-Proteinogenic Amino Acids in Therapeutic Design

The 20 canonical amino acids form the fundamental basis of protein structure and function. However, nature and synthetic chemistry provide a vast repertoire of over 1,000 NPAAs that can be strategically incorporated into peptide chains.[4] This practice is a key strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[5] By introducing NPAAs, researchers can fine-tune properties like proteolytic resistance, receptor binding affinity, and bioavailability.[6]

Azetidine-2-carboxylic acid stands out as a proline mimic that, due to its smaller, more constrained ring structure, can introduce significant alterations to peptide and protein architecture.[3][7] Understanding its performance benchmarked against other NPAAs is therefore critical for its rational application.

Azetidine-2-carboxylic Acid: Mechanism of Action and Biological Consequences

Aze exerts its primary biological effects by being recognized by prolyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains in place of proline.[8] This misincorporation is the root of its toxicity, leading to altered protein folding, aggregation, and the induction of cellular stress responses such as the unfolded protein response (UPR).[3][9] The smaller four-membered ring of Aze, compared to proline's five-membered ring, disrupts the native backbone geometry of proteins, particularly affecting the stability of structured proteins rich in proline, such as collagen.[2][7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Mechanism of Azetidine-2-carboxylic acid Toxicity.

Comparative Analysis: Azetidine-2-carboxylic Acid vs. Other Proline Analogs

The choice of a proline analog can have profound and varied effects on peptide and protein characteristics. Here, we compare Aze with other commonly used proline analogs.

Impact on Protein Stability

The incorporation of proline and its analogs significantly influences the thermal stability of proteins. This is often quantified by the change in melting temperature (Tm) as measured by differential scanning calorimetry (DSC).[10]

Proline AnalogStructureRing SizeKey Conformational FeatureImpact on Collagen Stability
L-Proline Pyrrolidine5-memberedConstrains backbone, favors polyproline II helixBaseline stability
Azetidine-2-carboxylic acid (Aze) Azetidine4-memberedIncreased rigidity, alters backbone anglesDestabilizing
(2S,4R)-4-Hydroxyproline (Hyp) Hydroxylated Pyrrolidine5-memberedInductive effect of hydroxyl groupStabilizing[10]
(2S,4S)-4-Fluoroproline (flp) Fluorinated Pyrrolidine5-memberedStrong inductive effect of fluorineHighly Stabilizing[11]
3,4-Dehydroproline Unsaturated Pyrrolidine5-memberedPlanar geometry around the double bondDestabilizing[12]
Thiazolidine-4-carboxylic acid (Thioproline) Thiazolidine5-memberedSulfur in ring, alters puckerGenerally destabilizing

As the data indicates, while Aze is a structural mimic of proline, its smaller ring size leads to a less favorable conformation for the collagen triple helix, resulting in destabilization.[7] In contrast, analogs like 4-hydroxyproline and 4-fluoroproline enhance stability through stereoelectronic effects.[10][11]

Cellular Toxicity

The toxicity of NPAAs is a critical consideration, particularly in therapeutic applications. The following table provides a qualitative comparison of the cytotoxicity of various proline analogs.

Non-Proteinogenic Amino AcidMechanism of ToxicityRelative Cytotoxicity
Azetidine-2-carboxylic acid (Aze) Protein misfolding and aggregation, induction of ER stress.[6]High[8][13]
3,4-Dehydroproline Inhibition of prolyl hydroxylase, leading to under-hydroxylated collagen.Moderate to High
Thioproline Inhibition of protein synthesis.Moderate
Canavanine (Arginine analog) Misincorporation for arginine, leading to non-functional proteins.High[5]

Broader Comparison with Other Classes of Non-Proteinogenic Amino Acids

Beyond proline analogs, other NPAAs offer a diverse range of chemical functionalities for peptide modification.

NPAA ClassExample(s)Key Feature(s)Primary Application(s)
Arginine Analogs CanavanineGuanidinoxy group mimics arginine's guanidinium group.Inducing protein misfolding for research; potential anti-cancer agent.[5]
Lysine Analogs ThialysineSulfur atom replaces a methylene group in the side chain.Inducing proteotoxic stress for research.[15]
Aromatic Analogs p-Benzoyl-L-phenylalaninePhenylalanine with a photoreactive benzophenone group.Photo-crosslinking studies to identify protein-protein interactions.
β-Amino Acids β-AlanineAmino group is on the β-carbon.Inducing helical or sheet-like secondary structures in peptides; increased proteolytic resistance.

Aze's primary utility lies in its ability to rigidly constrain the peptide backbone, a feature that can be either beneficial or detrimental depending on the desired outcome. For instance, while it destabilizes collagen, this property can be exploited to study protein folding and degradation pathways.

Experimental Protocols

To ensure the integrity and reproducibility of findings when benchmarking NPAAs, standardized experimental protocols are essential.

Assessing Impact on Protein Thermal Stability via Differential Scanning calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the melting temperature (Tm) of a protein, which is a direct measure of its thermal stability.[1][10]

Protocol:

  • Sample Preparation: Prepare solutions of the protein with and without the incorporated NPAA at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • DSC Analysis:

    • Load the protein solution into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20 °C).

    • Scan the temperature at a constant rate (e.g., 1 °C/min) up to a temperature that ensures complete unfolding (e.g., 90 °C).

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • The peak of the resulting thermogram corresponds to the Tm.

    • Compare the Tm of the protein with the incorporated NPAA to the wild-type protein to determine the change in thermal stability.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for Assessing Protein Stability using DSC.

Evaluating Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or a relevant cell line for the research) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • NPAA Treatment: Prepare serial dilutions of the NPAAs in cell culture medium and add them to the wells. Include a vehicle control (medium without NPAA). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the NPAA concentration to determine the IC50 value.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

Azetidine-2-carboxylic acid is a potent tool for modulating protein structure and function, primarily through its destabilizing effect upon misincorporation. This guide highlights that while Aze can be highly toxic, this very property makes it a valuable research tool for studying proteostasis and cellular stress responses.

When benchmarked against other NPAAs, particularly other proline analogs, it becomes clear that the choice of NPAA must be tailored to the specific application. For enhancing peptide stability, fluorinated or hydroxylated prolines are superior choices. For inducing conformational constraints with a different geometry than proline, Aze offers a unique option.

The future of NPAA research will likely focus on expanding the chemical diversity of available building blocks and developing more sophisticated methods for their site-specific incorporation into proteins. This will undoubtedly lead to the development of novel peptide therapeutics with enhanced efficacy and safety profiles. As a Senior Application Scientist, I encourage the continued rigorous and comparative evaluation of these powerful molecules to unlock their full potential in research and medicine.

References

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Lane, J. M., Parkes, L. J., & Prockop, D. J. (1971). Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 528–541.
  • TA Instruments. (n.d.). Characterizing Protein stability by DsC. [Link]

  • McShane, E., Sin, C., & Zauber, H. (2016).
  • Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry, 44(16), 6034–6042.
  • Nunn, P. B., Bell, E. A., Watson, A. A., & Nash, R. J. (2010). Toxicity of non-protein amino acids to humans and domestic animals.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • Akinniyi, G., Akinboye, A. J., Yang, I., & Lee, J.-G. (2024). Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. Heliyon, 10(15), e34890.
  • Fauchère, J. L. (1986). Amino acid side chain parameters for correlation studies in biology and pharmacology. Advances in drug research, 15, 29-70.
  • Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen.
  • Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

  • Rodgers, K. J., & Shiozawa, M. (2008). Misincorporation of amino acid analogues into proteins by biosynthesis. International journal of molecular sciences, 9(4), 493–511.
  • bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • ResearchGate. (2014). Serum Stability of Peptides. [Link]

  • Singh, S. K., & Kishore, D. (2017). Amino acids and short peptides do not always stabilize globular proteins: A differential scanning calorimetric study on their interactions with bovine alpha-lactalbumin. Journal of Chemical Thermodynamics, 110, 126–131.
  • TA Instruments. (n.d.). Characterizing Protein Stability by DSC. [Link]

  • Uitto, J., & Prockop, D. J. (1974). Biochemical and ultrastructural study of the effects of proline analogues on collagen synthesis in 3T6 fibroblasts. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 336(2), 234–251.
  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517–527.
  • Barile, F. A. (2008). In vitro toxicology. CRC press.
  • Singh, S., & Raghava, G. P. S. (2016). PEPlife: A Repository of the Half-life of Peptides. Scientific Reports, 6(1), 36617.
  • bioRxiv. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. [Link]

  • . (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

  • Oikarinen, A., & Zaragoza, E. J. (1980). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal, 192(2), 559–565.
  • Thomas, D. A., & Rosenthal, G. A. (1987). Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat. Toxicology and Applied Pharmacology, 91(3), 406–415.
  • MDPI. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
  • Jenkins, C. L., Vasbinder, M. M., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. Journal of the American Chemical Society, 125(22), 6632–6633.
  • Kováčiková, M., & Mašková, J. (2000). Comparison of in vitro (fish cell line) and in vivo (fish and crustacean) acute toxicity tests in aquatic toxicology. Interdisciplinary toxicology, 3(4), 245–248.
  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517–527.
  • McShane, E., Sin, C., & Zauber, H. (2016).
  • Trinidad, J. C., Barkan, G. A., & Gulledge, B. F. (2017). Proteomic Analysis of Postsynaptic Protein Complexes Underlying Neuronal Plasticity. Proteomes, 5(4), 26.
  • Knappe, D., Henklein, P., & Hoffmann, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • D'Suze, G., Comellas-Aragones, M., & Arenas, R. C. (2023).
  • Taylor & Francis Online. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References. [Link]

  • Rocklin, G. J., Chidyausiku, T. M., & Goreshnik, I. (2021). Mega-scale experimental analysis of protein folding stability in biology and design.
  • bioRxiv. (2022). Mega-scale experimental analysis of protein folding stability in biology and protein design. [Link]

  • Tidwell, J. L., Luo, J., & Jones, R. M. (2022). Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles. Cancer Reports, 5(6), e1518.
  • ResearchGate. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • West, G. M., & Fitzgerald, M. C. (2013). Proteome-Wide Structural Biology: An Emerging Field for the Structural Analysis of Proteins on the Proteomic Scale. Journal of Proteome Research, 12(8), 3514–3526.

Sources

Validation

A Senior Application Scientist's Guide to Confirming Azetidine-2-carboxylic Acid Incorporation by Mass Spectrometry

For researchers and drug development professionals venturing into the realm of non-canonical amino acids (ncAAs), the precise confirmation of their incorporation into proteins is a critical checkpoint. Azetidine-2-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the realm of non-canonical amino acids (ncAAs), the precise confirmation of their incorporation into proteins is a critical checkpoint. Azetidine-2-carboxylic acid (Aze), a four-membered ring analog of proline, presents a unique analytical challenge due to its structural similarity and mass difference of only 14.0156 Da from proline.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry-based strategies to unambiguously confirm the incorporation of Aze, ensuring the scientific integrity of your findings.

The misincorporation of Aze in place of proline can induce proteotoxic stress and disrupt protein folding, making it a valuable tool for studying these cellular processes.[2][3][4] However, its utility is entirely dependent on the robust and unequivocal confirmation of its presence in the proteome. This guide will navigate the complexities of experimental design, from cell culture to data analysis, offering insights into the causality behind each methodological choice.

The Analytical Imperative: Distinguishing Aze from Proline

The core challenge in confirming Aze incorporation lies in differentiating it from proline. With a molecular weight of 101.104 g/mol , Aze is only slightly lighter than proline (115.131 g/mol ).[5] While this mass difference is readily detectable by high-resolution mass spectrometers, the potential for chemical modifications and isotopic overlaps necessitates a multi-faceted analytical approach.

Key Distinguishing Features for Mass Spectrometry:
FeatureAzetidine-2-carboxylic acid (Aze)Proline (Pro)Significance for MS Analysis
Monoisotopic Mass 101.0477 g/mol 115.0633 g/mol Primary differentiator in MS1 scans. Requires high mass accuracy.
Mass Difference --14.0156 Da (from Aze)Used as a differential modification in proteomic search algorithms.[1]
Fragmentation Pattern Predominantly cleaves N-terminal to the Aze residue, yielding strong y-ions (the "proline effect").[6]Also exhibits the "proline effect" with cleavage N-terminal to the residue.[6][7]Subtle differences in fragmentation efficiencies and the presence of unique immonium ions can be diagnostic.
Immonium Ion m/z 58.0498m/z 70.0651Presence of the m/z 70.0651 ion is a strong indicator of proline. The corresponding Aze immonium ion is less commonly reported but theoretically possible.

A Validated Experimental Workflow for Aze Incorporation Analysis

This section outlines a comprehensive and self-validating workflow for the confirmation of Aze incorporation. Each step is designed to build upon the last, culminating in a high-confidence dataset.

experimental_workflow cluster_sample_prep PART 1: Sample Preparation cluster_ms_analysis PART 2: LC-MS/MS Analysis cluster_data_analysis PART 3: Data Analysis & Confirmation cell_culture Cell Culture with Aze protein_extraction Protein Extraction & Lysis cell_culture->protein_extraction Harvest Cells protein_digestion Reduction, Alkylation & Tryptic Digestion protein_extraction->protein_digestion Solubilize Proteins peptide_cleanup Peptide Desalting & Concentration protein_digestion->peptide_cleanup Generate Peptides lc_separation Reverse-Phase Liquid Chromatography peptide_cleanup->lc_separation Inject Peptides ms_acquisition High-Resolution Tandem Mass Spectrometry (MS/MS) lc_separation->ms_acquisition Eluting Peptides database_search Database Search with Differential Modification ms_acquisition->database_search Acquired Spectra manual_validation Manual Spectra Validation database_search->manual_validation Candidate Peptides data_interpretation Confirmation of Incorporation manual_validation->data_interpretation Validated Spectra

Figure 1: A comprehensive workflow for confirming Aze incorporation.
PART 1: Experimental Protocols for Sample Preparation

The quality of your mass spectrometry data is fundamentally dependent on meticulous sample preparation.[8][9]

Protocol 1: Cell Culture and Protein Extraction

  • Cell Seeding and Aze Treatment: Seed your cells of interest at an appropriate density. After allowing the cells to adhere, replace the standard medium with a proline-free medium supplemented with a predetermined concentration of L-Azetidine-2-carboxylic acid. It is crucial to also include a control group cultured in a standard medium and another in a proline-free medium to assess baseline proteome changes.

  • Cell Lysis and Protein Extraction: After the desired incubation period, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[10]

  • Protein Quantification: Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent steps.

Protocol 2: In-Solution Tryptic Digestion

  • Reduction and Alkylation: To a known amount of protein (e.g., 100 µg), add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. This step breaks the disulfide bonds. Subsequently, add an alkylating agent like iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to cap the free cysteines, preventing disulfide bond reformation.

  • Tryptic Digestion: Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.

  • Desalting and Concentration: Acidify the digest with formic acid to inactivate the trypsin. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge. This step removes salts and other contaminants that can interfere with ionization in the mass spectrometer.[11] Elute the peptides with a high organic solvent (e.g., 80% acetonitrile, 0.1% formic acid) and dry them down in a vacuum centrifuge.

PART 2: Mass Spectrometry Analysis - The Core of Confirmation

The choice of mass spectrometry platform and acquisition method is paramount for success.

Instrumentation and Method

  • Liquid Chromatography (LC): A nano-flow liquid chromatography system coupled to the mass spectrometer is essential for achieving the necessary sensitivity and chromatographic resolution to separate the complex peptide mixture.

  • Mass Spectrometer: A high-resolution Orbitrap or time-of-flight (TOF) mass spectrometer is required to accurately measure the small mass difference between Aze and proline.

  • Tandem Mass Spectrometry (MS/MS): Data-dependent acquisition (DDA) is a common strategy. The mass spectrometer performs a survey scan (MS1) to identify the most abundant peptide ions, which are then sequentially isolated and fragmented (MS2) to obtain sequence information.

Key Acquisition Parameters:

  • MS1 Resolution: Set to a high value (e.g., >60,000) to resolve isotopic peaks and accurately determine the precursor mass.

  • MS2 Resolution: A lower resolution (e.g., 15,000) is often sufficient for fragment ions and allows for faster scan speeds.

  • Collision Energy: Use a normalized collision energy (NCE) appropriate for peptide fragmentation (typically around 28-32%).

PART 3: Data Analysis - The Final Verdict

Sophisticated data analysis is required to confidently identify Aze-containing peptides.

Database Searching

  • Software: Utilize a reputable proteomics search engine such as MaxQuant, Proteome Discoverer, or Mascot.

  • Database: Search against a relevant protein database (e.g., UniProt) for your organism of interest.

  • Key Search Parameter - Differential Modification: This is the most critical step. Configure your search to include a variable modification on proline with a mass shift of -14.0156 Da .[1] This instructs the software to look for peptides where a proline has been substituted by an Aze residue.

Manual Spectra Validation: The Gold Standard

Automated search engine results should always be manually validated to ensure the highest level of confidence.

What to Look For in an MS/MS Spectrum:

  • Precursor Mass Accuracy: The measured mass of the peptide in the MS1 scan should be within a few parts-per-million (ppm) of the theoretical mass of the Aze-containing peptide.

  • Fragment Ion Series: Look for continuous b- and y-ion series that cover the site of modification. The mass of the fragment ions containing the Aze residue will be shifted by -14.0156 Da compared to the proline-containing counterpart.

  • The "Proline Effect": Expect to see a dominant y-ion resulting from cleavage N-terminal to the Aze residue, similar to the fragmentation pattern of proline-containing peptides.[6]

  • Absence of Proline Immonium Ion: The presence of a strong immonium ion at m/z 70.0651 is a definitive marker for proline. Its absence in a peptide identified as Aze-containing is a strong piece of supporting evidence.

Comparing Alternatives: Why This Workflow Excels

While other techniques like Edman degradation or NMR could theoretically be used, they lack the sensitivity and high-throughput capabilities of a mass spectrometry-based proteomics approach. The workflow described here offers several advantages:

  • Global Analysis: It allows for the identification of hundreds to thousands of Aze incorporation sites across the entire proteome in a single experiment.

  • High Sensitivity: Modern mass spectrometers can detect peptides at the femtomole level.

  • Unambiguous Confirmation: The combination of high-resolution mass measurement and MS/MS fragmentation provides a definitive "fingerprint" for the Aze-containing peptide.

Conclusion: A Robust Framework for Scientific Rigor

Confirming the incorporation of Azetidine-2-carboxylic acid is a non-trivial but achievable task with the right experimental design and analytical rigor. The workflow presented in this guide, from meticulous sample preparation to stringent data analysis, provides a self-validating system for researchers. By understanding the underlying principles and the critical parameters at each stage, scientists can confidently and accurately report the incorporation of this valuable proline analog, paving the way for deeper insights into protein folding, stability, and cellular stress responses.

References

  • O'Hair, R. A. J., & Reid, G. E. (2005). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 16(7), 1032–1041. [Link]

  • Norris, M. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

  • Le, T. T., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Ponnuswamy, P. K., & Manjula, G. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • Ma, Y., & Yates, J. R. (2018). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Analytical and Bioanalytical Chemistry, 410(23), 5695–5706. [Link]

  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 120(13), 6167–6217. [Link]

  • Goettig, P., Koch, N. G., & Budisa, N. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 24(18), 14035. [Link]

  • Vrkic, A. K., et al. (2020). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 31(10), 2119–2127. [Link]

  • Monash University. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. [Link]

  • Kapp, E. A., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(22), 6251–6264. [Link]

  • Medzihradszky, K. F., et al. (2000). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry, 11(1), 55–65. [Link]

  • Wallace, I. M., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4389–4401. [Link]

  • Liu, D., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. [Link]

  • Rubenstein, P. A., & Dryer, R. L. (1980). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. The Journal of Biological Chemistry, 255(16), 7858–7862. [Link]

  • Zhang, M., & Zhang, B. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Expert Review of Proteomics, 14(10), 875–885. [Link]

  • Eidelberg, P., et al. (2021). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410–412. [Link]

  • Samardzic, K., & Rodgers, K. M. (2019). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Phytochemistry, 168, 112124. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Zemella, A., et al. (2015). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments, (105), 53238. [Link]

  • University of Massachusetts Medical School. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry Facility. [Link]

  • ResearchGate. (n.d.). Structural representations of the protein amino acid l-proline and the... [Link]

  • Aebersold, R., & Mann, M. (2009). Advances in proteomic workflows for systems biology. Genome Biology, 10(10), 231. [Link]

  • Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. [Link]

  • MDPI. (2021). Bottom-Up Proteomics: Advancements in Sample Preparation. [Link]

  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Bottom-up proteomics workflow begins with sample preparation. In the... [Link]

  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Azetidine-2-carboxylic acid Hydrochloride

Introduction: The Critical Role of Purity for a Proline Analogue Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a strained lower homologue of proline, is a molecule of significant interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Proline Analogue

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a strained lower homologue of proline, is a molecule of significant interest in pharmaceutical and biological research.[1][2] Its hydrochloride salt is often the preferred form for handling and formulation due to improved stability and solubility. When synthesized for applications ranging from incorporation into peptides to the development of novel therapeutics, its purity is not merely a quality control metric but a fundamental prerequisite for reliable, reproducible, and safe experimental outcomes.[3][4]

The incorporation of this proline mimic in place of proline can drastically alter the structure and function of proteins, making it a powerful tool for studying proteotoxic stress.[2][5] However, this same mechanism underscores the necessity for stringent purity assessment. Uncharacterized impurities, such as residual starting materials, synthetic byproducts, or enantiomeric variants, can lead to misleading biological data, failed experiments, and potential toxicity.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for robustly characterizing the purity of newly synthesized Azetidine-2-carboxylic acid hydrochloride. We will move beyond simple checklists, delving into the causality behind method selection, providing field-tested protocols, and offering insights into data interpretation for a comprehensive purity assessment.

Understanding the Impurity Profile: What to Look For

A robust analytical strategy begins with understanding the potential impurities. For Azetidine-2-carboxylic acid, these can arise from several sources:

  • Synthetic Precursors & Byproducts: The specific impurity profile is highly dependent on the synthetic route. Common strategies involve the intramolecular cyclization of γ-amino alcohols or γ-haloamines.[6] This can lead to impurities such as unreacted starting materials or incompletely cyclized intermediates. Other routes, like those using malonic esters, may introduce different sets of process-related impurities.[7]

  • Enantiomeric Impurities: As Azetidine-2-carboxylic acid is chiral, the synthesis of a specific enantiomer (e.g., L- or D-) may result in contamination with its mirror image. For biological applications, where stereochemistry is critical, quantifying enantiomeric excess (e.e.) is mandatory.

  • Degradation Products: Although the hydrochloride salt enhances stability, the strained four-membered ring can be susceptible to opening under harsh conditions (e.g., extreme pH or temperature), leading to oligomers or ring-opened products.

  • Residual Solvents & Inorganic Salts: Solvents used during synthesis and purification (e.g., ethanol, water) and inorganic salts (e.g., NaCl from base neutralization) are common process impurities that must be quantified.

The Orthogonal Approach: A Multi-Technique Imperative

No single analytical technique can provide a complete purity profile. A scientifically sound assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This strategy ensures that impurities missed by one method are detected by another, providing a validated and trustworthy purity value.

Orthogonal_Workflow cluster_0 Purity Assessment Workflow cluster_1 Primary Structural & Purity Analysis cluster_2 Confirmatory & Specific Analyses Start Synthesized Batch Azetidine-2-COOH·HCl NMR 1H & 13C NMR (Structure, Organic Impurities, Residual Solvents) Start->NMR Identity & Initial Purity HPLC HPLC-UV/CAD (Quantitative Purity, Non-volatile Impurities) Start->HPLC Quantitative Purity CHN Elemental Analysis (CHN) (Overall Formula Confirmation) Start->CHN Confirm Composition Chiral Chiral HPLC (Enantiomeric Purity) Start->Chiral If Chiral Synthesis MS LC-MS (Mass Confirmation, Impurity ID) NMR->MS Confirm Structure End Final Purity Assignment & Certificate of Analysis NMR->End Synthesize Data HPLC->MS Identify Peaks HPLC->End Synthesize Data MS->End Synthesize Data CHN->End Synthesize Data Chiral->End Synthesize Data

Caption: Orthogonal workflow for purity assessment of Azetidine-2-carboxylic acid HCl.

Method Comparison and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides unparalleled insight into molecular structure. For purity assessment, ¹H NMR is the workhorse. It identifies the compound by its unique proton signal pattern and can detect and quantify proton-containing impurities, including residual solvents.

Expertise & Causality: The choice of solvent is critical. Deuterated water (D₂O) is ideal for Azetidine-2-carboxylic acid hydrochloride due to the compound's high polarity and to allow for the exchange and subsequent disappearance of the acidic N-H and O-H protons, simplifying the spectrum.[7][8] A known amount of an internal standard (e.g., maleic acid) can be added for quantitative NMR (qNMR), providing a highly accurate purity value without needing a specific reference standard for every potential impurity.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized sample and dissolve it in ~0.7 mL of D₂O.

  • Internal Standard (for qNMR): For quantitative analysis, add a known quantity of a certified internal standard (e.g., maleic acid) whose signals do not overlap with the analyte signals.

  • Acquisition: Acquire the ¹H NMR spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration, especially for qNMR.

  • Data Interpretation:

    • Structural Confirmation: The spectrum should show characteristic multiplets for the azetidine ring protons. Based on published data, one might expect signals around 2.3-2.7 ppm (m, 2H), 3.7-3.9 ppm (m, 2H), and 4.6 ppm (dd, 1H).[7]

    • Impurity Detection: Integrate all signals. Any signal not corresponding to the product, solvent, or internal standard is an impurity.

    • Purity Calculation (qNMR): Calculate the purity based on the integral ratio of a characteristic product peak to the internal standard peak, correcting for the number of protons and molecular weights.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. Its strength lies in quantifying the primary component relative to all detectable impurities.

Expertise & Causality: Azetidine-2-carboxylic acid is a challenging analyte for traditional reversed-phase HPLC. It is highly polar and lacks a strong UV chromophore.[9][10]

  • Detection: Direct UV detection at low wavelengths (~200-210 nm) is possible but often lacks sensitivity and specificity. A superior alternative is a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) , which provide near-universal response for non-volatile analytes, irrespective of their optical properties. Alternatively, pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) can be used to attach a fluorescent tag, enabling highly sensitive fluorescence detection.[11][12][13]

  • Separation: Due to its polarity, the compound is poorly retained on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[10] A HILIC column (e.g., a silica or amide-based phase) with a mobile phase high in organic content (like acetonitrile) and a small amount of aqueous buffer will effectively retain and separate the analyte from its impurities.

Experimental Protocol: HILIC-CAD

  • System: HPLC system equipped with a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) and a CAD.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL.

  • Data Interpretation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method). Impurities are reported as a percentage of the total area.

Elemental Analysis (CHN)

Principle: This technique involves the complete combustion of the sample, after which the resulting gases (CO₂, H₂O, N₂) are quantified. It provides the mass percentage of carbon, hydrogen, and nitrogen in the sample.[14]

Expertise & Causality: Elemental analysis is a fundamental test of bulk purity.[15] It directly validates the empirical formula (C₄H₈ClNO₂) of the hydrochloride salt. A significant deviation from the theoretical values indicates the presence of impurities, such as inorganic salts (which contain no C, H, or N), excess water, or organic impurities with a different elemental composition. A commonly accepted criterion for purity is an experimental value within ±0.4% of the theoretical value for each element.[16]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Dry the sample thoroughly under vacuum to remove residual water and solvents. Accurately weigh ~2 mg of the sample into a tin capsule.

  • Analysis: Analyze the sample using a calibrated CHN elemental analyzer.

  • Data Interpretation: Compare the experimental %C, %H, and %N values to the theoretical values calculated for C₄H₈ClNO₂.

Data Synthesis and Comparison Table

The true power of the orthogonal approach comes from synthesizing the data from each technique.

Analytical Technique Information Provided Strengths for this Analyte Limitations Typical Purity Acceptance Criteria
¹H NMR Spectroscopy Structural confirmation, identification and quantification of proton-containing impurities (organic, residual solvents).Excellent for structural identity. qNMR provides absolute purity without a reference standard.May not detect non-proton-containing impurities (e.g., inorganic salts). Signal overlap can complicate quantification.>99% spectral purity (relative integral of analyte vs. impurities).
HPLC-HILIC/CAD Quantitative purity based on peak area (Area %). Separation of polar impurities.High sensitivity for non-chromophoric compounds. Excellent for separating polar impurities common in this synthesis.Response factor for impurities may differ from the main component. Does not provide structural information.>98% by Area %.
LC-MS Molecular weight confirmation of the main peak and impurities.Unambiguously confirms the mass of the target compound. Helps in the tentative identification of impurity peaks seen in HPLC.Ionization efficiency can vary significantly, making it non-quantitative without standards.M+H⁺ ion should match theoretical exact mass.
Elemental Analysis Confirms the elemental composition (%C, %H, %N) of the bulk sample.Validates the correct empirical formula and detects inorganic or non-volatile impurities missed by other methods.[14][17]It is a bulk technique and does not identify specific impurities.[14] Insensitive to isomeric impurities.Experimental values within ±0.4% of theoretical values.[16]
Chiral HPLC Quantifies the ratio of the desired enantiomer to the undesired one (enantiomeric excess, e.e.).Essential for stereospecific synthesis.Requires method development with a specific chiral column.[7]>99% e.e.

Conclusion and Final Purity Assignment

Assessing the purity of synthesized Azetidine-2-carboxylic acid hydrochloride is a multi-faceted task that demands a rigorous, orthogonal analytical approach.

  • NMR serves as the primary tool for structural confirmation and identification of organic impurities.

  • HILIC-HPLC with universal detection (like CAD) is the gold standard for quantitative separation of polar, non-chromophoric compounds and their related impurities.

  • Elemental Analysis provides a crucial, independent validation of the bulk sample's elemental composition against its theoretical formula.

  • Mass Spectrometry confirms the molecular weight, and Chiral HPLC ensures stereochemical integrity.

A final purity value should only be assigned when the results from these independent methods are in close agreement. For example, a batch demonstrating >99% purity by NMR, >99% by HPLC area %, and elemental analysis results within ±0.3% of the theoretical values can be confidently assigned a purity of ≥99%. This comprehensive characterization ensures that researchers and drug developers are working with a well-defined material, leading to reliable and reproducible scientific advancements.

References

  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • Herawati, D., & Sunarya, H. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. AIP Conference Proceedings. Retrieved from [Link]

  • Okano, T., et al. (1998). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Validating the Purity of 4-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to Elemental Analysis.
  • Hancock, J. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. Retrieved from [Link]

  • Khan, A., et al. (2018). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research.
  • Kandioller, W., & Hartinger, C. G. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Al-Qadiri, M., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega. Retrieved from [Link]

  • Kandioller, W., & Hartinger, C. G. (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Retrieved from [Link]

  • Le, N. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. Retrieved from [Link]

  • MOLNOVA. (n.d.). Certificate of Analysis: L-Azetidine-2-carboxylic acid.
  • Schertl, P., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Physiology.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

  • Zagari, A., et al. (1989). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I... Biopolymers. Retrieved from [Link]

  • Eiser, K., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Food and Chemical Toxicology. Retrieved from [Link]

  • Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Reproducible Collagen Inhibition: A Comparative Analysis of Azetidine-2-carboxylic Acid and its Alternatives

For researchers, scientists, and drug development professionals, the ability to reliably modulate collagen synthesis is crucial for studying a wide range of biological processes, from fibrosis to wound healing. Azetidine...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to reliably modulate collagen synthesis is crucial for studying a wide range of biological processes, from fibrosis to wound healing. Azetidine-2-carboxylic acid (A2C), a proline analog, has long been a tool of choice for this purpose. However, questions surrounding experimental reproducibility and the availability of alternative compounds necessitate a critical evaluation of its use. This guide provides an in-depth comparison of A2C with two other proline analogs, L-3,4-dehydroproline and cis-4-hydroxy-L-proline, offering detailed experimental protocols and data to ensure the scientific integrity and reproducibility of your findings.

Introduction to Azetidine-2-carboxylic Acid: A Double-Edged Sword in Collagen Research

Azetidine-2-carboxylic acid is a four-membered ring analog of the amino acid proline.[1] Its structural similarity allows it to be mistakenly incorporated into newly synthesized polypeptide chains in place of proline.[1] This misincorporation is particularly impactful for collagen, a protein rich in proline residues, leading to the formation of unstable, non-helical procollagen that is rapidly degraded within the cell.[1] This targeted disruption of collagen synthesis has made A2C a valuable tool for studying the consequences of collagen depletion in various experimental models.

However, the very mechanism that makes A2C effective also presents challenges to experimental reproducibility. The extent of A2C's incorporation and the subsequent cellular response can be influenced by a multitude of factors, including cell type, metabolic state, and the concentration and duration of exposure. Furthermore, off-target effects and cellular toxicity are important considerations that can impact the interpretation of experimental results.[2]

The Alternatives: L-3,4-dehydroproline and cis-4-hydroxy-L-proline

To address the limitations of A2C, researchers have explored other proline analogs. This guide will focus on two prominent alternatives:

  • L-3,4-dehydroproline: This unsaturated analog of proline has also been shown to inhibit collagen synthesis. Its mechanism involves both incorporation into procollagen and a more direct inhibition of prolyl hydroxylase, a key enzyme in collagen maturation.[3]

  • cis-4-hydroxy-L-proline: This stereoisomer of the naturally occurring trans-4-hydroxyproline is a potent inhibitor of collagen production. It is incorporated into procollagen chains, preventing them from folding into a stable triple-helical conformation.[1][4]

The choice between A2C and these alternatives depends on the specific experimental goals, the cell system being used, and the desired balance between efficacy and potential confounding factors.

Experimental Deep Dive: Protocols for Reproducible Collagen Inhibition

To ensure the reliability of your findings, it is imperative to follow well-defined and validated protocols. The following sections provide detailed, step-by-step methodologies for inducing and quantifying collagen inhibition using A2C and its alternatives in a common experimental model: human skin fibroblasts.

Experimental Workflow Overview

experimental_workflow cluster_culture Cell Culture & Treatment cluster_quantification Collagen Quantification cluster_analysis Data Analysis start Seed Human Skin Fibroblasts treat Treat with Proline Analog (A2C, Dehydroproline, or cis-Hydroxyproline) start->treat control Vehicle Control start->control harvest Harvest Cell Lysate & Supernatant treat->harvest control->harvest sircol Sircol Collagen Assay harvest->sircol hydroxyproline Hydroxyproline Assay harvest->hydroxyproline data Quantify Collagen Levels sircol->data hydroxyproline->data compare Compare Treatment vs. Control data->compare collagen_synthesis_inhibition cluster_pathway Collagen Biosynthesis Pathway ribosome Ribosome (Procollagen Synthesis) er Endoplasmic Reticulum (Folding & Modification) ribosome->er golgi Golgi Apparatus (Secretion) er->golgi degradation degradation er->degradation Degradation of Misfolded Procollagen extracellular Extracellular Matrix (Fibril Assembly) golgi->extracellular a2c Azetidine-2-carboxylic acid (A2C) a2c->ribosome Misincorporation dehydroproline L-3,4-dehydroproline dehydroproline->ribosome Misincorporation dehydroproline->er Inhibits Prolyl Hydroxylase cis_hydroxyproline cis-4-hydroxy-L-proline cis_hydroxyproline->ribosome Misincorporation

Caption: Mechanism of action of proline analogs in disrupting the collagen biosynthesis pathway.

Conclusion: Making an Informed Choice for Your Research

The choice of a proline analog for inhibiting collagen synthesis is a critical decision that can significantly impact the outcome and reproducibility of your research. While Azetidine-2-carboxylic acid remains a widely used tool, its potential for off-target effects and variability necessitates careful consideration of alternatives like L-3,4-dehydroproline and cis-4-hydroxy-L-proline. By understanding the distinct mechanisms of action of these compounds, implementing rigorous and well-controlled experimental protocols, and utilizing orthogonal methods for quantification, researchers can enhance the reliability and integrity of their findings. This guide provides a framework for making an informed decision and for conducting reproducible experiments that will advance our understanding of the complex role of collagen in health and disease.

References

  • Uitto, J., & Prockop, D. J. (1974). Incorporation of proline analogues into collagen. Biochimica et Biophysica Acta (BBA) - Protein Structure, 336(2), 234–251.
  • Kao, W. W., & Prockop, D. J. (1977). Procollagen synthesis in suspension cultures of freshly isolated chondrocytes. Journal of Biological Chemistry, 252(23), 8454–8462.
  • Nolan, J. C., Ridge, S., & Oronsky, A. L. (1978). The effects of a proline analog, L-azetidine-2-carboxylic acid, on the synthesis and secretion of collagen by cultured human fibroblasts.
  • Uitto, J., Hoffman, H. P., & Prockop, D. J. (1975). Synthesis of non-helical procollagen by human fibroblasts in the presence of cic-4-hydroxy-L-proline. Archives of Biochemistry and Biophysics, 173(1), 187–200.
  • Takeuchi, T., & Prockop, D. J. (1969). Biosynthesis of abnormal collagens with amino acid analogues. I. Incorporation of L-azetidine-2-carboxylic acid and cis-4-fluoro-L-proline into protocollagen and collagen. Biochimica et Biophysica Acta (BBA) - Protein Structure, 175(1), 142–155.
  • Kerwar, S. S., Felix, A. M., Marcel, R. J., Tsai, I., & Salvador, R. A. (1976). Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures. Journal of Biological Chemistry, 251(2), 503–509.
  • Myllylä, R., Risteli, L., & Kivirikko, K. I. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. European Journal of Biochemistry, 61(1), 59–67.
  • Cho, M. I., & Garant, P. R. (1985). Effects of L-azetidine-2-carboxylic acid on matrix secretion and Golgi structure in fibroblasts and osteoblasts of the mouse.
  • Biocolor. (n.d.). Sircol Soluble Collagen Assay. Retrieved from [Link]

  • Uitto, J., & Allan, R. E. (1978). Inhibition of collagen accumulation in granulation tissue by cis-4-hydroxy-L-proline.
  • Salvador, R. A., Tsai, I., Marcel, R. J., Felix, A. M., & Kerwar, S. S. (1976). The in vivo inhibition of collagen synthesis and the reduction of prolyl hydroxylase activity by 3,4-dehydroproline. Archives of Biochemistry and Biophysics, 174(2), 381–392.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Azetidine-2-carboxylic acid Hydrochloride

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of laboratory chemicals...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of azetidine-2-carboxylic acid hydrochloride, moving beyond mere steps to explain the causality behind each recommendation.

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, a structural analogue of proline, that can be toxic and teratogenic by being misincorporated into proteins.[1][2][3] Its hydrochloride salt is a solid, water-soluble compound that requires careful handling due to its potential as a skin and eye irritant.[4] This guide is designed to equip you with the necessary information to manage its waste stream confidently and safely.

Hazard Profile and Initial Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. Azetidine-2-carboxylic acid hydrochloride is classified as a skin and eye irritant.[4] While comprehensive toxicological data is not available for the hydrochloride form, the parent compound is known to be a toxin and teratogenic agent.[1][5][6]

Key Hazards:

  • Corrosivity: As a hydrochloride salt of an organic acid, aqueous solutions will be acidic and should be handled accordingly.

  • Irritation: Causes skin and serious eye irritation.[4]

  • Reactivity: It is incompatible with strong oxidizing agents and strong acids.[7][8][9]

  • Environmental: The environmental impact has not been fully investigated, but discharge into the environment must be avoided.[10]

This initial assessment dictates that all waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE) & Engineering Controls

Appropriate PPE is non-negotiable. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[7][9] Therefore, a robust protective barrier is the first line of defense.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use.[10]Prevents skin contact and irritation. Use proper glove removal technique to avoid contamination.[10]
Eye Protection Safety glasses with side-shields (conforming to EN166 or NIOSH standards).[10]Protects eyes from dust particles and potential splashes.
Body Protection A fully buttoned lab coat.[11]Protects skin and personal clothing from contamination.
Ventilation Handle in a chemical fume hood or a well-ventilated area.[7][10][12]Minimizes the risk of inhaling dust, especially when handling the solid compound.

Waste Segregation and Classification: The Cornerstone of Compliance

Proper disposal begins with correct segregation at the point of generation. Mismanagement at this stage can lead to dangerous chemical reactions and regulatory non-compliance.[13]

  • Waste Classification: Azetidine-2-carboxylic acid hydrochloride waste is classified as Organic Acid Waste .[11][14] It must not be mixed with bases, oxidizing agents, or other incompatible waste streams.[15][16]

  • Container Requirements:

    • Use only compatible, leak-proof containers with secure, tight-fitting lids.[15][17] High-density polyethylene (HDPE) containers are a suitable choice.[11]

    • Never use metal containers for acidic waste.[16][18]

    • Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[14][18]

  • Labeling: All waste containers must be clearly labeled. In the United States, the Environmental Protection Agency (EPA) requires labels to include the words "Hazardous Waste," the full chemical name ("Azetidine-2-carboxylic acid hydrochloride"), and a clear indication of the hazard (e.g., "Irritant," "Corrosive - Acid").[19][20]

Step-by-Step Disposal Procedures

The appropriate disposal method depends on the form of the waste. Under no circumstances should this chemical be disposed of down the drain. [7][16] The primary and universally recommended disposal method is incineration by a licensed hazardous waste disposal facility.[4][12][21]

Workflow for Waste Disposal Decision Making

Caption: Decision workflow for segregating and preparing waste streams.

A. Disposal of Unused/Expired Solid Compound

  • Do Not Mix: Leave the chemical in its original container whenever possible.[21]

  • Packaging: Ensure the container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and properly labeled container.

  • Labeling: Affix a hazardous waste label.

  • Storage & Transfer: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[15][17] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for professional disposal.

B. Disposal of Contaminated Labware (e.g., pipette tips, gloves, glassware)

  • Segregation: Collect all contaminated solid waste in a designated, lined hazardous waste container. Do not mix with regular trash.

  • Decontamination (for glassware): If glassware is to be reused, it must be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol or methanol), followed by water. The rinsate must be collected and treated as liquid hazardous waste (see Procedure C).[17]

  • Packaging: Once full, securely seal the container or bag.

  • Labeling & Transfer: Label the container and transfer it to EHS for incineration.

C. Disposal of Aqueous Solutions

  • Collection: Pour all aqueous waste containing azetidine-2-carboxylic acid hydrochloride into a designated hazardous waste container made of compatible material (e.g., HDPE).[11]

  • pH Considerations: While some general acidic wastes can be neutralized for drain disposal, this is not recommended for this compound due to its biological activity.[11][15] Neutralization does not degrade the azetidine ring. Therefore, all solutions, regardless of concentration, must be collected for incineration.

  • Labeling & Storage: Securely cap and label the container. Store in secondary containment within an SAA to prevent spills.[13]

  • Transfer: Arrange for pickup by EHS.

Emergency Procedures: Spill Management

Accidents happen. A clear, pre-defined spill response plan is crucial for mitigating exposure and environmental contamination.[22]

For a Small Spill (Solid or Liquid):

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.[22]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Consult SDS: Refer to the Safety Data Sheet for specific guidance.[23]

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[24]

  • Containment & Cleanup (Solid): Gently sweep up the solid material to avoid creating dust.[7][9] Place it into a labeled container for hazardous waste disposal.

  • Containment & Cleanup (Liquid): Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[23] Do not use paper towels for the initial absorption of concentrated liquids.[23]

  • Final Decontamination: Once the bulk of the spill is collected, clean the affected area with soap and water.[24] All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container and disposed of as hazardous waste.[22][24]

For a Large Spill:

  • Evacuate: Evacuate the laboratory immediately.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team. Call 911 if there is a fire, injury, or significant risk to health.[16]

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.

By adhering to these rigorous, safety-first procedures, you ensure that the disposal of azetidine-2-carboxylic acid hydrochloride is managed in a way that protects you, your colleagues, and the environment.

References

  • aapptec. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Chem-Impex. (n.d.). Azetidine-2-carboxylic acid methyl ester hydrochloride.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
  • Washington State University. (n.d.). Organic Acids SOP Template.
  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: (R)-Azetidine-2-carboxylic acid hydrochloride.
  • TCI Chemicals. (2024, December 6). Safety Data Sheet: Azetidine-3-carboxylic Acid.
  • TCI Chemicals. (2024, December 16). Safety Data Sheet: Azetidine Hydrochloride.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid.
  • University of Texas at Dallas Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Selleck Chemicals. (n.d.). Azetidine-2-carboxylic acid.
  • PubChem. (n.d.). Azetidinecarboxylic Acid.
  • aapptec. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • Grokipedia. (2026, January 8). Azetidine-2-carboxylic acid.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • ZDHC Foundation. (n.d.). Chapter 7 – Pollution Prevention and Hazardous Substances Fact-sheet - Chemical spill response procedure and material.
  • ChemicalBook. (n.d.). L-2-Azetidinecarboxylic acid(2133-34-8).
  • Santa Cruz Biotechnology. (n.d.). L-Azetidine-2-carboxylic acid.
  • MedchemExpress.com. (n.d.). Azetidine-2-carboxylic acid.

Sources

Handling

A Practical Guide to Personal Protective Equipment for Handling Azetidine-2-carboxylic acid hydrochloride

As a Senior Application Scientist, I understand that confidence in the lab begins with safety. Handling novel compounds like Azetidine-2-carboxylic acid hydrochloride, a heterocyclic amino acid analogue, requires a proac...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that confidence in the lab begins with safety. Handling novel compounds like Azetidine-2-carboxylic acid hydrochloride, a heterocyclic amino acid analogue, requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the reasoning behind each recommendation to ensure your safety protocols are robust, intuitive, and effective.

Hazard Assessment: Understanding the Risks

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the nature of the compound. Azetidine-2-carboxylic acid hydrochloride is a solid, often a crystalline powder. While comprehensive toxicological data is limited, Safety Data Sheets (SDS) highlight several key hazards that dictate our safety protocols[1].

  • Primary Routes of Exposure: The primary risks associated with a powdered solid are inhalation of dust and direct contact with the skin and eyes[2][3].

  • Known Hazards:

    • Skin Irritation: Classified as a skin irritant[4]. Direct contact can cause irritation.

    • Serious Eye Irritation: Poses a significant risk of serious eye irritation upon contact[4].

    • Respiratory Irritation: Inhalation of dust may be harmful and can cause irritation to the respiratory tract[1][2].

  • Chemical Stability: The compound is generally stable but is incompatible with strong oxidizing agents and strong acids[2][5]. Hazardous decomposition during a fire can produce toxic gases, including oxides of carbon and nitrogen[2][6].

This hazard profile demands a PPE strategy focused on creating a complete barrier against dust, direct contact, and potential splashes.

Core Protective Measures: Your First and Last Lines of Defense

Effective safety is a multi-layered system. It begins with engineering controls and ends with the physical barrier of PPE.

Primary Engineering Controls

Your first line of defense should always be to minimize exposure at the source.

  • Ventilation: Always handle Azetidine-2-carboxylic acid hydrochloride inside a certified chemical fume hood or a ventilated enclosure[2][4]. This is the most critical step in preventing the inhalation of airborne dust particles. Local exhaust ventilation captures dust at the source, keeping your breathing zone clean.

Personal Protective Equipment (PPE) Protocol

When engineering controls are in place, PPE serves as the essential final barrier.

  • Eye and Face Protection:

    • Minimum Requirement: At a minimum, ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields must be worn for handling small quantities in a controlled setting[2][6][7].

    • Best Practice/Splash Risk: For any procedure with a risk of splashing (e.g., preparing solutions) or when handling larger quantities, it is strongly recommended to use chemical splash goggles[8]. For maximum protection, a full-face shield worn over safety glasses is advisable[8].

  • Hand Protection:

    • Glove Selection: Wear chemical-resistant, powder-free nitrile gloves[8]. Always inspect gloves for tears or punctures before use[7].

    • Double Gloving: For many operations involving hazardous compounds, double gloving is a standard practice to prevent contamination of the lab environment[9][10]. The outer glove is removed and disposed of immediately after the handling procedure, while the inner glove continues to provide protection.

  • Body Protection:

    • Lab Coat: A clean, buttoned lab coat is mandatory to protect your skin and personal clothing from contamination[1][2][6].

    • Additional Protection: For tasks with a higher risk of spills, such as handling large quantities, consider a chemical-resistant apron over the lab coat.

  • Respiratory Protection:

    • Under Normal Conditions: When working within a properly functioning fume hood, respiratory protection is typically not required[2].

    • When Required: If you must handle the compound outside of a fume hood (e.g., during a large spill or in areas with inadequate ventilation), a NIOSH-approved N95 or EN 143 P1 dust mask is necessary to protect against nuisance dust levels[2].

Operational Workflow: Weighing and Handling Protocol

This step-by-step protocol integrates PPE into a standard laboratory task to demonstrate a self-validating system of safety.

  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure the area is clean and uncluttered.

  • Don PPE: Before approaching the chemical, put on all required PPE in the following order: lab coat, inner gloves, outer gloves, and eye protection.

  • Handling: Perform all manipulations, including weighing and transferring the solid, deep within the fume hood to ensure any generated dust is captured by the ventilation system.

  • Containment: Tightly seal the container immediately after use[2][4][5].

  • Initial Decontamination: Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the primary container and any equipment used. Dispose of the wipe in the designated chemical waste stream.

  • Doff Outer Gloves: Before leaving the immediate work area, remove the outer pair of gloves and dispose of them in the appropriate waste container. This prevents the spread of contamination.

  • Final Steps: With the inner gloves still on, transport the sealed container to its designated storage location. Once complete, remove the remaining PPE and wash your hands thoroughly with soap and water[2][7].

cluster_prep Preparation Phase cluster_ppe Protection Phase cluster_handling Active Handling Phase cluster_cleanup Decontamination & Cleanup A 1. Designate & Clear Work Area in Fume Hood B 2. Assemble All Necessary Equipment A->B C 3. Don PPE: Lab Coat, Double Gloves, Eye Protection B->C D 4. Perform All Work Inside Fume Hood C->D E 5. Weigh & Transfer Compound D->E F 6. Securely Seal Container Post-Use E->F G 7. Decontaminate Surfaces & Equipment F->G H 8. Dispose of Outer Gloves & Contaminated Wipes G->H I 9. Wash Hands Thoroughly H->I A Spill Occurs B 1. Alert Personnel & Secure Area A->B C 2. Don Enhanced PPE (Goggles, N95 Respirator, Double Gloves) B->C D 3. Gently Cover Spill to Prevent Dust C->D E 4. Collect Solid into Hazardous Waste Container D->E F 5. Decontaminate Spill Area E->F G 6. Dispose of All Contaminated Materials F->G H 7. Doff PPE & Wash Hands G->H

Caption: Step-by-step response plan for a solid chemical spill.

Waste Disposal

All waste materials, including contaminated PPE, wipes, and the chemical itself, must be disposed of in accordance with federal, state, and local environmental regulations.[2][4]

  • Place all solid waste into a sealed, clearly labeled hazardous waste container.

  • Never dispose of Azetidine-2-carboxylic acid hydrochloride down the drain.[2][7]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Summary of PPE Requirements

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Safety glasses with side shieldsDouble nitrile glovesLab coatNot required
Preparing Solutions Chemical splash gogglesDouble nitrile glovesLab coatNot required (in hood)
Small Spill Cleanup Chemical splash gogglesDouble nitrile glovesLab coatN95/P1 dust mask
Large Quantity Handling Face shield over safety glassesDouble nitrile glovesLab coat, chemical apronN95/P1 if outside hood

By integrating these expert-driven protocols and understanding the "why" behind each piece of equipment, you can handle Azetidine-2-carboxylic acid hydrochloride with the highest degree of safety and scientific integrity.

References

  • UHP231 D-Azetidine-2-carboxylic acid Safety Data Sheet. [Online]. Available: [Link]

  • (R)-Azetidine-2-carboxylic acid hydrochloride Safety Data Sheet, Acros PharmaTech Limited. [Online]. Available: [Link]

  • Azetidine-2-carboxylic acid, Wikipedia. [Online]. Available: [Link]

  • Personal Protective Equipment (PPE) for Pharmacy, Occupational Safety and Health Administration (OSHA). [Online]. Available: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs, American Society of Health-System Pharmacists. [Online]. Available: [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety, Safety-Wear. [Online]. Available: [Link]

  • cis-Azetidine-2,4-dicarboxylic acid Material Safety Data Sheet, Cole-Parmer. [Online]. Available: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric, MIT Plasma Science and Fusion Center. [Online]. Available: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Azetidine-2-carboxylic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.